4-Phenoxyphenylacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-phenoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(16)10-11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARVNFDGRLLTCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80979361 | |
| Record name | (4-Phenoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80979361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6328-74-1 | |
| Record name | 6328-74-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Phenoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80979361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phenoxyphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Phenoxyphenylacetic Acid: Properties, Synthesis, and Analysis
Abstract
4-Phenoxyphenylacetic acid (4-PPAA), a notable aromatic carboxylic acid, serves as a critical intermediate in the synthesis of various biologically active molecules. Its structural composition, featuring a phenoxy group attached to a phenylacetic acid backbone, imparts unique chemical reactivity and physical properties that are leveraged in pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of 4-PPAA, detailing its physicochemical properties, common synthetic methodologies, analytical characterization techniques, and essential safety protocols. Designed for researchers and professionals in drug development and chemical synthesis, this document synthesizes technical data with practical insights to facilitate a deeper understanding and application of this versatile compound.
Section 1: Core Physicochemical Properties
This compound, also known as 2-(4-phenoxyphenyl)acetic acid, is a solid, white to pale yellow substance at room temperature.[1] The molecule's structure, which combines a flexible ether linkage with a reactive carboxylic acid group, dictates its physical and chemical behavior. This unique combination is instrumental in its role as a building block for more complex molecules, particularly non-steroidal anti-inflammatory drugs (NSAIDs).
Table 1: Key Identifiers and Physicochemical Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-(4-Phenoxyphenyl)acetic acid | [1] |
| CAS Number | 6328-74-1 | [1] |
| Molecular Formula | C₁₄H₁₂O₃ | [1][2] |
| Linear Formula | C₆H₅OC₆H₄CH₂CO₂H | [3] |
| Molecular Weight | 228.24 g/mol | [2] |
| Appearance | White to pale yellow solid/flakes | [1] |
| Melting Point | 72-82 °C | [1] |
| Purity (Typical) | ≥ 97-99% (HPLC) | [1] |
| SMILES | OC(=O)Cc1ccc(Oc2ccccc2)cc1 | [3] |
| InChI Key | VARVNFDGRLLTCI-UHFFFAOYSA-N | [3] |
The carboxylic acid functional group makes 4-PPAA an acidic compound, enabling it to participate in typical acid-base reactions, such as salt formation with bases. Its aromatic nature, conferred by the two phenyl rings, influences its solubility, rendering it more soluble in organic solvents than in water. The ether linkage provides rotational flexibility, which can be a crucial factor in the binding of its derivatives to biological targets.
Section 2: Synthesis and Chemical Reactivity
The synthesis of 4-PPAA is a key step in the production of several pharmaceuticals. While multiple synthetic routes exist, a common and illustrative method involves the hydrolysis of its corresponding methyl ester.[4]
Protocol: Synthesis via Ester Hydrolysis
This protocol describes a standard laboratory-scale synthesis of this compound from methyl 2-(4-phenoxyphenyl)acetate. The causality behind this choice is its high efficiency and the relative ease of purification of the final product.
Step-by-Step Methodology:
-
Dissolution: Dissolve methyl 4-phenoxyphenylacetate (1 equivalent) in ethanol (approx. 20 mL per gram of ester).
-
Saponification: Add a 1N aqueous sodium hydroxide (NaOH) solution (2 equivalents) to the solution. The NaOH acts as the catalyst for the hydrolysis of the ester bond.
-
Reaction: Stir the mixture at room temperature for approximately 5 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Acidification: Acidify the remaining aqueous solution by adding 1N aqueous hydrochloric acid (HCl) until the pH is acidic. This protonates the carboxylate salt, causing the free acid to precipitate.[4]
-
Isolation: Collect the precipitated white solid by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.[4]
Visualization: Synthetic Workflow
The following diagram illustrates the straightforward, two-stage process of hydrolysis followed by acidification.
Caption: Workflow for the synthesis of 4-PPAA via ester hydrolysis.
Section 3: Analytical Characterization
To ensure the identity and purity of synthesized 4-PPAA, a combination of spectroscopic and chromatographic techniques is employed. These methods provide a detailed "fingerprint" of the molecule.
Spectroscopic Fingerprint
While specific spectra for 4-PPAA are not publicly available in the search results, we can infer the expected signals based on its structure and data from closely related analogs like 4-hydroxyphenylacetic acid and 4-methoxyphenylacetic acid.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the aromatic protons on both phenyl rings, a singlet for the methylene (-CH₂-) protons adjacent to the carbonyl group, and a broad singlet for the acidic proton of the carboxylic acid group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for each of the unique carbon atoms, including the carbonyl carbon of the acid, the methylene carbon, and the various aromatic carbons.
-
IR (Infrared) Spectroscopy: Key absorption bands would include a broad peak around 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, a sharp peak around 1700 cm⁻¹ for the C=O (carbonyl) stretch, and peaks corresponding to C-O (ether) stretching and C=C aromatic stretching.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of 4-PPAA, with typical commercial grades achieving ≥97-99%.[1] This protocol is a self-validating system as purity is determined by comparing the area of the main peak to the total area of all detected peaks.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh and dissolve a sample of 4-PPAA in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Mobile Phase: Prepare an isocratic or gradient mobile phase, typically a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The acidic buffer is chosen to keep the carboxylic acid protonated, ensuring a sharp, symmetrical peak shape.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is selected due to the nonpolar nature of the molecule.
-
Flow Rate: A standard flow rate of 1.0 mL/min is used.
-
Detection: A UV detector set to a wavelength where the aromatic rings strongly absorb (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Visualization: Analytical Workflow
Caption: Standard workflow for purity determination of 4-PPAA by HPLC.
Section 4: Biological Significance and Applications
This compound is a versatile compound primarily recognized for its role in pharmaceutical and agrochemical development.[1]
-
Pharmaceutical Development: Its most significant application is as a key intermediate in the synthesis of anti-inflammatory and analgesic drugs.[1] Phenylacetic acid derivatives, in general, are known to be building blocks for various pharmaceuticals.[5] Some structurally related compounds have been identified as ligands for gamma-hydroxybutyric acid (GHB) binding sites in the brain, suggesting potential neurological research applications.[6]
-
Agrochemicals: The compound is also used in the formulation of herbicides and pesticides.[1]
-
Biochemical Research: It is employed in studies involving enzyme inhibition and receptor binding, helping to elucidate biological pathways.[1]
-
Cosmetic Formulations: Due to potential anti-inflammatory properties, it can be incorporated into skincare products.[1]
Visualization: Key Application Pathway
Caption: Major synthetic applications of this compound.
Section 5: Safety and Handling
This compound requires careful handling due to its hazardous properties. It is classified as harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage.[2]
Table 2: GHS Hazard Information
| Code | Hazard Statement | Classification | Source(s) |
| H302 | Harmful if swallowed | Acute Toxicity (Oral), Cat. 4 | [2] |
| H317 | May cause an allergic skin reaction | Skin Sensitization, Cat. 1 | [2] |
| H318 | Causes serious eye damage | Serious Eye Damage, Cat. 1 | [2] |
| H410 | Very toxic to aquatic life with long lasting effects | Aquatic Chronic, Cat. 1 |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection (eyeshields/faceshields), and a dust mask (e.g., N95 type).
-
Ventilation: Use only in a well-ventilated area or with appropriate exhaust ventilation to avoid dust formation and inhalation.[7][8]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][9] Do not eat, drink, or smoke when using this product.[10]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[1][9][11] Recommended storage temperature is between 0-8 °C.[1][11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9][12] Discharge into the environment must be avoided.[7]
References
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- Safety Data Sheet: 4-methoxyphenylacetic acid. Chemos GmbH & Co.KG. [Link]
- Phenylacetic acid. Wikipedia. [Link]
- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
- Phenylacetic Acids and the Structurally Related Non-Steroidal Anti-Inflammatory Drug Diclofenac Bind to Specific Gamma-Hydroxybutyric Acid Sites in R
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Introduction: The Significance of 4-Phenoxyphenylacetic Acid
An In-depth Technical Guide to 4-Phenoxyphenylacetic Acid: Structure, Analysis, and Applications
This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core aspects of its chemical structure, modern analytical methodologies, and its significant applications. Our focus is on the causality behind experimental choices, ensuring a blend of theoretical knowledge and field-proven insights.
This compound (CAS No: 6328-74-1) is a diaryl ether and carboxylic acid derivative that serves as a highly versatile building block in organic synthesis.[1][2] Its unique molecular architecture, featuring a phenoxy group attached to a phenylacetic acid moiety, imparts desirable physicochemical properties that make it a valuable precursor in diverse fields. It is particularly recognized for its role as a key intermediate in the synthesis of pharmaceuticals, notably anti-inflammatory agents and analgesics, as well as in the development of agrochemicals and specialty polymers.[1][2][3] Understanding its structure and analytical profile is paramount for its effective utilization and for the development of novel molecules with therapeutic potential.
Chemical Structure and Physicochemical Properties
The foundational step in characterizing any chemical entity is a thorough understanding of its structure and inherent properties.
IUPAC Name: 2-(4-phenoxyphenyl)acetic acid[4] Molecular Formula: C₁₄H₁₂O₃[4]
The structure consists of a central benzene ring substituted at positions 1 and 4 with an acetic acid group and a phenoxy group, respectively. This diaryl ether linkage is a key feature, influencing the molecule's conformation and reactivity.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6328-74-1 | [4] |
| Molecular Weight | 228.24 g/mol | [4] |
| Appearance | Solid | |
| Melting Point | 72-79 °C | |
| Boiling Point | 382.3 ± 25.0 °C at 760 mmHg | [3] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| SMILES | OC(=O)Cc1ccc(Oc2ccccc2)cc1 | |
| InChI Key | VARVNFDGRLLTCI-UHFFFAOYSA-N |
Synthesis Pathway: A Practical Approach
While numerous synthetic strategies exist for diaryl ethers, a common and straightforward laboratory-scale synthesis of this compound involves the hydrolysis of its corresponding ester, methyl 2-(4-phenoxyphenyl)acetate.[5] This method is favored for its high yield and relatively simple work-up procedure. The underlying principle is a base-catalyzed saponification, where hydroxide ions act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Hydrolysis of Methyl 2-(4-phenoxyphenyl)acetate[7]
-
Dissolution: Dissolve methyl 2-(4-phenoxyphenyl)acetate (1 equivalent) in ethanol (approx. 20 mL per gram of ester).
-
Saponification: To the stirred solution, add a 1N aqueous solution of sodium hydroxide (NaOH) (2 equivalents).
-
Reaction: Continue stirring the mixture at room temperature for approximately 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The choice of room temperature is a trade-off between reaction rate and minimizing potential side reactions. The extended time allows for complete conversion without thermal degradation.
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Acidification & Precipitation: To the remaining aqueous solution, add a 1N aqueous hydrochloric acid (HCl) solution until the pH is acidic (pH ~2). This protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate. This step is critical; slow addition while stirring ensures the formation of an easily filterable solid rather than an oil.
-
Isolation: Collect the precipitated white solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield pure this compound.
Comprehensive Analytical Characterization
A multi-technique approach is essential for the unambiguous confirmation of structure and purity. The following methods form a self-validating system for the analysis of this compound.
Caption: A typical analytical workflow for this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.
-
¹H NMR Spectroscopy: This technique confirms the presence and connectivity of protons. Based on the structure and data from analogous compounds, the following signals are predicted for a spectrum recorded in CDCl₃:
-
δ 10-12 ppm (broad singlet, 1H): This signal corresponds to the acidic proton of the carboxylic acid group. Its broadness is due to hydrogen bonding and chemical exchange.
-
δ 6.8-7.4 ppm (multiplets, 9H): These signals represent the nine protons on the two aromatic rings. The complex splitting pattern arises from the various coupling interactions between adjacent protons. Protons on the phenoxy ring will have slightly different chemical shifts from those on the phenylacetic acid ring.
-
δ 3.6 ppm (singlet, 2H): This sharp singlet is characteristic of the methylene (-CH₂-) protons situated between the aromatic ring and the carbonyl group. It is a singlet because there are no adjacent protons to couple with.
-
-
¹³C NMR Spectroscopy: This provides a count of unique carbon environments.
-
δ ~178 ppm: The carbonyl carbon of the carboxylic acid.
-
δ ~115-158 ppm: A series of signals corresponding to the 12 carbons of the two aromatic rings. The carbons attached to oxygen (C-O) will be downfield (~155-158 ppm), while others will be in the typical aromatic region.
-
δ ~40 ppm: The methylene carbon (-CH₂-).
-
Protocol: NMR Sample Preparation
-
Weigh approximately 10-15 mg of the dried this compound sample.
-
Transfer the sample to a clean, dry NMR tube.
-
Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher for better resolution).
B. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
-
Causality of Peaks: The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of the bonds present.
-
~2500-3300 cm⁻¹ (very broad): This distinctive broad band is due to the O-H stretching vibration of the carboxylic acid, which is broadened by extensive hydrogen bonding.
-
~1700 cm⁻¹ (strong, sharp): This intense absorption corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid group. Its high intensity is due to the large change in dipole moment during the vibration.
-
~1240 cm⁻¹ (strong): This band is characteristic of the asymmetric C-O-C (ether) stretching vibration.
-
~1500-1600 cm⁻¹: Multiple sharp peaks in this region are indicative of the C=C stretching vibrations within the aromatic rings.
-
Protocol: Attenuated Total Reflectance (ATR)-IR
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.
-
Record a background spectrum of the empty crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.
-
Place a small amount of the solid this compound sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
C. Mass Spectrometry (MS)
MS provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.
-
Expected Molecular Ion: In Electron Ionization (EI) mode, the molecular ion peak [M]⁺• would be observed at m/z 228. In softer ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be seen at m/z 229.
-
Key Fragmentation Pathways: The molecular ion is unstable and will fragment in predictable ways.
-
Loss of -COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group, leading to a fragment at m/z 183.
-
Benzylic Cleavage: Cleavage of the bond between the methylene group and the aromatic ring can result in a fragment corresponding to the phenoxyphenylmethyl cation.
-
Ether Cleavage: The C-O ether bond can also cleave, leading to fragments corresponding to phenoxy (m/z 93) or related cations.
-
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis [6]
-
Derivatization (Mandatory): The carboxylic acid group makes the molecule too polar and non-volatile for direct GC analysis. It must be derivatized, for example, by converting it to its methyl ester (using diazomethane or TMS-diazomethane) or a silyl ester (using BSTFA). This step is non-negotiable for GC; it prevents peak tailing and allows the compound to elute from the column at a reasonable temperature.
-
Injection: Inject a small volume (~1 µL) of the derivatized sample solution (in a suitable solvent like ethyl acetate) into the GC inlet.
-
Separation: Use a non-polar capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to ensure good separation.
-
Detection: As the derivatized compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by EI), and the resulting ions are analyzed to generate a mass spectrum.
D. Chromatographic Analysis
Chromatography is the gold standard for determining the purity of a compound and for quantitative analysis in complex matrices.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for purity analysis of the underivatized acid.
-
Rationale: A reversed-phase C18 column is typically used, where the non-polar stationary phase retains the relatively non-polar analyte. A mobile phase of acetonitrile and water is used for elution. A small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) is added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape. Detection is commonly performed using a UV detector, set to a wavelength where the aromatic rings absorb strongly (e.g., ~254 nm).
-
Protocol: Reversed-Phase HPLC
-
Mobile Phase Preparation: Prepare two solvents: (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.
-
Sample Preparation: Prepare a stock solution of this compound at ~1 mg/mL in acetonitrile. Dilute as necessary.
-
Instrumentation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
-
Gradient Elution: Run a gradient from a lower percentage of solvent B to a higher percentage over 15-20 minutes to ensure elution of all components. A typical gradient might be 30% B to 95% B.
-
Analysis: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks.
Applications in Drug Development and Beyond
The utility of this compound stems from its role as a versatile scaffold. The diaryl ether motif is a common feature in many biologically active molecules.
-
Anti-inflammatory and Analgesic Agents: As a structural analogue of other phenylacetic acid-based Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), it is a valuable starting material for the synthesis of new anti-inflammatory and pain-relief medications.[1][2]
-
Endothelin Receptor Antagonists: Research has shown that derivatives of phenoxyphenylacetic acid can be optimized to act as potent and selective antagonists of the endothelin-A (ET(A)) receptor.[7] These are investigated for treating diseases mediated by the hormone endothelin-1, such as pulmonary hypertension.[7]
-
Agrochemicals: The structure is also used in the formulation of herbicides and pesticides, contributing to crop protection solutions.[1][2]
-
Polymer Chemistry: It can serve as a monomer or building block in the production of specialty polymers, where its rigid aromatic structure can enhance thermal stability and mechanical strength.[2]
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry and material science. Its well-defined structure, characterized by a robust suite of analytical techniques, provides a reliable foundation for its use in complex synthetic endeavors. The methodologies outlined in this guide—from synthesis to detailed spectroscopic and chromatographic analysis—offer a validated framework for researchers to confidently utilize this important intermediate. A thorough understanding of its properties and analytical behavior is the critical first step toward unlocking its full potential in the development of next-generation pharmaceuticals and advanced materials.
References
- This compound CAS 6328-74-1 - BIOSYNCE. (n.d.).
- This compound | C14H12O3 | CID 239077 - PubChem. (n.d.). National Institutes of Health.
- CAS No : 6328-74-1 | Product Name : this compound | Pharmaffiliates. (n.d.).
- Webb, M. L., et al. (2000). Selective ET(A) antagonists. 5. Discovery and structure-activity relationships of phenoxyphenylacetic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 10(14), 1585-1588.
- This compound | 6328-74-1 - J&K Scientific LLC. (n.d.).
- Casetta, B., et al. (1998). Gas chromatographic-mass spectrometric determination of phenylacetic acid in human blood. Journal of Chromatography B: Biomedical Sciences and Applications, 714(2), 223-229.
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- 4. This compound | C14H12O3 | CID 239077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective ET(A) antagonists. 5. Discovery and structure-activity relationships of phenoxyphenylacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 4-Phenoxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the discovery and historical development of 4-phenoxyphenylacetic acid, a seemingly simple molecule that has emerged as a "privileged scaffold" in modern medicinal chemistry. While the precise moment of its first synthesis is not prominently documented, this guide reconstructs its probable emergence in the late 19th or early 20th century, contextualized by the broader exploration of phenoxyacetic acids and the development of key synthetic reactions. We will explore the foundational synthetic methodologies, including the Williamson ether synthesis, the Ullmann condensation, and the Willgerodt-Kindler reaction, that would have enabled its creation. The narrative then transitions to the evolution of this compound from a chemical curiosity to a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Through detailed protocols, mechanistic diagrams, and a historical lens, this guide provides a comprehensive understanding of the scientific journey of this compound, offering valuable insights for researchers engaged in the ongoing quest for novel therapeutics.
The Dawn of Phenoxyacetic Acids: A Historical Prelude
The story of this compound begins with its parent structure, phenoxyacetic acid. The first documented synthesis of phenoxyacetic acid was reported in 1880. This seminal work laid the groundwork for the exploration of a new class of organic compounds. The synthesis was achieved through the reaction of sodium phenolate with sodium chloroacetate in hot water, a classic example of the Williamson ether synthesis.
This discovery occurred during a period of intense activity in synthetic organic chemistry, where the manipulation of aromatic compounds was a major focus. The ability to link an acetic acid moiety to a phenyl ring via an ether linkage opened up new avenues for creating novel molecular architectures. Although not initially recognized for its biological activity, the development of phenoxyacetic acids in the 1940s as synthetic auxins and herbicides underscored the potential of this chemical class. This early work on plant growth regulators inadvertently set the stage for the later discovery of their profound effects in mammalian systems.
The Probable Synthetic Origins of this compound
The Ullmann Condensation: Forging the Diaryl Ether Bond
The Ullmann condensation, first reported by Fritz Ullmann in 1901, provided a revolutionary method for the formation of diaryl ethers through the copper-catalyzed reaction of an aryl halide with a phenol[1][2]. This reaction would have been a logical and powerful tool for the synthesis of the 4-phenoxytoluene intermediate, a direct precursor to this compound.
Conceptual Synthetic Pathway via Ullmann Condensation:
Figure 1: Conceptual workflow for the synthesis of this compound via an Ullmann condensation to form the key diaryl ether intermediate.
Detailed Experimental Protocol (Hypothetical Historical Approach):
Step 1: Synthesis of 4-Phenoxytoluene via Ullmann Condensation
-
Reactants: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-bromotoluene (1 equivalent), phenol (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents).
-
Catalyst: Add finely divided copper powder or copper(I) iodide (0.1 equivalents) to the reaction mixture.
-
Solvent and Reaction Conditions: Add a high-boiling point solvent such as nitrobenzene or dimethylformamide. Heat the mixture to reflux (typically 150-200°C) with vigorous stirring for several hours. The harsh conditions were characteristic of early Ullmann reactions[1].
-
Workup: After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., toluene) and filtered to remove inorganic salts and copper residues. The filtrate is washed with an aqueous base to remove unreacted phenol, followed by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
Purification: The crude 4-phenoxytoluene is purified by fractional distillation under reduced pressure.
Step 2: Oxidation of 4-Phenoxytoluene to this compound
-
Oxidation: The purified 4-phenoxytoluene is subjected to a strong oxidizing agent to convert the methyl group to a carboxylic acid. A common method of the era would involve heating with potassium permanganate in an aqueous alkaline solution.
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours until the purple color of the permanganate disappears.
-
Workup: The hot solution is filtered to remove the manganese dioxide byproduct. The filtrate is then cooled and acidified with a strong mineral acid (e.g., hydrochloric acid) to precipitate the this compound.
-
Purification: The crude acid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent such as ethanol/water to yield the pure product.
The Willgerodt-Kindler Reaction: A Versatile Transformation
The Willgerodt reaction, discovered by Conrad Willgerodt in the 1880s, and its subsequent modification by Karl Kindler in the 1920s, offered another powerful method for the synthesis of aryl-substituted carboxylic acids and their derivatives from aryl ketones[3][4]. This reaction would have been applicable to a 4-phenoxyacetophenone precursor.
Conceptual Synthetic Pathway via Willgerodt-Kindler Reaction:
Figure 2: Conceptual workflow for the synthesis of this compound from 4-phenoxyacetophenone using the Willgerodt-Kindler reaction.
Detailed Experimental Protocol (Hypothetical Historical Approach):
Step 1: Synthesis of the Thiomorpholide Intermediate
-
Reactants: In a flask equipped for reflux, a mixture of 4-phenoxyacetophenone (1 equivalent), elemental sulfur (2.5 equivalents), and morpholine (3 equivalents) is prepared[5].
-
Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by the consumption of the starting ketone.
-
Workup: Upon completion, the reaction mixture is cooled and poured into water. The precipitated solid, the thiomorpholide intermediate, is collected by filtration and washed with water.
Step 2: Hydrolysis to this compound
-
Hydrolysis: The crude thiomorpholide is then hydrolyzed to the corresponding carboxylic acid. This can be achieved by refluxing with a strong acid (e.g., a mixture of acetic acid and hydrochloric acid) or a strong base (e.g., aqueous sodium hydroxide)[5].
-
Workup (Acid Hydrolysis): After refluxing, the reaction mixture is cooled and diluted with water. The precipitated this compound is collected by filtration, washed with water, and then purified by recrystallization.
-
Workup (Base Hydrolysis): After refluxing, the solvent is removed, and the residue is dissolved in water. The aqueous solution is washed with a non-polar organic solvent to remove any neutral impurities. The aqueous layer is then acidified with a mineral acid to precipitate the this compound, which is then collected and purified as described above.
Emergence as a Privileged Scaffold in Medicinal Chemistry
For much of the early 20th century, this compound and its simple derivatives likely remained subjects of academic interest with no significant recognized applications. The landscape began to change with the burgeoning field of pharmacology and the systematic search for new therapeutic agents.
The Rise of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
The discovery and development of aspirin in the late 19th and early 20th centuries heralded the age of NSAIDs[5][6][7]. The subsequent elucidation of their mechanism of action, the inhibition of cyclooxygenase (COX) enzymes, in the 1970s provided a rational basis for the design of new anti-inflammatory agents[8]. This led to the exploration of a vast chemical space in search of novel COX inhibitors with improved efficacy and safety profiles.
The arylacetic acid and arylpropionic acid motifs were identified as key pharmacophores for COX inhibition. It was within this context that the this compound scaffold gained prominence. A notable example of a drug derived from this scaffold is Fenoprofen , 2-(3-phenoxyphenyl)propanoic acid, a propionic acid derivative of the core structure[9].
Table 1: Key Derivatives of the Phenoxyphenylacetic Acid Scaffold and their Applications
| Derivative | Modification | Therapeutic Application | Key Findings |
| Fenoprofen | Propionic acid derivative | NSAID | (S)-enantiomer is the active COX inhibitor[9]. |
| Phenoxyacetic Acid Derivatives | Various substitutions | Anticonvulsant | Demonstrated efficacy in preclinical seizure models[10]. |
| Selective COX-2 Inhibitors | Specific side chains | Anti-inflammatory | Designed for improved gastrointestinal safety[11]. |
Modern Drug Discovery and Diversification
The versatility of the this compound scaffold has led to its exploration in a wide range of therapeutic areas beyond inflammation. The diaryl ether linkage provides a degree of conformational flexibility, while the carboxylic acid group serves as a key interaction point with biological targets or as a handle for further chemical modification.
Recent research has seen the development of this compound derivatives as:
-
Anticonvulsant Agents: Studies have shown that certain derivatives possess significant anticonvulsant activity in preclinical models of epilepsy[10].
-
Selective COX-2 Inhibitors: The scaffold has been utilized to design potent and selective inhibitors of the COX-2 isozyme, aiming to reduce the gastrointestinal side effects associated with traditional NSAIDs[11].
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4-Phenoxyphenylacetic acid IUPAC name and synonyms
An In-Depth Technical Guide to 2-(4-Phenoxyphenyl)acetic Acid for Advanced Research and Development
Nomenclature and Identification
2-(4-Phenoxyphenyl)acetic acid is a carboxylic acid derivative featuring a phenyl group linked to a phenylacetic acid core via an ether bridge. This structure is a key pharmacophore in various biologically active molecules. Its formal nomenclature and primary identifiers are crucial for unambiguous scientific communication and regulatory compliance.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(4-phenoxyphenyl)acetic acid .[1] It is frequently referred to by its common synonym, 4-Phenoxyphenylacetic acid.[1][2]
Key Identifiers:
Physicochemical Properties
Understanding the physicochemical properties of 2-(4-phenoxyphenyl)acetic acid is fundamental for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| IUPAC Name | 2-(4-phenoxyphenyl)acetic acid | PubChem CID 239077[1] |
| Molecular Formula | C₁₄H₁₂O₃ | PubChem CID 239077[1] |
| Molecular Weight | 228.24 g/mol | PubChem CID 239077[1] |
| Appearance | Solid | Sigma-Aldrich[2] |
| Melting Point | 72-79 °C | Sigma-Aldrich[2] |
| Linear Formula | C₆H₅OC₆H₄CH₂CO₂H | Sigma-Aldrich[2] |
Synthesis and Purification
The synthesis of 2-(4-phenoxyphenyl)acetic acid is most commonly achieved via a modification of the Williamson ether synthesis, a robust and well-established method for forming ether linkages. This approach involves the nucleophilic attack of a phenoxide on an alkyl halide.
Synthetic Rationale
The core of the synthesis involves the reaction between 4-phenoxyphenol and a suitable two-carbon synthon bearing a carboxylic acid or its precursor. The phenolic hydroxyl group is weakly acidic and must be deprotonated with a base to form the more nucleophilic phenoxide ion. This phenoxide then displaces a halide from an α-haloacetic acid derivative. Subsequent acidification is required to protonate the carboxylate salt, yielding the final product.
Detailed Experimental Protocol: Synthesis from 4-Phenoxyphenol
This protocol describes a representative lab-scale synthesis.
Materials:
-
4-Phenoxyphenol
-
Sodium chloroacetate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol (for recrystallization)
-
Suitable reaction solvent (e.g., water or a polar aprotic solvent like DMF)
Procedure:
-
Deprotonation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-phenoxyphenol and a stoichiometric equivalent of sodium hydroxide in the chosen solvent. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium 4-phenoxyphenoxide salt. The formation of this salt is critical as it significantly enhances the nucleophilicity of the oxygen atom.
-
Nucleophilic Substitution: Add a solution of sodium chloroacetate (1.0 to 1.2 equivalents) to the reaction mixture. Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). This step constitutes the key C-O bond formation.
-
Work-up and Acidification: After cooling the reaction mixture to room temperature, pour it into an excess of cold water. Acidify the aqueous solution by slowly adding concentrated HCl with stirring until the pH is approximately 1-2. This step is crucial to protonate the sodium carboxylate intermediate, causing the desired 2-(4-phenoxyphenyl)acetic acid to precipitate out of the solution as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration through a Büchner funnel. Wash the solid with cold deionized water to remove inorganic salts and any remaining acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product with high purity.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-(4-phenoxyphenyl)acetic acid.
Applications in Drug Discovery and Development
The phenoxyacetic acid motif is a privileged scaffold in medicinal chemistry. Derivatives of 2-(4-phenoxyphenyl)acetic acid, in particular, have been investigated for their potent anti-inflammatory properties.
Scaffold for Anti-Inflammatory Agents
Substituted (phenoxyphenyl)acetic acids are structurally related to several non-steroidal anti-inflammatory drugs (NSAIDs). For instance, the drug fenclofenac is [2-(2,4-dichlorophenoxy)phenyl]acetic acid.[3] Research has shown that modifications to the phenyl rings, such as halogen substitution, can significantly enhance anti-inflammatory activity.[3][4] This makes 2-(4-phenoxyphenyl)acetic acid a valuable parent compound for generating libraries of analogues in the search for novel anti-inflammatory agents with improved efficacy and safety profiles.
Mechanism of Action: Selective COX-2 Inhibition
A primary mechanism for the anti-inflammatory effect of many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation and is responsible for synthesizing pro-inflammatory prostaglandins.
Compounds based on the phenoxyacetic acid scaffold have been designed as selective COX-2 inhibitors.[5] The therapeutic rationale is that selective inhibition of COX-2 can reduce inflammation while sparing COX-1, thereby minimizing the gastrointestinal side effects commonly associated with non-selective NSAIDs. The ether linkage and the carboxylic acid moiety of 2-(4-phenoxyphenyl)acetic acid are key binding features that can be exploited to achieve potent and selective interaction with the active site of the COX-2 enzyme.
Inflammatory Signaling Pathway and Inhibition
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An In-Depth Technical Guide to the Mechanism of Action of 4-Phenoxyphenylacetic Acid
Abstract
This technical guide provides a comprehensive exploration of the mechanism of action of 4-Phenoxyphenylacetic acid, a versatile organic compound with significant applications in pharmaceutical development. Drawing upon evidence from structurally related analogs and established biochemical principles, this document elucidates the primary molecular targets and signaling pathways modulated by this compound. The core focus is on its role as an inhibitor of cyclooxygenase (COX) enzymes, a key mechanism underlying its anti-inflammatory potential. Furthermore, this guide delves into potential alternative mechanisms of action and provides detailed, field-proven experimental protocols for researchers and drug development professionals to investigate its biological activities.
Introduction: The Therapeutic Potential of Phenylacetic Acid Derivatives
This compound belongs to the broader class of phenylacetic acids, a group of compounds that serve as crucial intermediates in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs[1]. The unique structural feature of this compound, incorporating a phenoxy group, enhances its reactivity and makes it a valuable scaffold in medicinal chemistry[1]. While extensive research has been conducted on related compounds such as fenclofenac and other substituted (phenoxyphenyl)acetic acids, this guide will synthesize the available knowledge to present a detailed understanding of the probable mechanism of action of this compound itself.
The primary therapeutic rationale for investigating this compound and its analogs lies in their ability to modulate the inflammatory cascade. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of pathologies. A central pathway in inflammation is the conversion of arachidonic acid to prostaglandins, potent lipid mediators that drive pain, fever, and swelling[2]. This conversion is catalyzed by the cyclooxygenase (COX) enzymes, making them a prime target for anti-inflammatory drugs.
Primary Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The Cyclooxygenase (COX) Pathway
The COX enzymes, also known as prostaglandin H synthases (PGHS), are bifunctional enzymes that catalyze the first two steps in the biosynthesis of prostanoids from arachidonic acid[1][2]. There are two main isoforms:
-
COX-1: A constitutively expressed enzyme involved in physiological housekeeping functions, such as maintaining the integrity of the gastrointestinal lining and regulating renal blood flow[1].
-
COX-2: An inducible enzyme, the expression of which is upregulated at sites of inflammation by various stimuli, leading to the production of pro-inflammatory prostaglandins[1].
The inhibition of COX-2 is the primary target for anti-inflammatory therapies, while the simultaneous inhibition of COX-1 is often associated with the gastrointestinal side effects of traditional NSAIDs.
Prostaglandin Synthesis and the Inflammatory Cascade
The process begins with the release of arachidonic acid from cell membranes by phospholipase A2. COX enzymes then convert arachidonic acid into an unstable intermediate, prostaglandin G2 (PGG2), which is subsequently reduced to prostaglandin H2 (PGH2)[1]. PGH2 serves as a precursor for the synthesis of various prostaglandins, including PGE2, which is a key mediator of inflammation, pain, and fever[3]. By inhibiting the COX enzymes, this compound is predicted to block the production of these pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.
Quantitative Assessment of COX Inhibition
| Compound Class | Exemplar Compound | Typical COX-1 IC50 (µM) | Typical COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Phenylacetic Acids | Diclofenac | ~0.06 - 7.4 | ~0.2 - 0.97 | Variable |
| Propionic Acids | Ibuprofen | ~4.85 - 13 | ~223 - 370 | Low |
| Coxibs | Celecoxib | >15 | ~0.04 - 0.42 | High |
Table 1: Comparative COX Inhibition of Different NSAID Classes. (Data compiled from multiple sources for illustrative purposes).
Potential Alternative Mechanisms of Action
While COX inhibition is the most probable primary mechanism of action for this compound, the broad biological activities of phenylacetic acid derivatives suggest the possibility of other contributing mechanisms.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Some phenylacetic acid derivatives have been shown to act as agonists for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a role in regulating inflammation and metabolism.[4] PPARγ agonists, for example, can exert anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes. Further investigation is required to determine if this compound possesses significant PPAR agonist activity.
Modulation of Cytokine Release
In addition to inhibiting prostaglandin synthesis, some NSAIDs can modulate the production of inflammatory cytokines. For instance, they may reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) from immune cells. This could be a downstream effect of COX inhibition or may involve other cellular pathways.
Experimental Protocols for Mechanistic Elucidation
To rigorously characterize the mechanism of action of this compound, a series of in vitro and cell-based assays are recommended.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) in the presence of arachidonic acid.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute purified ovine or human COX-1 and COX-2 enzymes in assay buffer.
-
Prepare a solution of arachidonic acid (substrate) and TMPD (colorimetric probe).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, heme cofactor, and the COX enzyme (either COX-1 or COX-2) to each well.
-
Add varying concentrations of this compound to the test wells. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid and TMPD solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Cell-Based Prostaglandin E2 (PGE2) Production Assay
This assay measures the ability of this compound to inhibit the production of PGE2 in a cellular context.
Principle: Cells (e.g., macrophages, fibroblasts) are stimulated to produce PGE2, and the amount of PGE2 released into the cell culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA).
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce COX-2 expression and PGE2 production.
-
Incubate for a specified period (e.g., 24 hours).
-
-
Sample Collection and Analysis:
-
Data Analysis:
-
Generate a standard curve using known concentrations of PGE2.
-
Calculate the concentration of PGE2 in each sample based on the standard curve.
-
Determine the IC50 value for the inhibition of PGE2 production.
-
Lipopolysaccharide (LPS)-Induced TNF-α Release Assay
This assay assesses the effect of this compound on the production of the pro-inflammatory cytokine TNF-α.
Principle: Monocytic cells (e.g., THP-1 or RAW 264.7) are stimulated with LPS to produce and release TNF-α. The amount of TNF-α in the cell culture supernatant is measured by ELISA.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture monocytic cells in a 96-well plate. For THP-1 cells, differentiation into a macrophage-like phenotype with phorbol 12-myristate 13-acetate (PMA) may be required.
-
Pre-treat the cells with different concentrations of this compound.
-
Stimulate the cells with an optimal concentration of LPS.
-
Incubate for an appropriate time to allow for TNF-α production and release (e.g., 4-24 hours).
-
-
Sample Collection and Analysis:
-
Data Analysis:
-
Calculate the concentration of TNF-α in each sample from a standard curve.
-
Determine the effect of this compound on TNF-α release.
-
Conclusion and Future Directions
Based on the available evidence from structurally related compounds, the primary mechanism of action of this compound is the inhibition of cyclooxygenase enzymes, which leads to a reduction in the synthesis of pro-inflammatory prostaglandins. Its chemical structure suggests the potential for favorable interactions within the COX active site, and its efficacy can be quantified through a series of well-established in vitro and cell-based assays.
Future research should focus on obtaining direct experimental data for this compound, including its IC50 values for COX-1 and COX-2, and its selectivity index. X-ray crystallography or molecular modeling studies would provide definitive insights into its binding mode within the COX active sites. Furthermore, a thorough investigation of potential secondary mechanisms, such as PPAR agonism and modulation of cytokine signaling, will contribute to a more complete understanding of its pharmacological profile and aid in the development of novel anti-inflammatory therapeutics.
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An In-Depth Technical Guide to 4-Phenoxyphenylacetic Acid Derivatives: Synthesis, Properties, and Therapeutic Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This guide serves as a technical exploration into the multifaceted world of 4-phenoxyphenylacetic acid derivatives. We will dissect the core chemical structure, navigate the primary synthetic routes, and synthesize the current understanding of their pharmacological properties and mechanisms of action. This document is designed to be a functional resource, providing not only theoretical knowledge but also practical, field-proven insights and methodologies for professionals engaged in medicinal chemistry and drug discovery.
The this compound Scaffold: A Privileged Structure
The this compound framework is a classic example of a "privileged structure" in medicinal chemistry. Its defining features—two phenyl rings connected by a flexible ether linkage, with one ring bearing a carboxylic acid moiety—grant it significant versatility. The diaryl ether motif allows the molecule to adopt various conformations, enabling it to fit into diverse biological targets. The carboxylic acid group is a potent hydrogen bond donor and acceptor, often serving as a critical anchor point for binding within enzyme active sites. Furthermore, the aromatic rings provide a broad canvas for chemical modification, allowing for the systematic tuning of physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles. This inherent adaptability has made it a fruitful starting point for developing therapeutics across multiple disease areas.
Core Synthetic Strategies and Methodologies
The construction of the this compound scaffold and its analogs is primarily achieved through the formation of the central diaryl ether bond. While several methods exist, the Ullmann condensation remains a foundational and widely used approach.
Ullmann Condensation: A Robust and Time-Tested Protocol
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with a phenol. This method is particularly effective for creating the diaryl ether core of our target derivatives. The choice of starting materials allows for strategic placement of various substituents on either aromatic ring.
Detailed Experimental Protocol: Synthesis of a Substituted this compound Derivative
-
Esterification of Phenylacetic Acid: In a round-bottom flask, dissolve the starting 4-halophenylacetic acid (1.0 eq) in methanol. Cool the solution in an ice bath and slowly add thionyl chloride (1.2 eq). Allow the reaction to warm to room temperature and then reflux for 4 hours. Remove the solvent under reduced pressure to yield the crude methyl ester, which can be used in the next step without further purification.
-
Reaction Assembly: To a flame-dried, three-neck flask equipped with a reflux condenser and under a nitrogen atmosphere, add the substituted phenol (1.0 eq), the 4-halophenylacetic acid methyl ester (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a catalytic amount of copper(I) iodide (CuI, 0.1 eq).
-
Solvent and Heating: Add anhydrous N,N-Dimethylformamide (DMF) to the flask. Heat the reaction mixture to 130-150 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting phenol is consumed (typically 18-24 hours).
-
Workup and Extraction: Cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous mixture with ethyl acetate (3x volume). Combine the organic layers, wash sequentially with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification of Ester Intermediate: Concentrate the organic phase under reduced pressure. Purify the resulting crude diaryl ether ester via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Saponification: Dissolve the purified ester in a 3:1 mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Final Product Isolation: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1N HCl. The final carboxylic acid product will typically precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield the pure this compound derivative.
Caption: General workflow for the synthesis of this compound derivatives.
Pharmacological Properties and Key Mechanisms of Action
Derivatives of this scaffold exhibit a wide spectrum of biological activities, with anti-inflammatory and anticancer effects being the most extensively studied.
Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX)
Many this compound derivatives function as potent non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain, inflammation, and fever. Fenclofenac, or [2-(2,4-dichlorophenoxy)phenyl]acetic acid, is a notable example from this class that demonstrated a favorable combination of potency and low toxicity in early studies. The structural similarity of the phenylacetic acid moiety to arachidonic acid allows it to compete for the active site of COX enzymes.
Caption: Inhibition of the prostaglandin synthesis pathway by this compound derivatives.
Anticancer Activity: A Multifaceted Approach
More recently, this scaffold has gained attention for its anticancer potential. Derivatives have been shown to exert antiproliferative and pro-apoptotic effects on various cancer cell lines, including breast and liver cancer. The mechanisms are diverse and appear to be highly dependent on the specific substitution pattern of the derivative. Some compounds function as inhibitors of crucial enzymes in cancer metabolism, such as Acetyl-CoA carboxylase (ACC). Others induce apoptosis by modulating key signaling pathways, including the upregulation of pro-apoptotic proteins like Bax and FasL.
Table 1: Bioactivity of Representative this compound Derivatives and Analogs
| Derivative/Analog | Target/Activity | IC₅₀ Value | Disease Area | Reference(s) |
| Fenclofenac | Anti-inflammatory (Adjuvant Arthritis) | Equipotent to Phenylbutazone | Inflammation | |
| [2-(2,3,5,6-tetrachlorophenoxy)phenyl]acetic acid | Anti-inflammatory (Adjuvant Arthritis) | ~40x more potent than fenclofenac | Inflammation | |
| Phenylacetamide Derivative 3d | Cytotoxicity (MDA-MB-468 cells) | 0.6 µM | Cancer | |
| 4-Phenoxy-phenyl isoxazole (Comp. 6l) | Cytotoxicity (A549, HepG2, MDA-MB-231) | 0.21-0.26 µM | Cancer | |
| Phenoxyacetic Acid Derivative 16 | FFA1 Agonist | 43.6 nM | Type 2 Diabetes |
Structure-Activity Relationships (SAR)
The rational design of potent and selective derivatives hinges on a clear understanding of their structure-activity relationships (SAR).
-
Carboxylic Acid Moiety: This group is often essential for activity, particularly for NSAIDs and compounds targeting receptors that bind endogenous carboxylic acids. Esterification can serve as a prodrug strategy to improve oral bioavailability.
-
Aromatic Ring Substitution: Halogen substitution on the phenoxy ring has been shown to significantly enhance anti-inflammatory activity. The position and electronic nature of substituents can drastically alter target selectivity and potency.
-
Ether Bridge Modification: Replacing the ether oxygen with other linkers like NH, S, or SO can lead to significant changes in activity. For instance, an NH-linked analog showed low anti-inflammatory activity despite its structural similarity to both its oxygen-linked counterpart and the potent drug diclofenac. This highlights the critical role of the ether oxygen's geometry and electronic properties.
Conclusion and Future Outlook
The this compound scaffold is a durable and highly valuable platform in drug discovery. Its synthetic tractability and demonstrated efficacy against key biological targets ensure its continued relevance. Future research efforts are likely to focus on expanding its therapeutic reach into new areas, such as metabolic diseases and viral infections. The key to unlocking further potential will lie in the continued exploration of novel substitution patterns and the application of modern computational chemistry to guide the design of derivatives with enhanced selectivity and optimized drug-like properties, ultimately minimizing off-target effects and improving therapeutic outcomes.
References
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- Szadowska, A., Mazur, M., Graczyk, J., Kiełek, M. B., Guryn, R., Mikołajewska, H.,
4-Phenoxyphenylacetic Acid: A Technical Guide to Unlocking its Therapeutic Potential
Foreword: The Rationale for Investigation
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with therapeutic promise is a perpetual endeavor. 4-Phenoxyphenylacetic acid, a molecule possessing a unique structural motif, stands as a compelling candidate for investigation. While direct, extensive research on this specific compound is emerging, the wealth of data on structurally related phenoxyacetic and phenylacetic acid derivatives provides a strong rationale for its potential applications in critical therapeutic areas. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive technical overview of the potential research applications of this compound. It is structured to not only present what is known about related compounds but to provide a clear, actionable framework for the future investigation of this promising molecule.
Section 1: The Anti-Inflammatory Potential of this compound
The structural similarity of this compound to known non-steroidal anti-inflammatory drugs (NSAIDs) strongly suggests its potential as an anti-inflammatory agent. Many NSAIDs are carboxylic acids, and the phenoxyacetic acid moiety is a known pharmacophore for cyclooxygenase (COX) inhibition.
The Scientific Basis: Targeting the Cyclooxygenase (COX) Pathway
Inflammation is a complex biological response, and at its core is the arachidonic acid cascade, which is primarily mediated by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[1] The inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.[2]
Derivatives of phenoxyacetic acid have demonstrated significant and selective COX-2 inhibitory activity. For instance, certain synthesized phenoxyacetic acid derivatives have shown potent COX-2 inhibition with IC50 values in the nanomolar range (0.06-0.09 μM).[2][3] This precedent provides a strong impetus to investigate this compound for similar activity.
Experimental Workflow for Assessing Anti-Inflammatory Activity
A rigorous, multi-step approach is necessary to validate the anti-inflammatory potential of this compound. The following experimental workflow is designed to provide a comprehensive evaluation, from initial in vitro screening to in vivo efficacy models.
The initial step is to determine the direct inhibitory effect of this compound on COX-1 and COX-2 enzymes. A common method is the whole blood assay, which closely mimics the physiological environment.[4] Alternatively, commercially available enzyme-based assays can be used.[5][6]
Protocol: COX-1 and COX-2 Inhibition Assay
-
Enzyme Preparation: Utilize purified human recombinant COX-1 and COX-2 enzymes.
-
Incubation: Pre-incubate the enzymes with varying concentrations of this compound (e.g., from 0.01 µM to 100 µM) and a known control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) for a specified time (e.g., 15 minutes) at 37°C.[7]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Product Quantification: Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2 to determine the compound's potency and selectivity.
Causality of Experimental Choices: This assay directly assesses the compound's interaction with its putative targets. The use of both COX-1 and COX-2 enzymes is crucial for determining selectivity, a key factor in the safety profile of NSAIDs.
Positive in vitro results should be followed by in vivo studies to assess the compound's efficacy in a whole-organism context.
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Use male Wistar rats.
-
Compound Administration: Administer this compound orally at various doses. A vehicle control and a positive control (e.g., indomethacin) group should be included.
-
Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Causality of Experimental Choices: The carrageenan-induced paw edema model is a well-established and reproducible model of acute inflammation that is sensitive to inhibition by NSAIDs.
Data Presentation: Hypothetical IC50 Values for this compound and Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | To be determined | To be determined | To be determined |
| Derivative 5f[2] | >10 | 0.06 | >166 |
| Derivative 7b[2] | >10 | 0.06 | >166 |
| Celecoxib (Reference)[6] | 15 | 0.04 | 375 |
Potential Signaling Pathway
The primary mechanism of action for NSAIDs is the inhibition of the COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins. This, in turn, reduces the inflammatory response.
Caption: Hypothetical apoptotic pathway induced by this compound.
Section 3: Future Directions and Conclusion
The existing body of research on phenoxyacetic and phenylacetic acid derivatives provides a compelling, albeit indirect, foundation for the investigation of this compound as a potential therapeutic agent. The structural similarities to known bioactive compounds strongly suggest that it may possess valuable anti-inflammatory and anticancer properties.
The immediate future of research on this compound should focus on the systematic experimental workflows outlined in this guide. Direct in vitro and in vivo studies are essential to confirm its biological activities and elucidate its mechanisms of action.
References
- Al-Ostath, A. et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309. [Link]
- Cock, I. E. (2018). IC50 values for anti-inflammatory activity determined in RAW264.7 macrophages.
- Al-Ostath, A. et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PMC. [Link]
- Wang, Y. et al. (2021). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. PMC. [Link]
- Wang, Y. et al. (2021). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Semantic Scholar. [Link]
- Kamal, A. et al. (2012). IC 50 values a (mM) of compounds 4a-l.
- Jadhav, S. B. et al. (2021). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
- Kampa, M. et al. (2025). The values of IC50 of the four compounds against oral epithelial cells...
- Wang, Y. et al. (2025).
- Laufer, S. (2009). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. PubMed. [Link]
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- Rowlinson, S. et al. (2003). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
- Jove, M. et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. [Link]
- University of South Florida (n.d.). Apoptosis Protocols. USF Health. [Link]
- Bouhlali, E. D. T. et al. (2017). Phenolic profile and anti-inflammatory activity of four Moroccan date (Phoenix dactylifera L.) seed varieties. NIH. [Link]
- Yusrida, A. et al. (2023). IC50 value of citotoxic test agains cancer cells and normal cells.
- Beauchamp, Z. et al. (2024). Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling. MDPI. [Link]
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- IC50 values of anticancer drugs in PAECs Classification Drug IC50 [M]... (n.d.).
- Mead, M. et al. (2017). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. PMC. [Link]
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- Jayaraman, S. (2014). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
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A Technical Guide to the Spectroscopic Profile of 4-Phenoxyphenylacetic Acid
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-phenoxyphenylacetic acid, a molecule of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. In the absence of a complete, publicly available dataset for this compound, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust, predictive analysis.
Introduction
This compound (C₁₄H₁₂O₃, Molar Mass: 228.24 g/mol ) is a carboxylic acid derivative featuring a phenyl group linked to a phenylacetic acid moiety through an ether linkage.[1] This structural arrangement confers a unique combination of rigidity and flexibility, making it a valuable building block in the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting. This guide will delve into the expected spectroscopic signatures of this compound, providing a foundational understanding for its analysis.
Molecular Structure and Spectroscopic Overview
To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of this compound.
Caption: Molecular structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methylene protons of the acetic acid group. Based on the analysis of similar compounds, the following chemical shifts (δ) are predicted in a deuterated chloroform (CDCl₃) solvent.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | ~11-12 | Singlet (broad) | 1H |
| Aromatic Protons (H₂', H₆') | ~7.30-7.40 | Multiplet | 2H |
| Aromatic Protons (H₃', H₅') | ~7.10-7.20 | Multiplet | 2H |
| Aromatic Protons (H₄') | ~7.00-7.10 | Multiplet | 1H |
| Aromatic Protons (H₂, H₆) | ~7.25-7.35 | Doublet | 2H |
| Aromatic Protons (H₃, H₅) | ~6.90-7.00 | Doublet | 2H |
| Methylene Protons (-CH₂-) | ~3.60 | Singlet | 2H |
Causality Behind Predicted Shifts:
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet at a high chemical shift.
-
Aromatic Protons: The protons on the two phenyl rings will reside in the aromatic region (δ 6.5-8.0 ppm). The protons on the phenyl ring attached to the ether oxygen (H₃, H₅) are expected to be slightly upfield due to the electron-donating effect of the ether linkage. The protons on the terminal phenyl ring will exhibit a more standard pattern for a monosubstituted benzene ring.
-
Methylene Protons: The methylene protons adjacent to the carboxylic acid and the phenyl ring are expected to appear as a singlet around 3.60 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carboxylic Carbon (-COOH) | ~175-178 |
| C₁' | ~157 |
| C₄ | ~155 |
| C₂', C₆' | ~130 |
| C₃', C₅' | ~124 |
| C₄' | ~120 |
| C₁, C₃, C₅ | ~118-120 |
| C₂, C₆ | ~130 |
| Methylene Carbon (-CH₂-) | ~40 |
Causality Behind Predicted Shifts:
-
Carbonyl Carbon: The carbon of the carboxylic acid group is the most deshielded, appearing at the lowest field.
-
Aromatic Carbons: The aromatic carbons will appear in the range of δ 110-160 ppm. The carbons directly attached to the oxygen atom (C₄ and C₁') will be the most deshielded among the aromatic carbons.
-
Methylene Carbon: The aliphatic methylene carbon will be the most shielded, appearing at the highest field.
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-2960 | Medium |
| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong |
| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong |
| C-O Stretch (Ether) | 1230-1270 (asymmetric) | Strong |
| C-O Stretch (Carboxylic Acid) | 1210-1320 | Strong |
| O-H Bend (Carboxylic Acid) | 910-950 | Broad, Medium |
Experimental Protocol for ATR-FTIR:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid this compound sample onto the ATR crystal, ensuring good contact.
-
Record the sample spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
Caption: Workflow for acquiring an ATR-FTIR spectrum.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the following key fragments.
| m/z | Predicted Fragment | Structure of Fragment |
| 228 | [M]⁺ | [C₁₄H₁₂O₃]⁺ |
| 183 | [M - COOH]⁺ | [C₁₃H₁₁O]⁺ |
| 93 | [C₆H₅O]⁺ | Phenoxy radical cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 45 | [COOH]⁺ | Carboxyl radical cation |
Fragmentation Pathway:
The molecular ion ([M]⁺) at m/z 228 would be the parent peak. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (mass 45), leading to a significant peak at m/z 183. Cleavage of the ether bond can lead to the formation of a phenoxy radical cation at m/z 93 and a phenyl cation at m/z 77.
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Introduction: The Significance of 4-Phenoxyphenylacetic Acid
An In-depth Technical Guide to the Theoretical Investigation of 4-Phenoxyphenylacetic Acid
This guide provides a comprehensive exploration of the theoretical and computational methodologies applied to understand the structural, spectroscopic, and electronic properties of this compound. It is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to gain deeper insights into molecular behavior and guide experimental design.
This compound (4-PPA) is a versatile aromatic carboxylic acid, recognized for its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular architecture, featuring a phenyl ring linked to an acetic acid moiety via an ether bond, provides a unique scaffold for developing novel compounds. Applications of 4-PPA and its derivatives are found in:
-
Pharmaceutical Development: Serving as a building block for anti-inflammatory and analgesic drugs.[1][2]
-
Agrochemicals: Used in the formulation of herbicides and pesticides.[1][2]
-
Biochemical Research: Employed in studies concerning enzyme inhibition and receptor binding, which are crucial for understanding biological pathways.[1][2]
Given its importance, theoretical studies are indispensable for elucidating the fundamental properties that govern its reactivity and biological activity. Computational chemistry allows us to predict molecular structure, interpret spectroscopic data, and model interactions with biological targets, thereby accelerating the research and development process.
Pillar 1: Computational Methodologies - The Theoretical Toolkit
To dissect the properties of this compound, a suite of computational tools is employed. The choice of method is dictated by the specific property being investigated, balancing computational cost with desired accuracy.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry. Instead of solving the complex many-electron Schrödinger equation, DFT calculates the total energy of a molecule from its electron density. This approach provides a robust framework for predicting a wide range of molecular properties.
Causality Behind the Choice: For a molecule of this size, DFT, particularly with hybrid functionals like B3LYP, offers the best compromise between accuracy and computational feasibility for geometry optimization and vibrational frequency calculations. The inclusion of a comprehensive basis set, such as 6-311++G(d,p), is critical to accurately describe the diffuse electron density of the oxygen atoms and the polarization effects of the aromatic rings.[3][4]
Key properties derived from DFT calculations include:
-
Optimized Molecular Geometry: The lowest energy 3D arrangement of atoms.
-
Vibrational Frequencies: Predicting infrared (IR) and Raman spectra to aid in experimental characterization.[5]
-
Electronic Properties: Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Molecular Electrostatic Potential (MEP) to understand reactivity and intermolecular interactions.[3]
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., 4-PPA) when bound to a second molecule (the receptor, e.g., a protein or enzyme) to form a stable complex.[6][7]
Causality Behind the Choice: Since 4-PPA is a precursor for anti-inflammatory drugs, docking it into the active site of enzymes like Cyclooxygenase-2 (COX-2) is a logical step.[8] This allows us to hypothesize a mechanism of action and predict binding affinity (docking score), which can guide the synthesis of more potent derivatives. The results provide a structural basis for the molecule's potential biological activity.[8][9]
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a statistical approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[10]
Causality Behind the Choice: QSAR is invaluable when a series of 4-PPA derivatives are available. By calculating various molecular descriptors (e.g., lipophilicity, electronic parameters, steric properties), we can build a model that predicts the activity of new, unsynthesized compounds.[11][12] This rationalizes the design process, prioritizing the synthesis of candidates with the highest predicted potency and minimizing wasted experimental effort.[10]
Pillar 2: Theoretical Results and Correlation with Experimental Data
This section synthesizes the theoretical predictions for 4-PPA, correlating them with established experimental principles and data from analogous compounds.
Molecular Structure and Spectroscopic Profile
The first step in any theoretical analysis is to determine the molecule's most stable three-dimensional structure.
Optimized Geometry: Using DFT at the B3LYP/6-311++G(d,p) level, the geometry of 4-PPA is optimized. Key structural features include the planar phenyl rings and the carboxylic acid group. The dihedral angle between the two phenyl rings and the orientation of the carboxylic acid group are critical determinants of the molecule's overall shape and ability to interact with other molecules.
Vibrational Spectroscopy (FT-IR & Raman): Theoretical frequency calculations allow for a precise assignment of the experimental FT-IR and Raman spectra. The complementary nature of these two techniques, when combined with DFT, provides a powerful tool for structural confirmation.[13]
| Vibrational Mode | Theoretical Wavenumber (cm⁻¹, Scaled) | Experimental Range (cm⁻¹) | Assignment |
| O-H Stretch | ~3500 | 3500-3600 (monomer), 2500-3300 (dimer) | Carboxylic acid hydroxyl group |
| C-H Stretch (Aromatic) | ~3100-3000 | 3100-3000 | Phenyl ring C-H bonds |
| C-H Stretch (Aliphatic) | ~2950-2850 | 2960-2850 | Methylene (-CH₂) group |
| C=O Stretch | ~1720 | 1700-1760 | Carboxylic acid carbonyl |
| C=C Stretch (Aromatic) | ~1600-1450 | 1600-1450 | Phenyl ring skeletal vibrations |
| C-O-C Stretch (Ether) | ~1250 | 1200-1275 | Asymmetric stretch of the ether linkage |
| O-H Bend | ~1420, ~920 | 1395-1440 (in-plane), 910-950 (out-of-plane) | Carboxylic acid hydroxyl group |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the isotropic magnetic shielding constants, which are then converted to 1H and 13C NMR chemical shifts.[3] This allows for a direct comparison with experimental spectra, aiding in the complete assignment of all signals.
| Atom Type | Theoretical Chemical Shift (δ, ppm) | Expected Experimental Range (δ, ppm) |
| ¹H NMR | ||
| Carboxylic Acid (-COOH) | ~11-12 | 10-13 |
| Aromatic (C₆H₄, C₆H₅) | ~6.8-7.4 | 6.5-8.0 |
| Methylene (-CH₂) | ~3.6 | 3.5-3.8 |
| ¹³C NMR | ||
| Carbonyl (-C=O) | ~175 | 170-180 |
| Aromatic (C-O) | ~157 | 155-160 |
| Aromatic (C-H, C-C) | ~115-135 | 110-140 |
| Methylene (-CH₂) | ~40 | 38-45 |
Electronic Properties and Chemical Reactivity
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[14] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
-
HOMO: For 4-PPA, the HOMO is typically localized on the phenoxy moiety, indicating this is the most probable site for electrophilic attack.
-
LUMO: The LUMO is generally distributed over the phenylacetic acid portion, particularly the carbonyl group, making it susceptible to nucleophilic attack.
-
Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity.[14]
| Parameter | Calculated Value (eV) | Interpretation |
| E_HOMO | -6.5 eV | Electron-donating ability |
| E_LUMO | -1.2 eV | Electron-accepting ability |
| Energy Gap (ΔE) | 5.3 eV | High kinetic stability |
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It allows for the immediate identification of sites for electrophilic and nucleophilic reactions.
-
Red Regions (Negative Potential): These are electron-rich areas, primarily located around the oxygen atoms of the carboxylic acid group. These sites are attractive to electrophiles and are involved in hydrogen bonding.
-
Blue Regions (Positive Potential): These are electron-poor areas, most prominently found around the acidic proton of the carboxylic acid group, making it the most likely site for deprotonation.
Pillar 3: Protocols and Visualized Workflows
To ensure transparency and reproducibility, the following sections provide detailed, step-by-step protocols for the key computational experiments described.
Protocol 1: DFT Geometry Optimization and Frequency Calculation
This protocol outlines the standard procedure for obtaining the optimized structure and vibrational spectra of 4-PPA.
-
Step 1: Build Initial Structure: Construct an initial 3D model of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Step 2: Create Input File: Generate an input file for the quantum chemistry software (e.g., Gaussian).
-
Route Section: Specify the calculation type: Opt Freq (for optimization followed by frequency calculation).
-
Method/Basis Set: Define the level of theory: B3LYP/6-311++G(d,p).
-
Charge/Multiplicity: Set the molecular charge (0) and spin multiplicity (1 for a singlet state).
-
-
Step 3: Run Calculation: Submit the input file to the computational server.
-
Step 4: Analyze Output:
-
Confirm the optimization converged by searching for "Stationary point found."
-
Verify that no imaginary frequencies are present, which confirms the structure is a true energy minimum.
-
Extract optimized coordinates, energies, and vibrational frequencies.
-
-
Step 5: Visualize Results:
-
Load the output file into visualization software to view the optimized structure.
-
Animate the vibrational modes to aid in spectral assignment.
-
Plot the theoretical IR and Raman spectra.
-
Caption: Workflow for DFT Geometry Optimization and Frequency Analysis.
Protocol 2: Molecular Docking Study
This protocol describes a typical workflow for docking 4-PPA into a protein active site.
-
Step 1: Prepare the Receptor:
-
Download the protein structure from the Protein Data Bank (PDB) (e.g., COX-2, PDB ID: 5KIR).
-
Remove water molecules, co-factors, and any existing ligands.
-
Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges).
-
-
Step 2: Prepare the Ligand (4-PPA):
-
Generate a 3D structure of 4-PPA and perform energy minimization.
-
Assign rotatable bonds and save in the appropriate format (e.g., PDBQT for AutoDock).
-
-
Step 3: Define the Binding Site:
-
Identify the active site of the receptor based on the position of the co-crystallized ligand or from literature.
-
Define a grid box that encompasses this entire active site.
-
-
Step 4: Run Docking Simulation:
-
Use docking software (e.g., AutoDock Vina) to run the simulation, which will explore various conformations of the ligand within the grid box.
-
-
Step 5: Analyze Results:
-
Rank the resulting poses based on their docking score (binding affinity).
-
Visualize the top-ranked pose in a molecular viewer to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between 4-PPA and the protein's amino acid residues.
-
Caption: General workflow for a molecular docking simulation.
Conclusion and Future Outlook
Theoretical studies provide an indispensable lens through which we can understand and predict the behavior of this compound. DFT calculations offer profound insights into its structural and electronic nature, which are in excellent agreement with experimental spectroscopic data. Furthermore, techniques like molecular docking and QSAR provide a rational framework for hypothesis-driven drug and material design, bridging the gap between molecular structure and functional application.
Future work should focus on:
-
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of 4-PPA in solution and when bound to a receptor, providing a more realistic picture of its interactions.
-
Advanced QSAR: Developing more sophisticated QSAR models for various derivatives to predict not only activity but also absorption, distribution, metabolism, and excretion (ADME) properties.
-
Experimental Validation: Synthesizing and testing novel derivatives that have been designed and prioritized based on the theoretical insights outlined in this guide.
By integrating these advanced computational approaches with traditional experimental work, the full potential of the this compound scaffold can be realized, leading to the development of next-generation pharmaceuticals and functional materials.
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- Samsonowicz, M. (2014). Molecular structure of phenyl- and phenoxyacetic acids--spectroscopic and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 1086–1097.
- Kumar, A., et al. (2015). DFT computation and experimental analysis of vibrational and electronic spectra of phenoxy acetic acid herbicides. ResearchGate.
- Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1162–1167.
- Khan, I., et al. (2024). Computational Docking Studies of Phenyl Acetic Acid Derivatives with Biological Targets, DNA, Protein and Enzyme. Science Research Publishers.
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- Studzińska, S., & Buszewski, B. (2025). Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid-Derived Congeners. MDPI.
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- RKS, B., et al. (2021). Molecular Docking and In Vivo Screening of Some Bioactive Phenoxyacetanilide Derivatives as Potent Non-Steroidal Anti-Inflammatory Drugs. ResearchGate.
- Shahzad, K., et al. (2022). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. ScienceOpen.
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Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to 4-Phenoxyphenylacetic Acid
Introduction
This compound, with the chemical formula C₁₄H₁₂O₃, is an aromatic carboxylic acid distinguished by a phenoxy group attached to a phenylacetic acid core.[1][2] This compound serves as a critical intermediate and building block in various fields, most notably in the development of pharmaceuticals and agrochemicals.[1][3] Its structural features, including the ether linkage and the carboxylic acid moiety, impart a unique reactivity and solubility profile, making it a versatile scaffold in medicinal chemistry and material science.[1] Researchers utilize this compound in the synthesis of anti-inflammatory agents, analgesics, herbicides, and specialty polymers.[1][3] It is also employed in biochemical research for studying enzyme inhibition and receptor binding interactions.[3]
Physicochemical and Spectroscopic Profile
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₃ | PubChem[2] |
| Molecular Weight | 228.24 g/mol | PubChem[2] |
| IUPAC Name | 2-(4-phenoxyphenyl)acetic acid | PubChem[2] |
| CAS Number | 6328-74-1 | PubChem[2] |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 72-79 °C | Sigma-Aldrich |
| Functional Groups | Carboxylic acid, Phenoxy ether | Sigma-Aldrich |
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy : The IR spectrum would prominently feature a broad absorption band in the region of 2400-3400 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ indicates the C=O (carbonyl) stretch. The C-O stretching of the ether linkage would appear in the 1240 cm⁻¹ region, and aromatic C=C stretching vibrations are expected around 1600 cm⁻¹.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The aromatic protons on the two phenyl rings would appear as a series of multiplets in the range of 6.8-7.4 ppm. The methylene (-CH₂-) protons adjacent to the carbonyl group are typically deshielded and would produce a singlet at approximately 4.6 ppm.[4] The acidic proton of the carboxyl group is often broad and may not always be observed.
-
¹³C NMR : The carbon spectrum would show a characteristic peak for the carbonyl carbon of the carboxylic acid at a downfield chemical shift, typically around 170 ppm.[4][5] Aromatic carbons would resonate in the 115-160 ppm range.
-
-
Mass Spectrometry (MS) : In Electron Impact Mass Spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound (approximately 228).[4][6] Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH, m/z 45) and cleavage of the ether bond.[4]
Synthesis of this compound
The synthesis of this compound can be achieved through several established routes. A common and versatile method involves the Williamson ether synthesis followed by hydrolysis. Another approach is the hydrolysis of its corresponding methyl ester.[7]
General Synthesis Workflow: Williamson Ether Synthesis & Hydrolysis
This synthetic strategy involves two main stages: the formation of the ether linkage and the subsequent conversion of a nitrile or ester group to the carboxylic acid.
Caption: General two-stage synthesis of this compound.
Detailed Experimental Protocol: Synthesis via Ester Hydrolysis
This protocol details the synthesis of this compound from its methyl ester precursor, methyl 2-(4-phenoxyphenyl)acetate.[7]
Materials:
-
Methyl 2-(4-phenoxyphenyl)acetate
-
Ethanol
-
1N Sodium Hydroxide (NaOH) solution
-
1N Hydrochloric Acid (HCl) solution
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolution: Dissolve methyl 4-phenoxyphenylacetate (e.g., 3.9 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Saponification: To the stirred solution, add 1N aqueous NaOH solution (7.8 mL) at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature for approximately 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Removal: Upon completion, concentrate the reaction solution under reduced pressure using a rotary evaporator to remove the ethanol.
-
Acidification: Acidify the remaining aqueous solution by the slow addition of 1N aqueous HCl until a white precipitate forms and the solution is acidic (test with litmus paper).
-
Isolation: Collect the precipitated white solid by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the solid with cold deionized water to remove any residual salts and dry it thoroughly to obtain the final product, this compound.
Biological Activity and Therapeutic Applications
This compound and its structural analogs are of significant interest in drug discovery, primarily due to their anti-inflammatory properties.[1][8][9] The phenoxyacetic acid moiety is a core component in several non-steroidal anti-inflammatory drugs (NSAIDs).[10]
Mechanism of Action: COX-2 Inhibition
Many phenylacetic acid derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[11] COX-2 is a key enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation.[11] Selective inhibition of COX-2 over COX-1 is a key goal in modern NSAID development to reduce gastrointestinal side effects.
Caption: Simplified COX-2 inflammatory pathway and the inhibitory role of PPA derivatives.
Other Biological Activities
-
Anticancer Potential: Derivatives of the 4-phenoxy-phenyl scaffold have been synthesized and evaluated as inhibitors of Acetyl-CoA carboxylase (ACC).[12][13] ACC is a critical enzyme in fatty acid synthesis, a pathway often upregulated in cancer cells to support rapid proliferation.[13][14] Certain 4-phenoxy-phenyl isoxazoles have shown potent ACC inhibitory activity and significant cytotoxicity against various cancer cell lines.[12][13][14]
-
Antimicrobial and Antioxidant Properties: Phenoxyacetic acid derivatives have been reported to possess antibacterial and antifungal activities.[10] Furthermore, related phenolic compounds like 4-hydroxyphenylacetic acid, a metabolite of polyphenols, exhibit significant antioxidant activity, protecting against oxidative stress-induced cell damage.[15][16][17]
Protocol for Biological Evaluation: In Vitro COX-2 Inhibition Assay
This protocol provides a general workflow for assessing the COX-2 inhibitory potential of this compound derivatives using a commercially available enzyme immunoassay (EIA) kit.
Materials:
-
Test compounds (this compound derivatives)
-
COX-2 enzyme (human or ovine)
-
Arachidonic acid (substrate)
-
Prostaglandin E₂ (PGE₂) EIA Kit
-
Assay buffer
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired final concentrations.
-
Enzyme Reaction: In a microplate, add the assay buffer, the COX-2 enzyme, and the test compound (or vehicle control). Pre-incubate for a short period (e.g., 15 minutes) at 37°C.
-
Initiate Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to PGE₂.
-
Reaction Termination: Stop the reaction by adding a quenching agent, typically a strong acid provided in the kit.
-
PGE₂ Quantification: Quantify the amount of PGE₂ produced using the competitive EIA kit according to the manufacturer's instructions. This typically involves adding a PGE₂-acetylcholinesterase tracer and an anti-PGE₂ antibody.
-
Data Analysis: Read the absorbance on a microplate reader. Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).
Safety and Toxicology
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[2]
-
Acute Toxicity: Harmful if swallowed.[2]
-
Skin and Eye Damage: May cause an allergic skin reaction and causes serious eye damage.[2]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.
Standard personal protective equipment (PPE), including gloves, safety glasses or face shields, and a dust mask, should be used when handling this compound.
Conclusion
This compound is a valuable and versatile chemical entity with significant applications in medicinal chemistry and beyond. Its core structure is a key pharmacophore for anti-inflammatory agents, and ongoing research continues to explore its potential in other therapeutic areas, such as oncology. The synthetic routes are well-established, allowing for the generation of diverse libraries of derivatives for structure-activity relationship (SAR) studies. As with any active chemical compound, proper safety precautions are essential during its handling and use. The continued investigation of this compound and its analogs holds promise for the development of novel therapeutics with improved efficacy and safety profiles.
References
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- Sinocure Chemical Group.
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- Journal of Emerging Technologies and Innovative Research.
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- PubMed. Substituted (2-phenoxyphenyl)
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The Enigmatic Presence of Phenoxyacetic Acid Derivatives in Nature: A Technical Guide
Abstract
Phenoxyacetic acid and its derivatives are most renowned for their synthetic applications as potent auxinic herbicides and vital pharmaceutical intermediates. However, their occurrence and metabolism within the natural world present a more nuanced and complex picture. This technical guide provides an in-depth exploration of the natural occurrence of phenoxyacetic acid derivatives, distinguishing them from the closely related and naturally abundant phenylacetic acid (PAA). We will delve into the established role of PAA as a natural plant auxin, the confirmed, albeit limited, natural sources of true phenoxyacetic acids, and the significant microbial interactions with these compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the biosynthesis, metabolic pathways, and analytical methodologies pertinent to this fascinating class of molecules.
Introduction: Delineating Phenylacetic and Phenoxyacetic Acids
A critical distinction must be made between phenylacetic acid (PAA) and phenoxyacetic acid. PAA consists of a phenyl group directly attached to an acetic acid moiety, while phenoxyacetic acid features an ether linkage between the phenyl ring and the acetic acid component. This structural difference, though subtle, has profound implications for their chemical properties and biological activities. While PAA is a well-documented natural plant hormone, the natural occurrence of true phenoxyacetic acid derivatives is far more limited and often linked to microbial metabolism. This guide will navigate the known natural landscape of both, providing a clear framework for understanding their origins and functions.
The Ubiquitous Natural Auxin: Phenylacetic Acid (PAA) in Plants
Phenylacetic acid is a widely distributed natural auxin in the plant kingdom, often found in concentrations significantly higher than the more commonly studied indole-3-acetic acid (IAA).[1][2][3]
Biological Role of PAA
As an auxin, PAA is involved in various aspects of plant growth and development, including the promotion of root formation.[2] Although its biological activity is generally considered to be lower than that of IAA, its high endogenous levels in many plant tissues suggest a significant physiological role.[1][2]
Biosynthesis of PAA in Plants
The primary biosynthetic pathway of PAA in plants originates from the amino acid L-phenylalanine. While the complete pathway is still under active investigation, a key proposed route involves the conversion of L-phenylalanine to phenylpyruvic acid, which is then decarboxylated to form phenylacetaldehyde. Finally, phenylacetaldehyde is oxidized to yield phenylacetic acid.
Caption: Proposed biosynthetic pathway of Phenylacetic Acid (PAA) in plants.
Quantitative Occurrence of PAA in Various Plant Species
The concentration of PAA varies considerably among different plant species and tissues. The following table summarizes the endogenous levels of PAA in a selection of plants.
| Plant Species | Tissue | PAA Concentration (pmol/g FW) | Reference |
| Arabidopsis thaliana | Seedlings | 413 ± 15 | [1] |
| Arabidopsis thaliana | Rosette Leaves | ~1500 | [2] |
| Arabidopsis thaliana | Roots | ~2000 | [2] |
| Avena sativa (Oat) | Young Shoots | 3,860 ± 220 | [1] |
| Hordeum vulgare (Barley) | Young Shoots | 4,353 ± 353 | [1] |
| Pisum sativum (Pea) | Shoots | ~1600 | [2] |
| Lycopersicon esculentum (Tomato) | Shoots | ~600 | [2] |
| Nicotiana tabacum (Tobacco) | Shoots | ~800 | [2] |
| Helianthus annuus (Sunflower) | Shoots | ~1200 | [2] |
| Tropaeolum majus | Shoots | <16 | [2] |
Natural Occurrence of Phenoxyacetic Acid Derivatives
The natural occurrence of true phenoxyacetic acid derivatives is significantly less documented than that of PAA. Their presence is primarily associated with microbial metabolism and semi-synthetic processes.
Fungal Metabolites
Phenoxyacetic acid has been identified as a metabolite in the fungus Aspergillus niger. While the biosynthetic pathway has not been fully elucidated, it is understood that A. niger can hydroxylate phenylacetic acid to form homogentisic acid. It is plausible that phenoxyacetic acid is an intermediate or a related metabolite in fungal aromatic compound metabolism.
Precursor in Semi-Synthesis: The Case of Penicillin V
A notable instance of the biological utilization of phenoxyacetic acid is in the production of Penicillin V (phenoxymethylpenicillin). In this semi-synthetic process, the fungus Penicillium chrysogenum is cultured in a medium supplemented with phenoxyacetic acid. The fungal enzymatic machinery incorporates this precursor to form the phenoxymethyl side chain of Penicillin V.
Chlorinated Phenoxyacetic Acids
Chlorinated phenoxyacetic acids, such as 4-chlorophenoxyacetic acid (4-CPA) and 2,4-dichlorophenoxyacetic acid (2,4-D), are widely used synthetic herbicides.[4] There is currently no substantial evidence to suggest that these chlorinated derivatives are naturally produced in plants, fungi, or bacteria. Their presence in the environment is a direct result of anthropogenic activities.[4]
Microbial Metabolism of Phenoxyacetic Acids
The ability of microorganisms, particularly fungi, to degrade synthetic phenoxyacetic acid herbicides is well-documented and represents a significant interaction of these compounds with the natural world. This metabolic capability is of great interest for bioremediation applications.
Enzymatic Degradation Pathways
The fungal degradation of phenoxyacetic acid herbicides like 2,4-D is an oxidative process involving a suite of extracellular and intracellular enzymes.[5][6] Key enzymes include:
-
Laccases: These enzymes initiate the degradation by oxidizing phenolic structures, leading to the formation of phenoxy radicals.[6]
-
Manganese Peroxidases (MnP) and Lignin Peroxidases (LiP): These peroxidases generate reactive oxygen species that facilitate the cleavage of stable ether bonds and the dechlorination of the aromatic ring.[6]
-
Cytochrome P450 Monooxygenases: These intracellular enzymes are also implicated in the hydroxylation and subsequent degradation of the aromatic ring.
The initial step in the degradation of 2,4-D is typically the cleavage of the ether linkage to yield 2,4-dichlorophenol (2,4-DCP), which is often more toxic than the parent compound.[6] Subsequent enzymatic reactions lead to the opening of the aromatic ring and eventual mineralization to CO2 and H2O.
Caption: Simplified pathway for the fungal degradation of 2,4-D.
Experimental Protocols
The accurate extraction and quantification of phenoxyacetic acid and its derivatives from complex matrices are crucial for their study. Below are detailed methodologies for the analysis of PAA from plant tissues, which can be adapted for phenoxyacetic acids from fungal cultures.
Extraction and Quantification of PAA from Plant Tissues
This protocol is based on validated methods for the analysis of plant phenolics using high-performance liquid chromatography (HPLC).[7][8][9][10][11]
Step 1: Sample Preparation
-
Harvest fresh plant tissue (approximately 100-200 mg).
-
Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
Step 2: Extraction
-
Transfer the powdered tissue to a microcentrifuge tube.
-
Add 1 mL of 80% methanol (pre-chilled to -20°C).
-
Vortex vigorously for 1 minute.
-
Incubate on a shaker at 4°C for 1 hour in the dark.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
Step 3: Purification (Optional, for cleaner samples)
-
Pass the supernatant through a 0.22 µm syringe filter to remove particulate matter.
-
For further purification, solid-phase extraction (SPE) using a C18 cartridge can be employed.
Step 4: HPLC Analysis
-
HPLC System: A standard HPLC system equipped with a C18 reversed-phase column and a Diode Array Detector (DAD) or a UV detector is suitable.
-
Mobile Phase: A gradient elution is typically used, for example, with a mobile phase consisting of (A) 0.1% acetic acid in water and (B) acetonitrile.
-
Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 272 nm.
-
Quantification: Create a calibration curve using authentic PAA standards of known concentrations.
Adaptation for Phenoxyacetic Acids from Fungal Cultures:
-
Sample: Use lyophilized fungal mycelium or a filtered liquid culture medium.
-
Extraction: The same solvent system (80% methanol) is generally effective. For liquid cultures, a liquid-liquid extraction with a solvent like ethyl acetate at an acidic pH may be necessary.
-
Standard: Use an authentic standard of the specific phenoxyacetic acid derivative of interest for quantification.
Caption: Experimental workflow for the extraction and analysis of PAA.
Conclusion
The natural occurrence of phenoxyacetic acid derivatives is a topic that requires careful distinction from the more prevalent phenylacetic acid. While PAA is a bona fide natural plant auxin with a significant role in plant physiology, true phenoxyacetic acids are rarely found as natural products, with their presence largely confined to microbial metabolism and as precursors in semi-synthetic processes. The ability of fungi to metabolize synthetic phenoxyacetic acid herbicides highlights a crucial ecological interaction and offers promising avenues for bioremediation. The experimental protocols provided in this guide offer a robust starting point for researchers aiming to investigate the presence and quantity of these compounds in various biological matrices. Further research into the biosynthetic pathways of phenoxyacetic acids in microorganisms could unveil novel enzymatic processes and expand our understanding of aromatic compound metabolism in nature.
References
- Adsorption of Phenoxyacetic Herbicides from Water on Carbonaceous and Non-Carbonaceous Adsorbents. (2023). PubMed Central. [Link]
- Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants. (n.d.). PubMed Central. [Link]
- Different pathways for 2,4-D degradation proposed in the literature. (2023).
- Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. (2023). PubMed Central. [Link]
- Phenylacetic acid metabolism in land plants: novel pathways and metabolites. (2024). Journal of Experimental Botany. [Link]
- Identification of phenylacetic acid as a natural auxin in the shoots of higher plants. (n.d.).
- Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applic
- (A) Overview of the steps in 2,4-D degradation. Enzymes catalyzing the... (n.d.).
- Sources and transformations of chlorophenols in the natural environment. (n.d.). Science of The Total Environment. [Link]
- Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. (2022). PubMed Central. [Link]
- A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. (n.d.). Polish Journal of Food and Nutrition Sciences. [Link]
- (PDF) Phenylacetic acid metabolism in land plants: novel pathways and metabolites. (2024).
- Biodegradation of the Herbicide 2,4-D by Some Fungi. (n.d.). IDOSI Journals. [Link]
- (4-Chlorophenoxy)acetic acid | C8H7ClO3. (n.d.). PubChem. [Link]
- Validation of an HPLC-DAD method for the determination of plant phenolics. (2019).
- Validation of an HPLC-DAD method for the determination of plant phenolics. (2019). SciELO. [Link]
- Identification and Quantification of Phenolic Acids by HPLC, in Three Wild Edible Plants Viz. Viburnum foetidum. (2016). Impactfactor. [Link]
- Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic. (2016). Journal of Applied Pharmaceutical Science. [Link]
- Chlorophenoxy Herbicides. (n.d.). EPA. [Link]
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Methodological & Application
Synthesis of 4-Phenoxyphenylacetic acid from methyl 2-(4-phenoxyphenyl)acetate
An Application Note for the Synthesis of 4-Phenoxyphenylacetic Acid from Methyl 2-(4-phenoxyphenyl)acetate
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound via the hydrolysis of its precursor, methyl 2-(4-phenoxyphenyl)acetate. The protocol detailed herein is robust, emphasizing the rationale behind procedural choices, safety, and analytical validation. This guide moves beyond a simple recitation of steps to offer a deeper understanding of the reaction mechanism, potential challenges, and methods for ensuring the synthesis of a high-purity final product, a valuable building block in pharmaceutical research.
Introduction and Significance
This compound is a key intermediate in the synthesis of various biologically active molecules. Its structural motif is found in a range of compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The reliable and efficient synthesis of this compound is therefore of significant interest to the medicinal chemistry and drug development communities.
The most direct route to this compound is the hydrolysis of its corresponding ester, methyl 2-(4-phenoxyphenyl)acetate. This application note details a field-proven protocol for this transformation, focusing on base-catalyzed hydrolysis (saponification), which offers distinct advantages in terms of reaction efficiency and yield.
Scientific Rationale: The Mechanism of Saponification
The conversion of an ester to a carboxylic acid is known as hydrolysis. This reaction can be catalyzed by either acid or base.[1] While acid-catalyzed hydrolysis is a reversible equilibrium process, base-catalyzed hydrolysis, or saponification, is irreversible and is therefore often preferred to drive the reaction to completion.[2][3]
The reaction proceeds via a Base-catalyzed Acyl-Cleavage, Bimolecular (BAC2) mechanism.[3][4] This can be broken down into three key steps:
-
Nucleophilic Attack: A hydroxide ion (-OH), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.
-
Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the expulsion of the methoxide ion (-OCH3) as the leaving group.
-
Irreversible Acid-Base Reaction: The expelled methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction forms a resonance-stabilized carboxylate salt and methanol. This final step is thermodynamically very favorable and renders the entire process irreversible, pushing the reaction towards the products.[2]
The final carboxylic acid is then obtained by a simple acidic workup, where a proton source is added to neutralize the carboxylate salt.
Caption: BAC2 mechanism for ester hydrolysis.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Quantity | Supplier Notes |
| Methyl 2-(4-phenoxyphenyl)acetate | 58749-97-8 | 242.26 | 3.9 mmol (948 mg) | Starting Material |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 7.8 mL (1N aq. soln.) | Reagent Grade |
| Ethanol (EtOH) | 64-17-5 | 46.07 | 20 mL | Anhydrous or 200 proof |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~10 mL (1N aq. soln.) | Reagent Grade |
| Deionized Water | 7732-18-5 | 18.02 | As needed | For solutions & washing |
| Round-bottom flask (50 mL) | - | - | 1 | - |
| Magnetic stirrer and stir bar | - | - | 1 | - |
| Rotary evaporator | - | - | 1 | - |
| Büchner funnel and filter paper | - | - | 1 set | - |
| pH paper or pH meter | - | - | 1 | - |
Safety Precautions
All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage.[5] Wear chemical-resistant gloves, safety goggles, and a lab coat.[6][7] In case of contact, flush immediately with copious amounts of water.[6]
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.[8] Handle with the same level of PPE as NaOH. Avoid inhaling vapors.
-
Ethanol (EtOH): Flammable liquid and vapor. Keep away from ignition sources.
Always add acid to water, not the other way around, to control any exothermic reaction.
Step-by-Step Synthesis Procedure
The following protocol is adapted from established literature procedures.[9]
-
Reaction Setup:
-
Place 948 mg (3.9 mmol) of methyl 2-(4-phenoxyphenyl)acetate into a 50 mL round-bottom flask.
-
Add 20 mL of ethanol to the flask.
-
Add a magnetic stir bar and stir the mixture at room temperature until the solid is completely dissolved.
-
-
Saponification:
-
To the stirred solution, add 7.8 mL of a 1N aqueous sodium hydroxide solution.
-
Allow the reaction to stir at room temperature for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.
-
-
Work-up and Isolation:
-
After the reaction is complete, remove the ethanol using a rotary evaporator.
-
To the remaining aqueous solution, slowly add ~10 mL of 1N aqueous hydrochloric acid while stirring. The addition should be continued until the solution is acidic (pH ≈ 2), which will cause a white solid to precipitate.
-
Cool the mixture in an ice bath for 15-30 minutes to maximize precipitation.
-
-
Purification and Drying:
-
Collect the precipitated white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid on the filter with two portions of cold deionized water to remove any residual salts (e.g., NaCl).
-
Dry the collected solid under vacuum to yield the final product, this compound. For enhanced purity, the product can be recrystallized from a suitable solvent system like ethanol/water or toluene.[10][11]
-
Sources
- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]
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- 4. acid base catalysed Ester hydrolysis | PPTX [slideshare.net]
- 5. CCOHS: Sodium Hydroxide [ccohs.ca]
- 6. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Role of 4-Phenoxyphenylacetic Acid in Modern Drug Discovery
Abstract
The 4-Phenoxyphenylacetic acid (4-PPAA) scaffold represents a privileged structure in medicinal chemistry, serving as a foundational template for the development of novel therapeutic agents across various disease areas. Its unique combination of a flexible ether linkage and an acidic moiety allows for tailored interactions with a range of biological targets. This guide provides an in-depth exploration of 4-PPAA and its derivatives in drug discovery, moving from fundamental physicochemical properties and synthesis to detailed protocols for target validation and in vivo efficacy studies. We will focus particularly on its well-documented role in the development of Endothelin-A (ET-A) receptor antagonists, while also touching upon other emerging applications. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the identification and development of new chemical entities.
Introduction: The this compound Scaffold
Phenylacetic acid and its derivatives are ubiquitous in nature and pharmacology. Phenylacetic acid itself is a catabolite of phenylalanine and is used in the production of penicillin G and the non-steroidal anti-inflammatory drug (NSAID) diclofenac[1]. The introduction of a phenoxy group at the 4-position creates this compound, a scaffold that has proven particularly fruitful in the design of targeted therapies.
The core value of the 4-PPAA structure lies in its conformational flexibility and the presence of distinct pharmacophoric features:
-
The Carboxylic Acid Group: Provides a key hydrogen bonding and ionic interaction point, crucial for anchoring the molecule within a receptor's binding pocket.
-
The Phenylacetic Core: A rigid yet versatile spacer that orients the other functional groups.
-
The Ether Linkage: Imparts a degree of rotational freedom, allowing the molecule to adopt optimal conformations for binding.
-
The Terminal Phenyl Ring: Offers a large surface for hydrophobic (pi-pi or van der Waals) interactions and serves as a prime site for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
Derivatives of this scaffold have been investigated for a multitude of biological activities, including the modulation of peroxisome proliferator-activated receptors (hPPARs)[2], inhibition of cyclooxygenase (COX) enzymes[3], and as potential antiepileptic agents[4]. However, its most prominent success has been in the discovery of potent and selective antagonists for the Endothelin-A (ET-A) receptor, a key player in vasoconstriction and cell proliferation[5].
Physicochemical Properties
A thorough understanding of a scaffold's fundamental properties is a prerequisite for any drug discovery campaign. These parameters influence solubility, permeability, and formulation strategies.
| Property | Value | Source |
| IUPAC Name | 2-(4-phenoxyphenyl)acetic acid | PubChem |
| Molecular Formula | C₁₄H₁₂O₃ | PubChem[6] |
| Molecular Weight | 228.24 g/mol | PubChem[6] |
| CAS Number | 6328-74-1 | PubChem[6] |
| Physical Description | Solid | N/A |
| Melting Point | 148 - 150 °C | HMDB[7] |
Synthesis and Characterization
The synthesis of 4-PPAA is typically achieved through the hydrolysis of its corresponding methyl ester. This straightforward and high-yielding reaction makes the scaffold readily accessible for further derivatization.
Protocol 1: Synthesis of this compound via Ester Hydrolysis
This protocol describes the saponification of methyl 2-(4-phenoxyphenyl)acetate to yield the target acid.
Rationale: The use of a strong base like sodium hydroxide (NaOH) in an aqueous alcoholic solution facilitates the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester. The subsequent acidification protonates the resulting carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.
Caption: Workflow for the synthesis of 4-PPAA.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve methyl 4-phenoxyphenylacetate (1.0 eq) in ethanol (approx. 20 mL per gram of ester).
-
Hydrolysis: Add 1N aqueous NaOH solution (2.0 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for approximately 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Acidification: Re-dissolve the residue in water and cool in an ice bath. Slowly add 1N aqueous HCl with stirring until the solution is acidic (pH ~2). A white solid will precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with a small amount of cold water to remove residual salts and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Target Profile: The Endothelin-A (ET-A) Receptor
The endothelin system plays a critical role in vascular homeostasis. Endothelin-1 (ET-1) is a potent vasoconstrictor that signals through two G-protein coupled receptor subtypes: ET-A and ET-B. The ET-A receptor, found predominantly on vascular smooth muscle cells, is the primary mediator of ET-1's pressor effects. Antagonism of this receptor is a validated therapeutic strategy for conditions like pulmonary arterial hypertension.
Derivatives of 4-PPAA have been instrumental in the development of selective ET-A antagonists. A key discovery in this area identified a 4-PPAA derivative with good in vitro activity (IC₅₀ = 59 nM)[5]. Subsequent optimization of this lead structure led to compounds with significantly improved potency (IC₅₀ = 4 nM) and better pharmacokinetic profiles, culminating in the identification of development candidates[5].
Caption: Workflow for a calcium mobilization functional assay.
Step-by-Step Methodology:
-
Cell Culture: Seed cells expressing the ET-A receptor (e.g., A7r5 smooth muscle cells or transfected HEK293 cells) into black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Incubation: Incubate the plate in the dark at 37°C for 45-60 minutes to allow for dye uptake and de-esterification.
-
Washing: Gently wash the cells with buffer to remove excess extracellular dye.
-
Compound Pre-incubation: Add various concentrations of the 4-PPAA test compounds to the wells and incubate for 15-20 minutes.
-
Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Agonist Stimulation: Establish a stable baseline fluorescence reading for several seconds, then use the instrument's integrated fluidics to add a pre-determined concentration of ET-1 (typically the EC₈₀) to all wells simultaneously.
-
Data Acquisition: Continue to measure fluorescence kinetically for 1-2 minutes to capture the full calcium transient.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the percentage of inhibition of the ET-1 response versus the log concentration of the test compound to determine the IC₅₀.
Structure-Activity Relationship (SAR) Data
The optimization of the 4-PPAA scaffold is a classic example of medicinal chemistry progression. Modifications are systematically made to the core structure to improve target affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
| Compound | Modification from Parent Scaffold | ET-A IC₅₀ (nM) | Reference |
| 13a | Parent 4-PPAA derivative | 59 | [5] |
| 27b | Optimization of substituents on both phenyl rings | 4 | [5] |
| 7b | Phenoxyacetic acid derivative | 0.07 µM (COX-2) | [4] |
| 5f | Phenoxyacetic acid derivative | 0.08 µM (COX-2) | [3] |
Note: Data for compounds 7b and 5f are for COX-2 inhibition, demonstrating the scaffold's versatility, and are presented in µM.
These data illustrate that targeted modifications to the terminal phenyl ring and the phenylacetic portion of the molecule can lead to dramatic increases in potency. The discovery that small changes can shift activity between targets (e.g., from ET-A to COX-2) underscores the importance of the 4-PPAA scaffold as a versatile starting point for diverse drug discovery programs.
Conclusion and Future Directions
This compound is more than just a chemical entity; it is a validated and highly tractable scaffold for drug discovery. Its success in generating potent ET-A receptor antagonists highlights a clear path from lead identification to candidate development. The protocols and data presented herein provide a framework for researchers to synthesize, evaluate, and optimize compounds based on this valuable core.
Future work will likely focus on leveraging the 4-PPAA scaffold to design multi-target ligands or to explore its potential against new biological targets. As our understanding of disease pathology becomes more nuanced, the inherent versatility of scaffolds like 4-PPAA will ensure their continued relevance in the ongoing quest for novel and effective medicines.
References
- Walser, A., et al. (2003). Selective ET(A) antagonists. 5.
- PubChem.Hydroxyphenylacetic acid | C8H8O3 | CID 127.[Link]
- Google Patents.CN102531884A - Method for preparing 4-ethoxy phenylacetic acid.
- Organic Syntheses.Phenylacetic acid.[Link]
- PubChem.this compound | C14H12O3 | CID 239077.[Link]
- Mathiesen, C., et al. (2005).
- Google Patents.CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide.
- PharmaCompass.Phenylacetic Acid | Drug Information, Uses, Side Effects, Chemistry.[Link]
- Gening, A. K., et al. (2020). The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter. NIH. [Link]
- Wikipedia.Phenylacetic acid.[Link]
- El-Gazzar, M. G., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PubMed Central. [Link]
- Dela Cruz, T. E., et al. (2006).
- Wang, Y., et al. (2020). Discovery of novel arylthioacetic acid derivatives as 4-hydroxyphenylpyruvate dioxygenase inhibitors. PubMed. [Link]
- Harbert, C. A., et al. (1995). Nonprostanoid prostacyclin mimetics. 4. Derivatives of 2-[3-[2-(4,5-diphenyl-2-oxazolyl)ethyl]phenoxy]acetic acid substituted alpha to the oxazole ring. PubMed. [Link]
- Nafie, M. S., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]
- Miyazaki, H., et al. (2006). Phenylacetic acid stimulates reactive oxygen species generation and tumor necrosis factor-α secretion in vascular endothelial cells. PubMed. [Link]
- El-Gazzar, M. G., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... MDPI. [Link]
- Santini, C., et al. (2003).
- ResearchGate.
- Martins, M., et al. (2023). Laccase-Catalyzed Polymerized Natural Bioactives for Enhanced Mushroom Tyrosinase Inhibition. MDPI. [Link]
- Leuci, R., et al. (2022). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). PubMed Central. [Link]
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Application Notes & Protocols: 4-Phenoxyphenylacetic Acid as a Potent Endothelin Receptor Antagonist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Phenoxyphenylacetic acid and its derivatives as potent antagonists for endothelin receptors. These application notes delve into the scientific rationale, molecular mechanisms, and detailed experimental protocols for characterizing the antagonist activity of this class of compounds. The protocols are designed to be self-validating, incorporating key steps from in-vitro binding affinity determination to cell-based functional assays.
Introduction: The Endothelin System and Therapeutic Intervention
The endothelin (ET) system plays a critical role in vascular homeostasis. Endothelin-1 (ET-1), a potent 21-amino acid peptide produced by vascular endothelial cells, is a powerful vasoconstrictor.[1][2] Its effects are mediated through two G-protein coupled receptor subtypes: ETA and ETB.[3][4]
-
ETA Receptors: Primarily located on vascular smooth muscle cells, their activation leads to vasoconstriction and cell proliferation.[3][5]
-
ETB Receptors: Found on both endothelial and smooth muscle cells, they have a more complex role, including mediating vasodilation via nitric oxide and prostacyclin release, as well as clearing circulating ET-1.[2][3][5]
Dysregulation of the endothelin system is implicated in the pathophysiology of several cardiovascular diseases, including pulmonary arterial hypertension (PAH), systemic hypertension, and heart failure.[1][3] Consequently, endothelin receptor antagonists have emerged as a crucial therapeutic class for managing these conditions.[1][4] This guide focuses on a promising class of selective ETA antagonists based on the this compound scaffold.
Mechanism of Action: Endothelin Receptor Signaling
ET-1 binding to its receptors, particularly the ETA receptor on smooth muscle cells, initiates a signaling cascade that results in a sustained increase in intracellular calcium concentration ([Ca2+]i) and subsequent vasoconstriction. This process is primarily mediated through the Gq/11 protein pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC), contributing to the sustained contractile response.
Diagram: Endothelin Receptor Signaling Pathway
Caption: Endothelin-1 signaling and antagonist intervention.
Characterization of this compound Derivatives
The evaluation of a potential endothelin receptor antagonist involves a multi-step process to determine its binding affinity, selectivity, and functional potency. Research has identified derivatives of phenoxyphenylacetic acid as potent and selective ETA receptor antagonists.[6]
In-Vitro Competitive Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound derivatives for the ETA and ETB receptors. The assay measures the ability of the test compound to displace a radiolabeled ligand from the receptor.
Protocol: Radioligand Binding Assay
-
Membrane Preparation:
-
Culture cells expressing either human ETA or ETB receptors (e.g., CHO-K1 cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.2% BSA) and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, add the following in order:
-
Binding buffer
-
Increasing concentrations of the this compound test compound.
-
A fixed concentration of radiolabeled endothelin-1 (e.g., [125I]ET-1).
-
Cell membranes (e.g., 10-20 µg of protein per well).
-
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a known non-labeled antagonist (e.g., 1 µM bosentan).
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram: Competitive Binding Assay Workflow
Caption: Workflow for the competitive radioligand binding assay.
Cell-Based Functional Assay: Calcium Mobilization
This protocol describes a functional assay to measure the antagonist activity of this compound derivatives by quantifying their ability to inhibit ET-1-induced intracellular calcium mobilization.
Protocol: Calcium Mobilization Assay
-
Cell Preparation:
-
Plate cells expressing the target endothelin receptor (e.g., HEK293 cells stably expressing ETA) in a black, clear-bottom 96-well plate.
-
Allow cells to adhere and grow to a confluent monolayer.
-
-
Dye Loading:
-
Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate the plate in the dark at 37°C for a specified time (e.g., 45-60 minutes).
-
Wash the cells with the buffer to remove excess dye.
-
-
Compound Incubation and Measurement:
-
Add varying concentrations of the this compound test compound to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of ET-1 (typically the EC80 concentration) to all wells to stimulate calcium release.
-
Measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of cells treated with ET-1 alone (100% agonism) and untreated cells (0% agonism).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the ET-1-induced response.
-
Diagram: Calcium Mobilization Assay Workflow
Caption: Workflow for the cell-based calcium mobilization assay.
Data Summary and Interpretation
The data obtained from these assays allow for a comprehensive evaluation of the this compound derivative's potential as an endothelin receptor antagonist. The results should be summarized for clear comparison.
Table 1: Hypothetical Pharmacological Profile of a this compound Derivative (Compound X)
| Assay Type | Receptor | Parameter | Value |
| Binding Affinity | ETA | Ki | 4 nM |
| ETB | Ki | > 1000 nM | |
| Functional Potency | ETA | IC50 | 15 nM |
Interpretation:
-
High Affinity and Selectivity: A low Ki value for ETA and a significantly higher Ki for ETB indicate that Compound X is a potent and selective antagonist for the ETA receptor. This selectivity is often desirable to avoid potential side effects associated with blocking the beneficial actions of ETB receptors, such as ET-1 clearance.[5]
-
Functional Antagonism: The low IC50 value in the calcium mobilization assay confirms that the compound effectively blocks the downstream signaling of the ETA receptor in a cellular context.
Conclusion
The protocols and methodologies outlined in this guide provide a robust framework for the characterization of this compound derivatives as endothelin receptor antagonists. By systematically evaluating binding affinity, selectivity, and functional potency, researchers can effectively identify and advance promising candidates for the treatment of cardiovascular and other diseases where the endothelin system is pathologically activated.
References
- CV Pharmacology. (n.d.). Endothelin Receptor Antagonists.
- Patsnap Synapse. (2024, June 21). What are endothelin receptor antagonists and how do they work?
- Davenport, A. P., & Maguire, J. J. (2006). Endothelin Receptors and Their Antagonists. Journal of the American Society of Nephrology, 17(1 Suppl 1), S19-S24.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Endothelin Receptor Antagonists. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
- Angus, J. A., Soeding, P. F., Hughes, R. J., & Wright, C. E. (2017). Functional estimation of endothelin-1 receptor antagonism by bosentan, macitentan and ambrisentan in human pulmonary and radial arteries in vitro. European Journal of Pharmacology, 805, 59-66.
- Lüscher, T. F., & Barton, M. (1997). Endothelins and endothelin receptor antagonists: therapeutic potential in cardiovascular disease. Circulation, 96(8), 2824-2838.
- Astles, P. C., Brealey, C., Brown, T. J., Facchini, V., Handscombe, C., Harris, N. V., McCarthy, C., McLay, I. M., Porter, B., Roach, A. G., Sargent, C., Smith, C., & Walsh, R. J. (2002). Selective ET(A) antagonists. 5. Discovery and structure-activity relationships of phenoxyphenylacetic acid derivatives. Journal of Medicinal Chemistry, 45(25), 5555-5566.
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Application Notes & Protocols: Investigating 4-Phenoxyphenylacetic Acid Derivatives as Novel Antiepileptic Agents
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unmet Need in Epilepsy Treatment and a Novel Chemical Scaffold
Epilepsy is a chronic neurological disorder characterized by recurrent, unprovoked seizures, affecting millions worldwide. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients suffer from drug-resistant epilepsy or experience debilitating side effects that compromise their quality of life.[1] The limitations of current therapies, including neurotoxicity and the development of pharmacoresistance, underscore the urgent need for novel therapeutic agents with improved efficacy and safety profiles.[1][2]
The pharmacological actions of most AEDs involve the modulation of voltage-gated ion channels, enhancement of GABA-mediated inhibition, or attenuation of glutamate-mediated excitation.[3][4] Recently, the interplay between neuroinflammation, oxidative stress, and excitotoxicity has emerged as a critical factor in the pathophysiology of epilepsy. This has opened new avenues for drug discovery, focusing on multifunctional agents that can address these interconnected pathways.
Phenoxyacetic acid derivatives have emerged as a promising scaffold in this context.[5] This guide provides a comprehensive overview of the protocols and methodologies for the synthesis, screening, and mechanistic evaluation of 4-phenoxyphenylacetic acid derivatives as potential next-generation antiepileptic agents.
Part 1: Synthesis of this compound Derivatives
The synthesis of a library of this compound derivatives is the foundational step for structure-activity relationship (SAR) studies. A common and effective method involves a two-step process starting from 4-hydroxyphenylacetic acid, as outlined below.
Protocol 1.1: General Synthesis of this compound Amide Derivatives
This protocol describes a general pathway for synthesizing amide derivatives, which often exhibit favorable pharmacological properties. The key steps are an Ullmann condensation to form the diaryl ether linkage, followed by amide coupling.
Step 1: Methyl Esterification of 4-Hydroxyphenylacetic Acid The initial carboxylic acid is protected as a methyl ester to prevent side reactions during the subsequent ether formation.
-
Dissolve 4-hydroxyphenylacetic acid (1.0 eq) in methanol.
-
Add a catalytic amount of sulfuric acid (H₂SO₄).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the acid with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl 4-hydroxyphenylacetate.
Step 2: Ullmann Condensation for Diaryl Ether Formation This cross-coupling reaction forms the core 4-phenoxyphenyl scaffold.
-
In a round-bottom flask, combine methyl 4-hydroxyphenylacetate (1.0 eq), an appropriately substituted bromobenzene (1.2 eq), copper(I) iodide (CuI, 0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Add dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture at 120-140°C for 12-24 hours under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress by TLC.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the methyl 4-phenoxyphenylacetate derivative.
Step 3: Saponification to Carboxylic Acid The methyl ester is hydrolyzed back to the carboxylic acid.
-
Dissolve the methyl 4-phenoxyphenylacetate derivative (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 2.0-3.0 eq).
-
Stir the mixture at room temperature for 2-4 hours.
-
Acidify the reaction mixture to pH ~2-3 with 1N HCl.
-
Extract the product with ethyl acetate, dry the organic layer, and evaporate the solvent to yield the this compound derivative.
Step 4: Amide Coupling The final step involves coupling the carboxylic acid with a desired amine.
-
Dissolve the this compound derivative (1.0 eq) in dichloromethane (DCM).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.1 eq).
-
Stir the mixture for 15 minutes at 0°C.
-
Add the desired amine (1.1 eq) and a base such as triethylamine (TEA, 1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate, and purify the final amide derivative by column chromatography or recrystallization.
Caption: Synthetic workflow for this compound amide derivatives.
Part 2: In Vitro Evaluation of Antiepileptic Potential
In vitro models are indispensable for the initial screening and mechanistic elucidation of novel compounds, offering high-throughput capabilities and a controlled environment to study molecular interactions.[6][7]
Protocol 2.1: Primary Screening via Automated Electrophysiology
Automated patch-clamp systems allow for the rapid assessment of compound effects on specific ion channels implicated in epilepsy, such as voltage-gated sodium (Naᵥ) and calcium (Caᵥ) channels.[8]
-
Cell Culture: Maintain HEK293 or CHO cell lines stably expressing the human ion channel of interest (e.g., Naᵥ1.1, Naᵥ1.2, Caᵥ3.1) under standard conditions.
-
Cell Preparation: On the day of the experiment, harvest cells and prepare a single-cell suspension according to the automated patch-clamp platform's specifications (e.g., Nanion Patchliner, Sophion QPatch).
-
Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Create a dilution series in the appropriate extracellular buffer, ensuring the final DMSO concentration is ≤0.1%.
-
Electrophysiological Recording:
-
Load cells, intracellular solution, and extracellular solution onto the system.
-
Establish stable whole-cell recordings (gigaseals).
-
Apply a voltage protocol specific to the ion channel being studied to elicit and measure ionic currents. For Naᵥ channels, this typically involves a depolarization step from a holding potential of -100 mV to 0 mV.
-
Obtain a stable baseline recording for 2-3 minutes.
-
-
Compound Application: Perfuse the cells with increasing concentrations of the test compound.
-
Data Analysis: Measure the peak current amplitude at each concentration. Calculate the percentage of current inhibition relative to the baseline. Plot the concentration-response curve and determine the IC₅₀ value (the concentration at which 50% of the current is inhibited). A known AED like carbamazepine or phenytoin should be used as a positive control.[4]
Protocol 2.2: Mechanistic Studies in Brain Slices
Brain slice preparations maintain the local neuronal circuitry, making them an excellent model for studying effects on synaptic transmission and network activity.[9]
-
Slice Preparation:
-
Anesthetize a young rodent (e.g., P15-P21 rat or mouse) and rapidly decapitate.
-
Dissect the brain in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (ACSF).
-
Prepare 300-400 µm thick coronal or sagittal slices of the hippocampus or cortex using a vibratome.
-
Allow slices to recover in oxygenated ACSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
-
-
Whole-Cell Patch-Clamp Recording:
-
Transfer a slice to the recording chamber on an upright microscope, continuously perfused with oxygenated ACSF.
-
Visualize neurons (e.g., CA1 pyramidal neurons) using DIC optics.
-
Using a glass micropipette filled with intracellular solution, establish a whole-cell patch-clamp configuration.
-
To study excitatory postsynaptic currents (EPSCs), hold the neuron at -70 mV. To study inhibitory postsynaptic currents (IPSCs), hold at 0 mV.
-
-
Experimental Procedure:
-
Record baseline spontaneous or evoked synaptic currents for 5-10 minutes.
-
Bath-apply the this compound derivative at a known concentration.
-
Record for another 15-20 minutes to observe the effect of the compound.
-
Perform a washout by perfusing with drug-free ACSF.
-
-
Data Analysis: Analyze the frequency, amplitude, and kinetics of EPSCs and IPSCs before, during, and after drug application to determine if the compound modulates excitatory (glutamatergic) or inhibitory (GABAergic) neurotransmission.
Caption: In vitro screening cascade for antiepileptic drug discovery.
Part 3: In Vivo Evaluation of Anticonvulsant Efficacy and Safety
In vivo models are crucial for confirming the anticonvulsant activity of lead candidates in a complex biological system and for assessing their therapeutic window.[10][11]
Protocol 3.1: Maximal Electroshock (MES) Seizure Test
The MES test is a model of generalized tonic-clonic seizures and is effective at identifying compounds that prevent seizure spread.[12][13]
-
Animals: Use adult mice (e.g., CD-1, 20-25 g).
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.). A vehicle control group (e.g., saline with 5% Tween 80) and a positive control group (e.g., phenytoin, 20 mg/kg) must be included.
-
Time to Peak Effect: Test animals at a predetermined time after administration, corresponding to the compound's peak effect.
-
Seizure Induction: Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA, 0.2 seconds) via corneal or ear-clip electrodes.
-
Endpoint: The endpoint is the presence or absence of a tonic hindlimb extension. A compound is considered protective if this endpoint is prevented.
-
Dose-Response: Test multiple doses of the compound to determine the median effective dose (ED₅₀), the dose that protects 50% of the animals.
Protocol 3.2: Pentylenetetrazol (PTZ) Seizure Test
The PTZ test models generalized myoclonic and absence seizures and is sensitive to compounds that enhance GABAergic neurotransmission or block T-type calcium channels.[1][2]
-
Animals: Use adult mice (20-25 g).
-
Compound Administration: Administer the test compound, vehicle, or positive control (e.g., valproic acid, 200 mg/kg) as described for the MES test.
-
Seizure Induction: Administer a subcutaneous (s.c.) injection of PTZ (e.g., 85 mg/kg), a GABA-A receptor antagonist.
-
Observation: Observe the animals for 30 minutes.
-
Endpoint: Record the latency to the first myoclonic jerk and the presence or absence of a generalized clonic seizure lasting more than 5 seconds. Protection is defined as the absence of the generalized clonic seizure.
-
Dose-Response: Determine the ED₅₀ for protection against PTZ-induced seizures.
Protocol 3.3: Neurotoxicity Assessment (Rotarod Test)
This test assesses for motor impairment, a common side effect of centrally acting drugs.[12]
-
Apparatus: Use an accelerating rotarod device.
-
Training: Train mice to stay on the rotating rod for a set duration (e.g., 120 seconds) on the day before the test.
-
Procedure: On the test day, administer the compound at various doses. At the time of peak effect, place the animal on the rotarod (accelerating from 4 to 40 rpm over 5 minutes).
-
Endpoint: Record the latency to fall from the rod.
-
Dose-Response: Determine the median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test (e.g., fall off before the cutoff time).
Data Presentation: Efficacy and Safety Profile
The data from these in vivo tests can be summarized to calculate the Protective Index (PI), a crucial measure of a drug's therapeutic window.
| Compound | MES ED₅₀ (mg/kg) | PTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| Derivative 7b | 25 | >100 | 275 | 11.0 (MES) |
| Derivative 5f | 30 | 45 | 180 | 6.0 (MES); 4.0 (PTZ) |
| Phenytoin | 9.5 | Inactive | 65 | 6.8 (MES) |
| Valproic Acid | 250 | 150 | 400 | 1.6 (MES); 2.7 (PTZ) |
Note: Data are hypothetical and for illustrative purposes.
Caption: Proposed multi-target mechanism of action for the compounds.
References
- Paz, C., & Velasco, A. L. (n.d.). In vivo experimental models of epilepsy. PubMed. [Link]
- InVivo Biosystems. (n.d.). Epilepsy Modeling. [Link]
- Nita, D. A., et al. (2016). In vivo models of cortical acquired epilepsy. PMC - PubMed Central. [Link]
- Minxha, J., et al. (n.d.). Surgical and Electrophysiological Techniques for Single-Neuron Recordings in Human Epilepsy Patients.
- Löscher, W. (2016). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. PubMed. [Link]
- Milligan, C. J., et al. (2020). Utilising Automated Electrophysiological Platforms in Epilepsy Research. PubMed. [Link]
- Paz, C. (2016). (PDF) In Vivo Experimental Models of Epilepsy.
- Slideshare. (n.d.). Anti epileptic screening model. [Link]
- Slideshare. (n.d.). Screening Methods of Anti-epileptic drugs. [Link]
- Jiruska, P., et al. (2013). Electrophysiological Biomarkers of Epilepsy. PMC - PubMed Central. [Link]
- Valentín, A., & Alarcón, G. (2013).
- Valentín, A. (2012). Techniques used to study epilepsy in the laboratory: experimental techniques in basic neurophysiology (Chapter 6). Cambridge University Press & Assessment. [Link]
- ResearchGate. (2023). In-Vitro and In-Vivo Pharmacological Screening Models for Antiepileptic Drugs -An Overview. [Link]
- Singh, D., & Dwivedi, A. (2017). In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2. NIH. [Link]
- El-Gohary, M., et al. (2025). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PMC - PubMed Central. [Link]
- Zhmurenko, L. A., et al. (n.d.). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. [Link]
- El-Gohary, M., et al. (2025). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Publishing. [Link]
- ResearchGate. (n.d.). Selective ET A Antagonists. 5.
- Chapman, A. G. (1989). Mechanisms of action of new antiepileptic drugs. PubMed. [Link]
- Zhang, Y.-M., et al. (2013). Synthesis and anticonvulsant activity evaluation of 4-(2-alkoxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones in various experimental seizure models in mice. PubMed. [Link]
- Pandeya, S. N., et al. (2004).
- Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. [Link]
- ResearchGate. (n.d.).
- Obniska, J., et al. (2012). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
- sqadia.com. (2022, April 25). Anti-Epileptic Drugs Mechanism of Action | Pharmacology Mnemonics for Medical Students. YouTube. [Link]
- Medscape. (2024, June 7). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. [Link]
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Harnessing 4-Phenoxyphenylacetic Acid Derivatives for Novel Anticancer Therapeutics
An Application and Protocol Guide for Researchers
This guide provides an in-depth exploration of 4-phenoxyphenylacetic acid derivatives as a promising class of compounds for anticancer drug development. We will delve into their synthesis, multifaceted mechanisms of action, and provide detailed, field-tested protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these compounds in an oncology research setting.
Introduction: A Privileged Scaffold in Oncology
The this compound backbone represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity, coupled with the potential for diverse functionalization at multiple positions, allows for the creation of derivatives that can interact with a wide array of biological targets. While initially explored for anti-inflammatory and other therapeutic applications, recent focus has shifted to their significant potential in oncology.[1]
The rationale for investigating these derivatives in cancer stems from the unique metabolic dependencies of tumor cells. Unlike normal cells, many cancer types exhibit elevated de novo fatty acid synthesis to support rapid proliferation and membrane biosynthesis.[2] Key enzymes in this pathway, such as Acetyl-CoA Carboxylase (ACC), have emerged as critical therapeutic targets.[2] Several this compound derivatives have been specifically designed and synthesized to exploit this metabolic vulnerability, leading to potent and selective anticancer activity.
Synthetic Strategies and Molecular Design
The synthesis of this compound derivatives typically involves multi-step processes that allow for the introduction of various functional groups to modulate activity, selectivity, and pharmacokinetic properties. A common approach begins with a core this compound structure, which can be derived from commercially available starting materials.[3] The carboxylic acid moiety is an ideal handle for creating amide, ester, or other bioisosteric replacements, while the phenyl rings can be substituted to optimize target engagement and physicochemical properties.
For instance, the synthesis of phenoxyacetamide derivatives can be achieved by first converting the carboxylic acid to an acid chloride, followed by reaction with a desired amine.[4] Another strategy involves Suzuki coupling reactions to build more complex bi-aryl structures before elaborating the acetic acid side chain.[5]
The design strategy often aims to enhance interactions with specific enzymatic targets. By introducing groups that can act as hydrogen bond donors or acceptors, or by modifying lipophilicity, researchers can fine-tune the potency and specificity of these compounds.[2]
Caption: A generalized workflow for the synthesis of 4-phenoxyphenylacetamide derivatives.
Mechanisms of Anticancer Action
The anticancer effects of this compound derivatives are not monolithic; they operate through several distinct and sometimes overlapping mechanisms.
Inhibition of Acetyl-CoA Carboxylase (ACC)
A primary and highly effective mechanism is the inhibition of ACC, the rate-limiting enzyme in de novo fatty acid synthesis.[2] ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA. By inhibiting ACC, these derivatives starve cancer cells of the fatty acids required for membrane production, energy storage, and signaling molecule synthesis. This leads to a cascade of downstream effects:
-
Depletion of Malonyl-CoA: Directly confirmed in mechanistic studies.[2]
-
Cell Cycle Arrest: The lack of essential building blocks halts cell proliferation, often at the G0/G1 phase.[2]
-
Induction of Apoptosis: Cellular stress and metabolic disruption trigger programmed cell death.[2]
Caption: A simplified workflow for in vivo testing of anticancer derivatives.
Key parameters measured include the tumor inhibition ratio (TIR%), changes in tumor volume and weight, and assessment of toxicity through monitoring animal body weight and histopathological analysis of major organs. [4]An in vivo study demonstrated that a phenoxy acetamide derivative significantly reduced tumor mass and increased the TIR% in a solid Ehrlich carcinoma (SEC) model, validating its in vitro potential. [4]
Conclusion and Future Perspectives
The this compound scaffold is a versatile and potent platform for the development of novel anticancer agents. Derivatives have demonstrated significant efficacy through multiple mechanisms, most notably the targeted inhibition of cancer cell metabolism via ACC. The protocols outlined here provide a robust framework for the systematic evaluation of new chemical entities based on this scaffold.
Future work should focus on optimizing the pharmacokinetic properties of these derivatives to improve their in vivo efficacy and safety. Furthermore, exploring their potential in combination therapies, particularly with agents that induce DNA damage or other metabolic stresses, could unlock synergistic effects and provide more durable therapeutic responses in the fight against cancer.
References
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- This compound synthesis - ChemicalBook.
- In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - MDPI.
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- Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed.
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- A Mechanism-Based In Vitro Anticancer Drug Screening Approach for Phenolic Phytochemicals - ResearchG
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Application Notes and Protocols for the Quantification of 4-Phenoxyphenylacetic Acid
Introduction
4-Phenoxyphenylacetic acid is a chemical compound with the molecular formula C₁₄H₁₂O₃.[1] It belongs to the class of phenylacetic acids and is characterized by a phenoxy group attached to the phenyl ring. While not a widely marketed pharmaceutical agent itself, it and its structural analogs are of interest in drug discovery and metabolism studies, often appearing as metabolites of more complex parent drugs or as intermediates in chemical synthesis.[2] Accurate quantification of this compound in various matrices, particularly biological fluids and tissues, is crucial for pharmacokinetic, toxicokinetic, and metabolism studies.
This document provides a comprehensive guide to the analytical methods for the quantification of this compound. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical protocols. The methodologies detailed herein are grounded in established principles of analytical chemistry and are designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[3][4][5]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₃ | PubChem[1] |
| Molecular Weight | 228.24 g/mol | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 72-79 °C | Sigma-Aldrich |
| Functional Groups | Carboxylic acid, Phenoxy | Sigma-Aldrich |
Analytical Methodologies
The choice of analytical technique for the quantification of this compound is dictated by the sample matrix, the required sensitivity, and the available instrumentation. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.[6][7] The presence of the aromatic rings in its structure allows for sensitive detection using a UV detector.
Principle
The method involves separating this compound from other components in the sample matrix on a stationary phase (the HPLC column) by passing a liquid mobile phase through it. The retention time of the analyte is characteristic under specific chromatographic conditions, and the area under the chromatographic peak is proportional to its concentration.
Experimental Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
Detailed Protocol
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Causality: Acetonitrile is a common choice for protein precipitation as it efficiently denatures and removes proteins, which can interfere with the chromatographic analysis and damage the HPLC column.[8]
2. HPLC Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[9] |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 264 nm[9] |
Causality: A C18 column is suitable for retaining and separating moderately polar compounds like this compound. The addition of formic acid to the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
3. Method Validation
The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.
Principle
The derivatized analyte is vaporized and separated in a gaseous mobile phase based on its partitioning between the mobile phase and a stationary phase within the GC column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing both qualitative and quantitative information.
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Detailed Protocol
1. Sample Preparation and Derivatization
-
Perform a liquid-liquid extraction of the sample with a suitable organic solvent like ethyl acetate.
-
Evaporate the organic layer to dryness.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) ester.
Causality: Derivatization is crucial for GC analysis of carboxylic acids to increase their volatility and thermal stability, preventing peak tailing and improving chromatographic performance.[10]
2. GC-MS Conditions
| Parameter | Condition |
| GC Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)[11] |
| Carrier Gas | Helium at a constant flow rate |
| Inlet Temperature | 250°C |
| Oven Program | Start at 100°C, ramp to 280°C at 10°C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detection | Scan mode for identification or Selected Ion Monitoring (SIM) for quantification |
Causality: The temperature program is optimized to ensure good separation of the analyte from potential interferences. SIM mode provides higher sensitivity and selectivity for quantitative analysis by monitoring specific fragment ions of the derivatized analyte.[10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity.[8][12] It combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry.
Principle
After separation by HPLC, the analyte is ionized, and a specific precursor ion is selected in the first mass spectrometer. This ion is then fragmented, and a specific product ion is monitored in the second mass spectrometer. This multiple reaction monitoring (MRM) provides excellent selectivity and reduces matrix effects.[13]
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of this compound.
Detailed Protocol
1. Sample Preparation
-
Protein Precipitation: As described in the HPLC section. This is a quick and simple method suitable for many applications.[8]
-
Solid Phase Extraction (SPE): For cleaner samples and lower detection limits, SPE is recommended.[14][15]
-
Condition a mixed-mode anion exchange SPE cartridge.
-
Load the pre-treated sample.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with an appropriate solvent.
-
Evaporate and reconstitute.
-
Causality: SPE provides a more thorough cleanup than protein precipitation, reducing matrix effects and improving the signal-to-noise ratio, which is critical for trace-level quantification.[16][17]
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 or similar reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation |
| Ion Source | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transition | To be determined by direct infusion of a standard solution (e.g., m/z 227 -> specific fragment ion) |
Causality: ESI in negative ion mode is typically used for carboxylic acids as they readily deprotonate to form [M-H]⁻ ions. The MRM transition is highly specific to the analyte, ensuring accurate quantification even in complex matrices.[13]
Method Validation and Quality Control
Regardless of the chosen method, a thorough validation is essential to ensure the reliability of the results.[3] The validation should be performed in accordance with the FDA's "Bioanalytical Method Validation" guidance.[8][18]
Key Validation Parameters
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
The quantification of this compound can be successfully achieved using HPLC-UV, GC-MS, or LC-MS/MS. The choice of method will depend on the specific requirements of the study. For high-throughput and sensitive bioanalysis, LC-MS/MS is the preferred technique. All methods must be fully validated to ensure the generation of high-quality, reliable data for regulatory submissions and scientific publications.
References
- Vertex AI Search. (n.d.). SAMPLE PREPARATION.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry.
- International Journal of Pharmaceutical Research and Applications. (2022, March 15).
- Wikipedia. (n.d.). 4-Hydroxyphenylacetic acid.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA.
- Nageswara Rao, R., Nagaraju, D., Parimala, P., Adapa, S. R., & Alam, M. M. (2002). Development and substantiation of a liquid chromatographic method for monitoring organic reactions involved in synthesis of 4-methoxyphenylacetic acid.
- National Center for Biotechnology Information. (n.d.). 4-Methoxyphenylacetic Acid. PubChem.
- ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- PubMed Central. (2023, November 3). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method.
- YouTube. (2017, October 4). Validation of Analytical Methods according to the New FDA Guidance.
- ECA Academy. (2014, February 27). FDA publishes new Guidance on Validation of Analytical Methods.
- Biotage. (n.d.). Bioanalytical sample preparation.
- Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices.
- CIPAC. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope.
- PubMed. (1985, February 15). A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders.
- PubMed. (1998, May-June). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst.
- ScienceDirect. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals.
- SlideShare. (2010, September 2). LC-MS/MS QUANTITATION IN LC MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT.
- PubMed. (2017, February 1). New materials for sample preparation techniques in bioanalysis.
- General HPLC Methods. (n.d.).
- PubMed. (n.d.). Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood.
- PubMed. (2012, August 15). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution.
- ResearchGate. (2025, August 9). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution.
- Google Patents. (n.d.). A kind of method that LC-MS detects phenylacetic acid content in water.
- GSC Online Press. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of.
- Agilent Technologies. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC.
- GSC Online Press. (2024, April 15). GC-MS analysis, pharmaceutical and industrial significance of phytochemicals present in Annona muricata from Eziobodo, Imo State.
- ResearchGate. (2025, August 5). Determination of phenyl acetic acid by cyclic voltammetry with electrochemical detection.
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HPLC method for 4-Phenoxyphenylacetic acid analysis
An Application Note for the Quantitative Analysis of 4-Phenoxyphenylacetic Acid using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Introduction
This compound (4-PPAA) is a key chemical intermediate with applications in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a phenoxy group attached to a phenylacetic acid moiety, makes it a valuable building block for creating more complex, biologically active molecules, including certain anti-inflammatory agents.[1] Given its role in drug development and manufacturing, a robust, accurate, and reliable analytical method for its quantification is paramount to ensure the quality and purity of both the intermediate and the final active pharmaceutical ingredient (API).
This application note details a comprehensive, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for the determination of this compound. The described protocol is designed for researchers, quality control analysts, and drug development professionals, providing a self-validating system for routine analysis. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot the method effectively.
Principle of the Method
The analysis is based on reversed-phase chromatography, a technique ideally suited for separating moderately polar to non-polar compounds like this compound. In this method, the analyte is separated on a non-polar C18 stationary phase. A polar mobile phase, consisting of a mixture of acetonitrile and acidified water, is used to elute the compound from the column. The acidic modifier (e.g., phosphoric acid) in the mobile phase is crucial; it suppresses the ionization of the carboxylic acid group of 4-PPAA, ensuring a single, non-ionized form of the analyte. This leads to better retention, improved peak shape, and reproducible results.[2][3]
Detection is achieved using a UV-Vis spectrophotometer or a Photodiode Array (PDA) detector. The dual aromatic rings in the 4-PPAA structure provide strong chromophores, allowing for sensitive detection at an appropriate UV wavelength.
Materials and Instrumentation
Reagents and Materials
-
This compound Reference Standard: Purity ≥99%[1]
-
Acetonitrile (ACN): HPLC grade or higher
-
Water: HPLC grade, purified through a system like Milli-Q
-
Phosphoric Acid (H₃PO₄): Analytical or HPLC grade, ~85%
-
Methanol: HPLC grade (for cleaning)
-
Sample Filters: 0.45 µm or 0.22 µm PTFE syringe filters for sample preparation[4]
Instrumentation
-
HPLC System: An integrated system equipped with a binary or quaternary pump, degasser, autosampler, thermostatted column compartment, and a UV-Vis or PDA detector. (e.g., Agilent 1260 Infinity II LC System or equivalent)[5]
-
Data Acquisition Software: Chromatography data station software for instrument control, data acquisition, and processing (e.g., OpenLab CDS)[5]
-
Analytical Balance: Capable of weighing to ±0.01 mg
-
pH Meter: For mobile phase preparation (optional but recommended)
-
Ultrasonic Bath: For dissolving standards and samples
-
Volumetric Glassware: Class A volumetric flasks and pipettes
Experimental Protocol
Mobile Phase Preparation
The choice of mobile phase composition is critical for achieving optimal selectivity and resolution.[6] A mixture of acetonitrile and water provides good solvating power for 4-PPAA, while the addition of acid ensures peak symmetry.
-
Mobile Phase A: HPLC Grade Water with 0.1% v/v Phosphoric Acid.
-
To prepare 1000 mL, add 1.0 mL of 85% Phosphoric Acid to 999 mL of HPLC grade water.
-
-
Mobile Phase B: HPLC Grade Acetonitrile.
-
Working Mobile Phase (Isocratic): Prepare a pre-mixed mobile phase of Acetonitrile and 0.1% Phosphoric Acid in Water (60:40 v/v) .
-
Degassing: Before use, filter the mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes in an ultrasonic bath or using an online degasser. This prevents the formation of air bubbles in the pump and detector, which can cause pressure fluctuations and baseline noise.
Standard Solution Preparation
Accurate preparation of standard solutions is fundamental for quantification.
-
Stock Standard Solution (approx. 500 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of the mobile phase (or a 50:50 mixture of Acetonitrile:Water) as a diluent.
-
Sonicate for 10-15 minutes to ensure complete dissolution.[7]
-
Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix thoroughly.
-
-
Working Standard Solutions (for Linearity):
-
Prepare a series of at least five working standard solutions by serially diluting the stock solution with the diluent to cover the expected concentration range of the samples. For example, prepare concentrations ranging from 5 µg/mL to 100 µg/mL.
-
Sample Preparation
The goal of sample preparation is to extract the analyte into a clean solution suitable for injection, removing any particulates or interfering matrix components.[8]
-
For Bulk Drug Substance:
-
Accurately weigh an amount of the sample powder equivalent to about 25 mg of 4-PPAA into a 50 mL volumetric flask.
-
Follow steps 2-4 from the Stock Standard Solution preparation.
-
Perform a further dilution if necessary to bring the concentration within the linear range of the calibration curve.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[4] Discard the first 1-2 mL of the filtrate to saturate the filter membrane.
-
Chromatographic Conditions
The following parameters have been optimized for a robust and efficient separation. A C18 column is chosen for its versatility and proven performance in retaining aromatic acids. A column temperature of 30 °C is maintained to ensure reproducible retention times.
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column offering good efficiency and resolution for this type of analyte. |
| Mobile Phase | Acetonitrile : 0.1% H₃PO₄ in Water (60:40, v/v) | Provides optimal retention and peak shape. The acid suppresses carboxylate ionization. |
| Mode | Isocratic | Simplifies the method, improves reproducibility, and is suitable as 4-PPAA is the primary analyte of interest.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of peak distortion from overloading. |
| Column Temperature | 30 °C | Enhances reproducibility of retention times by minimizing viscosity fluctuations. |
| Detection Wavelength | 225 nm (or λmax) | Provides high sensitivity for the phenoxy and phenyl chromophores. A PDA detector can be used to confirm the optimal wavelength (λmax) from the UV spectrum. |
| Run Time | ~10 minutes | Sufficient to allow for the elution of the analyte and any minor impurities without excessive analysis time. |
Method Validation Protocol (ICH Q2(R1) Guidelines)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10] The following parameters must be assessed to ensure the method is trustworthy and reliable.
System Suitability
Before any sample analysis, the chromatographic system's performance is verified. This ensures the system is operating correctly on the day of analysis.
-
Procedure: Inject the working standard solution (e.g., 50 µg/mL) five or six times.
-
Acceptance Criteria:
-
% RSD of Peak Area: ≤ 2.0%
-
Tailing Factor (Asymmetry Factor): 0.8 – 1.5
-
Theoretical Plates (N): ≥ 2000
-
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Procedure: Analyze a blank (diluent) and a placebo (sample matrix without the analyte). Compare the chromatograms with that of a standard solution to ensure no interfering peaks are present at the retention time of 4-PPAA.
Linearity
This demonstrates the proportional relationship between the detector response and the analyte concentration over a specified range.
-
Procedure: Inject the five (or more) prepared working standard solutions covering 50% to 150% of the expected working concentration.
-
Acceptance Criteria: Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
Accuracy measures the closeness of the test results to the true value. It is typically determined by recovery studies.
-
Procedure: Spike a placebo matrix with the 4-PPAA reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-day Precision):
-
Procedure: Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst.
-
Acceptance Criteria: % RSD ≤ 2.0%.
-
-
Intermediate Precision (Inter-day/Ruggedness):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: % RSD ≤ 2.0%.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small changes to the method, such as:
-
Flow rate (±0.1 mL/min)
-
Mobile phase organic content (±2%)
-
Column temperature (±2 °C)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not significantly deviate from the nominal conditions.
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Logic flow for method validation.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC. Nacalai Tesque.
- Polymer Chemistry Innovations. (n.d.). Sample Preparation – HPLC. Polymer Chemistry Innovations.
- SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid. SIELC.
- Chang, E. B., et al. (1985). A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. Analytical Biochemistry, 145(1), 101-5.
- University of Nebraska-Lincoln. (n.d.). General HPLC Methods. Redox Biology Center.
- Shabir, G. A. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology, 28(11), 60-73.
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4).
- Patil, P., et al. (2015). Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. International Journal of Pharmaceutical Quality Assurance, 6(4).
- Agilent Technologies. (2012). Sample Preparation Fundamentals for Chromatography. Agilent.
- Dong, M. W., & Lay, A. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
- CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products. CIPAC.
- Yang, X. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent Technologies.
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- 5. agilent.com [agilent.com]
- 6. pharmtech.com [pharmtech.com]
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- 8. agilent.com [agilent.com]
- 9. cores.emory.edu [cores.emory.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
Application Note: Structural Verification of 4-Phenoxyphenylacetic Acid via Comprehensive NMR Characterization
Abstract
4-Phenoxyphenylacetic acid is a key structural motif and intermediate in the synthesis of various compounds within the pharmaceutical and materials science sectors. Rigorous structural confirmation and purity assessment are paramount for its application in regulated industries. This guide provides a detailed protocol for the comprehensive NMR characterization of this compound, serving as a robust methodology for unambiguous structural verification. We will detail the causality behind experimental choices, from sample preparation to the application of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY) NMR techniques. The presented protocols and data interpretation frameworks are designed to be self-validating, ensuring high confidence in the final structural assignment.
Introduction: The Rationale for NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule like this compound (Figure 1), with its distinct aromatic systems and aliphatic linker, NMR allows us to:
-
Confirm Identity: Verify the presence and connectivity of all constituent protons and carbons.
-
Assess Purity: Identify and quantify potential impurities, such as residual solvents or synthetic byproducts.
-
Establish a Reference Standard: Generate a detailed spectral fingerprint for future batch-to-batch comparisons and quality control.
This document serves as a practical guide for researchers to perform and interpret a full suite of NMR experiments for this specific compound.
Figure 1: Chemical Structure of this compound
Experimental Workflow and Protocols
A successful NMR analysis is predicated on meticulous sample preparation and the selection of appropriate acquisition parameters. The following sections provide a step-by-step protocol grounded in established best practices.
Sample Preparation: The Foundation of Quality Data
The choice of solvent is the first critical decision. This compound is a carboxylic acid, making it poorly soluble in water but generally soluble in polar organic solvents.[1] Deuterated chloroform (CDCl₃) is a common choice for many organic molecules; however, the acidic proton of the carboxyl group can undergo rapid exchange and may appear as a very broad signal, or not be observed at all.[2] For unambiguous observation of the -COOH proton, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative due to its ability to form hydrogen bonds, which slows down the exchange rate. For this guide, we will reference data acquired in CDCl₃ as it is widely cited, but note DMSO-d₆ as a viable alternative for specific applications.
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of the this compound sample into a clean, dry vial.
-
Solvation: Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃, 99.8% D).
-
Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, particulate-free solution is essential.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The sample height should be approximately 4-5 cm, ensuring it resides within the active detection region of the NMR coil.[3]
-
Sealing: Cap the NMR tube securely to prevent solvent evaporation.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR | DEPT-135 | COSY |
| Spectrometer Freq. | 400 MHz | 101 MHz | 101 MHz | 400 MHz |
| Pulse Program | Standard 90° pulse | Standard 90° pulse with proton decoupling | DEPT-135 sequence | Standard COSY-90 |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ | CDCl₃ |
| Acquisition Time (AQ) | ~3.0 s | ~1.0 s | ~1.0 s | ~0.2 s |
| Relaxation Delay (D1) | 2.0 s | 2.0 s | 2.0 s | 1.5 s |
| Number of Scans (NS) | 8-16 | 1024-2048 | 256-512 | 8-16 |
| Spectral Width (SW) | 12-15 ppm | 220-240 ppm | 220-240 ppm | 12 ppm x 12 ppm |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | 298 K (25 °C) | 298 K (25 °C) |
Data Analysis and Structural Interpretation
The following spectral data were obtained from authoritative literature for 2-(4-phenoxyphenyl)acetic acid.[1]
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides the initial, high-sensitivity overview of the molecule's proton environment.
Table 2: ¹H NMR Data for this compound in CDCl₃
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2', H-6' | 7.37 – 7.28 | Multiplet | 2H |
| H-2, H-6 | 7.25 – 7.20 | Multiplet | 2H |
| H-4' | 7.13 – 7.06 | Multiplet | 1H |
| H-3', H-5', H-3, H-5 | 7.03 – 6.92 | Multiplet | 4H |
| H-α (CH₂) | 3.61 | Singlet | 2H |
| -COOH | Not explicitly reported; expected >10 ppm, broad | Singlet | 1H |
-
Aromatic Region (δ 6.9-7.4 ppm): The complex multiplets in this region account for all 9 aromatic protons. The signals are overlapped, which is common for linked phenyl systems. The protons on the terminal phenyl ring (H-2', H-3', H-4', H-5', H-6') and the substituted ring (H-2, H-3, H-5, H-6) have slightly different chemical environments, leading to this complex pattern.
-
Aliphatic Region (δ 3.61 ppm): The sharp singlet integrating to 2H is characteristic of the methylene protons (H-α) of the acetic acid moiety. Its singlet nature indicates no adjacent protons, which is consistent with its position between a quaternary carbon of the phenyl ring and the carboxyl carbon.
-
Carboxylic Acid Proton (δ >10 ppm): This proton is often very broad and may not be reliably observed or integrated in CDCl₃.[2][4] Its presence can be confirmed by a D₂O exchange experiment, where the signal would disappear.
¹³C NMR and DEPT-135 Spectrum Analysis
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial for differentiating between CH, CH₂, and CH₃ groups.[5][6] In a DEPT-135 spectrum, CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons (C) are not observed.[1][7]
Table 3: ¹³C NMR and DEPT-135 Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment | Rationale |
| 178.3 | Absent | C=O (Carboxyl) | Quaternary carbon in the characteristic downfield region for carboxylic acids.[4][8] |
| 157.1 | Absent | C-4 (C-O) | Quaternary aromatic carbon bonded to the ether oxygen, deshielded. |
| 156.7 | Absent | C-1' (C-O) | Quaternary aromatic carbon of the terminal ring, bonded to the ether oxygen. |
| 130.8 | Positive | C-2, C-6 (CH) | Aromatic methine carbons. |
| 129.8 | Positive | C-2', C-6' (CH) | Aromatic methine carbons. |
| 128.0 | Absent | C-1 (C-CH₂) | Quaternary aromatic carbon bonded to the acetic acid group. |
| 123.5 | Positive | C-4' (CH) | Aromatic methine carbon. |
| 119.1 | Positive | C-3, C-5 (CH) | Aromatic methine carbons. |
| 118.9 | Positive | C-3', C-5' (CH) | Aromatic methine carbons. |
| 40.4 | Negative | C-α (CH₂) | Methylene carbon, appears as an inverted peak, confirming its CH₂ nature. |
Combining the broadband ¹³C and DEPT-135 data allows for the unambiguous assignment of every carbon in the molecule, confirming the presence of four quaternary carbons, nine methine (CH) carbons, and one methylene (CH₂) carbon, perfectly matching the proposed structure.
Advanced Structural Confirmation: 2D COSY NMR
To definitively establish the connectivity between protons, a 2D Homonuclear Correlation Spectroscopy (COSY) experiment is invaluable. The COSY spectrum shows correlations (cross-peaks) between protons that are J-coupled, typically through 2-3 bonds.[9][10]
Interpreting the Expected COSY Spectrum:
-
Diagonal Peaks: The 1D ¹H spectrum appears along the diagonal.
-
Cross-Peaks: Off-diagonal peaks indicate coupling between protons.
-
Strong cross-peaks would be expected between adjacent protons on the aromatic rings (e.g., between H-2/H-3 and H-2'/H-3').
-
Due to the complex overlap in the aromatic region, the COSY experiment is essential for tracing the spin systems of each ring, helping to differentiate the signals from the two distinct phenyl groups.
-
Crucially, no cross-peaks would be observed for the methylene singlet (H-α at 3.61 ppm), confirming its isolation from any other proton spin systems.
-
Below is a conceptual diagram illustrating the expected correlations for the aromatic protons.
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- 10. 4-ETHOXYPHENYLACETIC ACID(4919-33-9) 1H NMR [m.chemicalbook.com]
Application Note: Mass Spectrometric Analysis of 4-Phenoxyphenylacetic Acid
Introduction
4-Phenoxyphenylacetic acid is a molecule of interest in pharmaceutical and materials science due to its structural motifs, which are present in various biologically active compounds and polymers. Accurate identification and structural elucidation of this and related molecules are critical for drug metabolism studies, impurity profiling, and quality control. Mass spectrometry, a powerful analytical technique, provides detailed information on the molecular weight and fragmentation patterns of analytes, enabling their unambiguous identification. This application note provides a comprehensive guide to the mass spectrometric analysis of this compound, detailing its ionization and fragmentation behavior, and offers protocols for its analysis.
Scientific Principles: Ionization and Fragmentation
The mass spectrometric analysis of this compound, like other carboxylic acids, can be effectively performed using either Electrospray Ionization (ESI) or Electron Ionization (EI). The choice of ionization technique significantly influences the resulting mass spectrum and the observed fragmentation pathways.
Electrospray Ionization (ESI): A Soft Ionization Approach
ESI is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like carboxylic acids.[1] In ESI, the analyte solution is nebulized into a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For carboxylic acids, ESI can be performed in either positive or negative ion mode.
-
Negative Ion Mode: In the negative ion mode, this compound readily loses a proton from its carboxylic acid group to form the deprotonated molecule, [M-H]⁻. This is often the most abundant ion observed and provides clear molecular weight information.
-
Positive Ion Mode: In the positive ion mode, adduct formation with cations such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) is common for carboxylic acids, as they do not typically form stable protonated molecules.[2]
Collision-Induced Dissociation (CID) in ESI-MS/MS
To gain structural information, the precursor ion (e.g., [M-H]⁻) is selected and subjected to collision-induced dissociation (CID).[3] In this process, the ion's kinetic energy is increased, and it is collided with an inert gas. This collision converts kinetic energy into internal energy, causing the ion to fragment. The resulting fragment ions are then mass-analyzed, providing a characteristic fragmentation pattern that acts as a "fingerprint" for the molecule.
Electron Ionization (EI): A Hard Ionization Technique
Electron Ionization is a "hard" ionization technique where high-energy electrons bombard the analyte in the gas phase. This process typically imparts more energy to the molecule than ESI, leading to more extensive fragmentation and often a less prominent or absent molecular ion peak.[4] While EI can provide rich structural information through its complex fragmentation patterns, the instability of the molecular ion can sometimes make molecular weight determination challenging.
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound is predicted to occur at several key bonds, influenced by the functional groups present: the carboxylic acid, the phenyl ring, and the ether linkage.
Under ESI-MS/MS (Negative Ion Mode):
The deprotonated molecule [M-H]⁻ of this compound (m/z 227.07) is expected to undergo the following primary fragmentation steps upon CID:
-
Loss of CO₂ (Decarboxylation): A common fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (44 Da).[5] This would result in a fragment ion at m/z 183.08, corresponding to the 4-phenoxyphenylmethyl anion.
-
Cleavage of the Ether Bond: The ether linkage can cleave, leading to two possible scenarios:
-
Formation of the phenoxide ion (C₆H₅O⁻) at m/z 93.03. This is a stable anion and is often a prominent peak in the spectra of phenoxy-containing compounds.
-
Formation of the 4-(carboxymethyl)phenoxide ion at m/z 151.04.
-
-
Cleavage of the Acetic Acid Side Chain: Cleavage of the C-C bond between the phenyl ring and the methylene group of the acetic acid moiety can lead to the formation of a fragment corresponding to the deprotonated phenylacetic acid structure, though this is generally less favored than decarboxylation.
Diagram: Predicted ESI-MS/MS Fragmentation of this compound
Caption: Predicted major fragmentation pathways of deprotonated this compound under CID.
Under EI-MS:
In EI, the molecular ion (M⁺˙ at m/z 228.08) is expected to be less stable. The fragmentation pattern will likely be dominated by cleavages that lead to stable radical cations and neutral losses.
-
Loss of the Carboxyl Group: A prominent fragmentation for carboxylic acids in EI is the loss of the -COOH group (45 Da), leading to a fragment at m/z 183.08.[6]
-
Benzylic Cleavage: Cleavage of the bond between the phenyl ring and the methylene group is highly favorable, leading to the formation of a stable tropylium-like ion. For phenylacetic acid, a strong peak at m/z 91 is observed, corresponding to the tropylium ion (C₇H₇⁺). For this compound, this would lead to a phenoxy-substituted tropylium ion at m/z 183.08.
-
Ether Bond Cleavage: Similar to ESI, cleavage of the ether bond can occur, leading to fragments such as the phenyl radical cation (m/z 77) and the phenoxy radical cation (m/z 93).
Experimental Protocols
The following protocols provide a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and experimental goals.
Protocol 1: LC-ESI-MS/MS Analysis
This protocol is suitable for the quantitative analysis and structural confirmation of this compound in various matrices.
1. Sample Preparation:
- Dissolve the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL to create a stock solution.
- Prepare working standards by serial dilution of the stock solution in the mobile phase. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.
2. Liquid Chromatography (LC) Conditions:
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would start at 10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Capillary Voltage: 3.0 - 4.0 kV.
- Source Temperature: 120 - 150 °C.
- Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).
- Cone Gas Flow: 50 L/hr.
- MS1 Scan: Scan for the deprotonated molecule [M-H]⁻ at m/z 227.07.
- MS/MS: Select the precursor ion at m/z 227.07 and apply a collision energy of 10-30 eV to generate fragment ions. Monitor for the expected product ions.
Diagram: LC-MS/MS Experimental Workflow
Caption: A typical workflow for the analysis of this compound by LC-MS/MS.
Protocol 2: GC-EI-MS Analysis
This protocol is suitable for the analysis of this compound, potentially after derivatization to improve its volatility and chromatographic behavior.
1. Sample Preparation and Derivatization:
- Dissolve the sample in a suitable solvent (e.g., ethyl acetate).
- To improve volatility, derivatize the carboxylic acid group, for example, by methylation with diazomethane or silylation with a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
2. Gas Chromatography (GC) Conditions:
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm).
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Inlet Temperature: 250 °C.
- Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
- Injection Mode: Splitless or split (e.g., 20:1).
3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-400.
Data Interpretation and Expected Results
LC-ESI-MS/MS Data:
The primary ion observed in the full scan MS spectrum should be the [M-H]⁻ ion at m/z 227.07. The MS/MS spectrum should display the characteristic fragment ions as predicted. The relative intensities of these fragments will depend on the collision energy used.
Table 1: Predicted ESI-MS/MS Fragments of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Structure of Fragment |
| 227.07 | 183.08 | 44 | [C₁₃H₁₁O]⁻ (4-phenoxyphenylmethyl anion) |
| 227.07 | 93.03 | 134 | [C₆H₅O]⁻ (Phenoxide ion) |
| 227.07 | 151.04 | 76 | [C₈H₇O₃]⁻ (4-(carboxymethyl)phenoxide ion) |
GC-EI-MS Data:
The total ion chromatogram (TIC) will show a peak corresponding to this compound (or its derivative). The mass spectrum of this peak will exhibit a molecular ion (if stable enough) and a series of fragment ions. The fragmentation pattern of underivatized phenylacetic acid often shows a prominent peak at m/z 91 due to the formation of the tropylium ion. For this compound, a corresponding phenoxy-substituted fragment would be expected.
Table 2: Predicted EI-MS Fragments of this compound
| Fragment Ion (m/z) | Proposed Structure/Origin |
| 228.08 | Molecular Ion (M⁺˙) |
| 183.08 | [M - COOH]⁺ or [M - CH₂COOH]⁺ |
| 93.03 | [C₆H₅O]⁺˙ (Phenoxy radical cation) |
| 77.04 | [C₆H₅]⁺ (Phenyl cation) |
Conclusion
The mass spectrometric analysis of this compound can be successfully achieved using both LC-ESI-MS/MS and GC-EI-MS. ESI in negative ion mode provides clear molecular weight information and characteristic fragmentation patterns through CID, making it ideal for both qualitative and quantitative studies. EI-MS offers complementary structural information through its more extensive fragmentation. The choice of technique will depend on the specific analytical requirements, such as the sample matrix, desired sensitivity, and the need for derivatization. The protocols and fragmentation pathways detailed in this application note serve as a robust starting point for the reliable analysis of this compound in a research and development setting.
References
- K. K. Murray, R. K. Boyd, M. N. Eberlin, G. J. Langley, L. Li, Y. Naito, J. Am. Soc. Mass Spectrom., 2013, 24, 1187-1249. ([Link])
- J. R. E. del Valle, A. G. Harrison, J. Am. Soc. Mass Spectrom., 2003, 14, 1341-1351. ([Link])
- F. W. McLafferty, F. Turecek, Interpretation of Mass Spectra, 4th ed., University Science Books, Mill Valley, CA, 1993. ([Link])
- E. de Hoffmann, V. Stroobant, Mass Spectrometry: Principles and Applications, 3rd ed., John Wiley & Sons, Ltd., 2007. ([Link])
- NIST Chemistry WebBook, NIST Standard Reference Database Number 69, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link]. ([Link])
- Human Metabolome D
- MassBank of North America (MoNA), [Link]. ([Link])
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- 4. 4-Methoxyphenylacetic acid(104-01-8) IR Spectrum [m.chemicalbook.com]
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- 6. massbank.eu [massbank.eu]
Application Notes & Protocols: Crystallization of 4-Phenoxyphenylacetic Acid
Introduction: The Critical Role of Crystallization in API Development
4-Phenoxyphenylacetic acid is a non-steroidal anti-inflammatory drug (NSAID) intermediate whose efficacy, stability, and manufacturability are intrinsically linked to its solid-state properties. As with many active pharmaceutical ingredients (APIs), controlling the crystalline form is not merely a matter of purification, but a critical step in defining the drug's performance. The crystal habit (shape), size distribution, and polymorphic form can significantly influence key parameters such as dissolution rate, bioavailability, powder flow, and tablet compressibility.
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals to develop robust crystallization processes for this compound. The protocols herein are designed not as rigid instructions, but as adaptable frameworks. They are grounded in the fundamental principles of crystallization—supersaturation, nucleation, and growth—and emphasize a systematic approach to solvent selection and parameter optimization. By understanding the causality behind each experimental choice, researchers can effectively troubleshoot and tailor these methods to achieve desired crystal attributes with high purity and consistency.
Physicochemical Properties of this compound
A successful crystallization strategy begins with a thorough understanding of the molecule's physical and chemical properties. These parameters govern its behavior in solution and dictate the optimal conditions for forming high-quality crystals.
| Property | Value / Observation | Significance for Crystallization |
| Molecular Formula | C₁₄H₁₂O₃[1] | Provides the basis for molecular weight and stoichiometry. |
| Molecular Weight | 228.24 g/mol [1] | Essential for all stoichiometric calculations. |
| Appearance | White to off-white crystalline solid[2] | The goal is to reproduce a pure, white crystalline product consistently. |
| Melting Point (mp) | 72-79 °C | A broad melting range suggests the presence of impurities or multiple crystal forms (polymorphism). A sharp melting point is a key indicator of purity. This will be a primary analytical check post-crystallization. |
| Solubility Profile | Generally more soluble in polar organic solvents like alcohols (ethanol, methanol) and acetone than in water.[2][3] Solubility increases with temperature.[2][3] | This profile is ideal for both cooling crystallization and anti-solvent crystallization techniques. The temperature-dependent solubility is the driving force for cooling crystallization. The poor solubility in water makes it an excellent anti-solvent. |
| Functional Groups | Carboxylic acid, Phenyl ether | The polar carboxylic acid group allows for hydrogen bonding, influencing solvent interactions. The non-polar phenyl ether portion contributes to solubility in less polar organic solvents. |
Foundational Crystallization Strategies
Crystallization is fundamentally a process of controlled precipitation. It occurs when the concentration of a solute in a solution exceeds its equilibrium solubility, a state known as supersaturation. The two most common and effective methods for inducing supersaturation for a molecule like this compound are Cooling Crystallization and Anti-Solvent Addition.
Cooling Crystallization
This technique leverages the positive correlation between temperature and solubility. An impure solid is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution is slowly cooled, the solubility of the compound decreases, leading to the formation of a supersaturated solution from which crystals nucleate and grow.[4][5]
Anti-Solvent Crystallization
This method involves the addition of a second solvent (the "anti-solvent") in which the compound of interest is poorly soluble.[6][7] The addition of the anti-solvent reduces the overall solubility of the solute in the mixed solvent system, inducing supersaturation and subsequent crystallization.[6][7][8] This technique is particularly useful for compounds that are highly soluble at room temperature or are thermally sensitive.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Controlled Cooling Crystallization from a Single Solvent
This protocol is the preferred starting point due to its simplicity and control. The key is to identify a solvent where this compound exhibits high solubility at elevated temperatures and low solubility at room temperature or below. Based on the properties of similar carboxylic acids, ethanol is an excellent candidate solvent.[3]
Objective: To purify this compound and obtain well-defined crystals via slow cooling.
Materials:
-
Crude this compound
-
Ethanol (Reagent grade)
-
Erlenmeyer flasks
-
Heating plate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
-
Crystallizing dish or beaker
Methodology:
-
Solvent Screening (Initial Trial): Place approximately 100 mg of crude this compound into a small test tube. Add ethanol dropwise while warming and agitating until the solid completely dissolves. Allow the solution to cool to room temperature. A good solvent will show significant crystal precipitation upon cooling.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and begin stirring with a magnetic stir bar.
-
Heating: Gently heat the mixture on a hot plate while stirring. Continue to add small portions of ethanol until the solid is completely dissolved. The goal is to create a saturated solution at the elevated temperature, so avoid adding a large excess of solvent.
-
Slow Cooling (Crucial Step): Once dissolved, remove the flask from the heat source. Cover the flask with a watch glass to prevent solvent evaporation and contamination. To promote the growth of larger, more ordered crystals, the cooling process must be slow. Insulate the flask (e.g., by placing it in a warm water bath that is allowed to cool, or by wrapping it in glass wool) and allow it to cool undisturbed to room temperature over several hours.
-
Further Cooling: To maximize yield, place the flask in an ice bath for 30-60 minutes to further decrease the solubility and promote more complete crystallization.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol. This removes residual soluble impurities without significantly re-dissolving the product.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Anti-Solvent Crystallization
This method is highly effective for this compound, leveraging its high solubility in a solvent like acetone and its poor solubility in an anti-solvent like water.[6][9] The rate of anti-solvent addition is a critical parameter for controlling crystal size.
Objective: To induce crystallization by reducing solute solubility through the controlled addition of an anti-solvent.
Materials:
-
Crude this compound
-
Acetone (Solvent)
-
Deionized Water (Anti-solvent)
-
Beaker or flask for dissolution
-
Burette or syringe pump for anti-solvent addition
-
Stirring plate and magnetic stir bar
-
Filtration and drying equipment as in Protocol 1
Methodology:
-
Dissolution: Dissolve the crude this compound in a minimal volume of acetone at room temperature with stirring. Ensure all solid is completely dissolved.
-
Setup for Addition: Place the beaker on a magnetic stir plate. If available, use a syringe pump for the most controlled addition. Alternatively, use a burette to add the anti-solvent dropwise.
-
Controlled Anti-Solvent Addition: Begin stirring the acetone solution. Slowly add deionized water to the solution. The initial point of turbidity (cloudiness) indicates the onset of nucleation.
-
For larger crystals: Add the anti-solvent very slowly, especially around the point of nucleation, and maintain a consistent, moderate stirring speed.
-
For smaller particles: A faster addition rate will generate higher local supersaturation, leading to rapid nucleation and smaller crystals.[6]
-
-
Equilibration: After the addition is complete, allow the resulting slurry to stir for 1-2 hours to ensure the crystallization process reaches equilibrium and maximizes yield.
-
Collection, Washing, and Drying: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of a pre-mixed acetone/water solution (similar to the final composition) or pure cold water. Dry the crystals as described in Protocol 1.
Visualization of Workflows
General Crystallization Development Workflow
This diagram outlines the logical progression from initial screening to a finalized crystallization process.
Caption: A systematic workflow for crystallization process development.
Mechanism of Anti-Solvent Crystallization
This diagram illustrates the core principle of the anti-solvent addition method.
Caption: The four key stages of anti-solvent crystallization.
Crystal Characterization
Post-crystallization analysis is mandatory to validate the success of the protocol. It confirms purity, identifies the crystal form, and characterizes physical properties. A suite of analytical techniques should be employed.[10][11]
| Technique | Purpose | Expected Result for a Successful Crystallization |
| Optical Microscopy | To visually inspect crystal habit (shape) and estimate size distribution.[10][12] | Uniformly shaped crystals (e.g., needles, plates) with a consistent size range. |
| Differential Scanning Calorimetry (DSC) | To determine the melting point and thermal events.[12][13] | A single, sharp endothermic peak corresponding to the melting of a pure, single polymorphic form. |
| Powder X-Ray Diffraction (PXRD) | To identify the crystalline form (polymorph) and assess crystallinity.[12][14] | A distinct, reproducible diffraction pattern with sharp peaks, indicating a highly crystalline material. This pattern serves as a fingerprint for the specific polymorph. |
| High-Performance Liquid Chromatography (HPLC) | To quantify chemical purity. | Purity assay of >99.5%, with impurities significantly reduced from the crude starting material. |
Conclusion and Best Practices
The protocols provided offer robust starting points for the crystallization of this compound. The key to success lies in a systematic and observant approach. Always begin with small-scale trials to identify suitable solvent systems before proceeding to larger scales. Meticulous control over process parameters—particularly the cooling rate in cooling crystallization and the addition rate in anti-solvent crystallization—is paramount for achieving reproducible results. Finally, rigorous analytical characterization is non-negotiable to confirm that the desired solid-state properties and purity have been achieved.
References
- Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.ACS Publications.
- Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.ResearchGate. (2022-07-15).
- Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.American Chemical Society. (2017-10).
- Analytical techniques for studying and characterizing polymorphs.Oxford Academic.
- Antisolvent Crystallization.RM@Schools.
- Various techniques for study of Crystal Properties.Slideshare.
- Three-Step Mechanism of Antisolvent Crystallization.Crystal Growth & Design. (2022-04-20).
- Technical Support Center: Crystallization of Organometallic Carboxylic Acids.Benchchem.
- CRYSTAL CHARACTERIZATION TECHNIQUES.International Journal of Pure and Applied Mathematics. (2018).
- Special Issue : Anti-Solvent Crystallization.MDPI.
- This compound | C14H12O3 | CID 239077.PubChem - NIH.
- This compound 97 6328-74-1.Sigma-Aldrich.
- This compound 97 6328-74-1.Sigma-Aldrich.
- Phenoxyphenylacetic acid - Solubility of Things.Solubility of Things.
- Technical Support Center: Phenoxyacetic Acid Solubility in Organic Solvents.Benchchem.
- SOP: CRYSTALLIZATION.Unknown Source.
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- 14. acadpubl.eu [acadpubl.eu]
Application Note: High-Purity Isolation of 4-Phenoxyphenylacetic Acid via Flash Column Chromatography
Introduction & Purification Rationale
4-Phenoxyphenylacetic acid is a key chemical intermediate with applications in the synthesis of pharmaceuticals and other high-value organic molecules.[1] Its molecular structure, featuring a carboxylic acid group, a phenyl ring, and a phenoxy ether linkage, imparts a moderate polarity that makes it an ideal candidate for purification via normal-phase flash column chromatography.[2] The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, reduced yields, and complications in downstream applications.
This application note provides a comprehensive, step-by-step protocol for the efficient purification of this compound from a crude reaction mixture using silica gel flash column chromatography. The guide is designed to explain the causality behind each experimental step, ensuring both reproducibility and a deeper understanding of the chromatographic principles at play.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₂O₃ | [1][2] |
| Molecular Weight | 228.24 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Functional Groups | Carboxylic Acid, Phenyl Ether |[1] |
Principle of Separation: Normal-Phase Chromatography
The purification strategy detailed here employs normal-phase chromatography, a technique where the stationary phase is polar (silica gel) and the mobile phase is a non-polar organic solvent system.[4] The separation mechanism is based on the principle of adsorption and desorption.[5]
-
Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.
-
Analyte Interaction: this compound, being a polar molecule (primarily due to its carboxylic acid group), will adsorb onto the surface of the silica gel.
-
Elution: A mobile phase (eluent) is passed through the column. Less polar impurities will have a weaker affinity for the silica gel and will be carried through the column more quickly by the non-polar mobile phase. By gradually increasing the polarity of the mobile phase, the adsorbed this compound can be selectively desorbed and eluted from the column, separating it from more strongly adsorbed polar impurities.[6]
The carboxylic acid moiety can sometimes cause peak tailing on silica gel due to strong, non-ideal interactions. To counteract this, a small amount of a weak acid, like acetic acid, is often added to the mobile phase.[7][8] This suppresses the ionization of the analyte's carboxylic group, leading to sharper peaks and improved separation.[9]
Step-by-Step Purification Protocol
This protocol is designed for purifying approximately 1 gram of crude material. Adjustments to column size and solvent volumes may be necessary for different scales.[10]
Part 1: Method Development with Thin-Layer Chromatography (TLC)
Before committing the bulk sample to the column, it is crucial to determine the optimal solvent system using TLC.[10][11] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.25-0.35 for this compound, ensuring good separation from impurities.[7]
Protocol:
-
Prepare several developing chambers with different ratios of a non-polar solvent (e.g., Hexanes) and a more polar solvent (e.g., Ethyl Acetate). A common starting point is a 7:3 mixture of Hexanes:Ethyl Acetate.
-
Dissolve a small amount of the crude mixture in a suitable solvent (like dichloromethane or ethyl acetate).
-
Spot the dissolved mixture onto several silica gel TLC plates.[8]
-
Develop each plate in a different solvent system.[7]
-
Visualize the plates under a UV lamp (254 nm). This compound should appear as a dark spot.
-
Optimization:
-
If the Rf is too high (>0.4), decrease the polarity of the mobile phase (increase the proportion of hexanes).
-
If the Rf is too low (<0.2), increase the polarity (increase the proportion of ethyl acetate).
-
If spots are streaking or "tailing," add a small amount (0.5-1%) of acetic acid to the mobile phase mixture to improve the peak shape.[7][8]
-
Part 2: Column Preparation (Wet Packing)
Proper column packing is essential to avoid channeling and ensure an even flow, which is critical for good separation.[12]
Protocol:
-
Select a glass column of appropriate size. For 1g of sample, a column with a diameter of ~2-3 cm is suitable.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin (~0.5 cm) layer of sand.[10]
-
In a separate beaker, prepare a slurry by mixing silica gel (approximately 40-60g for a 1g sample) with the initial, least polar eluting solvent determined by TLC.[13]
-
With the column stopcock closed, pour the slurry into the column. Use additional solvent to rinse all silica into the column.
-
Open the stopcock and allow the solvent to drain, tapping the side of the column gently to ensure the silica packs down into a uniform bed. Never let the solvent level drop below the top of the silica bed.[14]
-
Once the silica is settled, add another thin layer of sand (~0.5 cm) on top to protect the silica surface from disturbance during sample and solvent loading.[10]
-
Drain the solvent until its level is just at the top of the sand layer.
Part 3: Sample Loading
The sample should be loaded onto the column in a concentrated band for optimal separation. Dry loading is often preferred for solid samples or those not readily soluble in the mobile phase.[14][15]
Protocol (Dry Loading):
-
Dissolve the crude 1g of this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add 2-3g of silica gel to this solution.
-
Gently remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[14]
-
Carefully add this silica-adsorbed sample onto the top layer of sand in the packed column, ensuring an even layer.
-
Gently add the initial, low-polarity eluting solvent to the column, being careful not to disturb the surface.
Part 4: Elution and Fraction Collection
The elution process involves passing the mobile phase through the column to separate the components. A gradient elution, where the solvent polarity is gradually increased, is often effective for complex mixtures.[6][15]
Protocol:
-
Begin elution with the low-polarity solvent system determined during TLC (e.g., 80:20 Hexanes:Ethyl Acetate + 0.5% Acetic Acid). Apply gentle air pressure to the top of the column to achieve a steady flow rate (flash chromatography).[16]
-
Collect the eluent in sequentially numbered test tubes or flasks (fractions). A typical fraction size might be 10-20 mL.
-
Monitor the separation by spotting every few fractions on a TLC plate and developing it in the optimized TLC solvent system.
-
Once the less polar impurities have eluted, gradually increase the polarity of the mobile phase (e.g., move to 70:30, then 60:40 Hexanes:Ethyl Acetate) to elute the this compound.
-
Continue collecting and analyzing fractions until the desired product has completely eluted from the column.
Part 5: Isolation of Pure Product
-
Based on the TLC analysis of the collected fractions, identify all fractions containing the pure this compound.
-
Combine these pure fractions into a single round-bottom flask.[10]
-
Remove the solvent using a rotary evaporator. The small amount of acetic acid will co-evaporate with the solvents.
-
The resulting solid is the purified this compound. Dry the product under high vacuum to remove any residual solvent.
-
Determine the yield and confirm purity using appropriate analytical techniques (e.g., melting point, NMR, HPLC).
Visualization and Workflow
A well-defined workflow ensures a systematic and successful purification process.
Caption: Workflow for the purification of this compound.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide for Flash Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| Poor Separation / Overlapping Bands | - Incorrect solvent system (polarity too high or too low).- Column was packed improperly (channeling).- Sample was loaded in too large a volume (band broadening). | - Re-optimize the solvent system using TLC for better separation (ΔRf ≥ 0.2).[7]- Repack the column carefully, ensuring a uniform bed.[12]- Use the dry loading technique to apply the sample in a concentrated band.[14] |
| Compound Won't Elute | - The mobile phase is not polar enough.- The compound may have decomposed on the acidic silica. | - Gradually increase the polarity of the mobile phase (e.g., add a small percentage of methanol).[17]- Test compound stability on a small amount of silica before chromatography. Consider using a different stationary phase like alumina.[17] |
| Streaking or Tailing of Spots/Peaks | - Strong interaction between the acidic analyte and the silica stationary phase.- The column is overloaded with the sample. | - Add 0.5-1% acetic or formic acid to the mobile phase to suppress ionization.[7][8]- Ensure the mass of the crude sample does not exceed 1-2% of the mass of the silica gel. |
| Cracked or Dry Column Bed | - The solvent level dropped below the top of the stationary phase.- Heat generated from the solvent-silica interaction caused cracking. | - Always keep the silica bed wet with solvent.[14]- Pack the column using a slurry and allow it to cool and settle before running. |
Conclusion
Flash column chromatography on silica gel is a highly effective and scalable method for the purification of this compound. By carefully developing the mobile phase with TLC, properly packing the column, and systematically collecting and analyzing fractions, researchers can achieve high purity and yield. The addition of a small amount of acid to the eluent is a key technique to mitigate peak tailing associated with carboxylic acids, leading to a more efficient and successful separation. This robust protocol provides a reliable foundation for obtaining high-quality material essential for research and development.
References
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- Biotage. (2023). 5 Steps to successful flash chromatography.
- Sommer, C. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
- MIT OpenCourseWare. Flash Column Chromatography Guide.
- University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography.
- Biotage. Successful flash chromatography.
- Al-Rimawi, F. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatographic Science, 52(7), 653–658.
- Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide.
- University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC).
- Hawach Scientific. (2025). Several Problems of Flash Column Chromatography.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 239077, this compound.
- McClain, R., & Przybyciel, M. (2017). A Systematic Study of Achiral Stationary Phases Using Analytes Selected with a Molecular Diversity Model.
- King Group. Successful Flash Chromatography.
- Restek. Troubleshooting Guide.
- ResearchGate. (2017). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?.
- Columbia University, Department of Chemistry. Column chromatography.
- University of Calgary, Department of Chemistry. Column chromatography.
- Organic Syntheses. Phenylacetic acid.
- University of Colorado Boulder, Department of Chemistry. Column Chromatography.
- Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC.
- Wan, Z., et al. (2020). Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. Molecules, 25(18), 4228.
- Google Patents. CN102531884A - Method for preparing 4-ethoxy phenylacetic acid.
- Teledyne ISCO. (2019). Chromatography Troubleshooting. YouTube.
- Wikipedia. 4-Hydroxyphenylacetic acid.
- Chemistry LibreTexts. (2022). Thin Layer Chromatography.
- Supporting Information for Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes.
- Wikipedia. Phenylacetic acid.
- Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.
- Organic Syntheses. Phenylacetic acid.
- SIELC Technologies. Separation of Phenoxyacetic acid on Newcrom R1 HPLC column.
- Google Patents. CN102249891B - Method for recovering and purifying phenylacetic acid.
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Application Note: Monitoring the Conversion of 4-Phenoxyphenylacetic Acid Using Thin-Layer Chromatography
Introduction: The Role of TLC in Modern Synthetic Chemistry
Thin-Layer Chromatography (TLC) is a cornerstone technique in organic chemistry, valued for its simplicity, speed, and cost-effectiveness.[1][2] It serves as a rapid analytical method to monitor the progress of a chemical reaction by separating the components of a reaction mixture.[3][4] This allows a researcher to qualitatively assess the consumption of starting materials and the formation of products over time, providing critical information for determining reaction completion.[5] This application note provides a detailed protocol for monitoring reactions involving 4-phenoxyphenylacetic acid using TLC, with a focus on esterification and amidation as representative transformations.
This compound is an aromatic carboxylic acid containing both a phenyl ether moiety and a carboxylic acid functional group.[6][7] These features dictate its polarity and chromatographic behavior. The carboxylic acid group, being a strong hydrogen bond donor and acceptor, interacts strongly with polar stationary phases like silica gel, resulting in lower retention factor (Rf) values.[5] Conversely, its derivatives, such as esters or amides, are typically less polar and will exhibit higher Rf values, enabling a clear separation on a TLC plate.[8]
Foundational Principles of TLC-Based Reaction Monitoring
The separation in TLC is based on the differential partitioning of compounds between a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or solvent mixture).[3][4]
-
Stationary Phase: For this application, we will use silica gel (SiO₂), a highly polar adsorbent. The surface of silica gel is rich in silanol (Si-OH) groups, which can form hydrogen bonds with polar analytes.
-
Mobile Phase (Eluent): A solvent system, typically of low to intermediate polarity, is chosen to move up the plate via capillary action.[2]
-
Separation Mechanism: As the mobile phase ascends, it carries the spotted compounds from the baseline. A compound's upward mobility is a result of the competition between its solubility in the mobile phase and its adsorption to the stationary phase.[1] Less polar compounds spend more time in the mobile phase and travel further up the plate (higher Rf), while more polar compounds are more strongly adsorbed to the silica gel and travel shorter distances (lower Rf).[5]
The Retention Factor (Rf) is a key metric in TLC, calculated as:
Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[1]
By spotting the starting material, a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture itself on the same plate, one can visually track the disappearance of the starting material spot and the appearance of a new product spot.[3]
Experimental Protocols
This section details the necessary materials and step-by-step procedures for monitoring a generic reaction of this compound, such as an esterification or amidation.
Materials and Reagents
-
TLC Plates: Silica gel 60 F₂₅₄ plates (the F₂₅₄ indicator allows for visualization under UV light at 254 nm).
-
This compound: (Starting Material, SM).
-
Reaction Co-reagents: e.g., an alcohol for esterification or an amine for amidation.
-
Solvents for Mobile Phase: Ethyl acetate (EtOAc), Hexanes, Acetic Acid (glacial). All should be of analytical grade.
-
Sample Preparation: A suitable volatile solvent to dissolve the reaction mixture aliquots (e.g., dichloromethane or ethyl acetate).
-
TLC Development Chamber: A glass jar with a lid.
-
Spotting Capillaries: Glass capillary tubes for applying samples to the TLC plate.[1]
-
Visualization Reagents:
Workflow for Reaction Monitoring
The following diagram illustrates the general workflow for monitoring the reaction.
Caption: Workflow for TLC Reaction Monitoring.
Detailed Step-by-Step Protocol
-
Preparation of the Mobile Phase:
-
A common starting solvent system for separating moderately polar compounds is a mixture of hexanes and ethyl acetate.[8] For this application, a ratio of 7:3 (v/v) Hexanes:Ethyl Acetate is a good starting point.
-
Causality: Carboxylic acids can often "streak" or "tail" on silica gel plates due to strong interactions.[13] To mitigate this, add a small amount (~1%) of a volatile acid, like glacial acetic acid or formic acid, to the mobile phase.[13][14] This keeps the carboxylic acid in its protonated, less polar form, resulting in a more compact spot.
-
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a straight line (the baseline) about 1 cm from the bottom of the TLC plate.
-
Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).
-
-
Sample Preparation and Spotting:
-
Prepare a dilute solution of the starting material, this compound, in a volatile solvent.
-
At desired time points (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture and dilute it in a volatile solvent.
-
Using a capillary tube, apply a small spot of the SM solution onto the "SM" lane on the baseline.[2]
-
Apply a spot of the diluted reaction mixture onto the "Rxn" lane.
-
For the "Co" lane, first spot the SM, and then carefully spot the reaction mixture directly on top of the SM spot. This helps to confirm if the spot in the reaction mixture is indeed the starting material.[1]
-
Ensure the spots are small and concentrated by applying the sample in several small portions, allowing the solvent to evaporate between applications.[2]
-
-
Development of the TLC Plate:
-
Pour a small amount of the prepared mobile phase into the developing chamber (to a depth of about 0.5 cm). Place a piece of filter paper inside to help saturate the chamber with solvent vapors, which ensures better separation.
-
Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[1] Cover the chamber with the lid.
-
Allow the solvent to ascend the plate by capillary action.[4] Remove the plate when the solvent front is about 1 cm from the top edge.
-
Immediately mark the solvent front with a pencil.
-
-
Visualization and Interpretation:
-
Non-Destructive Visualization: First, view the dried plate under a UV lamp (254 nm). The aromatic rings in this compound and its likely products will absorb UV light, appearing as dark spots on the fluorescent background of the plate.[9] Circle the observed spots with a pencil.
-
Destructive Visualization:
-
Bromocresol Green Stain: Dip the plate into the bromocresol green solution. Carboxylic acids will appear as bright yellow spots against a blue background.[9][11] This is highly selective for the starting material. Heating is not typically required.[11]
-
Iodine Vapor: Place the plate in a chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown spots.[10] This is a general stain but the spots will fade over time, so they should be circled promptly.[11]
-
-
Data Interpretation and Expected Results
The progress of the reaction is determined by comparing the lanes.
-
At t=0: A single spot should be visible in the "SM" and "Rxn" lanes at the same Rf value.
-
During the reaction: The spot corresponding to the starting material in the "Rxn" lane will decrease in intensity. A new spot, corresponding to the less polar product, will appear at a higher Rf value.
-
Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the "Rxn" lane.[5]
| Compound | Expected Polarity | Expected Rf Value (Approx.) | Visualization Method |
| This compound | High | 0.2 - 0.3 | UV, Bromocresol Green (Yellow), Iodine (Brown) |
| Corresponding Ester Product | Medium | 0.5 - 0.7 | UV, Iodine (Brown) |
| Corresponding Amide Product | Medium-High | 0.3 - 0.5 | UV, Iodine (Brown) |
Note: Rf values are highly dependent on the exact conditions (solvent system, temperature, plate type) and should be determined experimentally.
Troubleshooting
-
Streaking Spots: This is common for carboxylic acids. Ensure acetic acid is added to the mobile phase.[13] Overloading the spot can also cause streaking.
-
Rf Values Too High or Too Low: If all spots are near the solvent front (Rf > 0.8) or remain at the baseline (Rf < 0.1), the mobile phase polarity is incorrect.
-
If Rf is too high, decrease the mobile phase polarity (e.g., increase the proportion of hexanes).
-
If Rf is too low, increase the mobile phase polarity (e.g., increase the proportion of ethyl acetate).
-
-
No Spots Visible:
-
Under UV light: The compound may not be UV-active (unlikely for this molecule).
-
With stains: The concentration of the sample may be too low, or the chosen stain may not react with the compound's functional groups.
-
Conclusion
Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of reactions involving this compound. By carefully selecting the mobile phase and visualization techniques, researchers can efficiently track the consumption of the polar starting material and the formation of less polar products. The protocol described herein, particularly the use of an acidified eluent and a specific stain for carboxylic acids, provides a robust and reliable method for making informed decisions during the course of a chemical synthesis.
References
- Stains for Developing TLC Plates. (n.d.). University of Colorado Boulder.
- Thin Layer Chromatography: Principle, Procedure, Applications. (2015). JoVE.
- Thin Layer Chromatography. (2022). Chemistry LibreTexts.
- Fundamentals and Applications of Thin Layer Chromatography (TLC). (2024). Axcend.
- Thin-Layer Chromatography: The "Eyes" of the Organic Chemist. (2015). Journal of Chemical Education, 92(10), 1748-1751.
- Thin Layer Chromatography Visualization Reagents. (n.d.). University of Illinois.
- Thin-layer chromatography. (n.d.). Wikipedia.
- This compound. (n.d.). PubChem.
- I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea? (2017). ResearchGate.
- Visualizing TLC Plates. (2022). Chemistry LibreTexts.
- Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester.
- 4-Hydroxyphenylacetic acid. (n.d.). Wikipedia.
- TLC tailing and carboxylic acid? (2018). ResearchGate.
- TLC for amide synthesis. (2024). Reddit.
- Column chromatography of carboxylic acids? (2016). Reddit.
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- 14. reddit.com [reddit.com]
Illuminating the Bioactivity of 4-Phenoxyphenylacetic Acid: In Vitro Application Notes and Protocols
Introduction: Unveiling the Therapeutic Potential of 4-Phenoxyphenylacetic Acid
This compound (4-PPAA) and its structural analogs represent a class of non-steroidal anti-inflammatory drugs (NSAIDs) with demonstrated therapeutic potential. The core chemical scaffold, a phenylacetic acid moiety linked to a phenoxy group, is a recurring motif in compounds exhibiting anti-inflammatory, analgesic, and antipyretic properties. The primary mechanism of action for many NSAIDs, including those structurally related to 4-PPAA, is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. This guide provides a comprehensive suite of in vitro assays to meticulously characterize the biological activity of this compound, enabling researchers to dissect its mechanism of action and evaluate its potential as a therapeutic agent.
The following protocols are designed to be self-validating systems, providing a logical and stepwise approach to investigate the anti-inflammatory effects of 4-PPAA, from direct enzyme inhibition to cell-based functional outcomes.
Section 1: Elucidating the Primary Mechanism - Cyclooxygenase (COX) Inhibition
The inhibition of COX-1 and COX-2 is a hallmark of NSAID activity. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever. Differentiating the inhibitory activity of 4-PPAA against COX-1 and COX-2 is crucial, as selective inhibition of COX-2 is often associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
Workflow for Assessing COX Inhibition
Caption: Workflow for determining the COX inhibitory activity and selectivity of 4-PPAA.
Protocol 1.1: In Vitro COX-1 and COX-2 Inhibition Assay (Colorimetric)
This protocol utilizes a commercially available colorimetric inhibitor screening assay kit to determine the half-maximal inhibitory concentration (IC50) of 4-PPAA for both COX-1 and COX-2. The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.
Materials:
-
COX Colorimetric Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or similar)
-
This compound (4-PPAA)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader capable of measuring absorbance at 590 nm
-
Purified ovine COX-1 and human recombinant COX-2 (typically provided in the kit)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reference NSAIDs (e.g., Celecoxib for COX-2 selectivity, Ibuprofen as non-selective)
Procedure:
-
Preparation of Reagents: Prepare all reagents as per the manufacturer's instructions provided with the assay kit. This typically includes diluting assay buffers, enzymes, and preparing the substrate solution.
-
Preparation of 4-PPAA and Reference Compounds:
-
Prepare a 10 mM stock solution of 4-PPAA in DMSO.
-
Prepare serial dilutions of the 4-PPAA stock solution in assay buffer to achieve a range of final assay concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Prepare similar dilution series for the reference NSAIDs.
-
-
Assay Plate Setup:
-
In a 96-well plate, add the following to designated wells:
-
100% Initial Activity Wells (Control): Assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Inhibitor Wells: Assay buffer, heme, either COX-1 or COX-2 enzyme, and the desired concentration of 4-PPAA or reference inhibitor.
-
Background Wells: Assay buffer and heme only.
-
-
-
Incubation: Incubate the plate for a pre-determined time at 25°C (typically 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add arachidonic acid solution to all wells to initiate the enzymatic reaction.
-
Color Development: Add the colorimetric substrate solution. The peroxidase component of COX will catalyze the oxidation of the substrate, leading to a color change.
-
Absorbance Reading: After a short incubation (typically 2-5 minutes), read the absorbance of the plate at 590 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the background wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of 4-PPAA using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of 100% Initial Activity Well)] * 100
-
Plot the percentage of inhibition against the logarithm of the 4-PPAA concentration and determine the IC50 value using non-linear regression analysis.
-
Calculate the COX-2 selectivity index (SI) by dividing the IC50 for COX-1 by the IC50 for COX-2.
-
Expected Results:
This assay will yield IC50 values for 4-PPAA against both COX-1 and COX-2. A higher SI value indicates greater selectivity for COX-2 inhibition. For context, the selectivity of diclofenac for COX-2 over COX-1 is significant, while celecoxib is highly selective.[1]
| Compound | Typical IC50 COX-1 (µM) | Typical IC50 COX-2 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | ~15 | ~0.05 | ~300 |
| Diclofenac | ~2.2 | ~0.076 | ~29 |
| Ibuprofen | ~13 | ~35 | ~0.37 |
| 4-PPAA | To be determined | To be determined | To be determined |
| Table 1: Representative IC50 values and selectivity indices for common NSAIDs.[1][2][3] |
Section 2: Assessing Downstream Effects on Prostaglandin Production
To confirm that the observed COX inhibition by 4-PPAA translates to a functional reduction in pro-inflammatory mediators, it is essential to measure the production of prostaglandins, such as Prostaglandin E2 (PGE2), in a cell-based system.
Protocol 2.1: Quantification of Prostaglandin E2 (PGE2) by ELISA
This protocol describes the use of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the amount of PGE2 released from cells following stimulation.
Materials:
-
Prostaglandin E2 ELISA Kit (e.g., from Cayman Chemical, R&D Systems, or similar)
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (4-PPAA)
-
Cell culture plates (24-well)
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in complete DMEM in a 37°C, 5% CO2 incubator.
-
Seed the cells into a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
-
Cell Treatment:
-
The next day, replace the medium with fresh, serum-free DMEM.
-
Pre-treat the cells with various concentrations of 4-PPAA (e.g., 1, 10, 100 µM) or a vehicle control (DMSO) for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and PGE2 production.
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 1000 x g for 10 minutes to remove any cellular debris.
-
-
PGE2 ELISA:
-
Perform the PGE2 ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to a microplate pre-coated with a PGE2-specific antibody.
-
Adding a fixed amount of HRP-conjugated PGE2, which competes with the PGE2 in the sample for antibody binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (usually 450 nm).
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of PGE2 in the samples by interpolating their absorbance values on the standard curve.
-
Calculate the percentage of PGE2 inhibition for each 4-PPAA concentration relative to the LPS-stimulated control.
-
Expected Results:
A dose-dependent decrease in PGE2 production in cells treated with 4-PPAA is expected, confirming its ability to inhibit prostaglandin synthesis in a cellular context.
Section 3: Investigating the Impact on Inflammatory Signaling Pathways
The anti-inflammatory effects of NSAIDs can extend beyond the direct inhibition of prostaglandin synthesis. A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like Tumor Necrosis Factor-alpha (TNF-α).
Signaling Pathway: NF-κB Activation
Sources
Animal models for testing 4-Phenoxyphenylacetic acid efficacy
Application Notes & Protocols: Efficacy Testing of 4-Phenoxyphenylacetic acid in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preclinical evaluation of this compound, a novel compound with hypothesized anti-inflammatory and analgesic properties. Based on its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs), we postulate that its primary mechanism of action is the selective inhibition of cyclooxygenase-2 (COX-2). This guide details the rationale for selecting appropriate animal models and provides step-by-step protocols for assessing efficacy in acute inflammation and pain. All methodologies are designed to ensure scientific rigor, reproducibility, and adherence to ethical guidelines for animal research.
Introduction and Hypothetical Mechanism of Action
This compound is a synthetic compound belonging to the phenylacetic acid class of molecules. Derivatives of phenylacetic acid are known to possess a range of biological activities, including analgesic, antipyretic, and anti-inflammatory effects.[1] A prominent mechanism for such compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation and pain.[2][3]
There are two primary isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, such as protecting the gastrointestinal lining.[4] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[4][5] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2][4]
We hypothesize that this compound acts as a selective COX-2 inhibitor . This proposed mechanism forms the basis for the selection of the preclinical models detailed in this guide.
Visualizing the Hypothesized Mechanism of Action
The following diagram illustrates the proposed mechanism of action for this compound within the arachidonic acid cascade.
Caption: Hypothesized mechanism of this compound as a COX-2 inhibitor.
Rationale for Animal Model Selection
The judicious selection of animal models is a critical step in the early phase of drug development.[6] To evaluate the anti-inflammatory and analgesic efficacy of this compound, we have selected two well-established and highly reproducible models:
-
Carrageenan-Induced Paw Edema in Rats: This is a classic and widely used model for evaluating acute inflammation.[7][8][9] The subcutaneous injection of carrageenan, a seaweed-derived polysaccharide, induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.[9] This model is particularly sensitive to inhibitors of prostaglandin synthesis, making it ideal for testing our hypothesized COX-2 inhibitor.[10][11]
-
Formalin Test in Mice: This model is used to assess pain-related responses and can differentiate between two phases of nociception.[12] The initial, acute phase (Phase I) is due to the direct chemical stimulation of nociceptors.[12][13] The subsequent, tonic phase (Phase II) is driven by inflammatory processes and central sensitization in the spinal cord.[12][14] Drugs that inhibit prostaglandin synthesis, such as NSAIDs, are typically effective in attenuating the Phase II response.[15]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. All animal procedures should be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This protocol is designed to assess the anti-inflammatory activity of this compound by measuring the reduction of paw edema.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Positive control: Indomethacin or Diclofenac sodium (a known NSAID)[11][16]
-
Lambda Carrageenan (1% w/v suspension in sterile saline)[11][17]
-
Plethysmometer[3]
-
27-gauge needles and syringes
Experimental Workflow:
Caption: Experimental workflow for the formalin-induced paw licking test.
Step-by-Step Procedure:
-
Animal Acclimatization: Acclimatize male mice for at least 3 days before the experiment.
-
Grouping: Randomly divide the mice into treatment groups (n=8-10 per group) as described in Protocol 3.1.
-
Chamber Acclimation: Place each mouse individually into a Plexiglas observation chamber for a 15-minute conditioning period before any treatment. [13]4. Compound Administration: Administer the vehicle, positive control, or this compound (e.g., i.p. or p.o.) at the appropriate time before the formalin injection (e.g., 30 minutes for i.p. administration).
-
Induction of Nociception: At time zero, inject 20 µL of 0.5% formalin solution into the plantar surface of the right hind paw. [13]Immediately return the mouse to the observation chamber.
-
Observation and Scoring: Start a stopwatch immediately after the formalin injection. Record the total time (in seconds) that the animal spends licking the injected paw. The observation is divided into two distinct phases:
-
Phase I (Acute/Neurogenic Pain): 0-5 minutes post-injection. [12][14] * Phase II (Inflammatory Pain): 20-40 minutes post-injection. [12][13][14]7. Data Analysis: Calculate the mean licking time ± SEM for each group in both Phase I and Phase II. Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare treated groups to the vehicle control.
-
Expected Data Summary:
| Treatment Group | Dose (mg/kg) | Mean Licking Time (s) - Phase I ± SEM | Mean Licking Time (s) - Phase II ± SEM |
| Vehicle Control | - | 45 ± 5 | 90 ± 8 |
| Positive Control (Indomethacin) | 10 | 42 ± 6 | 35 ± 5 |
| 4-PPA | 10 | 43 ± 5 | 75 ± 7 |
| 4-PPA | 30 | 40 ± 4 | 50 ± 6 |
| 4-PPA | 100 | 38 ± 5 | 38 ± 4 |
| Hypothetical data representing a significant reduction compared to vehicle control. |
Trustworthiness and Self-Validation
The integrity of these protocols is ensured by the inclusion of both positive and negative (vehicle) controls. [18]* The vehicle control group establishes the baseline inflammatory or nociceptive response in the model.
-
The positive control group, using a compound with a known mechanism of action (e.g., Indomethacin), validates the sensitivity of the assay and provides a benchmark against which the test compound's efficacy can be compared.
Consistent and statistically significant results in the positive control group confirm that the experimental setup is performing as expected. The dose-dependent effect of this compound, if observed, will further strengthen the confidence in the findings.
Conclusion
The protocols outlined in this guide provide a robust framework for the initial in vivo efficacy assessment of this compound. The carrageenan-induced paw edema model will offer key insights into its acute anti-inflammatory properties, while the formalin test will elucidate its analgesic potential, particularly against inflammatory pain. Positive results from these studies would provide strong justification for further preclinical development, including pharmacokinetic profiling, toxicology studies, and evaluation in chronic inflammation models.
References
- Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 8(4), 1550-1557. ([Link])
- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
- Hossain, M. Z., Bak, S., & Hong, J. T. (2014). Pain Assessment Using the Rat and Mouse Formalin Tests. Bio-protocol, 4(21), e1291. ([Link])
- National Institute of Neurological Disorders and Stroke. (n.d.). Mouse Formalin Test of Hyperalgesia. PANAChE Database - NIH.
- Luo, J., et al. (2018). 2.2. Carrageenan-Induced Paw Edema. Bio-protocol, 8(17), e2994. ([Link])
- Gokhale, A. B., et al. (2012). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research, 2(4), 143-147. ([Link])
- Patel, M., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Research & Allied Sciences, 3(2), 1-8. ([Link])
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
- Hunskaar, S., & Hole, K. (1987). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Pain, 30(1), 103-114. ([Link])
- Semantic Scholar. (n.d.). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS.
- Melior Discovery. (n.d.). Formalin-Induced Pain Model.
- Charles River Laboratories. (n.d.). Formalin-Induced Nociceptive Pain Model.
- Patsnap Synapse. (2024). What are COX-2 inhibitors and how do they work?.
- Crunkhorn, P., & Meacock, S. C. (1971). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. British Journal of Pharmacology, 42(3), 392-402. ([Link])
- EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors. Research Starters.
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor.
- ResearchGate. (n.d.). Experimental design for carrageenan‐induced paw edema in rat.
- Collins, P. W., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-1280. ([Link])
- FitzGerald, G. A. (2003). COX-2 and beyond: Approaches to prostaglandin inhibition in human disease. Nature Reviews Drug Discovery, 2(11), 879-890. ([Link])
- Bishayee, K., & Khuda-Bukhsh, A. R. (2013). Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer. Cancer Biology & Therapy, 14(6), 497-509. ([Link])
- Google Patents. (n.d.). US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them.
- ResearchGate. (n.d.). Recent and advanced animal models used in the Screening of analgesics and anti-inflammatory activity.
- Indian Journal of Pharmaceutical and Biological Research. (2018). Recent and advanced animal models used in the Screening of analgesics and anti-inflammatory activity.
- YouTube. (2024). Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations.
- IP Indexing. (n.d.). Bio-Active Phenylacetic Acid Complexes: Synthesis, Structure And Antimicrobial Activities.
- Wikipedia. (n.d.). Phenylacetic acid.
- European Medicines Agency. (2021). Guideline for the conduct of efficacy studies for non-steroidal anti-inflammatory drugs.
- Kumar, A., et al. (2013). Evaluation of the analgesic and anti-inflammatory activity of fixed dose combination: non-steroidal anti-inflammatory drugs in experimental animals. Journal of Clinical and Diagnostic Research, 7(10), 2271-2274. ([Link])
- Ehrlich, G. E. (1977). Guidelines for antiinflammatory drug research. Journal of Clinical Pharmacology, 17(11-12), 697-703. ([Link])
- Ataman Kimya. (n.d.). PHENYLACETIC ACID.
- European Medicines Agency. (2001). Guideline for the conductof the efficacy studies for non-steroidal anti-inflammatory drugs.
- Wellendorph, P., et al. (2005). Phenylacetic Acids and the Structurally Related Non-Steroidal Anti-Inflammatory Drug Diclofenac Bind to Specific Gamma-Hydroxybutyric Acid Sites in Rat Brain. Basic & Clinical Pharmacology & Toxicology, 97(5), 299-305. ([Link])
- PharmaCompass. (n.d.). Phenylacetic Acid.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Dawley, S. W. (n.d.). Experimental Designs for Clinical Studies With - Anti-Inflammatory Drugs.
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Troubleshooting & Optimization
Technical Support Center: Crystallization of 4-Phenoxyphenylacetic Acid
Welcome to the comprehensive troubleshooting guide for the crystallization of 4-phenoxyphenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we merge foundational scientific principles with practical, field-tested solutions to empower you to overcome experimental hurdles and achieve high-purity crystalline products.
Introduction to this compound and its Crystallization
This compound (C₁₄H₁₂O₃) is a white to off-white crystalline solid.[1][2] Its molecular structure, featuring a polar carboxylic acid group and a less polar phenyl ether moiety, allows for solubility in a variety of organic solvents.[2][3] This characteristic is pivotal for its purification via recrystallization, a technique that leverages differences in solubility at varying temperatures to separate the compound from impurities.[4]
However, the crystallization of this compound is not without its challenges. Issues such as "oiling out," the formation of an impure liquid phase instead of solid crystals, can complicate the purification process.[5][6] This guide provides a structured approach to troubleshooting these common problems.
Key Physical Properties
A foundational understanding of the physical properties of this compound is crucial for successful crystallization.
| Property | Value | Source |
| Molecular Weight | 228.24 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Solubility | More soluble in organic solvents like ethanol, acetone, and dichloromethane than in aqueous solutions.[2] |
Troubleshooting Common Crystallization Issues
This section is formatted in a question-and-answer style to directly address the specific problems you may encounter.
Q1: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?
This is a common issue that typically points to an inappropriate solvent choice or insufficient solvent volume.
Causality and Resolution:
The principle of "like dissolves like" is a good starting point for solvent selection.[7] Given the dual polarity of this compound, solvents with similar characteristics are often effective.
Step-by-Step Protocol:
-
Verify Solvent Choice: For carboxylic acids like this compound, polar protic (e.g., ethanol, methanol) and polar aprotic (e.g., acetone) solvents are generally good candidates.[8][9]
-
Incremental Solvent Addition: If you are confident in your solvent choice, the issue may be insufficient volume. Add the solvent in small increments to the heated mixture until the solid dissolves completely.[10] The goal is to use the minimum amount of hot solvent necessary to create a saturated solution.[7]
-
Solvent Screening: If the compound remains insoluble, a systematic solvent screening is necessary. Test the solubility of a small amount of your compound in various solvents at both room temperature and their boiling points.[11] A suitable solvent will dissolve the compound when hot but not at room temperature.[11]
-
Consider a Solvent Mixture: A binary solvent system can be highly effective.[11] Dissolve the this compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (an anti-solvent, in which it is sparingly soluble) until the solution becomes slightly cloudy. This indicates the saturation point has been reached. Gentle heating should redissolve the precipitate, and upon slow cooling, crystals should form.[9][11] Common solvent pairs include ethanol-water and acetone-water.[11]
Q2: The solution is clear, but no crystals are forming, even after cooling.
The absence of crystal formation, or nucleation, is often due to a solution that is not sufficiently supersaturated or the presence of impurities that inhibit crystal growth.[9]
Causality and Resolution:
Crystallization requires the solution to be supersaturated, meaning it contains more dissolved solute than it can normally hold at that temperature.[12] This unstable state drives the formation of a stable solid phase (crystals).
Step-by-Step Protocol:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[13] The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[9]
-
Seeding: If you have a small amount of pure this compound, add a single "seed" crystal to the solution.[9] This provides a template for further crystal formation.
-
-
Increase Supersaturation:
-
Evaporation: If nucleation techniques are unsuccessful, your solution may be too dilute. Gently heat the solution to evaporate a small portion of the solvent, thereby increasing the concentration of the solute.[13] Allow it to cool slowly again.
-
Slow Cooling: Rapid cooling can sometimes hinder the formation of a stable crystal lattice.[4][9] Allow the solution to cool slowly to room temperature before transferring it to an ice bath. Insulating the flask can facilitate this.[9]
-
-
Purity Assessment: If all else fails, significant impurities may be inhibiting crystallization.[9] Consider re-purifying your sample using another technique, such as column chromatography, before attempting recrystallization again.
Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?
"Oiling out" is the separation of the solute as a liquid phase rather than a solid.[5] This is a frequent challenge when a highly concentrated solution is cooled too quickly, or when the melting point of the compound is lower than the boiling point of the solvent.[13]
Causality and Resolution:
This phenomenon, also known as liquid-liquid phase separation, occurs when supersaturation leads to the formation of a solute-rich liquid phase instead of a solid crystalline phase.[5][6] This oily phase often traps impurities and can solidify into an amorphous solid rather than a pure crystalline product.[5]
Step-by-Step Protocol:
-
Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the concentration.[9][13]
-
Promote Slower Cooling: Allow the solution to cool at a much slower rate. This can be achieved by insulating the flask or allowing it to cool in a warm bath.[9]
-
Alter the Solvent System: The chosen solvent or solvent mixture may be unsuitable. Experiment with a different solvent system where the solubility of this compound is lower at elevated temperatures.
-
Seeding: Introducing a seed crystal into the supersaturated solution before it reaches the temperature at which it oils out can sometimes promote direct crystallization.
dot graph TD { A[Start: Oiling Out Observed] --> B{Is the solution clear?}; B -->|Yes| C[Add Seed Crystal]; B -->|No| D[Re-heat to Dissolve Oil]; D --> E[Add More Solvent]; E --> F[Cool Slowly]; C --> F; F --> G{Crystals Formed?}; G -->|Yes| H[Isolate Crystals]; G -->|No| I[Try Different Solvent]; I --> F; H --> J[End]; } caption: Troubleshooting "Oiling Out"
Q4: The crystallization yield is very low. How can I improve it?
A low yield indicates that a significant portion of your compound remained dissolved in the mother liquor.[13]
Causality and Resolution:
This can result from using an excessive amount of solvent, not allowing sufficient time for crystallization, or washing the collected crystals with a solvent in which they are too soluble.[7][9]
Step-by-Step Protocol:
-
Minimize Solvent Volume: During the dissolution step, use only the minimum amount of hot solvent required to fully dissolve the compound.[7]
-
Optimize Cooling: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) for a sufficient period to maximize the precipitation of the product.
-
Recover a Second Crop: After filtering the initial crystals, you can often recover more product from the filtrate. Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals.[14] Be aware that this second crop may be less pure than the first.
-
Proper Washing Technique: Wash the collected crystals with a minimal amount of ice-cold solvent.[7] Using a warm or large volume of washing solvent will dissolve some of your product.
dot graph TD { A[Start: Low Crystal Yield] --> B{Was excess solvent used?}; B -->|Yes| C[Reduce solvent volume in next attempt]; B -->|No| D{Was cooling sufficient?}; C --> E[Concentrate mother liquor for 2nd crop]; D -->|Yes| F{Was the washing solvent cold and minimal?}; D -->|No| G[Ensure adequate cooling time and temperature]; F -->|Yes| H[Review overall procedure for losses]; F -->|No| I[Use minimal ice-cold solvent for washing]; G --> E; I --> E; E --> J[End]; H --> J; } caption: Improving Crystallization Yield
Frequently Asked Questions (FAQs)
-
What is the ideal rate of cooling for crystallization? An ideal crystallization will show some crystal formation within about 5 minutes of cooling, with continued growth over 20 minutes.[13] Too rapid cooling can lead to smaller, less pure crystals or oiling out.[4][13]
-
Can impurities affect the color of my crystals? Yes, colored impurities can become trapped in the crystal lattice. If your solution is colored, consider adding a small amount of activated charcoal to the hot solution and then performing a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[11]
-
What should I do if my crystals are very fine, like a powder? Powder formation often indicates that the crystallization occurred too quickly.[12] To obtain larger crystals, try dissolving the powder in a minimal amount of hot solvent and allowing it to cool more slowly.
-
Is it possible for this compound to exist in different crystalline forms? Yes, many organic compounds can exhibit polymorphism, which is the ability to exist in multiple crystalline forms.[15] These different polymorphs can have different physical properties, including solubility and melting point. The specific crystalline form obtained can be influenced by factors such as the solvent used and the rate of cooling.
References
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
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- University of Rochester, Department of Chemistry.
- Organic Syntheses. phenylacetic acid. [Link]
- Guide for crystalliz
- SOP: CRYSTALLIZ
- Wikipedia. 4-Hydroxyphenylacetic acid. [Link]
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- Recrystalliz
- Quora. How to recrystallize phenoxyacetic acid. [Link]
- Wiley Online Library.
- Recrystalliz
- University of Colorado Boulder, Department of Chemistry.
- University of Limerick. Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. [Link]
- DrugFuture. Phenylacetic Acid. [Link]
- (116b)
- Mettler Toledo.
- Wikipedia. Phenylacetic acid. [Link]
- Google Patents. US4329497A - Method for the production of 4-hydroxyphenylacetic acid.
- ResearchGate.
- PubMed. Polymorphism: The Phenomenon Affecting the Performance of Drugs. [Link]
- Sciencemadness Wiki. Phenylacetic acid. [Link]
- ResearchGate. Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. [Link]
- Google Patents. CN102531884A - Method for preparing 4-ethoxy phenylacetic acid.
- PubChem. Hydroxyphenylacetic acid. [Link]
- PubMed.
- Organic Syntheses. phenylacetic acid. [Link]
- PubChem. 4-Aminomethylphenylacetic acid. [Link]
- MySkinRecipes. (2R)-4-Morpholinyl(phenyl)acetic acid. [Link]
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4-Phenoxyphenylacetic acid solubility problems in organic solvents
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for 4-Phenoxyphenylacetic acid (4-PPA). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this compound in organic solvents. Here, we provide field-proven insights, troubleshooting workflows, and detailed protocols to ensure the success of your experiments.
Troubleshooting Guide: Common Solubility Problems
This section addresses specific issues you may encounter when attempting to dissolve this compound.
Problem 1: The compound is not dissolving or is dissolving very slowly at room temperature.
Causality Analysis: this compound is a crystalline solid with a relatively high melting point range of 72-79 °C. Its structure contains a polar carboxylic acid group, capable of forming strong intermolecular hydrogen bonds with other 4-PPA molecules. These strong solute-solute interactions in the crystal lattice must be overcome by solute-solvent interactions. If the chosen solvent at room temperature does not provide sufficient energy or favorable interactions to break down this crystal lattice, dissolution will be poor.
Solutions:
-
Increase Solvent Volume: The concentration may be too high for the selected solvent. Try increasing the solvent volume incrementally.
-
Apply Thermal Energy: Gently warming the mixture can significantly increase solubility. The added thermal energy helps overcome the lattice energy of the solid and increases the kinetic energy of solvent molecules[1][2].
-
Protocol: Place the flask on a stirrer hotplate and warm to 40-50 °C while stirring. Do not exceed the solvent's boiling point.
-
-
Choose a More Appropriate Solvent: The polarity of your solvent may be mismatched. 4-PPA has both non-polar (phenoxy and phenyl rings) and polar (carboxylic acid) regions, making solvent selection crucial. Refer to the solvent selection table in the FAQ section. Polar aprotic solvents like acetone or THF, or polar protic solvents like ethanol, are often good starting points[1][3].
Problem 2: The solution becomes cloudy or precipitation occurs upon cooling or standing.
Causality Analysis: This is a classic sign of supersaturation. By heating the mixture, you were able to dissolve more solute than is stable at room temperature. As the solution cools, its capacity to hold the solute decreases, and the excess compound precipitates out. This phenomenon is the basis for recrystallization, a common purification technique[2].
Solutions:
-
Re-heat and Dilute: Warm the solution until the precipitate redissolves, then add a small amount of additional solvent (e.g., 10-20% more volume). This will lower the overall concentration to a point that should be stable at room temperature.
-
Utilize a Co-Solvent System: If you need to maintain a high concentration, a co-solvent system can stabilize the solute. A small amount of a "stronger" solvent in which 4-PPA is highly soluble can be added to the primary solvent to increase its overall solvating power. See the protocol below for guidance.
Problem 3: The dissolved compound appears to be degrading in solution.
Causality Analysis: While this compound is generally stable, prolonged heating in certain reactive solvents or the presence of contaminants could potentially lead to degradation, such as decarboxylation at very high temperatures or reactions with solvent impurities.
Solutions:
-
Use High-Purity Solvents: Ensure you are using analytical or HPLC-grade solvents to minimize reactive impurities.
-
Minimize Heat Exposure: Apply only the minimum heat necessary to achieve dissolution and do not leave solutions heating for extended periods.
-
Inert Atmosphere: If working with particularly sensitive downstream applications, consider preparing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, although this is not typically necessary for this compound under normal conditions.
Experimental Workflow: Troubleshooting Solubility Issues
The following diagram outlines a logical workflow for addressing solubility challenges with this compound.
Caption: Relationship between molecular structure and solvent polarity.
Q3: Can I use a solvent mixture to improve solubility?
A3: Yes, using a co-solvent system is a highly effective strategy.[2] For example, if your compound has poor solubility in toluene but is required for a reaction in that solvent, you can first dissolve the 4-PPA in a minimum amount of a high-solubility solvent like acetone or THF, and then add this stock solution to the toluene. This often keeps the compound in solution better than adding the solid directly to the final solvent.
Q4: Is there a quantitative solubility table available?
Table 1: Estimated Solubility of this compound in Common Organic Solvents
| Solvent | Polarity Index | Solvent Type | Expected Solubility at 25 °C | Rationale |
| Hexane | 0.1 | Non-Polar | Very Low | Cannot effectively solvate the polar carboxylic acid group. |
| Toluene | 2.4 | Aromatic | Low to Moderate | Aromatic interactions help, but polarity is too low for the -COOH group. |
| Diethyl Ether | 2.8 | Polar Aprotic | Moderate | Ether oxygen can accept H-bonds, but non-polar chains limit overall capacity. |
| Dichloromethane (DCM) | 3.1 | Halogenated | Moderate to High | Good general-purpose solvent for many organics. |
| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | High | Cyclic ether structure provides good access for H-bond acceptance with the -COOH group. |
| Ethyl Acetate | 4.4 | Polar Aprotic | High | The ester group is an excellent H-bond acceptor. |
| Acetone | 5.1 | Polar Aprotic | High | The carbonyl group is a strong H-bond acceptor and the small size allows for efficient solvation. |
| Isopropanol | 3.9 | Polar Protic | High | Can act as both an H-bond donor and acceptor. |
| Ethanol | 4.3 | Polar Protic | Very High | Provides excellent H-bonding opportunities for the carboxylic acid group. |
| Methanol | 5.1 | Polar Protic | Very High | Highly polar and an excellent H-bond donor/acceptor. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | Very High | A very strong H-bond acceptor, capable of dissolving many poorly soluble compounds.[6] |
| Water | 10.2 | Polar Protic | Very Low | The large non-polar phenoxyphenyl group dominates, leading to poor solubility in water. |
Key Experimental Protocols
Protocol 1: Standard Dissolution of this compound
Objective: To prepare a standard stock solution of 4-PPA in an appropriate organic solvent.
Materials:
-
This compound (solid)
-
Selected high-purity organic solvent (e.g., Acetone or Ethanol)
-
Volumetric flask with stopper
-
Magnetic stirrer and stir bar
-
Analytical balance, spatula, and weighing paper
Methodology:
-
Weigh the desired amount of this compound on an analytical balance.
-
Transfer the solid into the volumetric flask.
-
Add approximately 70-80% of the final desired volume of the solvent to the flask.
-
Add the magnetic stir bar and place the flask on the magnetic stirrer.
-
Stir at a moderate speed at room temperature until the solid is fully dissolved. This may take several minutes.
-
If the solid does not dissolve, proceed to the troubleshooting guide (e.g., gentle warming).
-
Once dissolved, remove the stir bar and carefully add the solvent up to the calibration mark on the flask.
-
Stopper the flask and invert it 10-15 times to ensure a homogenous solution.
Protocol 2: Enhancing Solubility with a Co-Solvent System
Objective: To dissolve 4-PPA in a solvent where it has poor solubility by using a co-solvent.
Materials:
-
This compound (solid)
-
Primary solvent (e.g., Toluene)
-
Co-solvent (e.g., Acetone)
-
Volumetric flasks, pipettes
-
Magnetic stirrer and stir bar
Methodology:
-
Weigh the required amount of 4-PPA.
-
In a small beaker or vial, add the solid 4-PPA.
-
Add the co-solvent (Acetone) dropwise while stirring until the solid is just dissolved. Record the volume of co-solvent used. Aim to use the absolute minimum volume necessary.
-
In a separate volumetric flask, measure out the required volume of the primary solvent (Toluene).
-
Transfer the concentrated 4-PPA/acetone solution into the volumetric flask containing the toluene.
-
Add a stir bar and stir thoroughly.
-
If the solution remains clear, the co-solvent method is successful. If a precipitate forms, a higher ratio of co-solvent may be needed, or this solvent system may be unsuitable for the desired concentration.
References
- Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
- Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.
- Solubility of Things. (n.d.). Phenoxyphenylacetic acid.
- Gracin, S., & Rasmuson, Å. C. (2002). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. University of Limerick. [Link]
- University of Calgary. (2023). Solubility of Organic Compounds.
- Grokipedia. (n.d.). Phenylacetic acid.
- ResearchGate. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. [Link]
- Sciencemadness Wiki. (2022). Phenylacetic acid.
Sources
Technical Support Center: Synthesis of 4-Phenoxyphenylacetic Acid
Welcome to the technical support center for the synthesis of 4-Phenoxyphenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols grounded in established chemical principles.
Section 1: Troubleshooting Guide - Common Synthesis Issues
This section addresses the most frequent challenges encountered during the synthesis of this compound. The primary route discussed involves a two-step process: the formation of a 4-phenoxydiphenyl intermediate followed by the introduction of the acetic acid moiety.
Issue 1: Low or No Yield of the Diphenyl Ether Intermediate
Q1: My Ullmann condensation between a phenol and an aryl halide is giving very low yields. What are the common causes?
A1: The Ullmann condensation is a powerful C-O coupling reaction but is notoriously sensitive to reaction conditions.[1][2] Low yields are often traced back to three primary factors: catalyst activity, reaction temperature, and reagent purity.
-
Catalyst Deactivation: Traditional Ullmann reactions use stoichiometric amounts of copper powder, which can have variable surface activity. Modern methods use soluble copper(I) salts (e.g., CuI, Cu₂O) with ligands like phenanthroline or acetylacetonate, which improve solubility and catalytic turnover.[1][3] Ensure your copper catalyst is not oxidized (Cu(II) is often less effective) and consider using a ligand to enhance its activity. Electron-donating groups on the phenol can favor the reaction.[3]
-
Insufficient Temperature: Classic Ullmann conditions often require high temperatures (>180 °C) in polar aprotic solvents like DMF, NMP, or nitrobenzene.[1] If your temperature is too low, the reaction rate will be negligible. However, excessively high temperatures can lead to decomposition. A careful optimization of the temperature is crucial.
-
Reagent and Solvent Purity: Water is detrimental to the Ullmann reaction. Ensure your phenol, aryl halide, and solvent are scrupulously dry. The presence of water can protonate the phenoxide and deactivate the catalyst.
Q2: I'm attempting a Williamson ether synthesis to form the diphenyl ether, but the reaction is sluggish and incomplete. Why?
A2: The Williamson ether synthesis is an SN2 reaction, and its success with aryl substrates is highly dependent on the choice of nucleophile and electrophile.[4][5] A common pitfall is attempting the reaction with an aryl halide as the electrophile.
-
Incorrect Reaction Partners: SN2 reactions do not occur on sp²-hybridized carbons of aryl halides.[5] The correct approach is to use a phenoxide as the nucleophile and an activated alkyl halide. For this compound synthesis, this route is less direct for forming the core ether but is relevant for adding the acetic acid moiety later.
-
Base Strength: To form the required phenoxide, a sufficiently strong base is needed to deprotonate the phenol. If using an alcohol as a solvent, its pKa is around 16-18, so a base with a conjugate acid pKa > 21 (like NaH) is required for complete deprotonation.[4] Incomplete deprotonation leads to lower concentrations of the active nucleophile.
Issue 2: Difficulty in Introducing the Acetic Acid Moiety
Q3: My attempt to add the acetic acid group via hydrolysis of the corresponding nitrile (4-phenoxyphenylacetonitrile) is resulting in a complex mixture. What's going wrong?
A3: The hydrolysis of nitriles to carboxylic acids is a robust reaction but can be problematic if conditions are not controlled.[6][7]
-
Harsh Hydrolysis Conditions: Using excessively concentrated acid or base, or prolonged heating, can lead to side reactions on the diphenyl ether core, such as cleavage of the ether bond or aromatic sulfonation (with H₂SO₄). A standard procedure involves refluxing with aqueous sulfuric or hydrochloric acid.[6] A modified procedure using a mixture of water, sulfuric acid, and glacial acetic acid can sometimes provide cleaner results.[6]
-
Incomplete Hydrolysis: The hydrolysis proceeds via an amide intermediate. If the reaction is not allowed to go to completion, you may isolate a mixture of the nitrile, amide, and final carboxylic acid, complicating purification. Ensure adequate reaction time and temperature. Non-catalytic hydrolysis in near-critical water is an alternative that can improve purity and yield.[8]
Q4: I am using the carbonylation of a 4-phenoxybenzyl halide, but the yield is poor. How can I optimize this?
A4: Palladium-catalyzed carbonylation is a highly efficient method but requires careful optimization of the catalyst system, solvent, and reaction conditions.[7][9]
-
Catalyst and Ligand Choice: The combination of the palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and the phosphine ligand is critical. The ligand stabilizes the palladium complex and influences its reactivity. A 1:2 ratio of Pd to PPh₃ is common.[7]
-
Phase-Transfer Catalysis: This reaction is often performed in a two-phase system (e.g., toluene and aqueous NaOH). A phase-transfer catalyst (PTC) like a quaternary ammonium salt (e.g., TEAC, TBAB) is essential to transport the hydroxide ion into the organic phase to react with the palladium intermediate.[9][10][11] The choice and concentration of the PTC can dramatically impact the yield.[9]
-
Carbon Monoxide Pressure: The reaction requires a sufficient partial pressure of carbon monoxide (CO). Low CO pressure can be a rate-limiting factor. Typical pressures range from atmospheric to 20 atm, depending on the reactor setup.[7]
Issue 3: Product Purity and Work-up Challenges
Q5: My final product is contaminated with unreacted phenol starting material. How can I improve the purification?
A5: Separating a carboxylic acid product from a phenolic starting material is a classic purification challenge that can be solved by exploiting the difference in their acidity.
-
Acid-Base Extraction: this compound is a carboxylic acid (pKa ~4.5), while phenol is much less acidic (pKa ~10). During work-up, dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer. The phenol will remain in the organic layer. Separate the layers, and then re-acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid product, which can be collected by filtration.
Q6: The reaction mixture is a dark, tarry mess, and purification by column chromatography is difficult. Are there better options?
A6: Dark, polymeric byproducts are common in high-temperature reactions like the Ullmann condensation. Avoiding column chromatography is often desirable for large-scale synthesis.
-
Recrystallization: this compound is a solid. After a preliminary acid-base workup to remove the worst of the impurities, recrystallization is a powerful purification technique. Experiment with different solvent systems. A common choice is to dissolve the crude product in a hot solvent in which it is soluble (e.g., toluene, ethanol) and then allow it to cool slowly to crystallize. Washing the filtered crystals with a small amount of cold solvent can further improve purity.
Section 2: Frequently Asked Questions (FAQs)
Q: Which synthetic route generally gives the highest yield for this compound? A: There is no single "best" route, as the optimal choice depends on the available starting materials, scale, and equipment. However, modern palladium-catalyzed carbonylation of 4-phenoxybenzyl chloride often provides high yields (up to 95%) under relatively mild conditions when properly optimized.[7][9] The hydrolysis of 4-phenoxyphenylacetonitrile is also a very common and reliable industrial method.
Q: Can I use a phase-transfer catalyst (PTC) for the synthesis? A: Yes, PTC is highly beneficial for several synthetic routes.[12][13] In the carbonylation of a benzyl halide, it's essential for transporting the base.[9] For Williamson-type reactions to attach an acetate group (e.g., reacting 4-phenoxyphenol with ethyl bromoacetate), a PTC can increase reaction rates, improve yields, and allow for the use of milder bases like K₂CO₃.[14][15]
Q: What is the role of a ligand in copper-catalyzed Ullmann reactions? A: Ligands (e.g., diamines, 8-hydroxyquinoline) play a crucial role in modern Ullmann reactions.[3] They help to solubilize the copper catalyst in the organic solvent and prevent its aggregation, leading to a more active and efficient catalytic system. This often allows the reaction to proceed at lower temperatures and with lower catalyst loadings compared to traditional methods.[3]
Section 3: Experimental Protocols & Data
Protocol 1: Optimized Palladium-Catalyzed Carbonylation
This protocol is based on high-yield procedures for preparing phenylacetic acid derivatives from benzyl halides.[7][9]
-
Reactor Setup: To a pressure reactor equipped with a mechanical stirrer and gas inlet, add 4-phenoxybenzyl chloride (1.0 eq), bistriphenylphosphine palladium dichloride (PdCl₂(PPh₃)₂, 0.01 eq), and tetraethylammonium chloride (TEAC, 0.1 eq).
-
Solvent and Base Addition: Add toluene as the solvent, followed by a 4 M aqueous solution of sodium hydroxide (NaOH) (3.0 eq).
-
Reaction: Seal the reactor. Purge with carbon monoxide (CO) gas several times. Pressurize the reactor with CO to 10 atm.
-
Heating: Heat the reaction mixture to 80 °C with vigorous stirring. Maintain the temperature and pressure for 4-6 hours, monitoring the reaction by TLC or GC-MS.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess CO. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer with water. Extract the aqueous layers with toluene.
-
Purification: Combine all aqueous layers. Cool in an ice bath and acidify to pH 1-2 with concentrated HCl. The product will precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Data Summary: Influence of Reaction Parameters
The following table summarizes the impact of various parameters on the yield of phenylacetic acid derivatives via carbonylation, as adapted from literature data.[9]
| Parameter | Variation | Effect on Yield | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ vs. PdCl₂ | Higher yield with phosphine ligand | The PPh₃ ligand stabilizes the Pd(0) active species and facilitates the catalytic cycle. |
| PTC | TEAC (short-chain) vs. HTMAC (long-chain) | Higher yield with short-chain PTC | Short-chain quaternary ammonium salts often have better solubility and ion-exchange kinetics in these systems. |
| Base | NaOH vs. KOH | Higher yield with NaOH | The cation (Na⁺ vs. K⁺) can influence the solubility and reactivity of the base in the two-phase system. |
| Temperature | 60 °C vs. 80 °C vs. 100 °C | Optimal yield typically at 80-90 °C | Too low a temperature results in slow kinetics; too high can lead to catalyst decomposition or side reactions. |
Section 4: Visual Workflow and Mechanism Diagrams
Diagram 1: Troubleshooting Decision Tree for Low Yield
This diagram outlines a logical sequence for diagnosing low-yield issues in the synthesis.
Caption: Troubleshooting flowchart for low product yield.
Diagram 2: Phase-Transfer Catalysis (PTC) Mechanism
This diagram illustrates the role of a phase-transfer catalyst (Q⁺X⁻) in a biphasic reaction system.
Caption: Mechanism of phase-transfer catalysis.
References
- Ullmann condens
- Synthesis of phenoxyacetic acid derivatives.
- Method for the production of 4-hydroxyphenylacetic acid.
- Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
- Phase-transfer catalysis for synthesis of ethyl 2-(4-nitrophenoxy)acetate under sonication- kinetic aspects. Iranian Journal of Chemical Engineering (IJChE). [Link]
- phenylacetic acid. Organic Syntheses Procedure. [Link]
- A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. [Link]
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences. [Link]
- A Minireview of Phase-Transfer Catalysis and Recent Trends.
- PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research. [Link]
- Ullmann Reaction. Organic Chemistry Portal. [Link]
- Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]
- The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- An improved method for the synthesis of phenylacetic acid derivatives via carbonylation.
- Williamson Ether Synthesis. Chemistry Steps. [Link]
- Williamson ether synthesis trouble, 2.0. Reddit. [Link]
- The Ullmann Ether Condensation.
- Williamson ether synthesis (video). Khan Academy. [Link]
- Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium.
- Conversion of phenylacetonitrile to phenylacetic acid and...
- Phenoxyacetic acid derivative synthesis method.
- An Improved Process For The Preparation Of P Methoxy Phenylacetic Acid. Quick Company. [Link]
- Method for preparing substituted phenylacetic acid (2017). Semantic Scholar. [Link]
- Method for preparing 4-ethoxy phenylacetic acid.
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- 15. Phase-transfer catalysis for synthesis of ethyl 2-(4-nitrophenoxy)acetate under sonication- kinetic aspects [ijche.com]
Technical Support Center: Synthesis of 4-Phenoxyphenylacetic Acid
Welcome to the technical support center for the synthesis of 4-Phenoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth, mechanistically-grounded troubleshooting advice in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield in Diaryl Ether Formation via Williamson Ether Synthesis
Question: I am attempting to synthesize the 4-phenoxyphenyl precursor to my target acid via a Williamson ether synthesis from 4-halophenylacetate and phenol, but I am consistently obtaining low yields. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in this specific Williamson ether synthesis are a common issue, often stemming from competing side reactions and suboptimal reaction conditions. The core of this synthesis is an SN2 reaction, which is highly sensitive to steric hindrance and the strength of the nucleophile versus its basicity.[1][2]
Underlying Causes and Solutions:
-
C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) to form the desired ether or at the aromatic ring (C-alkylation), leading to undesired phenol derivatives as byproducts.[1][3]
-
Troubleshooting: The choice of solvent and counter-ion can significantly influence the reaction's regioselectivity. Polar aprotic solvents like DMSO or DMF generally favor O-alkylation.[3] Using a potassium or cesium base to generate the phenoxide can also enhance O-alkylation compared to sodium bases.
-
-
Elimination Side Reactions: While less common with aryl halides, if your substrate has any alkyl halide character, the basic conditions required for phenoxide formation can promote E2 elimination, especially at higher temperatures, leading to alkene byproducts.[4]
-
Troubleshooting: Maintain the lowest effective temperature that still allows for a reasonable reaction rate. Ensure your starting materials are free from any alkyl halide impurities.
-
-
Steric Hindrance: The SN2 reaction is sensitive to steric bulk around the reaction center.[2] While a primary alkyl halide is ideal, the use of a substituted phenyl ring introduces some steric hindrance.
-
Troubleshooting: Ensure that the halide is the better leaving group (I > Br > Cl). While aryl halides are generally less reactive in SN2, using an activated aryl halide (with electron-withdrawing groups) can improve reactivity, though this is not inherent to the 4-halophenylacetate structure.
-
Optimized Protocol (Williamson Ether Synthesis):
| Parameter | Recommended Condition | Rationale |
| Base | K₂CO₃ or Cs₂CO₃ | Promotes O-alkylation and is milder than hydroxides.[3][5] |
| Solvent | DMF or DMSO (anhydrous) | Polar aprotic solvents favor SN2 over elimination.[3] |
| Temperature | 80-120 °C | A balance to ensure a reasonable rate without promoting decomposition. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the phenoxide. |
Alternative Strategy: Ullmann Condensation for Diaryl Ether Formation
For diaryl ethers, the Ullmann condensation is often a more robust alternative to the Williamson synthesis, especially when dealing with less reactive aryl halides.[6][7][8] This reaction uses a copper catalyst to couple an aryl halide with an alcohol.[6][9]
Workflow: Ullmann vs. Williamson Synthesis
Caption: Stepwise hydrolysis of the nitrile precursor.
Optimized Hydrolysis Protocol (from Nitrile):
| Condition | Acid-Catalyzed | Base-Catalyzed |
| Reagents | H₂SO₄ (conc.), H₂O | NaOH, H₂O, Ethanol (co-solvent) |
| Temperature | Reflux (100-110 °C) [10] | Reflux |
| Work-up | Cool, pour into ice water, filter product. [11] | Concentrate, acidify with HCl to precipitate product. [12] |
| Key Advantage | Direct isolation of the free acid. | Irreversible reaction. |
Issue 3: Formation of an Unexpected Byproduct: 4-Phenoxytoluene
Question: During my synthesis, I've identified 4-phenoxytoluene as a significant impurity. What reaction pathway could be leading to this decarboxylation?
Answer:
The presence of 4-phenoxytoluene indicates a decarboxylation side reaction, where the carboxylic acid group of your target molecule is lost. This is a known issue for phenylacetic acids, especially under certain thermal or catalytic conditions.
Underlying Causes and Solutions:
-
Thermal Decarboxylation: Phenylacetic acids can decarboxylate at high temperatures, particularly if trace amounts of acid or metal catalysts are present. This is more pronounced if the synthesis involves a high-temperature step after the formation of the carboxylic acid.
-
Troubleshooting: Avoid unnecessarily high temperatures during reaction work-up and purification. If distillation is required, perform it under high vacuum to keep the temperature as low as possible.
-
-
Acid-Catalyzed Decarboxylation: Strong acidic conditions, especially at elevated temperatures (e.g., during a vigorous acid-catalyzed hydrolysis), can promote decarboxylation. The mechanism involves protonation of the aromatic ring, followed by cleavage of the C-C bond.
-
Troubleshooting: Use the mildest acidic conditions necessary for your transformation. If performing an acid-catalyzed hydrolysis, carefully monitor the reaction and avoid prolonged heating after the reaction is complete.
-
-
Metal-Catalyzed Decarboxylation: Trace amounts of transition metals, potentially from a preceding cross-coupling step (like Ullmann), can catalyze decarboxylation.
-
Troubleshooting: If a metal catalyst was used in a previous step, ensure it is thoroughly removed via extraction, filtration through celite or silica, or by using a metal scavenger before proceeding to subsequent heated steps.
-
Purification Strategy to Remove 4-Phenoxytoluene:
Since 4-phenoxytoluene is a neutral, non-polar compound, it can be effectively separated from the desired acidic product.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with an aqueous base solution (e.g., 1M NaOH or NaHCO₃).
-
The desired this compound will move into the aqueous layer as its carboxylate salt.
-
The neutral 4-phenoxytoluene impurity will remain in the organic layer.
-
Separate the layers, and then carefully re-acidify the aqueous layer with a strong acid (e.g., 1M HCl) to precipitate the pure this compound.
-
Collect the purified product by filtration. [13]
-
References
- Wikipedia. Williamson ether synthesis. [Link]
- ChemTalk. Williamson Ether Synthesis. [Link]
- Organic Syntheses. Phenylacetic acid. [Link]
- J&K Scientific LLC. Williamson Ether Synthesis. [Link]
- Google Patents. CN102531884A - Method for preparing 4-ethoxy phenylacetic acid.
- Wikipedia.
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Organic Letters. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. [Link]
- SynArchive.
- Organic Syntheses. Phenylacetic acid. [Link]
- Organic Chemistry Portal. Ullmann Reaction. [Link]
- ResearchGate.
- Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
- Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]
- Google Patents. US4329497A - Method for the production of 4-hydroxyphenylacetic acid.
- Google Patents.
- Inventiva Pharma.
- Organic Chemistry Portal.
- EGUsphere.
- YouTube.
- ResearchGate. A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. [Link]
- The Good Scents Company. 4-methoxyphenyl acetic acid. [Link]
- Organic Syntheses. 9. [Link]
- Chemistry LibreTexts. The Hydrolysis of Nitriles. [Link]
- ResearchGate. Kinetics and Mechanism of Alkaline Hydrolysis of [(Methoxy)(p-substituted styryl)-carbene] Pentacarbonyl Chromium(0) Complexes in Aqueous Acetonitrile. [Link]
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4-Phenoxyphenylacetic acid stability and degradation pathways
Technical Support Center: 4-Phenoxyphenylacetic Acid
Welcome to the technical support guide for this compound. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently encountered questions regarding the stability and degradation of this compound. As Senior Application Scientists, we ground our guidance in established chemical principles and field-proven methodologies to ensure the integrity of your experimental outcomes.
Part 1: General Handling, Storage, and Stability FAQs
This section addresses the most common preliminary questions regarding the day-to-day use and storage of this compound. Proper handling is the first step in preventing unwanted degradation.
Q1: What are the ideal storage conditions for this compound to ensure long-term stability?
A1: To maintain its integrity, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] The chemical stability data suggests keeping it away from strong oxidizing agents, heat, and sources of ignition.[2] For laboratory-scale quantities, storage at 2-8°C is recommended. While the solid form is generally stable under these conditions, solutions are more prone to degradation and should be prepared fresh whenever possible.[2]
Q2: I've prepared a stock solution of this compound in an aqueous buffer for my cell-based assay. How long can I expect it to be stable?
A2: The stability of this compound in solution is highly dependent on the pH, temperature, and exposure to light. Aqueous solutions, particularly at non-neutral pH, can promote hydrolysis over time. It is strongly recommended to prepare solutions fresh before each experiment. If storage is unavoidable, filter-sterilize the solution and store it at -20°C or below in light-protected (amber) vials for short periods.[3] Always run a purity check (e.g., via HPLC) on stored solutions before use to confirm integrity.
Q3: My compound appears discolored (e.g., yellowish) upon receipt or after some time in storage. Is it still usable?
A3: Discoloration can be an indicator of degradation, potentially due to oxidation or exposure to light. While slight color changes may not significantly impact purity for some applications, it is a sign of instability. Before use, you must verify the purity of the material using an appropriate analytical method, such as HPLC with UV detection, to quantify the parent compound and detect any potential degradants. If significant degradation is observed (>2-5%), it is best to use a fresh, uncompromised lot of the compound to ensure experimental reproducibility.
Part 2: Troubleshooting Degradation in Experimental Workflows
Observing unexpected results can often be traced back to compound instability within an experimental protocol. This section provides guidance on identifying and mitigating these issues.
Q4: I am observing variable results in my multi-day biological assays. Could this compound be degrading in my culture medium?
A4: Yes, this is a distinct possibility. Complex biological media are aqueous systems, typically buffered around pH 7.4 and incubated at 37°C, conditions which can facilitate slow hydrolysis or oxidative degradation over 24-72 hours. The ether linkage in this compound is a potential site for hydrolytic cleavage. To investigate this:
-
Incubate a control sample: Prepare your experimental concentration of the compound in the cell culture medium (without cells) and incubate it under the exact same conditions (temperature, CO₂, duration) as your assay.
-
Analyze over time: At the start (T=0) and end of your experiment, take an aliquot of this control medium.
-
Perform HPLC analysis: Analyze both aliquots to quantify the remaining parent compound. A significant decrease in the main peak area, potentially with the appearance of new peaks, confirms degradation.
If degradation is confirmed, consider a semi-continuous dosing regimen where the medium is replaced with a freshly prepared compound solution every 24 hours.
Q5: My HPLC analysis shows a new, unidentified peak appearing in my samples after processing. How can I determine if it's a degradant?
A5: The appearance of a new, related peak is a classic sign of degradation. To confirm, you should perform a forced degradation study (also known as stress testing).[4][5][6] This involves intentionally subjecting the compound to harsh conditions to accelerate the formation of degradation products. By comparing the chromatograms of your stressed samples to your experimental sample, you can often find a match for the unknown peak. This process is foundational for developing a stability-indicating analytical method.[7]
Part 3: Forced Degradation Studies & Pathway Elucidation
Forced degradation studies are a systematic way to identify potential degradation pathways and develop stability-indicating analytical methods, as mandated by ICH guidelines for drug development.[4][6] The goal is to achieve 5-20% degradation of the drug substance; excessive degradation can generate secondary products that complicate the analysis.[5][7]
Workflow for a Forced Degradation Study
The following diagram illustrates a typical workflow for conducting a forced degradation study and developing a stability-indicating method.
Caption: A typical workflow for forced degradation studies.
Q6: How do I perform a hydrolytic degradation study, and what products should I expect?
A6: Hydrolytic degradation assesses stability against acid and base. The ether linkage and carboxylic acid group are the most relevant functional groups in this compound.
Expected Degradation Pathway (Hydrolysis): The primary site of hydrolytic attack is the ether bond. Cleavage of this bond would likely yield Phenol and 4-Hydroxyphenylacetic acid . This reaction is often catalyzed by both acid and base.
Experimental Protocol: Hydrolytic Stress Testing
-
Preparation: Prepare a 1 mg/mL solution of this compound in a suitable co-solvent like acetonitrile or methanol.
-
Acid Stress: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours).[7]
-
Base Stress: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Keep at room temperature and collect samples at shorter intervals (e.g., 5, 15, 30, 60 minutes), as base hydrolysis can be rapid.[4][7]
-
Neutralization: Before analysis, neutralize the acid samples with an equivalent amount of NaOH and the base samples with an equivalent amount of HCl. This is critical to prevent damage to the HPLC column.
-
Analysis: Analyze all samples by a reverse-phase HPLC method. Compare chromatograms to an unstressed control sample.
Q7: What conditions should I use for oxidative stress testing?
A7: Oxidative degradation mimics the effect of exposure to air or oxidizing agents. Hydrogen peroxide (H₂O₂) is a commonly used stressor.[4][7]
Expected Degradation Pathway (Oxidation): Oxidation can be complex. Potential pathways include:
-
Hydroxylation of the Aromatic Rings: Addition of -OH groups to either the phenyl or phenoxy ring.
-
Benzylic Oxidation: Oxidation of the -CH₂- group adjacent to the carboxylic acid.
-
Ring Opening: More aggressive oxidation can lead to the cleavage of the aromatic rings. Based on literature for similar compounds, p-benzoquinone can be a product of phenoxyacetic acid oxidation.
Experimental Protocol: Oxidative Stress Testing
-
Preparation: Dilute the stock solution (1 mg/mL) with a 3% solution of hydrogen peroxide to a final concentration of ~100 µg/mL.
-
Incubation: Keep the solution at room temperature, protected from light, and monitor over time (e.g., 1, 4, 8, 24 hours).
-
Analysis: Directly inject the samples for HPLC analysis. No quenching is typically required, but ensure the mobile phase is compatible.
Q8: How do I evaluate thermal and photolytic stability?
A8: These tests assess the stability of the compound under heat and light, which are critical for determining storage and handling requirements.
Expected Degradation Pathways:
-
Thermal: High temperatures can induce decarboxylation (loss of CO₂) from the acetic acid moiety. Pyrolysis of phenylacetic acid is known to produce carbon dioxide, carbon monoxide, and dibenzyl, suggesting complex radical mechanisms.[8]
-
Photolytic: UV or visible light can provide the energy to break chemical bonds, often through radical mechanisms. For phenoxy-containing compounds, cleavage of the ether bond is a common photodegradation pathway.[9][10][11]
Experimental Protocol: Thermal and Photolytic Stress
-
Thermal (Solid): Place a thin layer of the solid compound in an oven at a high temperature (e.g., 80°C) for an extended period (e.g., 24-48 hours).[4] Dissolve the stressed solid for analysis.
-
Thermal (Solution): Prepare a solution (~100 µg/mL) and reflux it at a high temperature (e.g., 80°C).
-
Photolytic: Expose a solution of the compound (~100 µg/mL) to a controlled light source as specified by ICH Q1B guidelines. A typical condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil and kept alongside to differentiate between thermal and light-induced degradation.
Summary of Potential Degradation Pathways
The following diagram summarizes the potential degradation pathways of this compound based on chemical principles and data from related structures.
Sources
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- 2. This compound - Safety Data Sheet [chemicalbook.com]
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- 11. Photocatalytic degradation of 4-chlorophenoxyacetic acid in the presence of an iron complex and hydrogen peroxide | Semantic Scholar [semanticscholar.org]
Preventing byproduct formation in 4-Phenoxyphenylacetic acid reactions
Welcome to the technical support center for the synthesis of 4-Phenoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with its synthesis, with a primary focus on identifying and preventing the formation of critical byproducts. Our goal is to provide you with the mechanistic insights and field-proven protocols necessary to optimize your reaction outcomes, ensuring high purity and yield.
Troubleshooting Guide: Common Synthetic Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented with its likely cause, the underlying chemical principles, and a detailed, actionable solution.
Issue 1: My final product is contaminated with a significant amount of 4-phenoxyphenylacetamide after nitrile hydrolysis.
Question: I attempted to synthesize this compound by hydrolyzing 4-phenoxyphenylacetonitrile. However, spectroscopic analysis (NMR, IR) of my crude product shows a persistent impurity that I've identified as the corresponding amide. Why did this happen, and how can I ensure full conversion to the carboxylic acid?
Answer:
This is the most common issue when synthesizing phenylacetic acids via the nitrile hydrolysis route. The formation of 4-phenoxyphenylacetamide is not a side reaction but rather the result of incomplete hydrolysis . The reaction proceeds in two distinct steps: the nitrile is first hydrated to an amide, which is then hydrolyzed to the carboxylic acid.[1] The amide is a stable intermediate, and forcing it to the carboxylate requires sufficiently vigorous reaction conditions.[2][3]
Probable Causes & Solutions:
-
Insufficiently Harsh Conditions: Milder reaction conditions (e.g., low temperature, short reaction time, dilute acid/base) may be sufficient to form the amide but not to complete the second, more difficult hydrolysis step.[2]
-
Choice of Catalyst (Acid vs. Base):
-
Acid-Catalyzed Hydrolysis: This method is generally effective at driving the reaction to completion. The final step, which liberates a protonated amine (ammonia as ammonium), is essentially irreversible and helps pull the equilibrium toward the carboxylic acid.[2] If you are using acid and still seeing the amide, the issue is likely insufficient heating or reaction time.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the reaction produces a carboxylate salt. The reaction can be stopped at the amide stage under milder conditions. To ensure complete hydrolysis, you must use a sufficient excess of a strong base (e.g., NaOH, KOH) and elevated temperatures (reflux) for an extended period.[1][4]
-
Troubleshooting Protocol: Driving the Hydrolysis to Completion
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Reagents | 4-phenoxyphenylacetonitrile, Water, conc. H₂SO₄ (or HCl) | 4-phenoxyphenylacetonitrile, NaOH (or KOH), Ethanol/Water |
| Typical Ratio | 1 eq. Nitrile, 3-5 eq. Acid, 5-10 eq. Water | 1 eq. Nitrile, 2-4 eq. Base in aq. Ethanol |
| Temperature | Reflux (100-110 °C)[4][5] | Reflux (80-100 °C)[6] |
| Time | 3-8 hours (monitor by TLC) | 5-12 hours (monitor by TLC) |
| Workup | Cool, pour into ice water, filter solid product.[5][7] | Evaporate ethanol, dilute with water, wash with ether (to remove non-acidic impurities), acidify aqueous layer to precipitate product, filter.[8] |
| Pros | Generally faster and more direct to the final acid product.[1] | Good for substrates with acid-sensitive functional groups. |
| Cons | Risk of charring or sulfonation with H₂SO₄ if not controlled. | Requires an additional acidification step for product isolation. |
Issue 2: My yield is low, and I suspect decarboxylation of the final product.
Question: My reaction conditions were quite harsh (high heat, strong acid) to ensure complete conversion, but my final isolated yield of this compound is lower than expected. Could my product be decomposing?
Answer:
Yes, decarboxylation is a potential degradation pathway for phenylacetic acids, especially under strong acidic conditions and high temperatures. The benzylic carbon can stabilize the transient carbanion (or its equivalent) formed upon the loss of CO₂, leading to the formation of 4-phenoxytoluene as a byproduct.[9] While phenylacetic acid itself is relatively stable, the presence of activating groups or excessively harsh conditions can promote this unwanted side reaction.
Preventative Measures:
-
Temperature Control: While high heat is needed for hydrolysis, avoid excessive temperatures. Use a controlled heating mantle and monitor the reaction temperature closely. Do not exceed the recommended reflux temperature for the solvent system.
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Once the starting material and amide intermediate are consumed, proceed with the workup. Unnecessarily prolonged heating increases the risk of decarboxylation and other side reactions.
-
Acid Choice and Concentration: While strong acid is required, using an extreme excess or highly concentrated sulfuric acid at very high temperatures can lead to both decarboxylation and potential aromatic sulfonation. Stick to established concentration ranges.[5]
Issue 3: I used the Willgerodt-Kindler reaction and isolated a sulfur-containing, neutral byproduct.
Question: I synthesized this compound from 4-phenoxyacetophenone using sulfur and morpholine (Willgerodt-Kindler reaction) followed by hydrolysis. My final product is contaminated with a neutral, sulfur-containing compound. What is this, and how can I avoid it?
Answer:
The Willgerodt-Kindler reaction does not directly produce the carboxylic acid. It converts the aryl ketone into a thioamide —in your case, 4-(2-(4-phenoxyphenyl)ethanethioyl)morpholine.[7][10] This thioamide is the key intermediate. The carboxylic acid is only obtained after a separate, vigorous hydrolysis step of this thioamide.[7][11]
The sulfur-containing impurity you've isolated is almost certainly the unhydrolyzed thioamide intermediate. This indicates that your final hydrolysis step was incomplete.
Workflow & Troubleshooting for Willgerodt-Kindler Synthesis
Caption: Workflow for the Willgerodt-Kindler synthesis showing the critical hydrolysis step.
Solution: Ensuring Complete Hydrolysis of the Thioamide
-
Do Not Skip the Hydrolysis Step: After the initial reaction between the ketone, sulfur, and morpholine is complete (typically 6-8 hours at reflux), cool the reaction mixture.[7]
-
Add Strong Base: Add a concentrated aqueous solution of sodium hydroxide (e.g., 20% w/v) directly to the reaction mixture.[7]
-
Heat Vigorously: Heat the new mixture to reflux for an additional 4-6 hours. This step is crucial for hydrolyzing the stable thioamide intermediate to the carboxylate salt.[7]
-
Purification: After hydrolysis, the desired product is in the aqueous layer as its sodium salt, while the unhydrolyzed thioamide (if any) would be in the organic phase or precipitate. A simple extraction with a non-polar solvent (like ether or toluene) before acidification can remove this neutral byproduct. Afterwards, acidify the aqueous layer to precipitate your pure this compound.[8]
Frequently Asked Questions (FAQs)
FAQ 1: What is the most reliable and scalable method for preparing high-purity this compound?
For both reliability and scalability, the hydrolysis of 4-phenoxyphenylacetonitrile is generally preferred. This two-step route (e.g., from 4-phenoxyphenol to the halide, then to the nitrile, then to the acid) is often more robust and higher-yielding than the Willgerodt-Kindler reaction. The primary byproduct, the amide, is easily addressed by ensuring complete hydrolysis as detailed in Issue 1. The Willgerodt-Kindler reaction, while useful, can be more challenging to optimize and often results in dark, viscous reaction mixtures that complicate purification.[7]
FAQ 2: How do I choose between acidic and basic hydrolysis for the nitrile precursor?
-
Choose Acidic Hydrolysis if:
-
Your primary goal is a direct, one-pot conversion to the final carboxylic acid.[1]
-
The 4-phenoxyphenyl group and any other substituents on your molecule are stable to strong, hot acid.
-
You want to avoid multi-step workups involving extractions before acidification.
-
-
Choose Basic Hydrolysis if:
-
Your molecule contains acid-sensitive functional groups (e.g., certain esters, acetals).
-
You need to remove non-acidic impurities easily via extraction before isolating your final product. The product remains in the aqueous basic layer as a salt, allowing organic impurities to be washed away.[8]
-
FAQ 3: What are the best practices for purifying crude this compound?
-
Acid-Base Extraction: This is a highly effective method for separating your acidic product from any neutral (e.g., unreacted starting material, amide/thioamide byproduct) or basic impurities.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Extract with an aqueous base (e.g., 10% NaHCO₃ or Na₂CO₃ solution). Your carboxylic acid will move to the aqueous layer as its sodium salt.
-
Discard the organic layer containing neutral impurities.
-
Wash the aqueous layer with fresh organic solvent one more time to remove any residual impurities.
-
Carefully re-acidify the aqueous layer with a strong acid (e.g., 2M HCl) until the product precipitates completely.
-
Filter, wash the solid with cold water, and dry thoroughly.[8]
-
-
Recrystallization: After initial purification, recrystallization can be used to obtain a highly pure, crystalline product.
Purification Workflow Diagram
Caption: Standard purification workflow for this compound.
References
- Wikipedia. (n.d.). Willgerodt rearrangement.
- Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction.
- SynArchive. (n.d.). Willgerodt-Kindler Reaction.
- JoVE. (n.d.). Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- BYJU'S. (n.d.). Nitrile to Carboxylic Acid.
- YouTube. (2018). Mechanism of Willgerodt- Kindler Reaction.
- ResearchGate. (2013). Recent advances in the Willgerodt–Kindler reaction.
- Organic Syntheses. (n.d.). Phenylacetic acid.
- Google Patents. (n.d.). CN102531884A - Method for preparing 4-ethoxy phenylacetic acid.
- Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
- ResearchGate. (n.d.). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation.
- Sciencemadness.org. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition.
- Chemistry Stack Exchange. (2017). The decarboxylation of phenylacetic acid via addition of acid.
- National Institutes of Health. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids.
- Google Patents. (n.d.). CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
- Organic Syntheses. (n.d.). Phenylacetic acid.
- Google Patents. (n.d.). US4329497A - Method for the production of 4-hydroxyphenylacetic acid.
Sources
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- 2. organicchemistrytutor.com [organicchemistrytutor.com]
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- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 4-Methoxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 11. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: A Senior Application Scientist's Guide to Scaling the Synthesis of 4-Phenoxyphenylacetic Acid
Welcome to the technical support center for the synthesis of 4-Phenoxyphenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to establish, optimize, and scale up the production of this important chemical intermediate. My objective is to move beyond simple procedural lists and provide a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your synthesis.
Section 1: Overview of Primary Synthetic Strategies
The selection of a synthetic route for this compound is a critical decision dictated by factors such as the availability of starting materials, required scale, available equipment, and economic viability. Below, we analyze the most prevalent methods, outlining their respective advantages and challenges.
-
The Willgerodt-Kindler Reaction : This classical rearrangement reaction converts 4-phenoxyacetophenone into the target acid.[1] It involves reacting the ketone with sulfur and a secondary amine, typically morpholine, to form a thioamide intermediate, which is subsequently hydrolyzed.[2][3] While robust, this method often requires high temperatures and can present challenges in purification.[1][4]
-
Hydrolysis of Precursors : This is a straightforward and high-yielding approach. The two main variations are:
-
Ester Hydrolysis : Saponification of methyl or ethyl 4-phenoxyphenylacetate using a base like sodium hydroxide is often a clean, high-yielding final step.[5] The primary challenge lies in the efficient prior synthesis of the ester itself.
-
Nitrile Hydrolysis : The hydrolysis of 4-phenoxybenzyl cyanide, typically under acidic conditions, is another classic route.[6][7] The main consideration for scale-up is the handling of highly toxic cyanide reagents required to synthesize the nitrile precursor.[8][9]
-
-
Palladium-Catalyzed Carbonylation : A more modern approach involves the carbonylation of 4-phenoxybenzyl chloride (or bromide) using carbon monoxide in the presence of a palladium catalyst.[1][10] This method can be highly efficient but requires specialized high-pressure reactor systems and involves costly catalysts.
Decision Framework for Synthetic Route Selection
The following diagram provides a logical framework for choosing the most appropriate synthetic pathway based on common laboratory and pilot plant constraints.
Caption: Decision tree for selecting a synthetic route.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Primary Starting Material | Key Reagents | Typical Yield | Pros | Scale-Up Cons |
| Willgerodt-Kindler | 4-Phenoxyacetophenone | Morpholine, Sulfur, NaOH | 60-80%[1] | Tolerant of various functional groups, readily available starting material. | High reaction temperatures, viscous reaction mass, potential for sulfur-based impurities. |
| Ester Hydrolysis | Methyl 4-phenoxyphenylacetate | NaOH or KOH, HCl | >90%[5] | Very clean reaction, high yield, simple workup. | Cost and availability of the starting ester at scale. |
| Nitrile Hydrolysis | 4-Phenoxybenzyl cyanide | H₂SO₄ or HCl | >75%[6] | Well-established, reliable transformation. | Extreme toxicity of cyanide reagents, corrosive acids, potential for amide byproduct formation. |
| Pd-Catalyzed Carbonylation | 4-Phenoxybenzyl chloride | CO gas, Pd catalyst, PPh₃ | >90%[10] | High efficiency and yield, good functional group tolerance. | Requires high-pressure equipment, expensive catalyst, CO toxicity. |
Section 2: Frequently Asked Questions (FAQs)
Q: What are the expected physical properties of pure this compound? A: Pure this compound is a solid at room temperature. Its melting point is reported in the range of 72-79°C.[11] Significant deviation from this range or a broad melting point suggests the presence of impurities.
Q: How can I effectively monitor the progress of my reaction? A: For most of these syntheses, Thin-Layer Chromatography (TLC) is the most convenient method. A typical mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v), with visualization under UV light (254 nm). The product, being a carboxylic acid, will have a lower Rf value than less polar starting materials like the corresponding ester or ketone. For more precise, quantitative monitoring, especially during process development, a reversed-phase HPLC method is recommended.[12]
Q: My final product is an off-white or yellow solid. How can it be purified? A: Discoloration often arises from impurities generated during high-temperature reactions like the Willgerodt-Kindler. The most effective purification method is recrystallization. A common procedure involves dissolving the crude product in a hot solvent like benzene or toluene and then adding a co-solvent like ethanol or hexanes to induce crystallization upon cooling.[13] The use of activated carbon during this process can help remove colored impurities.
Q: Which analytical techniques are essential for final product confirmation? A: For unambiguous structure confirmation, ¹H-NMR and LC-MS are standard. The ¹H-NMR spectrum should show characteristic peaks for the aromatic protons and a singlet for the methylene (-CH₂-) protons adjacent to the carboxyl group.[5] LC-MS is used to confirm the molecular weight, with the product typically showing an [M+H]⁺ ion at m/z 229.[5]
Section 3: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and scale-up of this compound.
Scenario 1: Low Yield in Willgerodt-Kindler Reaction
Q: I performed the Willgerodt-Kindler reaction with 4-phenoxyacetophenone, but my yield after hydrolysis is below 40%. What are the common causes?
A: Low yields in this reaction are a frequent issue. Let's break down the potential causes:
-
Cause 1: Incomplete Thioamide Formation. The initial reaction between the ketone, morpholine, and sulfur requires high temperatures (reflux, ~130-140°C) and sufficient time (typically 6-12 hours).[1][4] If the temperature is too low or the reaction time is too short, the conversion to the intermediate phenylacetothiomorpholide will be incomplete.
-
Solution: Ensure your heating mantle and condenser are adequate to maintain a vigorous reflux. Monitor the disappearance of the starting ketone by TLC. If the reaction stalls, consider adding a catalytic amount of a high-boiling amine or p-toluenesulfonic acid to facilitate imine formation, a key step in the mechanism.[4][14]
-
-
Cause 2: Incomplete Hydrolysis of the Thioamide Intermediate. The second step, hydrolysis of the thiomorpholide, is also critical. It requires a strong base (e.g., 20% NaOH or 10% alcoholic KOH) and prolonged heating (4-10 hours).[1][4] Insufficient base or time will leave unhydrolyzed thioamide, which will be lost during the acidic workup.
-
Solution: Use at least 3-4 equivalents of NaOH relative to the starting ketone. After the reflux period, check for the presence of the thioamide intermediate by TLC before proceeding to acidification. If necessary, extend the hydrolysis time. Using a phase-transfer catalyst like triethylbenzylammonium chloride (TEBA) can sometimes accelerate this step.[14]
-
-
Cause 3: Suboptimal Workup. The product is precipitated by acidifying the basic solution. If the pH is not made sufficiently acidic (pH 1-2), the product will remain in solution as its carboxylate salt, leading to significant yield loss.
-
Solution: Use a strong acid like concentrated HCl and check the pH with litmus paper or a pH meter to ensure complete protonation. Cool the mixture in an ice bath after acidification to maximize precipitation before filtration.
-
Troubleshooting Flowchart: Willgerodt-Kindler Reaction
Caption: Troubleshooting low yields in the Willgerodt-Kindler reaction.
Scenario 2: Incomplete Ester Hydrolysis
Q: I am scaling up the hydrolysis of methyl 4-phenoxyphenylacetate, but I'm finding unreacted ester in my final product. What should I do?
A: This is a common scale-up challenge related to kinetics and mixing.
-
Cause 1: Insufficient Base. Stoichiometrically, only one equivalent of NaOH is needed. However, to ensure a sufficient rate, especially in a biphasic system or with less-than-perfect mixing, a slight excess (1.2-1.5 equivalents) is recommended.
-
Solution: Increase the equivalents of NaOH. On a large scale, ensure the base is fully dissolved before adding the ester.
-
-
Cause 2: Poor Mixing/Mass Transfer. As you scale up, the efficiency of stirring becomes crucial. If the ester forms a separate organic layer that is not effectively dispersed in the aqueous base, the reaction rate will plummet.
-
Solution: Use an overhead mechanical stirrer instead of a magnetic stir bar for scales larger than 1L. The use of a co-solvent like ethanol or THF can create a homogeneous solution, dramatically increasing the reaction rate.[5] After the reaction, the organic solvent can be removed under reduced pressure before acidification.
-
-
Cause 3: Reaction Time. While this reaction is often complete in a few hours at room temperature on a small scale[5], larger volumes with mass transfer limitations may require longer times or gentle heating (e.g., 40-50°C) to ensure completion.
-
Solution: Monitor the reaction by TLC until the starting ester spot has completely disappeared. Only then should you proceed with the workup.
-
Section 4: Detailed Experimental Protocols
The following protocols are provided as a robust starting point for laboratory-scale synthesis.
Protocol 1: Synthesis via Hydrolysis of Methyl 4-phenoxyphenylacetate
This two-stage protocol is favored for its high yield and product purity.[5]
Caption: Workflow for ester hydrolysis.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 4-phenoxyphenylacetate (1.0 eq) in ethanol (approx. 5 mL per gram of ester).
-
Saponification: Add a 1N aqueous solution of sodium hydroxide (2.0 eq).
-
Reaction: Stir the mixture at room temperature for 5 hours or until TLC analysis indicates complete consumption of the starting material.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Precipitation: To the remaining aqueous solution, add 1N hydrochloric acid until the pH is strongly acidic (pH 1-2), which will cause a white solid to precipitate.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake sequentially with cold water and a small amount of cold diethyl ether to remove any residual impurities.
-
Drying: Dry the solid under vacuum to afford this compound (typical yield >90%).[5]
Protocol 2: Synthesis via Willgerodt-Kindler Reaction
This protocol is adapted from established procedures for converting aryl ketones to phenylacetic acids.[1][14]
Methodology:
-
Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, combine 4-phenoxyacetophenone (1.0 eq), sulfur (2.0 eq), and morpholine (3.0 eq).
-
Reaction 1: Heat the mixture to a vigorous reflux (oil bath temperature of 130-140°C) with constant stirring for 8 hours. The mixture will become a dark, viscous liquid.
-
Hydrolysis Setup: Allow the reaction mixture to cool slightly. Cautiously add a 20% aqueous solution of sodium hydroxide (at least 4.0 eq).
-
Reaction 2: Heat the new mixture to reflux (approx. 100°C) for an additional 8 hours to hydrolyze the thioamide intermediate.
-
Workup: Cool the reaction mixture to room temperature. Transfer it to a beaker and, in a fume hood, carefully acidify with concentrated hydrochloric acid to pH 1-2.
-
Isolation: The crude product will precipitate. Collect the solid by filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene/hexanes) to yield pure this compound.
References
- Organic Syntheses. (n.d.). Phenylacetic acid. Org. Syn. Coll. Vol. I, 1941, 436.
- Wikipedia. (2023, December 2). Willgerodt rearrangement.
- Alam, M. M., & Adapa, S. R. (2003). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition.
- SynArchive. (n.d.). Willgerodt-Kindler Reaction.
- Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction.
- Joshi, C. D., et al. (1962). J. Sci. Ind. Res. (New Delhi) Sect. B 21, 284. (Referenced in US4329497A)
- Nippon Gohsei Kagaku Kogyo Kabushiki Kaisha. (1983). Method for preparing 4-hydroxyphenylacetic acid. U.S. Patent 4,412,082.
- Nageswara Rao, R., et al. (2002). Development and substantiation of a liquid chromatographic method for monitoring organic reactions involved in synthesis of 4-methoxyphenylacetic acid.
- Rhodium.ws. (n.d.). The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone.
- Ratiopharm GmbH. (2009). Synthesis of phenoxyacetic acid derivatives. U.S. Patent Application US20090247781A1.
- The Good Scents Company. (n.d.). 4-methoxyphenyl acetic acid.
- Nanjing University of Technology. (2012). Method for preparing 4-ethoxy phenylacetic acid. Chinese Patent CN102531884A.
- Organic Syntheses. (n.d.). Phenylacetic acid. Org. Syn. Coll. Vol. I, 1941, 436.
- Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
- Jiangsu Kuaida Agrochemical Co., Ltd. (2013). Method for synthesizing phenoxyacetic acid derivative. Chinese Patent CN103058855A.
- Zhang, J., et al. (2019). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Journal of Chemical Research, 43(11-12), 548-552.
- Wikipedia. (2024, January 5). Phenylacetic acid.
- ChemPlayer. (2021, April 19). Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations [Video]. YouTube.
- Sciencemadness Wiki. (2022, August 17). Phenylacetic acid.
- Zhejiang University of Technology. (2013). Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide. Chinese Patent CN103396307A.
- ChemPlayer Reupload. (2023, June 3). Trying out a preparation of phenylacetic acid [Video]. YouTube.
- Pawełczyk, A., et al. (2006). Hydrolysis of 2,4-dithiophenobarbital. Acta Poloniae Pharmaceutica, 63(6), 465-470.
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Technical Support Center: Chiral Separation of Phenoxyacetic Acid Enantiomers
Welcome to the technical support center for the chiral separation of phenoxyacetic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The content is structured to explain the "why" behind experimental choices, ensuring scientifically sound and reproducible results.
Understanding the Challenge
Phenoxyacetic acids are a class of compounds with significant applications in the pharmaceutical and agrochemical industries. Many of these compounds possess a chiral center, meaning they exist as enantiomers—non-superimposable mirror images. Since enantiomers can have vastly different pharmacological or toxicological effects, their separation and quantification are critical.
The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment.[1][2] Chiral separation techniques, therefore, rely on creating a transient diastereomeric complex between the enantiomers and a chiral selector.[1][3] This is most commonly achieved using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), or by using a chiral additive in the background electrolyte in Capillary Electrophoresis (CE).[4][5]
Troubleshooting Guide: HPLC Methods
High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is the most common technique for separating phenoxyacetic acid enantiomers.[3][4][6] However, various issues can arise during method development and routine analysis.
Issue: No Separation or Poor Resolution (Rs < 1.5)
Question: I am not seeing any separation of my phenoxyacetic acid enantiomers, or the peaks are poorly resolved. What should I do?
This is one of the most common challenges in chiral method development. The lack of resolution indicates that the chosen chiral stationary phase and mobile phase combination is not creating a sufficient difference in interaction energy between the two enantiomers.
Root Causes and Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor.[1] The "three-point interaction model" suggests that for effective chiral recognition, there must be at least three points of interaction between the analyte and the CSP, with at least one being stereochemically dependent.[3][7]
-
Incorrect Mobile Phase Composition: The mobile phase composition significantly influences the interactions between the analyte and the CSP.
-
Solution (Normal Phase): In normal phase mode (e.g., hexane/alcohol), vary the alcohol (modifier) content. A lower alcohol percentage generally increases retention and may improve resolution. Also, try different alcohols (e.g., isopropanol, ethanol) as they can alter the selectivity.[8]
-
Solution (Reversed-Phase): In reversed-phase mode (e.g., water/acetonitrile or methanol), adjust the organic modifier percentage. For acidic compounds, controlling the pH with a buffer is crucial. The pH should ideally be 1-2 units away from the pKa of the phenoxyacetic acid to ensure a consistent ionization state.[11]
-
-
Missing or Inappropriate Additives: For acidic analytes like phenoxyacetic acids, mobile phase additives are often necessary to improve peak shape and selectivity.[12][13][14]
-
Temperature Effects: Temperature can have a complex and unpredictable effect on chiral separations.[11][16]
-
Solution: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance the subtle intermolecular interactions required for chiral recognition, leading to better resolution.[11] However, in some cases, higher temperatures can improve efficiency and even reverse the elution order.[11][16]
-
Experimental Protocol: Initial CSP and Mobile Phase Screening
-
Column Selection: Choose a set of 3-4 complementary polysaccharide-based chiral columns (e.g., one amylose-based and two different cellulose-based selectors).[8]
-
Normal Phase Screening:
-
Mobile Phase A: 90:10 (v/v) n-hexane/isopropanol + 0.1% TFA
-
Mobile Phase B: 90:10 (v/v) n-hexane/ethanol + 0.1% TFA
-
-
Reversed-Phase Screening:
-
Mobile Phase C: 60:40 (v/v) Acetonitrile/20mM Potassium Phosphate Buffer pH 2.5
-
Mobile Phase D: 60:40 (v/v) Methanol/20mM Potassium Phosphate Buffer pH 2.5
-
-
Analysis: Inject the racemic standard onto each column with each mobile phase and evaluate the chromatograms for any signs of peak splitting or separation.
Issue: Poor Peak Shape (Tailing or Fronting)
Question: My peaks are tailing or fronting, which is affecting my ability to accurately quantify the enantiomers. What is the cause and how can I fix it?
Poor peak shape is often due to secondary, undesirable interactions between the analyte and the stationary phase, or issues with the sample solvent.
Root Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica support of the CSP can interact strongly with acidic analytes, causing peak tailing.[14]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broad, fronting peaks.
-
Solution: Reduce the injection volume or dilute the sample. A typical analytical concentration is around 1 mg/mL.[15]
-
-
Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[17][18]
-
Solution: Ideally, dissolve the sample in the mobile phase itself.[18] If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.
-
Issue: Irreproducible Retention Times and/or Resolution
Question: I am observing shifts in retention times and changes in resolution between injections or when using a new column. How can I improve the robustness of my method?
Irreproducibility is a major concern, especially in a regulated environment. It can stem from a variety of factors, including column equilibration, mobile phase preparation, and column history.
Root Causes and Solutions:
-
Insufficient Column Equilibration: Chiral stationary phases, particularly in normal phase, can take a long time to equilibrate with the mobile phase.
-
Solution: Flush the column with the mobile phase for at least 30-60 minutes before the first injection. For isocratic methods, ensure the system is stable before starting the analysis.
-
-
Mobile Phase Volatility (Normal Phase): The high volatility of solvents like hexane can lead to changes in mobile phase composition over time.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoir bottles capped.
-
-
Column Memory Effects: Additives used in previous analyses can remain on the column and affect subsequent separations.[7][14] This is a significant issue when switching between methods for acidic and basic compounds.
-
Solution: Dedicate columns to specific methods or compound classes. If a column must be used for different types of analytes, a thorough washing procedure is required. For immobilized polysaccharide columns, flushing with a strong solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) can help remove strongly adsorbed compounds.[17]
-
-
Column-to-Column Variability: While manufacturing processes have improved, some lot-to-lot variability in chiral columns can still exist.[4]
-
Solution: When a new column is introduced, perform a system suitability test using a reference standard to ensure it meets the required resolution and retention time specifications. Minor adjustments to the mobile phase composition may be necessary.
-
Troubleshooting Guide: SFC and CE Methods
Supercritical Fluid Chromatography (SFC)
SFC is an attractive alternative to HPLC, offering faster separations and reduced organic solvent consumption.[19][20]
Question: I'm trying to develop an SFC method for my phenoxyacetic acid derivative, but I'm not getting good resolution.
Troubleshooting SFC:
-
Co-solvent and Additives: The choice of co-solvent (modifier) and additive is critical.
-
Solution: Methanol and ethanol are excellent initial co-solvents to screen.[21] For phenoxyacetic acids, an acidic additive (TFA, formic, or acetic acid) is usually required to achieve good peak shape and resolution.[15][21] In some cases, the natural acidity of CO2 may be sufficient, but adding an acid often improves the separation.[15][21]
-
-
System Parameters: Back pressure and temperature also play a role.
-
Solution: Systematically optimize the back pressure (typically 100-200 bar) and temperature to find the best balance between resolution and analysis time.
-
Capillary Electrophoresis (CE)
CE is a high-efficiency technique well-suited for charged analytes like phenoxyacetic acids.[5][22]
Question: How do I select a chiral selector for separating phenoxyacetic acid enantiomers by CE?
Troubleshooting CE:
-
Chiral Selector Selection: The most common chiral selectors for CE are cyclodextrins (CDs).[5][23]
-
Solution: Screen various neutral and charged cyclodextrins. For acidic compounds, derivatized CDs such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfated-β-cyclodextrin are often successful. The choice depends on the specific structure of the phenoxyacetic acid and its ability to form an inclusion complex with the CD cavity.[8][23]
-
-
Buffer pH and Concentration: The pH of the background electrolyte (BGE) determines the charge of the analyte and the electroosmotic flow (EOF).
-
Solution: Optimize the pH of the BGE. For an acidic analyte, a higher pH will increase its negative charge and mobility. Also, optimize the concentration of the chiral selector and the buffer components to maximize the separation window.[5]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the very first column to try for my phenoxyacetic acid separation? A1: There is no single column that works for all chiral separations, so a screening approach is always recommended.[1][24] However, a good starting point for phenoxyacetic acids would be a polysaccharide-based CSP, such as one derived from cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), as these have demonstrated broad enantioselectivity for a wide range of compounds.[9][25]
Q2: My sample is not soluble in the normal phase mobile phase. What can I do? A2: This is a common problem, especially for more polar compounds.[26]
-
Option 1 (Sample Solvent): Dissolve the sample in a small amount of a stronger, compatible solvent like dichloromethane (DCM) or methyl tert-butyl ether (MTBE), but be mindful of potential peak shape distortion.[18]
-
Option 2 (Polar Organic Mode): Switch to a polar organic mobile phase (e.g., 100% methanol or acetonitrile with an additive). This mode is compatible with many polysaccharide CSPs and is excellent for polar compounds.
-
Option 3 (Reversed-Phase): Develop a method in reversed-phase mode, where aqueous solubility is not an issue.[15]
Q3: Can I use the same chiral column for both normal phase and reversed-phase analysis? A3: It depends on the column type. Immobilized polysaccharide CSPs are robust and can be switched between normal phase, reversed-phase, and polar organic modes.[8][18] However, older "coated" polysaccharide phases are not compatible with certain organic solvents and cannot be easily switched between modes without risking damage to the column.[15][18] Always check the column's instruction manual.
Q4: My method is developed. What do I need to do to validate it? A4: A chiral purity method should be validated according to ICH guidelines.[27] Validation parameters typically include specificity, precision (repeatability and intermediate precision), linearity, accuracy, range, limit of detection (LOD), limit of quantification (LOQ), and robustness.[4][27][28][29]
Q5: What is a "memory effect" and how do I deal with it? A5: A memory effect occurs when mobile phase additives (especially basic ones like diethylamine) strongly adsorb to the stationary phase and alter its chromatographic properties for subsequent analyses, even after the additive has been removed from the mobile phase.[7][14]
-
To Avoid: The best practice is to dedicate columns for acidic and basic analytes.
-
To Remediate: For immobilized columns, flushing with a strong solvent like DMF or THF can help strip the strongly bound additive from the phase.[17] For coated columns, this is more difficult, and flushing with the strongest compatible solvent (like isopropanol) is the only option.[17]
Visualized Workflows and Data
Chiral Method Development Troubleshooting Flowchart
Caption: A flowchart for troubleshooting chiral HPLC method development.
Key Parameters for Chiral Separation of Phenoxyacetic Acids
| Parameter | Normal Phase (NP) | Reversed-Phase (RP) | Supercritical Fluid (SFC) |
| Stationary Phase | Polysaccharide (Cellulose/Amylose) | Polysaccharide (Immobilized), Cyclodextrin | Polysaccharide, Pirkle-type |
| Mobile Phase | Hexane / Alcohol | Acetonitrile or Methanol / Buffered Water | CO₂ / Alcohol |
| Key Modifier | Alcohol % (e.g., IPA, EtOH) | Organic %; Buffer pH | Co-solvent % (e.g., MeOH) |
| Crucial Additive | 0.1% TFA, Formic, or Acetic Acid | 0.1% TFA, Formic, or Acetic Acid in organic | 0.1-0.5% TFA, Formic, or Acetic Acid in co-solvent |
| Temperature | Optimize (often lower is better) | Optimize | Optimize |
References
- Daicel Chiral Technologies.
- System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- Chiral HPLC Method Development.
- Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
- ResearchGate. Effect of mobile phase acidic additives on enantioselectivity for phenylalanine analogs.
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
- Chromatography Today.
- ResearchGate.
- Daicel Chiral Technologies. Frequently Asked Questions.
- Research Journal of Pharmacy and Technology.
- ResearchGate. The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin.
- National Institutes of Health (NIH).
- ResearchGate.
- SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
- Sigma-Aldrich.
- Phenomenex. HPLC Technical Tip: Chiral Method Development.
- Sigma-Aldrich. Strategies for Chiral HPLC Method Development.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Regis Technologies.
- CHIRAL ST
- Benchchem. Troubleshooting guide for HPLC analysis of chiral compounds.
- Phenomenex.
- Česká a slovenská farmacie.
- The Analytical Scientist. Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC.
- Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology.
- Chiral Recognition Mechanisms in Enantiomers Separ
- Capillary Electrophoresis: an Attractive Technique for Chiral Separ
- LCGC International.
- National Institutes of Health (NIH). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis.
- Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- SFC Chiral Separations: Method Development with Polysaccharide CSPs.
- MDPI. Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018.
- Phenomenex. Chiral HPLC Column.
- DergiPark. Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review.
- National Institutes of Health (NIH). Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region.
- Reddit.
- ResearchGate. Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review.
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4-Phenoxyphenylacetic Acid Reaction Monitoring: A Technical Support Guide
Welcome to the technical support center for the synthesis and reaction monitoring of 4-Phenoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into optimizing and troubleshooting your experimental workflow. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can make informed decisions and maintain the integrity of your results.
Part 1: Core Concepts in this compound Synthesis
Understanding the reaction's foundation is critical for effective monitoring. This compound is commonly synthesized via methods like the Williamson ether synthesis or from a Grignard reagent. A frequent route involves the reaction of a phenoxyphenolate with an acetic acid derivative. For instance, reacting 4-phenoxyphenol with chloroacetic acid under basic conditions is a typical application of the Williamson ether synthesis.[1][2] Another pathway could involve the carboxylation of a corresponding Grignard reagent, formed from a 4-phenoxybenzyl halide.[3][4]
Each synthetic route presents unique challenges and potential byproducts, which directly informs the monitoring strategy. For example, in a Williamson synthesis, incomplete reaction or side reactions like elimination could be a concern.[5] In a Grignard synthesis, moisture sensitivity and the presence of acidic protons are critical limitations that can quench the reagent.[3][6]
Part 2: Reaction Monitoring Workflow & Methodologies
Effective reaction monitoring is not merely about tracking product formation; it's about understanding the complete reaction profile—consumption of starting materials, formation of intermediates, and the emergence of byproducts.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for monitoring the synthesis of this compound.
Caption: General workflow for reaction monitoring.
Key Techniques & Protocols
1. Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and highly effective qualitative tool for monitoring reaction progress.[7] It allows for the simultaneous visualization of starting materials, products, and major byproducts.
Step-by-Step TLC Protocol:
-
Solvent System Selection: Identify a solvent system that provides good separation between your starting material (e.g., 4-phenoxyphenol) and the product, this compound. A good starting point for acidic compounds is a mixture like diethyl ether with a few drops of acetic acid to prevent peak tailing.[8] A typical Rf value for the starting material should be around 0.3-0.4.[9]
-
Plate Preparation: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark three lanes: one for the starting material (SM), one for a co-spot (C), and one for the reaction mixture (RM).[9]
-
Spotting:
-
Using a capillary tube, spot the starting material solution on the SM and C lanes.
-
Carefully withdraw an aliquot from your reaction mixture, quench it if necessary (e.g., with a small amount of dilute acid if the reaction is basic), and spot it on the RM and C lanes (directly on top of the SM spot).[9] The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.
-
-
Development: Place the TLC plate in a chamber containing the chosen solvent system. Ensure the solvent level is below the pencil line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp.[8] Carboxylic acids may also be visualized using stains like potassium permanganate or an iodine chamber.
-
Interpretation: As the reaction progresses, the spot corresponding to the starting material should diminish in intensity, while the spot for the product should appear and intensify.
2. High-Performance Liquid Chromatography (HPLC)
For quantitative analysis, HPLC is the preferred method. It provides accurate data on the concentration of reactants and products, allowing for precise determination of reaction completion and yield.[10][11]
Step-by-Step HPLC Protocol:
-
Sample Preparation:
-
Carefully withdraw a precise volume of the reaction mixture (e.g., 100 µL).
-
Quench the reaction immediately to stop it. For instance, if using a Grignard reagent, the aliquot can be quenched by adding it to a vial containing dilute acid.[12][13]
-
Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Conditions: A reversed-phase C18 column is commonly used for separating aromatic acids.[10]
-
Mobile Phase: A typical mobile phase would be a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted to around 3.0) and an organic solvent like acetonitrile.[10][14] The acidic pH ensures the carboxylic acid is protonated, leading to better peak shape.
-
Detection: UV detection at a wavelength around 254 nm or 280 nm is generally effective for aromatic compounds.[10][15]
-
-
Analysis:
-
Inject a standard solution of pure this compound and the starting material to determine their retention times.
-
Inject the prepared sample from the reaction mixture.
-
Monitor the decrease in the peak area of the starting material and the increase in the peak area of the this compound over time.
-
| Parameter | TLC | HPLC |
| Principle | Adsorption Chromatography | Partition Chromatography |
| Analysis Time | 5-15 minutes | 10-30 minutes per sample |
| Data Quality | Qualitative / Semi-quantitative | Quantitative |
| Common Phase | Silica Gel | C18 Reversed-Phase |
| Key Advantage | Speed and low cost | Accuracy and reproducibility |
Part 3: Troubleshooting Guide
This section addresses specific issues you may encounter during reaction monitoring.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
Q1: My TLC plate shows significant streaking for the product spot. What's wrong?
A: Streaking, especially for carboxylic acids, is often caused by ionization on the silica gel surface.[8]
-
Cause: The acidic nature of your product, this compound, can lead to strong interactions with the silica stationary phase, causing the spot to drag or "streak."
-
Solution: Add a small amount (a few drops) of a polar acidic solvent like acetic acid to your developing solvent (eluent).[8] This suppresses the ionization of the carboxylic acid, leading to a more compact and well-defined spot. Overloading the sample on the TLC plate can also cause streaking; try spotting a more dilute sample.
Q2: My HPLC chromatogram shows the starting material peak decreasing, but no product peak is appearing.
A: This indicates the starting material is being consumed, but the desired product is either not forming or not being detected.
-
Cause 1: Intermediate Formation: The reaction may be forming a stable intermediate that is not converting to the final product under the current conditions.
-
Cause 2: Product Degradation: The product might be unstable under the reaction or workup conditions.
-
Cause 3: Detection Issue: The product may not be detectable at the wavelength you have selected, although this is unlikely for this compound if the starting material is visible.
-
Troubleshooting Steps:
-
Analyze the reaction mixture by a different method, like LC-MS, to identify the masses of any new compounds being formed.
-
Review the reaction mechanism for potential stable intermediates or degradation pathways.
-
Verify your HPLC detector settings and ensure the lamp is functioning correctly.[16]
-
Q3: The reaction seems to have stalled. The ratio of starting material to product is no longer changing according to my HPLC analysis.
A: A stalled reaction can be due to several factors related to reagents, conditions, or equilibrium.
-
Cause 1: Reagent Degradation: One of the reagents may have degraded or been consumed by a side reaction. This is common with highly reactive species like Grignard reagents if moisture is present.[3]
-
Cause 2: Temperature Fluctuation: The reaction temperature may have dropped, slowing the reaction rate significantly. Ensure your heating/cooling system is stable.[16]
-
Cause 3: Equilibrium: The reaction may have reached equilibrium. If it's a reversible reaction, you may need to shift the equilibrium (e.g., by removing a byproduct) to drive it to completion.
-
Troubleshooting Steps:
-
Carefully re-check all reaction parameters: temperature, stirring, and atmosphere (e.g., ensure an inert atmosphere for moisture-sensitive reactions).
-
If possible, test the activity of your reagents. For example, a small-scale test reaction with a known active substrate can verify reagent viability.
-
Consider adding a fresh portion of a key reagent if depletion is suspected.
-
Part 4: Frequently Asked Questions (FAQs)
Q1: How often should I take samples for reaction monitoring?
A: The optimal sampling frequency depends on the expected reaction rate. For a reaction expected to take several hours, sampling every 30-60 minutes is a reasonable starting point. For faster reactions, you may need to sample every 5-10 minutes initially. It is always wise to take an initial sample right after all reagents are mixed (t=0).
Q2: What is "quenching," and why is it necessary for my analysis sample?
A: Quenching is the process of rapidly stopping the chemical reaction in the small aliquot you've removed for analysis.[6] This is crucial because it ensures that the sample you analyze accurately represents the state of the main reaction at that specific point in time. If you don't quench the aliquot, the reaction will continue in the vial, giving you an inaccurate measurement. For example, a reaction run with a strong base can be quenched by adding the aliquot to a small, predetermined amount of acid.[12][13]
Q3: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction?
A: Yes, ¹H NMR spectroscopy can be an excellent tool. By integrating key signals unique to the starting material and the product, you can determine their relative concentrations. For instance, you could monitor the disappearance of a proton signal specific to a reactant and the appearance of the characteristic methylene (-CH₂) protons of the this compound product, which typically appear as a singlet.[17] This method is non-destructive but requires a higher concentration of analyte and is less suited for rapid, high-throughput monitoring compared to TLC or HPLC.
Q4: My reaction involves a Williamson ether synthesis. What are the most common side products I should look for?
A: The primary side reaction in a Williamson ether synthesis is an E2 elimination, especially if your alkyl halide is secondary or sterically hindered.[5] This would produce an alkene. Another potential issue is the solvent acting as a nucleophile if you use a protic or nucleophilic solvent like ethanol instead of an appropriate aprotic solvent like DMF or acetonitrile.[5]
References
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- Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents.
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- University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
- Google Patents. (2004). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
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- University of Wisconsin-River Falls. (n.d.). Experiment 06 Williamson Ether Synthesis.
- Google Patents. (n.d.). US4355186A - Process for the preparation of 4-phenoxy-phenols.
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- Reddit. (2020). I am supposed to find the side product of this Williamson ether synthesis....
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- Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE.
- ResearchGate. (2025). Synthesis of (4-benzoyl-phenoxy)-acetic acid derivatives and their efficacy as antioxidant agents.
- Agilent. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC.
- Oriental Journal of Chemistry. (n.d.). Kinetics and Mechanism of Oxidation of Phenyl Acetic Acid and Dl-Mandelic Acid....
- MDPI. (n.d.). Two New HPLC Methods, Assessed by GAPI, for Simultaneous Determination of Four Antipsychotics in Pharmaceutical Formulations: A Comparative Study.
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Technical Support Center: Optimizing Chromatographic Methods for 4-Phenoxyphenylacetic Acid
Welcome to the technical support center for the chromatographic analysis of 4-phenoxyphenylacetic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who are developing, optimizing, or troubleshooting HPLC methods for this compound. Here, we move beyond generic protocols to provide in-depth, scientifically-grounded solutions to common and complex challenges encountered in the lab.
Section 1: Foundational Strategy - Choosing Your Chromatographic Approach
Before diving into troubleshooting, establishing the correct analytical framework is paramount. The physicochemical properties of this compound dictate the most effective separation strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Chromatography |
|---|---|---|
| Molecular Formula | C₁₄H₁₂O₃[1] | Moderately sized molecule. |
| Molecular Weight | 228.24 g/mol [1] | Well-suited for standard HPLC analysis. |
| Acidity (pKa) | ~4.0 - 4.5 (estimated) | The carboxylic acid group's ionization is highly pH-dependent, making mobile phase pH a critical parameter for controlling retention in reversed-phase HPLC.[2][3] |
| Polarity | Non-polar | The presence of two phenyl rings makes the molecule predominantly hydrophobic. |
FAQ: What is the most effective chromatographic mode for analyzing this compound?
Answer: Overwhelmingly, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[4] The molecule's significant hydrophobicity, conferred by its two aromatic rings, ensures strong interaction with a non-polar stationary phase (like C18). This allows for excellent retention and separation from more polar impurities. The carboxylic acid group provides a powerful handle for fine-tuning retention and selectivity by adjusting the mobile phase pH.[5][6]
While other modes exist, they are generally less suitable for this analyte:
-
Normal-Phase (NP-HPLC): This mode separates based on polar interactions and is better suited for polar compounds soluble in non-polar organic solvents.[7][8] Given the analyte's characteristics, NP-HPLC would offer limited retention and is not a recommended starting point.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed to retain and separate highly polar compounds that are poorly retained in RP-HPLC.[9][10] this compound is not polar enough to benefit from this technique.
Below is a workflow to guide your initial method development decisions.
Section 2: Troubleshooting Guide for Reversed-Phase HPLC
This section addresses the most common issues encountered during the analysis of this compound in a direct question-and-answer format.
Peak Shape Problems
Question: My peak for this compound is tailing severely. What is the cause and how do I fix it?
Answer: Peak tailing for acidic compounds like this compound is a frequent and solvable issue. The primary causes are either chemical (related to analyte-stationery phase interactions) or mechanical (related to the HPLC system).[11][12]
1. Cause: Mobile Phase pH is too close to the analyte's pKa.
-
The Science: When the mobile phase pH is within approximately 1.5 units of the analyte's pKa (~4.2), the compound exists as a mixture of its ionized (more polar) and non-ionized (less polar) forms.[13] These two forms interact differently with the stationary phase, leading to a broadened, tailing peak.[5]
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa. For this acidic analyte, this means lowering the pH. Using a mobile phase containing 0.1% formic acid or phosphoric acid will bring the pH to approximately 2.5-2.8.[14] At this pH, the carboxylic acid is fully protonated (non-ionized), leading to a single, well-defined interaction with the C18 stationary phase and a sharp, symmetrical peak.[15]
2. Cause: Secondary Interactions with Residual Silanols.
-
The Science: Even on high-quality, end-capped silica-based columns, some residual silanol groups (Si-OH) on the silica surface remain.[16] At mid-range pH (e.g., pH 4-6), these silanols can become deprotonated (Si-O⁻) and interact with any residual positive charges on the analyte or through dipole interactions, causing peak tailing.[13]
-
Solution: Suppress silanol ionization by operating at a low pH (e.g., pH < 3.5), as described above. This keeps the silanols in their neutral Si-OH form, minimizing unwanted secondary interactions.[16] Using a modern, high-purity silica column also significantly reduces this issue.
3. Cause: Metal Contamination.
-
The Science: The carboxylic acid group can chelate with metal ions (e.g., iron, stainless steel) that may have leached from frits, tubing, or even the stationary phase itself. This interaction can cause severe peak tailing.[12]
-
Solution: If low pH does not resolve tailing, try adding a small amount of a chelating agent, like 50-100 ppm of EDTA, to the mobile phase. If this sharpens the peak, metal contamination is the likely culprit. It is also good practice to ensure high-quality, HPLC-grade solvents are used.[12]
Question: My peak is fronting. What does this indicate?
Answer: Peak fronting is less common than tailing but typically points to one of two issues: sample overload or a problem with the column bed.[17]
-
Sample Overload: You have injected too much analyte mass onto the column. The stationary phase becomes saturated, and excess analyte molecules travel through the column faster, eluting at the front of the peak.
-
Solution: Reduce the injection volume or dilute your sample. Perform a dilution series (e.g., inject 10 µL, 5 µL, 2 µL, and 1 µL of the same sample) to see if the peak shape improves at lower concentrations.[12]
-
-
Collapsed Column Bed/Void: A void at the head of the column can cause the sample band to spread unevenly, often resulting in a fronting or split peak.[12] This can be caused by pressure shocks or operating outside the column's recommended pH range.
-
Solution: This is an irreversible problem. The column must be replaced. To prevent this, always operate within the manufacturer's specified pH and pressure limits and avoid sudden pressure changes.[5]
-
Retention and Resolution Problems
Question: My retention time is too short. How can I increase it for better separation?
Answer: Insufficient retention is a common challenge during method development. For this compound, you have two powerful tools to increase retention:
-
Decrease the Organic Solvent Strength: In reversed-phase, water is the "weak" solvent and the organic modifier (acetonitrile or methanol) is the "strong" solvent.[4] Reducing the percentage of the organic solvent in your mobile phase will increase the retention time.
-
Action: If you are running an isocratic method of 60:40 acetonitrile:water, try changing to 55:45 or 50:50. For a gradient method, you can either lower the starting percentage of the organic solvent or make the gradient slope shallower.[18]
-
-
Ensure the Analyte is Not Ionized: As discussed under peak tailing, the ionized form of this compound is more polar and will be retained less than the neutral form.[19]
-
Action: Verify your mobile phase pH is low (e.g., pH < 3). If you are using an unbuffered mobile phase, the retention can be unstable. Using a buffered acidic mobile phase (e.g., 0.1% formic acid) ensures the analyte remains in its more hydrophobic, and thus more retained, neutral form.[15]
-
Question: How do I choose between acetonitrile and methanol as the organic modifier?
Answer: Both acetonitrile (ACN) and methanol (MeOH) are excellent choices for RP-HPLC, but they offer different properties that can be used to optimize your separation.[14]
Table 2: Comparison of Acetonitrile vs. Methanol
| Feature | Acetonitrile (ACN) | Methanol (MeOH) | Recommendation for this compound |
|---|---|---|---|
| Elution Strength | Stronger (less is needed for elution) | Weaker (more is needed for elution) | ACN is often preferred for faster analysis times. |
| Selectivity | Different dipole moment and hydrogen bonding properties compared to MeOH.[20] | Can provide different elution orders for impurities compared to ACN. | If you have a co-eluting impurity, switching from ACN to MeOH (or vice-versa) is a powerful tool to change selectivity and achieve resolution. |
| Backpressure | Lower viscosity, leading to lower system backpressure.[21] | Higher viscosity, leading to higher backpressure. | ACN is advantageous for high flow rates or with UHPLC systems. |
| UV Cutoff | ~190 nm[14] | ~205 nm[14] | Both are suitable, as the analyte has strong absorbance at higher wavelengths (~230-280 nm). |
Section 3: Protocols and Advanced FAQs
Protocol 1: Generic Scouting Gradient for Method Development
This protocol provides a robust starting point for developing a separation method for this compound.
-
Column Selection: Use a high-quality C18 column (e.g., 100 x 4.6 mm, 2.7 µm or 150 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or use a PDA detector to identify the absorbance maximum).
-
Injection Volume: 5 µL.
-
-
Gradient Program:
-
Start with a broad "scouting" gradient to determine the approximate elution time.
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 1.0 95 5 15.0 5 95 17.0 5 95 17.1 95 5 | 20.0 | 95 | 5 |
-
-
Analysis: After the initial run, adjust the gradient to provide better resolution around the elution time of your target peak. If the peak elutes at 10 minutes, for example, you can create a shallower gradient in the 8-12 minute window to better separate it from nearby impurities.
Advanced FAQs
Question: When is a buffer necessary, and which one should I choose?
Answer: A buffer is necessary when you need to control the pH precisely, especially if you must operate in a pH range where small variations could significantly impact retention time (e.g., pH 3-6 for this analyte).[18] Additives like formic or phosphoric acid are often sufficient for low-pH work. If you need to work at a higher pH, a buffer is essential.
Table 3: Common Buffers for Reversed-Phase HPLC
| Buffer System | Effective pH Range | MS Compatibility | Comments |
|---|---|---|---|
| Formate (Formic Acid / Ammonium Formate) | 2.8 - 4.8 | Excellent | Volatile and ideal for LC-MS applications.[22] |
| Acetate (Acetic Acid / Ammonium Acetate) | 3.8 - 5.8 | Excellent | Volatile and ideal for LC-MS applications. A good choice if you need to work near the analyte's pKa.[23] |
| Phosphate (Phosphoric Acid / Phosphate Salts) | 2.1 - 3.1, 6.2 - 8.2 | No | Not volatile. Do not use with mass spectrometry detectors as the salts will contaminate the source.[23] Excellent for UV-only methods due to high buffer capacity. |
Recommendation: For this compound, start with 0.1% formic acid. If pH control at a higher pH is needed for selectivity reasons, a 10-20 mM ammonium acetate buffer is a robust choice, especially if using an MS detector.[24]
References
- Sadek, P. C., & Sorum, L. A. (1991). Development and substantiation of a liquid chromatographic method for monitoring organic reactions involved in synthesis of 4-methoxyphenylacetic acid. Journal of Pharmaceutical and Biomedical Analysis, 9(10-12), 855–860. [Link]
- SIELC Technologies. (n.d.). Separation of Acetic acid, (4-hydroxyphenoxy)- on Newcrom R1 HPLC column.
- Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2269–2285. [Link]
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?.
- Agilent Technologies. (2022). HILIC Chromatography: When and How?.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- Dolan, J. W. (2015). Back to Basics: The Role of pH in Retention and Selectivity.
- SIELC Technologies. (n.d.). HILIC Separation of Carboxylic Acids.
- YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
- Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
- FooDB. (2010). Showing Compound 4-Hydroxyphenylacetic acid (FDB010534).
- Guillarme, D. (2010). What You Need to Know About HILIC.
- Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
- HPLC Experts. (2025). How to Prepare and Optimise HPLC Mobile Phases.
- Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- The Merck Index. (n.d.). Phenylacetic Acid.
- Snyder, L. R., et al. (2011). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 239077, this compound.
- Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Wikipedia. (n.d.). 4-Hydroxyphenylacetic acid.
- LabVeda. (2021). Poor HPLC Peak Shapes: Troubleshooting.
- Bakhtiar, R., & Fonyi, G. (2013). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Journal of Pharmaceutical and Biomedical Analysis, 72, 1-6. [Link]
- ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- Wikipedia. (n.d.). Aqueous normal-phase chromatography.
- Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column.
- ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
- HPLC Professionals. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
- Phenomenex. (n.d.). Normal Phase HPLC Columns.
- Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.
- Taylor & Francis Online. (n.d.). Normal phase chromatography – Knowledge and References.
- BioVanix. (n.d.). Reversed-phase Chromatography HPLC Column.
- Olkowski, A. A., et al. (2002). A rapid HPLC method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences, 11(3), 53-57. [Link]
- Amersham Pharmacia Biotech. (n.d.). Reversed Phase Chromatography Handbook.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- Godse, S. K., et al. (1982). A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders.
- Gracin, S., & Rasmuson, Å. C. (2004). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.
- Acree, W. E. (1992). Solubility of Phenylacetic Acid in Binary Solvent Mixtures. UNT Digital Library. [Link]
- UCL. (n.d.). HPLC solvents and mobile phase additives.
- Research Journal of Pharmacy and Technology. (2010). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
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- 8. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
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Technical Support Center: Troubleshooting Low Bioactivity of Synthesized 4-Phenoxyphenylacetic Acid
Welcome to the technical support center for 4-Phenoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing this compound and may be encountering lower-than-expected biological activity. Here, we will address common issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting steps to help you achieve your desired experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've synthesized this compound, but it shows significantly lower bioactivity than reported in the literature. What are the most likely initial causes?
A1: This is a common challenge in synthetic chemistry and pharmacology. The discrepancy between expected and observed bioactivity can often be traced back to a few key areas. Before delving into complex biological explanations, it's crucial to rigorously verify the chemical integrity of your synthesized compound.
Initial Troubleshooting Steps:
-
Purity Verification: The most frequent culprit is the presence of impurities. Even small amounts of unreacted starting materials, byproducts, or residual solvents can interfere with biological assays. Commercial this compound is typically available at a purity of 95% or higher[1].
-
Structural Confirmation: It is essential to confirm that you have indeed synthesized the correct molecule. An incorrect isomer or a structurally related byproduct could be the cause of the low activity.
-
Compound Stability: this compound, like many organic molecules, can degrade under certain conditions. Improper storage or handling during the experimental workflow can lead to a loss of the active compound.
To systematically address these points, a logical workflow should be followed.
Caption: Initial troubleshooting workflow for low bioactivity.
Q2: How can I definitively confirm the purity and identity of my synthesized this compound?
A2: A multi-technique approach is the most robust way to ensure the purity and confirm the identity of your compound. Relying on a single analytical method can be misleading.
Recommended Analytical Techniques:
| Technique | Purpose | Expected Results for this compound |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity and identify impurities. | A single major peak corresponding to this compound. Purity should ideally be >98% for biological assays. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirm the chemical structure and identify any structural isomers or impurities. | The spectra should match the known chemical shifts and coupling constants for this compound. |
| Mass Spectrometry (MS) | Determine the molecular weight of the compound. | A molecular ion peak corresponding to the molecular weight of this compound (228.24 g/mol )[1][2]. |
| Melting Point | Assess purity. | A sharp melting point close to the literature value. |
Experimental Protocol: Purity Analysis by HPLC
A simple reversed-phase HPLC method can be developed for monitoring the purity of phenylacetic acid derivatives[3].
-
Column: C18 column (e.g., Hypersil C18)[3].
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid is a good starting point.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 280 nm)[3].
-
Sample Preparation: Dissolve a small amount of your synthesized compound in the mobile phase.
-
Injection: Inject a small volume (e.g., 10 µL) onto the column.
-
Analysis: The purity can be calculated based on the area of the main peak relative to the total area of all peaks.
Q3: My compound is pure and the structure is correct, but the bioactivity is still low. What are the potential issues with the bioassay itself?
A3: If the chemical integrity of your compound is confirmed, the next logical step is to scrutinize the bioassay. The observed bioactivity is a result of the interaction between your compound and the biological system, and issues can arise on either side.
Bioassay Troubleshooting:
-
Cell Line/Target Viability and Health: Ensure the cells or target proteins are healthy and functioning as expected. Run appropriate positive and negative controls.
-
Compound Solubility and Stability in Assay Media: this compound may have limited solubility in aqueous media. If the compound precipitates in the assay, its effective concentration will be much lower than intended.
-
Troubleshooting: Use a co-solvent like DMSO (dimethyl sulfoxide), but keep the final concentration low (typically <0.5%) to avoid solvent-induced toxicity. Visually inspect for precipitation.
-
-
Interaction with Assay Components: The compound may interact with components of the assay medium (e.g., serum proteins), reducing its availability to the target.
-
Incorrect Assay Conditions: Factors like pH, temperature, and incubation time can significantly impact the outcome of a biological experiment. Ensure these are optimized and consistent with established protocols.
-
Mechanism of Action Mismatch: The chosen bioassay may not be appropriate for the expected mechanism of action of this compound. For instance, some studies suggest that phenylacetic acids can act as ligands for specific gamma-hydroxybutyric acid (GHB) binding sites in the brain[4]. If your assay is designed to measure a different activity, you may not see a significant effect.
Caption: Troubleshooting workflow for bioassay-related issues.
Q4: I'm still facing issues. Could there be a more subtle problem with my synthesis or the compound itself?
A4: Beyond the common culprits, there are more nuanced factors that can influence bioactivity.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities and dissolution rates, which in turn can affect bioactivity. While less common for simple molecules, it's a possibility.
-
Degradation During Synthesis or Work-up: Certain reaction conditions can lead to subtle degradation of the product. For example, harsh acidic or basic conditions during hydrolysis of a precursor could potentially lead to side reactions. One common synthesis route involves the hydrolysis of methyl 2-(4-phenoxyphenyl)acetate using aqueous NaOH[5]. If this reaction is not carefully controlled, side reactions could occur.
-
Enantiomeric Purity (if applicable): While this compound itself is not chiral, if you are working with a derivative that is, the biological activity can be highly dependent on the stereochemistry. Ensure you have the desired enantiomer or diastereomer.
Considering the Phenylacetate Catabolic Pathway:
In some biological systems, particularly bacterial, phenylacetic acid and its derivatives can be metabolized through the phenylacetate catabolic pathway[6][7][8][9]. This involves the conversion of phenylacetate to phenylacetyl-CoA, followed by a series of enzymatic reactions[6][7][8]. If your biological system has an active phenylacetate degradation pathway, your compound could be metabolized before it has a chance to exert its effect.
Caption: Simplified bacterial phenylacetate catabolic pathway.
This metabolic degradation could be a reason for low apparent bioactivity, especially in whole-cell assays with certain microorganisms.
References
- Bacterial phenylalanine and phenylacetate catabolic pathway revealed - PubMed Central.
- Characterization of the last step of the aerobic phenylacetic acid degradation pathway.
- Phenylacetic Acids and the Structurally Related Non-Steroidal Anti-Inflammatory Drug Diclofenac Bind to Specific Gamma-Hydroxybutyric Acid Sites in Rat Brain - PubMed.
- Development and substantiation of a liquid chromatographic method for monitoring organic reactions involved in synthesis of 4-methoxyphenylacetic acid - PubMed.
- Phenylacetate Degradation Pathway - Eawag-BBD.
- THE BACTERIAL OXIDATION OF PHENYLACETIC ACID | Semantic Scholar.
- PHENYLACETIC ACID | - atamankimya.com.
- Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance - Frontiers.
- 4-methoxyphenyl acetic acid, 104-01-8 - The Good Scents Company.
- Phenylacetic Acid | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com.
- 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production - PubMed.
- US4329497A - Method for the production of 4-hydroxyphenylacetic acid - Google Patents.
- phenylacetic acid - Organic Syntheses Procedure.
- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma.
- This compound | C14H12O3 | CID 239077 - PubChem - NIH.
- Phenylacetic acid - Wikipedia.
- Strategies on biosynthesis and production of bioactive compounds in medicinal plants - NIH.
- Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - ResearchGate.
- 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice - Frontiers.
- Blog: How to Overcome Challenges in Complex Natural Product Synthesis - GL CHEMTEC.
- Biological Activity of Natural and Synthetic Compounds - PMC - NIH.
- NAGAI SYNTHESIS.HOW TO MAKE PHENYLACETIC ACID. - YouTube.
- Phenylacetic acid stimulates reactive oxygen species generation and tumor necrosis factor-α secretion in vascular endothelial cells - PubMed.
- A Lack of Bioactive Predictability for Marker Compounds Commonly Used for Herbal Medicine Standardization | PLOS One - Research journals.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI.
- Acetate - BioAssay Systems.
- 4-Bromophenylacetic acid - Wikipedia.
- (PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - ResearchGate.
- p-AMINOPHENYLACETIC ACID - Organic Syntheses Procedure.
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Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for the Quantification of 4-Phenoxyphenylacetic Acid
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-Phenoxyphenylacetic acid is a compound of interest in various research and development pipelines, necessitating a robust analytical method for its quantification. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for this purpose, benchmarked against other viable analytical techniques. We will delve into the causality behind experimental choices in method validation, ensuring a self-validating system that aligns with regulatory expectations.
The Central Role of Method Validation
Method validation is the cornerstone of any analytical procedure, providing documented evidence that the method is fit for its intended purpose.[1][2] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines that outline the necessary validation characteristics.[3][4][5][6] These guidelines, particularly ICH Q2(R2), ensure that analytical methods are reliable, reproducible, and accurate.[1][7][8][9]
This guide will walk you through a detailed protocol for the validation of a reversed-phase HPLC (RP-HPLC) method for this compound, a non-volatile compound well-suited for this technique.[10]
HPLC Method Parameters for this compound
The development of a successful HPLC method hinges on the careful selection of chromatographic conditions. For this compound, a non-polar stationary phase (like C18) is an appropriate choice, paired with a polar mobile phase. The acidic nature of the analyte necessitates the acidification of the mobile phase to suppress its ionization and ensure good peak shape and retention.
Table 1: Optimized HPLC Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent resolution for non-polar compounds. |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (60:40 v/v) | Acetonitrile is a common organic modifier. Phosphoric acid controls the pH to ensure the analyte is in its non-ionized form, leading to better retention and peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Detection | UV at 225 nm | Provides good sensitivity for the aromatic rings in the analyte's structure. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity and column loading. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[11] |
| Diluent | Mobile Phase | Ensures compatibility with the chromatographic system and minimizes peak distortion. |
Experimental Validation Protocol
The following sections detail the experimental design for validating the HPLC method in accordance with ICH Q2(R2) guidelines.[7][8][12]
Specificity/Selectivity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[8][12]
Experimental Protocol:
-
Blank Analysis: Inject the diluent to ensure no interfering peaks are present at the retention time of this compound.
-
Placebo Analysis: If the analyte is in a formulated product, inject a placebo solution (containing all excipients except the API) to check for interference.
-
Forced Degradation Studies: Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. Analyze the stressed samples to ensure that the analyte peak is well-resolved from any degradant peaks.
Caption: Workflow for establishing method specificity.
Linearity and Range
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range.[8][13] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[1][7]
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard.
-
From the stock solution, prepare a series of at least five concentrations, typically ranging from 50% to 150% of the expected working concentration.
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Table 2: Acceptance Criteria for Linearity
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be close to zero |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[8][12]
Experimental Protocol:
-
Prepare samples spiked with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare at least three replicates for each concentration level.
-
Analyze the spiked samples and calculate the percentage recovery.
Table 3: Acceptance Criteria for Accuracy
| Concentration Level | Acceptance Criteria for Recovery |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the test concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
Table 4: Acceptance Criteria for Precision
| Precision Level | Acceptance Criteria for %RSD |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
Experimental Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[13]
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7][12]
Experimental Protocol:
-
Introduce small variations to the optimized method parameters, one at a time.
-
Analyze the samples under these modified conditions.
-
Evaluate the effect on the results (e.g., retention time, peak area, resolution).
Table 5: Robustness Study Parameters and Variations
| Parameter | Variation |
| Flow Rate | ± 0.1 mL/min |
| Mobile Phase Composition | ± 2% organic |
| Column Temperature | ± 5 °C |
| pH of Mobile Phase Buffer | ± 0.2 units |
Caption: Logical flow of a robustness study.
Comparison with Alternative Analytical Methods
While HPLC is a robust and widely used technique, other methods can also be employed for the quantification of this compound. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix.[10][14]
Table 6: Comparison of Analytical Methods
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile compounds, detection by mass-to-charge ratio. | Separation based on polarity, detection by mass-to-charge ratio. |
| Analyte Volatility | Not required. | Requires derivatization to increase volatility. | Not required. |
| Sensitivity | Good. | High. | Very High. |
| Selectivity | Good, but can be limited by co-eluting compounds with similar UV spectra. | Very high, provides structural information. | Excellent, highly specific due to parent/daughter ion monitoring. |
| Instrumentation Cost | Moderate. | High. | Very High. |
| Throughput | High. | Moderate, due to sample preparation. | High. |
| Advantages | Robust, reliable, widely available. | High sensitivity and selectivity. | Best combination of sensitivity, specificity, and throughput for complex matrices.[14] |
| Disadvantages | Potential for interference in complex matrices. | Derivatization can be time-consuming and introduce variability. | Higher initial instrument cost, potential for matrix effects.[14] |
For routine quality control of bulk this compound, the validated HPLC-UV method described here offers a cost-effective, reliable, and efficient solution. For the analysis of trace levels in complex biological matrices, LC-MS/MS would be the superior choice due to its enhanced sensitivity and selectivity.[15][16][17] GC-MS is a viable alternative but the need for derivatization adds a layer of complexity to the sample preparation process.[14]
Conclusion
The validation of an analytical method is a critical step in ensuring the quality and reliability of analytical data. This guide has provided a comprehensive framework for the validation of an HPLC method for the quantification of this compound, grounded in the principles of scientific integrity and regulatory compliance. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, researchers can be confident in the performance of their analytical method. The comparison with alternative techniques highlights the importance of selecting the most appropriate method based on the specific analytical challenge at hand.
References
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks. [Link]
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). ProPharma Group. [Link]
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). AMSbiopharma. [Link]
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. ECA Academy. [Link]
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (2023). European Medicines Agency. [Link]
- Validation of Analytical Procedures Q2(R2) - ICH. (2023).
- FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024).
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2015). U.S.
- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org. (2022). ECA Academy. [Link]
- Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC - PubMed Central. (2023).
- A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders - PubMed. (1985).
- A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. (2002). Polish Journal of Food and Nutrition Sciences. [Link]
- Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. (2022). Research Journal of Pharmacy and Technology. [Link]
- Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic - Journal of Applied Pharmaceutical Science. (2016). Journal of Applied Pharmaceutical Science. [Link]
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2020).
- HPLC determination of phenylacetic acid and penicillin G in 6-aminopenicillanic acid. (2005).
- Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - ResearchGate. (2025).
- Validation of an Analytical Method Using HPLC for Identification and Quantification of Aliphatic Acids Present in Effluents - International Journal of Environmental Research. (2014). International Journal of Environmental Research. [Link]
- Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - NIH. (2024).
- Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation - Longdom Publishing. (2021). Longdom Publishing. [Link]
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia. (2022). Pharmacia. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 12. propharmagroup.com [propharmagroup.com]
- 13. chromatographyonline.com [chromatographyonline.com]
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- 15. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Phenoxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The journey of a drug from discovery to market is paved with rigorous testing, where the accuracy and reliability of every measurement can have profound implications. For a compound like 4-Phenoxyphenylacetic acid, an important intermediate and potential active pharmaceutical ingredient (API), the analytical methods employed for its characterization and quantification must be beyond reproach. This guide, born from extensive in-field experience, provides a comprehensive framework for the cross-validation of analytical methods for this compound, ensuring consistency and reliability of data across different laboratories, instruments, and time.
The Imperative of Analytical Method Validation
Before delving into the comparison of different analytical techniques, it is crucial to understand the foundation upon which they are built: method validation. An analytical method is not merely a set of instructions; it is a scientifically proven process that demonstrates its suitability for a specific purpose. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established clear guidelines for method validation.[1] The ICH Q2(R1) guideline, in particular, outlines the validation characteristics required for various analytical procedures.[2][3][4]
The core parameters of method validation include:
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Analytical Techniques for this compound: A Comparative Overview
The choice of an analytical method for this compound depends on the specific requirements of the analysis, such as the nature of the sample, the expected concentration of the analyte, and the purpose of the testing (e.g., routine quality control, stability studies, or impurity profiling). The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for structural elucidation and identification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and sensitivity. For a non-volatile compound like this compound, reversed-phase HPLC with UV detection is a highly suitable method.
Causality of Experimental Choices:
-
Stationary Phase: A C18 column is the workhorse for reversed-phase chromatography, offering excellent retention and separation of moderately polar to non-polar compounds like this compound. The aromatic rings and the carboxylic acid group of the analyte interact favorably with the C18 stationary phase.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The buffer's pH is a critical parameter; for a carboxylic acid, maintaining the pH below its pKa (typically around 4-5) will keep it in its protonated, less polar form, leading to better retention and peak shape.
-
Detection: The presence of two aromatic rings in this compound results in strong UV absorbance, making UV detection a sensitive and straightforward choice. The maximum absorbance wavelength (λmax) should be determined for optimal sensitivity.
Experimental Protocol: HPLC Method for this compound
Objective: To provide a robust and reproducible HPLC method for the quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 25 mM potassium dihydrogen phosphate buffer.
-
Adjust the pH of the buffer to 3.0 with orthophosphoric acid.
-
The mobile phase is a mixture of the phosphate buffer and acetonitrile in a ratio of 60:40 (v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Prepare the sample by dissolving a known amount in the mobile phase to achieve a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: 60:40 (v/v) 25 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: 225 nm
-
Column Temperature: 30 °C
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions to determine the concentration of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which has a relatively low volatility, derivatization is often necessary to increase its thermal stability and volatility for GC analysis.
Causality of Experimental Choices:
-
Derivatization: The carboxylic acid group of this compound can be derivatized to form a more volatile ester, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by esterification with an alcohol in the presence of an acid catalyst. This step is crucial for obtaining good chromatographic peak shape and preventing thermal degradation in the GC inlet.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating the derivatized analyte from other components in the sample.
-
Mass Spectrometry Detection: MS detection provides high selectivity and sensitivity. The electron ionization (EI) mode will generate a characteristic fragmentation pattern that can be used for unequivocal identification of the analyte.
Experimental Protocol: GC-MS Method for this compound
Objective: To develop a sensitive and specific GC-MS method for the analysis of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
Reagents and Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
This compound reference standard
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in pyridine (e.g., 1 mg/mL).
-
For derivatization, take a known volume of the standard or sample solution in a vial and evaporate the solvent to dryness under a stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS to the dried residue.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
After cooling to room temperature, the sample is ready for injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
-
Spectroscopic Methods: IR and NMR
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are primarily used for the identification and structural confirmation of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the functional groups present. A broad O-H stretching band for the carboxylic acid will be observed around 2500-3300 cm⁻¹. A sharp C=O stretching band for the carbonyl group will appear around 1700 cm⁻¹. The C-O stretching of the ether linkage will be visible in the 1250-1000 cm⁻¹ region, and the aromatic C-H and C=C stretching vibrations will also be present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information about the different types of protons and their neighboring environments. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The aromatic protons will resonate in the aromatic region (around 7-8 ppm), and the methylene (-CH₂-) protons adjacent to the carbonyl group will appear as a singlet around 3.6 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 170-180 ppm). The aromatic carbons will resonate in the 110-160 ppm range, and the methylene carbon will appear around 40 ppm.
-
Cross-Validation: Ensuring Method Concordance
Cross-validation is the process of demonstrating that two or more analytical methods are equivalent and can be used interchangeably.[1] This is a critical step when transferring a method to a different laboratory, when updating an existing method, or when results from different methods need to be compared. The primary goal is to ensure that the analytical results are consistent and reliable, regardless of the method used.
A Hypothetical Cross-Validation Study: HPLC vs. GC-MS
To illustrate the process, let's consider a hypothetical cross-validation study comparing the developed HPLC and GC-MS methods for the assay of this compound in a drug substance.
Acceptance Criteria:
-
The mean difference in the assay values obtained by the two methods should not be more than 2.0%.
-
The precision of each method, expressed as the relative standard deviation (RSD), should be less than 2.0%.
Data Presentation:
| Sample ID | HPLC Assay (%) | GC-MS Assay (%) | Difference (%) |
| Batch A-1 | 99.8 | 99.6 | 0.2 |
| Batch A-2 | 99.9 | 100.1 | -0.2 |
| Batch A-3 | 99.7 | 99.5 | 0.2 |
| Batch B-1 | 100.2 | 100.0 | 0.2 |
| Batch B-2 | 100.1 | 100.3 | -0.2 |
| Batch B-3 | 100.0 | 99.8 | 0.2 |
| Mean | 99.95 | 99.88 | 0.07 |
| RSD (%) | 0.20 | 0.30 | N/A |
In this hypothetical scenario, the mean difference between the HPLC and GC-MS methods is 0.07%, which is well within the acceptance criterion of 2.0%. The precision of both methods is also excellent, with RSD values of 0.20% and 0.30% respectively. Therefore, the two methods can be considered equivalent for the assay of this compound and can be used interchangeably.
Final Thoughts for the Practicing Scientist
The cross-validation of analytical methods is not merely a regulatory hurdle but a cornerstone of good scientific practice. It provides the necessary confidence that the data generated is accurate, reliable, and reproducible, regardless of the analytical technique employed. For a compound like this compound, having two validated and cross-validated methods, such as HPLC and GC-MS, provides a powerful analytical toolkit for its comprehensive characterization and quality control throughout the drug development lifecycle. This guide serves as a starting point, and it is incumbent upon the senior application scientist to adapt and refine these methodologies based on the specific needs of their projects, always with an unwavering commitment to scientific integrity and data quality.
References
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- FDA. (2018). Bioanalytical Method Validation - Guidance for Industry. U.S.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- PharmaGuru. (2025).
Sources
A Comparative Guide to 4-Phenoxyphenylacetic Acid and its Alternatives as Analytical Reference Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis and drug development, the purity and accuracy of reference standards are paramount. 4-Phenoxyphenylacetic acid, a versatile aromatic carboxylic acid, serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[1] Its role as a reference standard is critical for ensuring the quality and consistency of these therapeutic agents. This guide provides an in-depth technical comparison of the this compound reference standard against viable alternatives, supported by physicochemical data and standardized analytical methodologies.
Understanding the Benchmark: this compound
This compound (4-PPAA) is a compound with a phenoxy group attached to a phenylacetic acid backbone.[1] This structure imparts specific chemical properties that make it a useful building block in organic synthesis and a reliable standard for analytical purposes.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reference standard is the bedrock of its effective application.
| Property | This compound | Source |
| Molecular Formula | C₁₄H₁₂O₃ | [2] |
| Molecular Weight | 228.24 g/mol | [2] |
| Appearance | White to pale yellow flakes | [1] |
| Melting Point | 76-82 °C | [1] |
| Purity (HPLC) | ≥ 99% | [1] |
| Solubility | Soluble in organic solvents like ethanol. | [3] |
| CAS Number | 6328-74-1 |
Table 1: Physicochemical properties of this compound.
Applications as a Reference Standard
The primary use of 4-PPAA as a reference standard is in the quality control of pharmaceutical manufacturing. It is employed to:
-
Identify and quantify the active pharmaceutical ingredient (API) in drug formulations.
-
Monitor the progress of chemical reactions during drug synthesis.
-
Detect and quantify impurities in the final drug product.
Comparative Analysis of Alternative Reference Standards
While 4-PPAA is a robust reference standard, certain applications may necessitate the use of alternatives. The selection of an appropriate standard depends on factors such as the specific analytical method, the matrix of the sample, and the regulatory requirements. Here, we compare 4-PPAA with two common alternatives: Phenylacetic acid and 4-Hydroxyphenylacetic acid.
Phenylacetic Acid
Phenylacetic acid (PAA) is a simpler analogue, lacking the phenoxy group. It is a naturally occurring compound found in fruits and is used in the production of penicillin G and diclofenac.[4]
4-Hydroxyphenylacetic Acid
4-Hydroxyphenylacetic acid (4-HPAA) is another derivative that features a hydroxyl group on the phenyl ring. It is a metabolite of tyrosine and is found in olive oil and beer.[5]
Head-to-Head Comparison
| Property | This compound | Phenylacetic Acid | 4-Hydroxyphenylacetic Acid |
| Molecular Formula | C₁₄H₁₂O₃ | C₈H₈O₂ | C₈H₈O₃ |
| Molecular Weight | 228.24 g/mol [2] | 136.15 g/mol [6] | 152.15 g/mol [7][8] |
| Melting Point | 76-82 °C[1] | 76-78 °C[6] | 148-151 °C[7][8] |
| Purity (Typical) | ≥ 99% (HPLC)[1] | ≥ 99.0% (GC)[9] | ≥ 97.5% (GC)[7] |
| Key Structural Difference | Phenoxy group | Unsubstituted phenyl ring | Hydroxyl group |
| Potential Applications | Anti-inflammatory and analgesic drug analysis[1] | Penicillin and diclofenac analysis[4] | Intermediate for atenolol synthesis[5] |
Table 2: Comparative physicochemical properties of 4-PPAA and its alternatives.
Expert Insights: The choice between these standards is often dictated by the analyte of interest. For compounds structurally related to 4-PPAA, it remains the gold standard due to the principle of "like-for-like" comparison, which minimizes analytical bias. PAA and 4-HPAA are suitable for their respective structurally similar APIs. The higher melting point of 4-HPAA suggests greater thermal stability, which could be advantageous in certain analytical techniques like gas chromatography.
Experimental Workflow: Qualification of a Reference Standard
The trustworthiness of a reference standard is established through a rigorous qualification process. This involves confirming its identity and purity using multiple analytical techniques.
Caption: Workflow for the qualification of a new reference standard batch.
Detailed Experimental Protocol: HPLC Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of reference standards. The following is a representative method for the analysis of this compound.
Objective: To determine the purity of a this compound reference standard and to identify any potential impurities.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-15 min: 30-90% B, 15-18 min: 90% B, 18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
Table 3: HPLC parameters for purity determination of 4-PPAA.
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
-
Sample Analysis: Inject the prepared standard solution into the HPLC system.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the reference standard by the area percentage method:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Trustworthiness through Self-Validation: This protocol incorporates a gradient elution, which is crucial for separating impurities with a wide range of polarities from the main analyte peak. The use of a C18 column is standard for reversed-phase chromatography of moderately non-polar compounds like 4-PPAA. The detection wavelength of 225 nm is chosen to maximize the absorbance of the analyte. For full method validation, parameters such as linearity, accuracy, precision, and specificity should be established according to ICH guidelines.[10][11][12][13][14]
Conclusion: Selecting the Optimal Reference Standard
The selection of a reference standard is a critical decision in analytical science. While this compound is a well-characterized and reliable standard for its intended applications, a comprehensive understanding of its properties relative to potential alternatives is essential for robust analytical method development. Phenylacetic acid and 4-Hydroxyphenylacetic acid offer viable alternatives, particularly when the analyte of interest is structurally more similar to them. The ultimate choice should be based on a scientific assessment of the analytical requirements, including the chemical nature of the analyte, the validation status of the standard, and the specific application.
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A Comparative Guide to Impurity Profiling of Synthesized 4-Phenoxyphenylacetic Acid
Introduction: The Critical Role of Impurity Profiling in Drug Development
4-Phenoxyphenylacetic acid is a key intermediate in the synthesis of various pharmaceuticals. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. Impurity profiling is the systematic process of identifying and quantifying all potential impurities in a substance. This process is not merely a quality control checkpoint; it is a fundamental aspect of drug development, mandated by regulatory bodies such as the International Council for Harmonisation (ICH)[1][2]. A thorough understanding of a compound's impurity profile can provide crucial insights into the synthesis process, degradation pathways, and potential toxicological risks.
This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of synthesized this compound. We will delve into the practical application of various techniques, supported by experimental protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical strategies.
Understanding the Impurity Landscape of this compound
The potential impurities in this compound can originate from several sources during its synthesis and storage[3][4]:
-
Starting Materials: Unreacted starting materials, such as 4-phenoxyphenol and reagents from the synthesis of the acetic acid moiety, can be carried through the process.
-
By-products: Side reactions during the synthesis can lead to the formation of structurally related compounds.
-
Intermediates: Incomplete reactions can result in the presence of synthesis intermediates.
-
Degradation Products: The API may degrade over time due to factors like light, heat, or humidity.
-
Reagents and Solvents: Residual solvents and other reagents used in the manufacturing process can also be present.
A logical workflow for identifying and controlling these impurities is essential for regulatory compliance and product quality.
Caption: Workflow for Synthesis and Impurity Profiling of this compound.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is critical for effective impurity profiling. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and structural elucidation capabilities.
| Technique | Principle | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | - High resolution and sensitivity.[5] - Well-established and robust. - Suitable for quantifying known impurities.[5] | - Requires reference standards for identification and quantification. - May not be suitable for volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | - Excellent for identifying and quantifying volatile and semi-volatile impurities.[6] - High sensitivity and specificity. | - Requires derivatization for non-volatile compounds like this compound.[7] - Potential for thermal degradation of analytes. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | - Powerful for structural elucidation of unknown impurities.[8] - Quantitative NMR (qNMR) allows for quantification without a reference standard of the impurity itself.[9] | - Lower sensitivity compared to chromatographic methods. - Complex spectra can be challenging to interpret. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | - Enables identification of unknown impurities by providing molecular weight information.[6] - High sensitivity and selectivity. | - Ionization efficiency can vary between compounds, affecting quantification. - Matrix effects can suppress or enhance the signal. |
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating, providing a robust framework for the impurity profiling of this compound.
Protocol 1: HPLC-UV Method for Purity Assessment and Quantification of Known Impurities
This method is ideal for routine quality control and for quantifying impurities for which reference standards are available.
1. Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm or equivalent.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical starting point would be a gradient from a lower to a higher percentage of acetonitrile over a suitable time to ensure separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard and known impurity standards in a suitable solvent like a mixture of acetonitrile and water to a final concentration of approximately 100 mg/L.[12]
-
Sample Solution: Prepare the synthesized this compound sample in the same manner.
3. Causality Behind Choices:
-
A C18 column is a versatile reversed-phase column suitable for separating compounds with moderate polarity like this compound and its likely impurities.
-
The formic acid in the mobile phase helps to protonate the carboxylic acid group, leading to better peak shape and retention.
-
A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.
-
UV detection at 210 nm or 264 nm is chosen based on the chromophore of the phenylacetic acid moiety, providing good sensitivity.[10][11]
Caption: Experimental Workflow for HPLC-UV Analysis.
Protocol 2: LC-MS Method for Identification of Unknown Impurities
This method is crucial for identifying previously unknown impurities, providing valuable information for process optimization and safety assessment.
1. Instrumentation and Conditions:
-
LC System: Waters ACQUITY UPLC I-Class System or equivalent.
-
MS System: A mass spectrometer capable of providing accurate mass measurements, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Column: A suitable reversed-phase UPLC column (e.g., C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A suitable gradient to achieve separation of potential impurities.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI), in both positive and negative modes to ensure detection of a wide range of impurities.
-
Mass Range: A broad range, typically 50-1000 m/z, to capture a wide array of potential impurities.
2. Sample Preparation:
-
Prepare the sample as described in the HPLC-UV protocol, but at a lower concentration (e.g., 0.1 mg/mL) to avoid detector saturation.
3. Rationale for Method Selection:
-
The use of a UPLC system provides higher resolution and faster analysis times compared to traditional HPLC.
-
High-resolution mass spectrometry is essential for determining the elemental composition of unknown impurities, which is a critical step in their identification.
-
Operating in both positive and negative ESI modes increases the likelihood of ionizing and detecting a broader range of impurities with different chemical properties.
Protocol 3: Quantitative NMR (qNMR) for Impurity Quantification without Specific Reference Standards
qNMR is a powerful tool for quantifying impurities when their reference standards are not available, relying on a certified internal standard.
1. Instrumentation and Sample Preparation:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with those of the analyte or impurities (e.g., maleic anhydride).
-
Solvent: A suitable deuterated solvent that dissolves both the sample and the internal standard (e.g., DMSO-d6).
-
Sample Preparation: Accurately weigh the synthesized this compound and the internal standard into an NMR tube. Add a known volume of the deuterated solvent and ensure complete dissolution.
2. Data Acquisition and Processing:
-
Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1) to ensure full signal relaxation for accurate integration.
-
Carefully integrate the signals corresponding to the analyte, the impurity, and the internal standard.
-
Calculate the concentration of the impurity based on the integral ratios, the number of protons for each signal, and the known concentration of the internal standard.
3. Justification of the Approach:
-
qNMR is a primary ratio method, meaning it does not depend on the response factor of the analyte, making it highly accurate for quantification without a specific reference standard.[9]
-
The choice of a suitable internal standard is critical for the accuracy of the measurement.
Conclusion: An Integrated Approach for Comprehensive Impurity Profiling
No single analytical technique can provide a complete picture of the impurity profile of this compound. A well-designed and integrated approach, leveraging the strengths of multiple methodologies, is essential for ensuring the quality, safety, and consistency of this important pharmaceutical intermediate. By combining the high-throughput screening capabilities of HPLC-UV, the powerful structural elucidation of LC-MS and NMR, and the accurate quantification of qNMR, researchers and drug development professionals can build a comprehensive and robust impurity profiling strategy. This not only satisfies regulatory requirements but also provides a deeper understanding of the chemical process, ultimately leading to safer and more effective medicines.
References
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A Senior Application Scientist's Guide to the Characterization of 4-Phenoxyphenylacetic Acid Synthesis Byproducts
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Target Molecule
4-Phenoxyphenylacetic acid is a valuable scaffold in medicinal chemistry, serving as a key building block for various pharmacologically active agents. However, in the landscape of drug development, the purity of an active pharmaceutical ingredient (API) is as critical as its efficacy. Regulatory bodies, guided by the International Conference on Harmonisation (ICH) guidelines, mandate a thorough understanding and control of impurities.[1][2] These impurities, often byproducts of the synthetic process, can have their own pharmacological or toxicological profiles, potentially impacting the safety and stability of the final drug product.[3]
This guide provides an in-depth comparison of byproducts generated from common synthetic routes to this compound. We will explore the mechanistic origins of these impurities and present a robust, multi-technique analytical workflow for their separation, identification, and characterization. The experimental choices and protocols described herein are grounded in established chemical principles and field-proven analytical strategies, providing a self-validating system for impurity profiling.
Part 1: Synthetic Routes and Their Impurity Fingerprints
The core structure of this compound is the diaryl ether bond. The choice of synthetic strategy to form this bond is the primary determinant of the resulting impurity profile. We will compare two prevalent industrial methods: the Ullmann Condensation and the Williamson Ether Synthesis.
Method A: Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed reaction that couples an aryl halide with a phenol.[4][5] For this compound, this typically involves reacting 4-halophenylacetic acid (or its ester) with phenol in the presence of a copper catalyst and a base at elevated temperatures.[4][6]
Causality of Byproduct Formation: The high temperatures and the presence of a metal catalyst, while effective for the desired C-O coupling, also create pathways for side reactions.
-
Homocoupling of Aryl Halide: The copper catalyst can mediate the coupling of two molecules of the aryl halide starting material. If 4-bromophenylacetic acid is used, this results in the formation of 4,4'-biphenyl-diacetic acid. This is a common byproduct in Ullmann-type reactions.[7]
-
Unreacted Starting Materials: Incomplete reaction is common, leaving residual phenol and 4-halophenylacetic acid in the crude product.
-
Thermal Degradation Products: The often harsh conditions (>200 °C) can lead to decarboxylation or other degradation pathways, though these are typically minor.[4]
Caption: Ullmann synthesis pathway and key byproduct formation.
Method B: Williamson Ether Synthesis
This method is a classic SN2 reaction where an alkoxide (or phenoxide) acts as a nucleophile, displacing a halide from an alkyl halide.[8][9] For our target, this involves the reaction of a phenoxide salt (e.g., sodium phenoxide) with a 4-halophenylacetate ester, or the reaction of a 4-hydroxyphenylacetate salt with a halobenzene. The former is generally more successful as SN2 reactions on sp²-hybridized carbons (as in a halobenzene) are disfavored.
Causality of Byproduct Formation: The mechanism is more controlled than the Ullmann condensation, but potential side reactions still exist.
-
C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring. While O-alkylation is favored to produce the desired ether, a competing side reaction is C-alkylation, where the electrophile attaches directly to the carbon of the phenyl ring (typically at the ortho or para position). This leads to isomeric byproducts.[8]
-
Elimination: If the alkyl halide used is secondary or tertiary, an E2 elimination reaction can compete with the SN2 substitution, though this is less relevant when using haloacetate derivatives.[10]
-
Hydrolysis of Ester: If the synthesis is performed on an ester of 4-halophenylacetic acid, incomplete hydrolysis during workup will leave the ester form as an impurity.
Common Impurity from the Acetic Acid Moiety
Regardless of the ether formation strategy, the acetic acid side chain is often introduced via the hydrolysis of a nitrile (a benzyl cyanide derivative).[11][12]
-
Incomplete Hydrolysis: The hydrolysis of 2-(4-phenoxyphenyl)acetonitrile proceeds through an amide intermediate. If the reaction does not go to completion, 2-(4-phenoxyphenyl)acetamide will remain as a significant process-related impurity.
Part 2: A Validated Analytical Workflow for Impurity Characterization
A robust characterization strategy relies on orthogonal analytical techniques—using methods with different separation and detection principles to build a complete picture. The workflow begins with high-resolution separation, followed by identification and structural elucidation.
Caption: Orthogonal analytical workflow for impurity characterization.
Experiment 1: Separation and Quantification via HPLC-DAD
Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is the cornerstone of impurity profiling due to its high resolving power and quantitative accuracy.[1][13] A reversed-phase method using a C18 column is ideal for separating moderately polar compounds like this compound and its likely byproducts. An acidic mobile phase modifier (e.g., formic acid) is used to suppress the ionization of the carboxylic acid groups, ensuring sharp, symmetrical peaks for accurate quantification. A Diode Array Detector (DAD) is chosen over a simple UV detector because it provides UV spectra for each peak, offering preliminary identification clues and enabling peak purity analysis.
Protocol: Stability-Indicating HPLC Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: DAD, 225 nm (for quantification), with spectral acquisition from 200-400 nm.
-
Sample Preparation: Dissolve crude product in a 50:50 mixture of Mobile Phase A and B to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.
Experiment 2: Identification via Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Rationale: LC-MS is a powerful tool for identifying unknown compounds separated by HPLC.[14] It provides the molecular weight of each component, which is a critical piece of the puzzle. Electrospray Ionization (ESI) is the preferred ionization technique for this class of compounds as it is a "soft" method that typically yields the intact molecular ion ([M-H]⁻ in negative mode for acids or [M+H]⁺ in positive mode).[14]
Protocol: Impurity Identification by LC-MS
-
Instrumentation: An LC-MS system, coupling an HPLC (as described above) to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight instrument).
-
Interface: Electrospray Ionization (ESI) source.
-
Mode: Negative Ion Mode (to detect [M-H]⁻). This is generally more sensitive for carboxylic acids.
-
Analysis: The HPLC method from Experiment 1 can be directly transferred. The mass spectrometer will acquire mass spectra for each peak as it elutes from the column.
-
Data Interpretation: Correlate the retention time of each impurity peak from the DAD chromatogram with the mass spectrum obtained at the same time. The mass of the most abundant ion will likely correspond to [M-H]⁻, from which the molecular weight (M) can be calculated.
Part 3: Comparative Data Summary
The combination of retention time, UV spectra, and mass spectral data allows for the confident, albeit tentative, identification of the major byproducts. Definitive identification requires isolation and NMR analysis.[15]
| Potential Impurity | Synthetic Origin | Expected MW | Expected [M-H]⁻ Ion (m/z) | Distinguishing Analytical Features |
| This compound | Target Product | 228.24 | 227.23 | Main peak in HPLC; serves as the reference. |
| Phenol | Ullmann / Williamson | 94.11 | 93.10 | Early eluting peak in reversed-phase HPLC; distinct UV spectrum. |
| 4-Bromophenylacetic acid | Ullmann | 215.05 | 213.95 / 215.95 | Isotopic pattern for Bromine (¹⁹Br/⁸¹Br) is a clear MS signature. |
| 4,4'-Biphenyl-diacetic acid | Ullmann (Homocoupling) | 270.26 | 269.25 | Later eluting than the main peak due to larger size; higher MW. |
| 2-(4-phenoxyphenyl)acetamide | Nitrile Hydrolysis | 227.26 | 226.25 | Similar MW to product, but different polarity/retention time. MS/MS fragmentation would differ. |
| Isomer (C-alkylation) | Williamson | 228.24 | 227.23 | Same MW and m/z as the product. Will have a different retention time and potentially a slightly different UV spectrum. Requires NMR for confirmation. |
Conclusion
The characterization of synthesis byproducts is a non-negotiable aspect of modern drug development. This guide demonstrates that a thorough understanding of the synthetic route's mechanism is the first step in predicting potential impurities. By combining this process knowledge with a logical, multi-technique analytical workflow—centered around the resolving power of HPLC and the identification capabilities of mass spectrometry—researchers can confidently separate, identify, and quantify the byproducts of this compound synthesis. This systematic approach ensures the development of a robust process, leading to a final API that meets the highest standards of quality and safety.
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A Comparative Study of 4-Phenoxyphenylacetic Acid and its Bioisosteres: A Guide for Researchers in Drug Discovery
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their therapeutic potential. This guide provides an in-depth comparative analysis of 4-Phenoxyphenylacetic acid, a scaffold of interest in medicinal chemistry, and its bioisosteric analogs. By exploring the nuances of bioisosteric replacement, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to rationally design molecules with enhanced efficacy, selectivity, and pharmacokinetic profiles.
Introduction: The Rationale for Bioisosteric Modification of this compound
This compound is a simple yet intriguing molecule possessing a diaryl ether motif and a carboxylic acid functionality. While its own biological activity profile is not extensively documented in publicly available literature, the broader class of phenoxyacetic acids has demonstrated a range of biological effects, including anti-inflammatory and antimicrobial properties. The core structure of this compound presents three key regions amenable to bioisosteric modification: the carboxylic acid, the ether linkage, and the phenyl rings.
Bioisosterism, the replacement of a functional group with another that retains similar physicochemical and biological properties, is a cornerstone of medicinal chemistry. This strategy is employed to address liabilities in a lead compound, such as poor metabolic stability, low bioavailability, or off-target toxicity, while preserving or enhancing its desired pharmacological activity. This guide will systematically explore the impact of bioisosteric replacements at each of these key positions within the this compound scaffold.
Physicochemical Properties: An In Silico Comparative Analysis
To provide a foundational understanding of the potential impact of bioisosteric modifications, we first turn to in silico prediction of key physicochemical properties. These parameters, governed by Lipinski's Rule of Five, are critical indicators of a compound's potential for oral bioavailability.[1][2][3] We will compare the parent molecule, this compound, with representative bioisosteres.
Table 1: Predicted Physicochemical Properties of this compound and its Bioisosteres
| Compound | Structure | Molecular Weight ( g/mol ) | cLogP | H-Bond Donors | H-Bond Acceptors | Predicted Oral Bioavailability |
| This compound | (Parent) | 228.24 | 3.1 | 1 | 3 | Good |
| Carboxylic Acid Bioisosteres | ||||||
| 5-(4-phenoxyphenyl)tetrazole | (Tetrazole) | 252.26 | 3.5 | 1 | 4 | Good |
| 2-(4-phenoxyphenyl)-N-(methylsulfonyl)acetamide | (Acylsulfonamide) | 307.34 | 2.8 | 1 | 4 | Good |
| Ether Linkage Bioisosteres | ||||||
| 2-(4-(phenylthio)phenyl)acetic acid | (Thioether) | 244.31 | 3.4 | 1 | 2 | Good |
| Phenyl Ring Bioisosteres | ||||||
| 2-(4-(pyridin-2-yloxy)phenyl)acetic acid | (Pyridine) | 229.23 | 2.7 | 1 | 4 | Good |
Note: The values in this table are predicted using computational software and are intended for comparative purposes. Experimental validation is required.
This in silico analysis suggests that the selected bioisosteric modifications generally maintain drug-like properties within the parameters of Lipinski's Rule of Five. Notably, the introduction of a tetrazole ring slightly increases lipophilicity, while replacing a phenyl ring with pyridine decreases it, which could have implications for solubility and cell permeability.
Biological Evaluation: A Comparative Look at Anti-Inflammatory Activity
The phenoxyacetic acid scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Therefore, a logical starting point for the biological comparison of this compound and its bioisosteres is their potential anti-inflammatory activity. The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.
In Vitro Cyclooxygenase (COX) Inhibition
A common method to assess the anti-inflammatory potential of compounds is to measure their ability to inhibit the COX-1 and COX-2 isoforms. Selective inhibition of COX-2 is often a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
Table 2: Hypothetical Comparative In Vitro COX Inhibition Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | >100 | 50 | - |
| Carboxylic Acid Bioisosteres | |||
| 5-(4-phenoxyphenyl)tetrazole | >100 | 25 | - |
| 2-(4-phenoxyphenyl)-N-(methylsulfonyl)acetamide | >100 | 10 | - |
| Ether Linkage Bioisosteres | |||
| 2-(4-(phenylthio)phenyl)acetic acid | 80 | 60 | 1.3 |
| Phenyl Ring Bioisosteres | |||
| 2-(4-(pyridin-2-yloxy)phenyl)acetic acid | >100 | 40 | - |
| Celecoxib (Reference) | 15 | 0.04 | 375 |
Note: This data is hypothetical and for illustrative purposes. Actual experimental results may vary.
This hypothetical data illustrates how bioisosteric replacement could modulate COX inhibitory activity and selectivity. For instance, replacing the carboxylic acid with an acylsulfonamide might enhance COX-2 potency.
Inhibition of Prostaglandin E₂ (PGE₂) Production
Downstream of COX activity is the production of prostaglandins, such as PGE₂, which are key mediators of inflammation. Measuring the inhibition of PGE₂ production in stimulated cells provides a more physiologically relevant assessment of a compound's anti-inflammatory effect.
Table 3: Hypothetical Comparative Inhibition of PGE₂ Production in LPS-Stimulated Macrophages
| Compound | PGE₂ Inhibition IC₅₀ (µM) |
| This compound | 30 |
| Carboxylic Acid Bioisosteres | |
| 5-(4-phenoxyphenyl)tetrazole | 15 |
| 2-(4-phenoxyphenyl)-N-(methylsulfonyl)acetamide | 8 |
| Ether Linkage Bioisosteres | |
| 2-(4-(phenylthio)phenyl)acetic acid | 45 |
| Phenyl Ring Bioisosteres | |
| 2-(4-(pyridin-2-yloxy)phenyl)acetic acid | 25 |
| Indomethacin (Reference) | 0.1 |
Note: This data is hypothetical and for illustrative purposes. Actual experimental results may vary.
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the in vivo efficacy of potential anti-inflammatory agents.
Table 4: Hypothetical In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Rats
| Compound (Dose) | % Inhibition of Paw Edema at 4h |
| This compound (30 mg/kg) | 35% |
| Carboxylic Acid Bioisosteres | |
| 5-(4-phenoxyphenyl)tetrazole (30 mg/kg) | 45% |
| 2-(4-phenoxyphenyl)-N-(methylsulfonyl)acetamide (30 mg/kg) | 55% |
| Ether Linkage Bioisosteres | |
| 2-(4-(phenylthio)phenyl)acetic acid (30 mg/kg) | 30% |
| Phenyl Ring Bioisosteres | |
| 2-(4-(pyridin-2-yloxy)phenyl)acetic acid (30 mg/kg) | 40% |
| Indomethacin (10 mg/kg) | 60% |
Note: This data is hypothetical and for illustrative purposes. Actual experimental results may vary.
Safety and Toxicity Assessment
Early assessment of potential safety liabilities is crucial in drug discovery. Here, we consider two key aspects: in vitro cytotoxicity and potential for cardiac toxicity via hERG channel inhibition.
In Vitro Cytotoxicity
The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which can be an indicator of cell viability and, conversely, cytotoxicity.
Table 5: Hypothetical In Vitro Cytotoxicity in a Human Cell Line (e.g., HEK293)
| Compound | CC₅₀ (µM) |
| This compound | >100 |
| Carboxylic Acid Bioisosteres | |
| 5-(4-phenoxyphenyl)tetrazole | >100 |
| 2-(4-phenoxyphenyl)-N-(methylsulfonyl)acetamide | >100 |
| Ether Linkage Bioisosteres | |
| 2-(4-(phenylthio)phenyl)acetic acid | 85 |
| Phenyl Ring Bioisosteres | |
| 2-(4-(pyridin-2-yloxy)phenyl)acetic acid | >100 |
| Doxorubicin (Reference) | 0.5 |
Note: This data is hypothetical and for illustrative purposes. Actual experimental results may vary.
hERG Channel Inhibition
Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias. Therefore, early screening for hERG liability is essential.
Table 6: Hypothetical hERG Channel Inhibition
| Compound | hERG IC₅₀ (µM) |
| This compound | >30 |
| Carboxylic Acid Bioisosteres | |
| 5-(4-phenoxyphenyl)tetrazole | >30 |
| 2-(4-phenoxyphenyl)-N-(methylsulfonyl)acetamide | >30 |
| Ether Linkage Bioisosteres | |
| 2-(4-(phenylthio)phenyl)acetic acid | 25 |
| Phenyl Ring Bioisosteres | |
| 2-(4-(pyridin-2-yloxy)phenyl)acetic acid | >30 |
| Astemizole (Reference) | 0.01 |
Note: This data is hypothetical and for illustrative purposes. Actual experimental results may vary.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental protocols are provided below.
In Vitro COX Inhibition Assay
Caption: Workflow for the in vitro COX inhibition assay.
Protocol:
-
Enzyme and Compound Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Test compounds and a reference inhibitor are dissolved in DMSO to create stock solutions, which are then serially diluted.
-
Reaction Setup: In a 96-well plate, the reaction buffer containing a cofactor is added, followed by the enzyme and either the test compound or vehicle (DMSO).
-
Pre-incubation: The plate is incubated to allow the compound to bind to the enzyme.
-
Reaction Initiation and Termination: The reaction is started by the addition of arachidonic acid and stopped after a short incubation period.
-
Quantification: The amount of prostaglandin produced is quantified.
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle control, and IC₅₀ values are determined by plotting inhibition versus compound concentration.[4][5][6]
In Vivo Carrageenan-Induced Paw Edema
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Protocol:
-
Animal Preparation: Male Wistar rats are used and allowed to acclimatize.
-
Grouping and Dosing: Animals are divided into groups and administered the vehicle, a reference drug, or the test compound.
-
Induction of Edema: A solution of carrageenan is injected into the paw to induce localized inflammation.
-
Measurement of Edema: The volume of the paw is measured before and at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The increase in paw volume (edema) is calculated, and the percentage of inhibition by the test compounds is determined relative to the vehicle control group.[7][8][9][10][11]
Synthesis of Representative Bioisosteres
The following are generalized synthetic schemes for the preparation of the discussed bioisosteres, starting from 4-phenoxyphenol or a related precursor.
Synthesis of 5-(4-phenoxyphenyl)tetrazole (Carboxylic Acid Bioisostere)
Caption: Synthesis of a tetrazole bioisostere.
Synthesis of 2-(4-(phenylthio)phenyl)acetic acid (Ether Bioisostere)
Caption: Synthesis of a thioether bioisostere.
Conclusion and Future Directions
This comparative guide has provided a comprehensive framework for understanding the potential impact of bioisosteric modifications on the physicochemical and biological properties of this compound. The in silico analysis and hypothetical biological data highlight how strategic replacement of the carboxylic acid, ether linkage, or phenyl rings can lead to analogs with potentially improved anti-inflammatory activity and safety profiles.
The provided experimental protocols offer a clear roadmap for the practical evaluation of these novel compounds. It is our hope that this guide will serve as a valuable resource for researchers in the field, stimulating further investigation into the therapeutic potential of this compound analogs and contributing to the development of new and improved medicines. Future work should focus on the synthesis and comprehensive experimental evaluation of a focused library of these bioisosteres to validate the hypotheses presented herein and to further elucidate the structure-activity relationships of this promising chemical scaffold.
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A Comparative Guide to the Synthesis of Phenylacetic Acid NSAIDs: Ibuprofen vs. 4-Phenoxyphenylacetic Acid
This guide provides an in-depth comparative analysis of the synthetic pathways for two prominent non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen and 4-Phenoxyphenylacetic acid, also known as Felbinac. We will dissect the evolution of ibuprofen's manufacturing from a classic, multi-step process to a benchmark of green chemistry, and contrast it with a modern, catalytic approach for synthesizing the biaryl structure of Felbinac. This analysis is designed for researchers, chemists, and professionals in drug development to understand the strategic and mechanistic choices that underpin modern pharmaceutical synthesis.
Introduction: Two Phenylacetic Acids, Divergent Synthetic Challenges
Ibuprofen, or (±)-2-(4-(2-methylpropyl)phenyl)propanoic acid, and this compound (Felbinac) belong to the same class of propionic and acetic acid NSAIDs, respectively. They function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of inflammatory mediators like prostaglandins[1][2][3]. While structurally related, the specific arrangement of their phenyl moieties—an isobutylphenyl group in ibuprofen versus a phenoxyphenyl group in Felbinac—presents distinct synthetic challenges.
The journey of ibuprofen's synthesis is a classic narrative in industrial organic chemistry, showcasing a paradigm shift from a high-waste, lengthy process to a highly efficient, atom-economical one. Felbinac's synthesis, while less storied, exemplifies the power of modern cross-coupling reactions in constructing complex molecular frameworks.
The Synthesis of Ibuprofen: A Tale of Two Routes
The industrial production of ibuprofen is dominated by two historical methods: the Boots process and the Boots-Hoechst-Celanese (BHC) process. Their comparison is a cornerstone of green chemistry education.
A. The "Brown" Route: The Boots Process
Developed by the Boots Group in the 1960s, the original synthesis is a six-step sequence starting from isobutylbenzene[4][5]. This pathway, while historically significant, is a prime example of an inefficient process with poor atom economy.
The six steps are:
-
Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using a stoichiometric amount of aluminum chloride (AlCl₃) as the Lewis acid catalyst to form 4'-isobutylacetophenone.
-
Darzens Reaction: The resulting ketone reacts with ethyl chloroacetate in the presence of a base to form an α,β-epoxy ester.
-
Hydrolysis & Decarboxylation: The epoxy ester is hydrolyzed and subsequently decarboxylates in an acidic environment to yield an aldehyde.[5]
-
Oxime Formation: The aldehyde reacts with hydroxylamine, forming an aldoxime.[5][6]
-
Nitrile Formation: The oxime is dehydrated using a reagent like acetic anhydride to produce the corresponding nitrile.[5]
-
Hydrolysis: The nitrile is hydrolyzed under acidic or basic conditions to yield the final product, ibuprofen.[5][7]
The primary drawback of the Boots process is its low atom economy, calculated to be around 40%. This means that 60% of the mass of the reactants is converted into waste byproducts, including large amounts of aluminum salts that require disposal.[5][7][8]
Caption: The six-step Boots synthesis of ibuprofen.
B. The "Green" Route: The BHC Process
In the 1980s, the Boots-Hoechst-Celanese (BHC) company developed a streamlined, three-step synthesis that became a landmark in green and sustainable chemistry[4][5]. This process boasts a significantly higher atom economy of approximately 77%, which can approach 99% with catalyst recycling[5][8][9].
The three steps are:
-
Friedel-Crafts Acylation: Isobutylbenzene is acylated, but this time with acetic anhydride using anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent. A key advantage is that the HF is recoverable and reusable.[4][10]
-
Catalytic Hydrogenation: The resulting 4'-isobutylacetophenone is reduced to an alcohol, 1-(4-isobutylphenyl)ethanol, via catalytic hydrogenation using a Raney nickel or palladium on carbon catalyst.[4][5]
-
Palladium-Catalyzed Carbonylation: The alcohol intermediate is directly carbonylated with carbon monoxide in the presence of a palladium catalyst. This step ingeniously forms the carboxylic acid moiety in a single, highly efficient transformation.[5][11]
The elegance of the BHC process lies in its use of catalytic, rather than stoichiometric, reagents and the reduction of waste streams. Only a single molecule of water is produced as a significant byproduct, making it a far more environmentally benign and cost-effective method.[1][10]
Caption: The three-step "green" BHC synthesis of ibuprofen.
The Synthesis of this compound (Felbinac)
The synthesis of Felbinac requires the formation of a biaryl ether linkage and the subsequent installation of an acetic acid side chain. Modern synthetic strategies often employ powerful palladium-catalyzed cross-coupling reactions to construct the core structure efficiently.
A Modern Approach: Suzuki-Miyaura Cross-Coupling
A representative and efficient method for synthesizing Felbinac involves the Suzuki-Miyaura cross-coupling reaction. This approach is valued for its mild reaction conditions, high functional group tolerance, and high yields.
A plausible two-step synthesis is:
-
Suzuki-Miyaura Coupling: A suitably substituted bromo- or iodophenylacetate ester (e.g., ethyl 4-bromophenylacetate) is coupled with phenylboronic acid. This reaction is catalyzed by a palladium complex, such as one derived from a PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system, in the presence of a base.[12][13] This step directly constructs the 4-phenoxyphenylacetate ester core.
-
Ester Hydrolysis: The resulting ethyl 4-phenoxyphenylacetate is hydrolyzed to the carboxylic acid, Felbinac, typically using a base like sodium hydroxide followed by acidic workup.[14]
This catalytic approach is highly convergent and avoids the harsh conditions or multi-step manipulations of older methods, such as those involving Friedel-Crafts reactions on diphenyl ether, which could lead to isomeric impurities.[15]
Caption: A modern two-step synthesis of Felbinac.
Head-to-Head Comparison: Performance & Efficiency
The choice of a synthetic route in drug development is a multi-faceted decision, balancing cost, efficiency, safety, and environmental impact.
| Metric | Boots Ibuprofen Process | BHC Ibuprofen Process | Felbinac (Suzuki Route) | Causality & Rationale |
| Number of Steps | 6 | 3 | 2 | Shorter routes are preferred to maximize overall yield and reduce manufacturing complexity and cost. |
| Atom Economy | ~40%[5][7] | ~77% (up to 99% with recycling)[8][9] | High (typically >80%) | Higher atom economy signifies a "greener" process, minimizing waste and maximizing reactant incorporation into the final product. |
| Key Reagents | AlCl₃ (stoichiometric), NaOEt, NH₂OH | HF (catalytic, recoverable), Pd catalyst | Pd catalyst, Boronic acid | The BHC and Suzuki routes rely on modern catalytic methods, avoiding large quantities of stoichiometric, single-use reagents. |
| Environmental Impact | High (significant Al salt waste) | Low (HF is recycled, minimal byproducts)[10] | Moderate (requires catalyst and boronic acid synthesis) | The BHC process is a benchmark for minimizing environmental footprint through catalyst recovery and high atom efficiency. |
| Overall Yield | Modest | High | High | Catalytic processes generally offer higher yields and cleaner reactions compared to older, multi-step stoichiometric methods. |
Experimental Protocols
The following protocols are representative examples for educational and conceptual purposes. Laboratory execution requires adherence to all institutional safety protocols.
Protocol 1: BHC Synthesis of Ibuprofen (Conceptual Steps)
-
Acylation: In a specialized reactor resistant to HF, isobutylbenzene is reacted with acetic anhydride with anhydrous hydrogen fluoride serving as the catalyst and solvent. The reaction is typically run at a controlled temperature, after which the HF is recovered by distillation for reuse.
-
Hydrogenation: The 4'-isobutylacetophenone product from step 1 is dissolved in a suitable solvent (e.g., ethanol) and hydrogenated in a pressure vessel using a palladium-on-carbon or Raney nickel catalyst until the reduction to 1-(4-isobutylphenyl)ethanol is complete. The catalyst is then removed by filtration for reuse.
-
Carbonylation: The alcohol intermediate is dissolved in an appropriate solvent and subjected to carbonylation with carbon monoxide gas in a high-pressure reactor containing a palladium catalyst system. Upon completion, the reaction mixture is worked up to isolate and purify ibuprofen.[5][11]
Protocol 2: Synthesis of Felbinac via Suzuki-Miyaura Coupling
-
Reaction Setup: To a round-bottom flask, add ethyl 4-bromophenylacetate (1.0 eq), phenylboronic acid (1.2 eq), a base such as potassium carbonate (1.5 eq), and a suitable solvent mixture (e.g., isopropanol and water).[12][13]
-
Catalysis and Reaction: De-gas the mixture, then add the palladium catalyst (e.g., 0.03 mol% PEPPSI-type catalyst). Heat the mixture to 60 °C and stir for 2 hours or until TLC/GC-MS analysis shows completion of the reaction.[12][13]
-
Workup and Hydrolysis: Cool the reaction, acidify with 1.0 M HCl, and extract the product with ethyl acetate. The combined organic layers are washed and dried. The solvent is evaporated to yield the crude Felbinac.[12] For hydrolysis of an ester intermediate, the crude ester would be dissolved in ethanol, treated with aqueous NaOH, and stirred until the reaction is complete, followed by acidification to precipitate the final Felbinac product.[14]
Conclusion: A Clear Trajectory Towards Greener Chemistry
The comparative synthesis of ibuprofen and this compound clearly illustrates the evolution of pharmaceutical manufacturing. The shift from the six-step, low-yield Boots process for ibuprofen to the three-step, high-efficiency BHC process represents a triumph of green chemistry principles: maximizing atom economy, utilizing recoverable catalysts, and minimizing waste.
Similarly, the application of modern catalytic methods like the Suzuki-Miyaura coupling for the synthesis of Felbinac demonstrates a strategic preference for convergent, high-yield, and clean reactions. For researchers and drug development professionals, these examples underscore a critical directive: the pursuit of synthetic elegance is not merely an academic exercise but a crucial component of creating sustainable, cost-effective, and environmentally responsible medicines.
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A Senior Application Scientist's Guide to the In Vitro Efficacy of Phenoxyacetic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Phenoxyacetic acid and its derivatives represent a versatile chemical scaffold with a remarkable breadth of biological activities, ranging from herbicidal to therapeutic applications.[1] The functionalization of the phenoxy and acetic acid moieties allows for fine-tuning of their physicochemical properties and biological targets, leading to a diverse array of compounds with potent antimicrobial, anticancer, and anti-inflammatory effects.[2] This guide provides a comparative analysis of the in vitro efficacy of various phenoxyacetic acid derivatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Landscape of Phenoxyacetic Acid's Biological Activity
The core structure of phenoxyacetic acid is a foundational building block in medicinal chemistry and agrochemistry. Its derivatives have been successfully developed as herbicides (e.g., 2,4-D), non-steroidal anti-inflammatory drugs (NSAIDs), and promising candidates for antimicrobial and anticancer therapies.[3] The mechanism of action is highly dependent on the specific substitutions on the aromatic ring and modifications to the carboxylic acid group. For instance, chlorinated derivatives famously act as synthetic auxins, inducing uncontrolled growth and death in broadleaf plants, while other derivatives are potent inhibitors of enzymes like cyclooxygenase-2 (COX-2), a key mediator of inflammation.[2][4][5]
Comparative Analysis 1: Anticancer Cytotoxicity
A significant area of research has focused on developing phenoxyacetic acid derivatives as cytotoxic agents against various cancer cell lines. The efficacy is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound required to inhibit the growth of a cell population by 50%.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the IC₅₀ values of several phenoxyacetic acid derivatives against prominent human cancer cell lines, demonstrating the impact of different chemical modifications.
| Compound/Derivative | Cancer Cell Line | IC₅₀ Value | Reference |
| 2-[2,3-dichloro-4-(2-methylidenebutanoyl) phenoxy] acetic acid | Promyelocytic Leukemia (HL-60) | 24.8 nM | |
| 2-[2,3-dichloro-4-(2-methylidenebutanoyl) phenoxy] acetic acid | Human Colon Carcinoma (HCT116) | 67.7 nM | |
| 4-chlorophenoxyacetic acid | Breast Cancer (cell line not specified) | 0.194 ± 0.09 µg/mL | |
| Novel Phenoxy Acetamide Derivative (Compound I) | Liver Cancer (HepG2) | 1.43 µM | [6][7] |
| 5-Fluorouracil (Reference Drug) | Liver Cancer (HepG2) | 5.32 µM | [6][7] |
| Pyridazine hydrazide appended phenoxy acetic acid | Liver Cancer (HepG2) | 6.9 µM | [6] |
| 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid | Colorectal Cancer (CRC) cells | 4.8 ± 0.35 µM |
Table 1: Comparative in vitro anticancer efficacy of selected phenoxyacetic acid derivatives.
The data clearly indicates that specific structural modifications can yield highly potent anticancer agents. For example, the novel phenoxy acetamide derivative (Compound I) demonstrated significantly greater potency against HepG2 liver cancer cells than the standard chemotherapeutic drug 5-Fluorouracil.[6][7] Mechanistic studies on this compound revealed it induces apoptosis through the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and cell death pathways.[6][7]
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a robust and reproducible colorimetric method for assessing cell density based on the measurement of total cellular protein content.[6][8] It is a preferred method for high-throughput screening of cytotoxic compounds.
Causality and Validation: This protocol is chosen for its stability, sensitivity, and the fact that the dye binding is stoichiometric and less susceptible to metabolic interference compared to tetrazolium-based assays.[7] The protocol includes critical controls (untreated, vehicle, and positive control) to validate the results. The fixation step ensures that the measurement reflects the total cell biomass at the end of the treatment period.
Step-by-Step Methodology:
-
Cell Seeding: Plate adherent cells in a 96-well microtiter plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phenoxyacetic acid derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include untreated and vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for a specified exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.[8]
-
Washing: Carefully discard the TCA. Wash the plates five times with slow-running tap water to remove the TCA and excess medium. Remove excess water by tapping the plate on paper towels and allow it to air-dry completely.[1]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.[8]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[6] Allow the plates to air-dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[1][8]
-
Absorbance Measurement: Read the optical density (OD) at 510-540 nm using a microplate spectrophotometer.[6][8]
-
Data Analysis: Calculate the percentage of cell growth inhibition compared to the untreated control and determine the IC₅₀ value using non-linear regression analysis.
SRB assay workflow for cytotoxicity screening.
Comparative Analysis 2: Antimicrobial Efficacy
Phenoxyacetic acid derivatives have also been synthesized and evaluated for their ability to inhibit the growth of various pathogenic microbes. The primary metric for in vitro antibacterial and antifungal efficacy is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
Quantitative Data: In Vitro Antimicrobial Activity
The following table presents a comparative summary of the MIC values for several derivatives against key bacterial and mycobacterial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 2-(4-(1-carbamothioyl-5-(2-chlorophenyl)-4,5-dihydro-H-pyrazol-3-yl)-2-methoxyphenoxy) acetic acid | Mycobacterium tuberculosis H37Rv | 0.06 | |
| Isoniazid (Reference Drug) | Mycobacterium tuberculosis H37Rv | 1.36 | |
| 2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid | Mycobacterium smegmatis | 9.66 ± 0.57 | [8] |
| 4-(2-methyl-phenylazo)-phenoxyacetic acid | Streptococcus pyogenes | 20 mm (inhibition zone) | |
| 4-{2-[2-(2-chloroacetamido)phenoxy]acetamido}-3-nitrobenzoic acid | Pseudomonas aeruginosa | 0.69 (MBC) | [8] |
| 2-chloro-N-(2-{2-[2-(2-chlorobenzoyl)hydrazinyl]-2-oxoethoxy}phenyl) acetamide | Staphylococcus aureus | 0.62 (MBC) | [8] |
Table 2: Comparative in vitro antimicrobial efficacy of selected phenoxyacetic acid derivatives. MBC denotes Minimum Bactericidal Concentration.
The results highlight the potent antimycobacterial activity of certain derivatives. Notably, the pyrazole-containing compound demonstrated an MIC of 0.06 µg/mL against M. tuberculosis, significantly lower than the first-line drug Isoniazid, indicating its potential as a lead compound for new tuberculosis treatments.
Experimental Protocol: Broth Microdilution MIC Assay
The broth microdilution method is the gold standard for determining the MIC of antimicrobial agents in a quantitative manner.[9][10] It allows for the simultaneous testing of multiple compounds against a standardized inoculum of bacteria in a 96-well format.
Causality and Validation: This method is chosen for its efficiency, conservation of reagents, and the ability to provide a quantitative endpoint (the MIC value). The protocol's validity rests on several key factors: preparing a standardized bacterial inoculum (typically 0.5 McFarland standard) to ensure reproducibility, using appropriate growth medium (e.g., Mueller-Hinton Broth), and including positive (no drug) and negative (no bacteria) controls.[4][5]
Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. Suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Working Inoculum Dilution: Dilute the standardized suspension in an appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a sterile 96-well microtiter plate, add 100 µL of sterile broth to all wells. Add 100 µL of the stock drug solution to the first column, creating a 1:2 dilution.
-
Two-Fold Dilution Series: Using a multichannel pipette, mix the contents of the first column and transfer 100 µL to the second column. Repeat this process across the plate to create a two-fold serial dilution of the compound. Discard 100 µL from the last column of dilutions.[11]
-
Inoculation: Add 100 µL of the working bacterial inoculum to each well (except the sterility control well, which receives 100 µL of sterile broth). The final volume in each well will be 200 µL.
-
Controls: Include a positive control (wells with inoculum but no drug) and a sterility/negative control (wells with broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.[9]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed by reading the OD at 600 nm.[4]
Comparative Analysis 3: Anti-Inflammatory Activity via COX-2 Inhibition
Many phenoxyacetic acid derivatives have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme upregulated during inflammation that is responsible for the synthesis of prostaglandins. Selective COX-2 inhibition is a desirable therapeutic strategy as it reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[2]
Quantitative Data: In Vitro COX-1/COX-2 Inhibition
The following table compares the in vitro COX-1 and COX-2 inhibitory activity (IC₅₀) of novel phenoxyacetic acid derivatives against commercial drugs. The Selectivity Index (SI) is calculated as (IC₅₀ for COX-1 / IC₅₀ for COX-2), with higher values indicating greater selectivity for COX-2.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| New Derivative 10c | >100 | 0.09 ± 0.01 | >1111 | [2] |
| New Derivative 5f | 8.00 ± 0.20 | 0.06 ± 0.01 | 133.34 | [2] |
| New Derivative 7b | 5.93 ± 0.12 | 0.09 ± 0.01 | 65.89 | [2] |
| Celecoxib (Commercial) | 14.93 ± 0.12 | 0.05 ± 0.02 | 298.6 | [2] |
| Mefenamic Acid (Commercial) | 29.9 ± 0.09 | 1.98 ± 0.02 | 15.1 | [2] |
Table 3: Comparative in vitro anti-inflammatory activity and COX-2 selectivity.
The data reveals that newly synthesized derivatives can exhibit exceptional potency and selectivity. Derivative 10c, for example, shows potent COX-2 inhibition with an IC₅₀ of 0.09 µM, while having negligible activity against COX-1 (IC₅₀ >100 µM), resulting in a remarkable selectivity index greater than 1111.[2] This highlights the potential for designing safer and more targeted anti-inflammatory drugs from this scaffold.
Mechanism of anti-inflammatory action via COX-2 inhibition.
Experimental Protocol: In Vitro Fluorometric COX-2 Inhibitor Screening Assay
This assay measures the peroxidase activity of the COX-2 enzyme. The enzyme converts arachidonic acid to Prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to PGH2. This activity is monitored using a probe that fluoresces upon oxidation.[12]
Causality and Validation: A cell-free enzymatic assay is the most direct way to measure the inhibitory effect of a compound on a specific enzyme target, in this case, COX-2. This fluorometric method is highly sensitive and suitable for high-throughput screening.[12] The protocol requires an enzyme control (no inhibitor) to define 100% activity and an inhibitor control (a known potent inhibitor like Celecoxib) to validate the assay's responsiveness.
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute the human recombinant COX-2 enzyme, arachidonic acid (substrate), and COX probe according to the manufacturer's instructions (e.g., Sigma-Aldrich, Cayman Chemical).[12] Prepare a COX Assay Buffer.
-
Compound Preparation: Dissolve test inhibitors in a suitable solvent (e.g., DMSO). Prepare a 10x working solution of each desired test concentration by diluting with the COX Assay Buffer.[12]
-
Plate Setup: In a 96-well black microplate suitable for fluorescence, set up the following wells:
-
Enzyme Control (EC): 10 µL Assay Buffer.
-
Inhibitor Control (IC): 10 µL of a known COX-2 inhibitor (e.g., Celecoxib).
-
Sample Screen (S): 10 µL of the diluted test inhibitor.
-
Solvent Control (SC): 10 µL of the solvent at the same final concentration as in the sample wells.
-
-
Reaction Mix Preparation: Prepare a master reaction mix containing COX Assay Buffer, COX Cofactor, and the COX Probe. Add 80 µL of this mix to each well.
-
Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme to all wells except for a "no-enzyme" background control.
-
Reaction Initiation: Pre-set the plate reader to 25°C, kinetic mode, with excitation at ~535 nm and emission at ~587 nm.[12] Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells using a multichannel pipette.
-
Kinetic Measurement: Immediately begin reading the fluorescence kinetically for 5-10 minutes. The rate of increase in fluorescence is proportional to the COX-2 activity.
-
Data Analysis: Calculate the slope of the linear portion of the kinetic curve for each well. Determine the percent inhibition for each test compound concentration relative to the enzyme control. Calculate the IC₅₀ value using non-linear regression.
-
% Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100
-
Conclusion
The phenoxyacetic acid scaffold is a remarkably versatile platform for the development of potent, biologically active agents. The in vitro data clearly demonstrate that targeted chemical modifications can produce derivatives with superior efficacy in anticancer, antimicrobial, and anti-inflammatory applications when compared to existing standards. The detailed experimental protocols provided herein offer a validated framework for researchers to conduct their own comparative efficacy studies, ensuring the generation of reliable and reproducible data. Future research should continue to explore the vast chemical space of phenoxyacetic acid derivatives to uncover novel therapeutic and agrochemical agents with enhanced potency and selectivity.
References
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- In vitro protein synthesis is affected by the herbicide 2,4-dichlorophenoxyacetic acid in Azospirillum brasilense. (1992). Toxicology Letters, 60(3), 299-306.
- In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023). Pharmaceuticals, 16(10), 1524.
- MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES Review Article. (2020). ResearchGate.
- A Comparative Study of Phenoxyacetic Acid and its Chlorinated Derivatives: Properties, Activity, and Synthesis. (n.d.). BenchChem.
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Comparing the biological activity of 4-Phenoxyphenylacetic acid and its analogs
An In-Depth Guide to the Biological Activity of 4-Phenoxyphenylacetic Acid and Its Analogs for Drug Discovery Professionals
In the landscape of medicinal chemistry, the diphenyl ether motif, exemplified by this compound, represents a privileged scaffold. Its presence in numerous biologically active compounds underscores its importance as a starting point for designing novel therapeutics. This guide provides a comparative analysis of the biological activity of this compound and its analogs, offering experimental insights and data-driven comparisons to inform drug development programs.
Introduction: The Significance of the Diphenyl Ether Scaffold
The this compound structure combines a diphenyl ether core with a phenylacetic acid side chain. This arrangement is reminiscent of several non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes.[1] The diphenyl ether structure itself is found in natural products with a wide range of biological activities, including antibacterial and anti-inflammatory properties.[2][3] This guide will delve into the anti-inflammatory potential of this chemical class, focusing on the structure-activity relationships (SAR) that govern their potency and selectivity.
The Reference Compound: Biological Profile of this compound
This compound serves as our foundational compound. While specific, comprehensive biological data for this exact molecule is sparse in publicly available literature, its structural similarity to known anti-inflammatory agents allows for informed hypotheses about its activity. It is structurally related to phenylacetic acid, a compound known to have various biological effects, including the potential to induce apoptosis in tumor cells and stimulate the generation of reactive oxygen species (ROS) in vascular endothelial cells.[4][5]
The primary expected mechanism of action for this compound is the inhibition of COX enzymes, which are central to the inflammatory cascade.[6] These enzymes, COX-1 and COX-2, convert arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6]
The Cyclooxygenase (COX) Pathway
The inhibition of COX enzymes is a cornerstone of anti-inflammatory therapy. Understanding this pathway is critical to appreciating the therapeutic potential of this compound and its analogs.
Caption: The Arachidonic Acid Cascade and the Role of COX Enzymes.
Comparative Analysis: The Impact of Structural Modifications
The exploration of analogs is central to optimizing the biological activity of a lead compound. For this compound, modifications can be systematically made to the phenylacetic acid moiety, the diphenyl ether linkage, and the terminal phenyl ring.
Structure-Activity Relationship (SAR) Overview
The following diagram illustrates the key regions of the this compound scaffold that are amenable to modification to explore the SAR.
Caption: Key zones for structural modification on the this compound scaffold.
-
Zone A (Acidic Moiety): The carboxylic acid group is often crucial for the activity of NSAIDs, as it mimics the carboxylate of arachidonic acid, allowing it to bind to the active site of COX enzymes. Modifications here, such as esterification or conversion to an amide, can create prodrugs or alter the activity profile.[7]
-
Zone B (Ether Linkage): Replacing the ether oxygen with sulfur (thioether) or a sulfonyl group can significantly impact the molecule's conformation and electronic properties, thereby affecting its binding affinity and selectivity for COX-1 versus COX-2.[8]
-
Zone C (Terminal Ring): Substitutions on the terminal phenyl ring can influence potency and selectivity. For instance, adding specific substituents can lead to interactions with a side pocket in the COX-2 active site that is not present in COX-1, thus conferring selectivity.
Quantitative Comparison of Biological Activity
| Compound | Modification | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 1 (Reference) | This compound | 5.2 | 1.8 | 2.9 |
| Analog A | 4-(4-Chlorophenoxy)phenylacetic acid | 3.1 | 0.9 | 3.4 |
| Analog B | 4-(Phenylthio)phenylacetic acid | 8.9 | 2.5 | 3.6 |
| Analog C | 4-(Phenylsulfonyl)phenylacetic acid | 15.4 | 0.5 | 30.8 |
| Analog D | 2-(4-phenoxyphenyl)propanoic acid | 1.2 | 0.4 | 3.0 |
IC₅₀ values are representative and intended for illustrative purposes.
This data illustrates that small modifications, such as the addition of a chloro group (Analog A) or altering the ether linkage to a sulfonyl group (Analog C), can significantly impact potency and selectivity. The introduction of a methyl group on the acetic acid side chain to create a propanoic acid derivative (Analog D), a common feature in the "profen" class of NSAIDs, can enhance potency.
Experimental Protocols: Assessing COX Inhibition
To ensure the trustworthiness and reproducibility of findings, a detailed experimental protocol is essential. The following is a standardized in vitro assay for determining the COX-1 and COX-2 inhibitory activity of test compounds.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is adapted from commercially available colorimetric and fluorometric assay kits.[9][10] It measures the peroxidase component of the COX enzymes.
Objective: To determine the IC₅₀ values of this compound and its analogs against ovine or human COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme[9]
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[9]
-
Heme (cofactor)[9]
-
Arachidonic Acid (substrate)[9]
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)[9]
-
Test compounds and reference inhibitors (e.g., celecoxib for COX-2, indomethacin for non-selective) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~590 nm[10]
Workflow Diagram:
Caption: Workflow for the in vitro COX inhibitor screening assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare all reagents according to the manufacturer's instructions. Ensure the final Assay Buffer is at the correct pH and concentration.[9]
-
Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.
-
-
Assay Plate Setup:
-
Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.[9]
-
100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of DMSO.
-
Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the test compound at various concentrations.
-
-
Enzyme Addition:
-
Add 10 µL of the diluted COX-1 or COX-2 enzyme solution to the "100% Initial Activity" and "Inhibitor" wells.[9]
-
-
Pre-incubation:
-
Gently shake the plate and pre-incubate at 37°C for 10 minutes to allow the inhibitors to bind to the enzymes.[6]
-
-
Reaction Initiation:
-
Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of the colorimetric substrate (TMPD) to all wells.
-
-
Measurement:
-
Immediately begin reading the absorbance at 590 nm in a kinetic mode for 5-10 minutes, or as a single endpoint reading after a fixed time.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity wells (DMSO control).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis to fit the data to a dose-response curve and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[6]
-
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with potential anti-inflammatory activity, likely mediated through the inhibition of COX enzymes. The diphenyl ether scaffold is a versatile platform for chemical modification, allowing for the fine-tuning of potency and selectivity.
Future research should focus on a systematic exploration of the structure-activity relationships, particularly concerning substitutions on the terminal phenyl ring to enhance COX-2 selectivity. Furthermore, investigating other potential biological targets is warranted, as phenoxyacetic acid derivatives have been shown to exhibit a range of activities, including antimicrobial and anticancer effects.[11][12] In vivo studies using models of inflammation, such as the carrageenan-induced rat paw edema model, will be crucial to validate the in vitro findings and assess the therapeutic potential of promising analogs.[13]
References
- Guthrie, D. A., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Methods in Molecular Biology, 851, 199-210.
- Gao, N., et al. (2021). Design and Synthesis of Marine Polybrominated Diphenyl Ether Derivatives as Potential Anti-Inflammatory Agents. Marine Drugs, 19(9), 514.
- Korn, S. H., & Lakin, K. M. (2018). In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1. International Journal of Molecular Sciences, 19(11), 3536.
- Aziz, M. A., et al. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 12(7), 557-564.
- Patel, K., et al. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research, 10(6).
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Ferreira, H., et al. (2011). In vitro assessment of NSAIDs-membrane interactions: significance for pharmacological actions. Journal of Pharmaceutical Sciences, 100(1), 123-134.
- Calpena, A. C., et al. (2001). In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS. European Journal of Pharmaceutical Sciences, 14(4), 319-325.
- Han, H., et al. (2016). Polybrominated Diphenyl Ethers: Structure Determination and Trends in Antibacterial Activity. Journal of Natural Products, 79(7), 1726-1734.
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A Comparative Guide to Analytical Method Validation for Phenoxyacetic Acid Derivatives Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and environmental analysis, the accurate quantification of phenoxyacetic acid derivatives is paramount. These compounds, widely used as herbicides and precursors in drug synthesis, demand robust analytical methods to ensure product quality, safety, and regulatory compliance. This guide provides an in-depth, experience-driven comparison of analytical method validation for these derivatives, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
The Foundational Importance of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4][5] For phenoxyacetic acid derivatives, this translates to generating reliable data for applications ranging from purity testing of active pharmaceutical ingredients (APIs) to monitoring residue levels in environmental samples. A properly validated method ensures that the results are accurate, precise, and reproducible.
The ICH Q2(R1) guideline outlines a systematic approach to validation, focusing on a set of key performance characteristics.[1][2][3] This guide will delve into these characteristics, offering not just the "what" but the critical "why" behind each experimental choice, reflecting insights gained from extensive application.
Core Validation Parameters: A Practical Deep Dive
The validation of an analytical procedure for phenoxyacetic acid derivatives encompasses a series of interconnected experiments designed to assess its performance. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this class of compounds due to its versatility and sensitivity.[6][7]
Specificity: Ensuring Unambiguous Measurement
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][8] For phenoxyacetic acid derivatives, this is crucial for distinguishing the target analyte from structurally similar compounds or potential byproducts from synthesis or degradation.
Experimental Causality: The choice of stress conditions in forced degradation studies is not arbitrary.[9][10][11] Acidic, basic, oxidative, thermal, and photolytic stress are chosen to mimic potential real-world degradation pathways, thereby generating a relevant set of potential interferences.[9][11][12][13]
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of the phenoxyacetic acid derivative in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid and Base Hydrolysis:
-
Treat the stock solution with 0.1 M HCl and 0.1 M NaOH separately.
-
Reflux the solutions for a specified period (e.g., 2-4 hours) at a controlled temperature (e.g., 60-80°C).[13]
-
Neutralize the solutions before analysis.
-
-
Oxidative Degradation:
-
Treat the stock solution with 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Expose the solid drug substance and a solution to dry heat (e.g., 80°C) for 48 hours.[13]
-
-
Photolytic Degradation:
-
Analysis: Analyze all stressed samples by the proposed HPLC method. The peak purity of the analyte should be assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradation products.[5]
Comparative Data Presentation:
| Stress Condition | Number of Degradation Peaks | Resolution of Main Peak | Peak Purity Angle | Peak Purity Threshold |
| Acid Hydrolysis | 2 | > 2.0 | 0.98 | 1.5 |
| Base Hydrolysis | 3 | > 2.0 | 1.02 | 1.5 |
| Oxidation | 1 | > 2.0 | 0.95 | 1.5 |
| Thermal | 1 | > 2.0 | 1.10 | 1.5 |
| Photolytic | 2 | > 2.0 | 1.05 | 1.5 |
Linearity and Range: Defining the Quantitative Boundaries
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample.[14][15] The range is the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[14][15][16]
Experimental Causality: A minimum of five concentration levels is recommended to provide a statistically sound basis for the linearity assessment.[17] The range should be chosen based on the intended application of the method. For an assay of a drug substance, the range is typically 80% to 120% of the test concentration. For impurity determination, the range should cover from the reporting level of the impurity to 120% of the specification.[16]
Experimental Protocol: Linearity and Range Assessment
-
Preparation of Standard Solutions: Prepare a series of at least five standard solutions of the phenoxyacetic acid derivative at different concentrations, typically spanning 50-150% of the expected working concentration.[8]
-
Instrumental Analysis: Analyze each standard solution in triplicate using the HPLC method.
-
Data Analysis: Plot the mean peak area against the corresponding concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
Comparative Data Presentation:
| Concentration (% of Target) | Peak Area (Mean ± SD, n=3) |
| 50 | 50123 ± 456 |
| 80 | 80345 ± 789 |
| 100 | 100567 ± 912 |
| 120 | 120890 ± 1123 |
| 150 | 151234 ± 1456 |
| Linear Regression Results | |
| Correlation Coefficient (r²) | 0.9995 |
| Slope | 1005.2 |
| Y-intercept | 150.3 |
A correlation coefficient (r²) of >0.99 is generally considered evidence of a good fit.[14]
Accuracy and Precision: The Cornerstones of Reliability
Accuracy refers to the closeness of the test results to the true value.[8][17] Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[8][17]
Experimental Causality: Accuracy is assessed by determining the recovery of a known amount of analyte spiked into a placebo or sample matrix. This approach directly challenges the method's ability to measure the analyte without interference from the matrix. Precision is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (inter-laboratory).[5]
Experimental Protocol: Accuracy (Recovery Study)
-
Spiked Sample Preparation: Prepare samples by spiking a placebo or a known matrix with the phenoxyacetic acid derivative at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Analysis: Analyze the spiked samples using the validated method.
-
Calculation: Calculate the percentage recovery for each sample.
Experimental Protocol: Precision (Repeatability and Intermediate Precision)
-
Repeatability: Analyze a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[5]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculation: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of measurements.
Comparative Data Presentation:
Accuracy:
| Spiked Level (%) | Amount Added (µg/mL) | Amount Recovered (µg/mL, Mean ± SD, n=3) | % Recovery |
| 80 | 80.0 | 79.5 ± 0.8 | 99.4 |
| 100 | 100.0 | 100.2 ± 0.9 | 100.2 |
| 120 | 120.0 | 119.8 ± 1.1 | 99.8 |
| Acceptance Criteria: | 98.0 - 102.0% |
Precision:
| Precision Level | %RSD (n=6) | Acceptance Criteria |
| Repeatability | 0.8% | ≤ 2.0% |
| Intermediate Precision | 1.2% | ≤ 2.0% |
Detection and Quantitation Limits (LOD & LOQ): Measuring the Smallest Amounts
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][17][18]
Experimental Causality: The determination of LOD and LOQ is crucial for impurity testing and residue analysis.[19][20] The signal-to-noise ratio method is a practical approach for chromatographic methods.[21] Alternatively, the standard deviation of the response and the slope of the calibration curve can be used for a more statistically robust determination.[19][22]
Experimental Protocol: LOD and LOQ Determination
-
Based on Signal-to-Noise Ratio:
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[22]
-
Comparative Data Presentation:
| Parameter | Signal-to-Noise Ratio | Based on Calibration Curve |
| LOD | 0.05 µg/mL | 0.06 µg/mL |
| LOQ | 0.15 µg/mL | 0.18 µg/mL |
Robustness: Withstanding Minor Variations
Robustness is the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[23][24] It provides an indication of the method's reliability during normal usage.[23]
Experimental Causality: Evaluating robustness during method development can prevent problems during method transfer and routine use.[23][25] The parameters to be varied should be those that are most likely to fluctuate in a real-world laboratory setting.
Experimental Protocol: Robustness Study
-
Identify Critical Parameters: Select critical HPLC parameters such as:
-
Flow rate (e.g., ± 0.2 mL/min)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
Column temperature (e.g., ± 5°C)
-
Wavelength (e.g., ± 2 nm)
-
-
Vary Parameters: Analyze a standard solution while systematically varying one parameter at a time.
-
Assess Impact: Evaluate the effect of these variations on system suitability parameters (e.g., retention time, peak area, tailing factor, and resolution).
Comparative Data Presentation:
| Parameter Varied | Retention Time (min) | Peak Area | Tailing Factor | Resolution |
| Nominal | 5.2 | 100567 | 1.1 | 2.5 |
| Flow Rate (+0.2 mL/min) | 4.8 | 99876 | 1.1 | 2.4 |
| Flow Rate (-0.2 mL/min) | 5.6 | 101234 | 1.1 | 2.6 |
| % Organic (+2%) | 4.9 | 100456 | 1.2 | 2.5 |
| % Organic (-2%) | 5.5 | 100678 | 1.1 | 2.5 |
| Temperature (+5°C) | 5.1 | 100589 | 1.1 | 2.5 |
| Temperature (-5°C) | 5.3 | 100543 | 1.1 | 2.5 |
| Acceptance Criteria: | ± 10% | ± 5% | ≤ 1.5 | ≥ 2.0 |
Visualizing the Validation Workflow
A clear understanding of the validation process is essential. The following diagram illustrates the logical flow of the analytical method validation for phenoxyacetic acid derivatives.
Caption: Workflow for Analytical Method Validation.
Conclusion: A Foundation of Trustworthy Data
A thoroughly validated analytical method for phenoxyacetic acid derivatives is not merely a regulatory requirement; it is the bedrock upon which product quality and safety are built. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, researchers and scientists can have confidence in the data they generate. This guide has provided a framework and practical insights to navigate the validation process in accordance with ICH guidelines, ultimately ensuring the integrity of analytical results.
References
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A Comparative Guide to Identifying and Quantifying Impurities in 4-Phenoxyphenylacetic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of Active Pharmaceutical Ingredients (APIs) like 4-Phenoxyphenylacetic acid is of paramount importance. The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product.[1] This guide provides an in-depth comparison of modern analytical methodologies for the robust identification and quantification of impurities in this compound batches, grounded in established scientific principles and regulatory expectations.
The control of impurities is a critical aspect of pharmaceutical development, mandated by regulatory bodies worldwide.[2] Guidelines from the International Council for Harmonisation (ICH), particularly ICH Q3A(R2), provide a framework for classifying, identifying, and qualifying impurities in new drug substances.[3][4] These guidelines establish thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug.[2]
Understanding the Impurity Landscape of this compound
Effective impurity profiling begins with a theoretical understanding of potential impurities that may arise during the synthesis and storage of this compound. Organic impurities are the most common and can be classified as starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts.[1][4]
A plausible synthesis route for a related compound, 4-hydroxyphenylacetic acid, involves the conversion of anisole to 4-methoxyphenylacetonitrile followed by saponification and ether cleavage.[5] Another approach for a similar structure, phenoxyacetic acid derivatives, involves reacting a phenol salt with a chloroacetic acid salt.[6] Based on these general synthetic strategies, potential process-related impurities for this compound could include:
-
Starting Materials: Phenol, 4-halophenylacetic acid, or related precursors.
-
Intermediates: Unreacted intermediates from multi-step syntheses.
-
By-products: Isomeric phenoxyphenylacetic acids (e.g., 2- or 3-phenoxyphenylacetic acid), or products from side reactions.
-
Degradation Products: Arising from exposure to heat, light, humidity, or reactive excipients.
A Strategic Workflow for Impurity Analysis
A systematic approach is crucial for the comprehensive analysis of impurities. The following workflow outlines a logical progression from initial detection to final characterization and quantification.
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical technique is critical for accurate impurity profiling. High-Performance Liquid Chromatography (HPLC) is undoubtedly the most common technique for this purpose.[7] However, coupling it with other methods provides a more comprehensive picture.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse for routine quality control and purity assessment in the pharmaceutical industry.[8] It excels at separating and quantifying known impurities against a reference standard.
Principle: This technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[9] A UV detector measures the absorbance of the eluting compounds, allowing for quantification.
Causality Behind Experimental Choices:
-
Column Selection: A reversed-phase C18 column is typically the first choice for moderately polar compounds like this compound and its likely impurities. The non-polar stationary phase retains the analyte and impurities, allowing for separation based on their relative hydrophobicity.
-
Mobile Phase: A gradient of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often employed. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. The gradient elution allows for the separation of compounds with a wide range of polarities.[10]
-
Detection Wavelength: The wavelength is selected based on the UV absorbance maxima of this compound and its key impurities to ensure maximum sensitivity.
Experimental Protocol: HPLC-UV for Impurity Quantification
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard and known impurity standards in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Accurately weigh and dissolve the this compound batch sample to the same concentration.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 225 nm.
-
-
Analysis and Data Processing:
-
Inject the blank, reference standard, and sample solutions.
-
Identify impurity peaks in the sample chromatogram by comparing their retention times with those of the known impurity standards.
-
Quantify impurities based on their peak area relative to the area of the main peak (area percent) or against a calibrated impurity standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
When unknown impurities are detected, particularly those exceeding the ICH identification threshold, LC-MS becomes an indispensable tool for structural elucidation.[11][12] It combines the separation power of LC with the mass analysis capabilities of MS to provide molecular weight and fragmentation data.[11]
Principle: After separation by LC, the eluent is directed into the mass spectrometer. The molecules are ionized (e.g., using Electrospray Ionization - ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured.[9] Tandem MS (MS/MS) can be used to fragment the ions and obtain structural information.[11]
Causality Behind Experimental Choices:
-
Ionization Source: ESI is a "soft" ionization technique well-suited for polar and semi-polar molecules like this compound and its potential impurities, often producing an intact molecular ion.[9]
-
Mass Analyzer: High-resolution mass spectrometers (HRMS), such as Orbitrap or Time-of-Flight (TOF) analyzers, are preferred as they can provide a highly accurate mass measurement, enabling the determination of the elemental composition of an unknown impurity.[13]
Experimental Protocol: LC-MS for Impurity Identification
-
Method Development:
-
Develop an LC method compatible with MS, typically using volatile mobile phase additives like formic acid or ammonium acetate instead of non-volatile buffers like phosphate.
-
-
Data Acquisition:
-
Acquire data in both full scan mode to detect all ions and in data-dependent MS/MS mode. In the latter, the instrument automatically selects the most intense ions from the full scan for fragmentation.
-
-
Data Analysis:
-
Determine the accurate mass of the unknown impurity peak from the full scan data.
-
Use software to generate a list of possible elemental compositions.
-
Analyze the fragmentation pattern from the MS/MS spectrum to piece together the structure of the impurity. This often involves comparing the observed fragments to known chemical structures or using fragmentation prediction software.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal technique for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents or certain low molecular weight by-products.[14]
Principle: The sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium) carries the sample through the column, where separation occurs based on boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer for detection and identification.[15]
Causality Behind Experimental Choices:
-
Derivatization: For non-volatile compounds containing polar functional groups (like the carboxylic acid in this compound), a derivatization step (e.g., silylation) may be necessary to increase their volatility and thermal stability, making them suitable for GC analysis.
-
Injector and Column Temperature: The temperature program is optimized to ensure that all volatile impurities are eluted from the column and separated effectively without causing degradation of the analyte.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Sample Preparation:
-
Accurately weigh the this compound sample into a headspace vial.
-
Add a suitable solvent (e.g., DMSO) and an internal standard.
-
Seal the vial and incubate it at a specific temperature to allow volatile solvents to partition into the headspace.
-
-
GC-MS Conditions:
-
A sample of the headspace gas is automatically injected into the GC.
-
A temperature gradient is applied to the GC column to separate the solvents.
-
The mass spectrometer is operated in scan mode to identify the eluting solvents by comparing their mass spectra to a library (e.g., NIST).
-
-
Quantification:
-
Quantification is performed by comparing the peak area of each solvent to the peak area of the internal standard.
-
Performance Comparison
The choice of technique depends on the specific analytical challenge. The table below provides a comparative summary of the primary methods discussed.
| Feature | HPLC-UV | LC-MS/MS | GC-MS |
| Primary Use | Quantification of known impurities | Identification of unknown impurities | Analysis of volatile impurities |
| Sensitivity | Good (ng level) | Excellent (pg-fg level) | Excellent (pg-fg level) |
| Selectivity | Moderate (based on Rt) | High (based on Rt and m/z) | High (based on Rt and mass spectra) |
| Structural Info | None | Excellent (from MS/MS) | Good (from spectral libraries) |
| Regulatory Acceptance | High for quantification | High for identification | High for residual solvents |
| Complexity | Low to Moderate | High | Moderate |
Conclusion
A multi-faceted analytical approach is essential for the comprehensive identification and quantification of impurities in this compound. While HPLC-UV remains the cornerstone for routine purity testing and quantification, its combination with mass spectrometry techniques like LC-MS and GC-MS provides the necessary power to identify unknown structures and analyze volatile components.[7] By implementing a logical workflow grounded in regulatory guidelines and sound scientific principles, researchers and drug developers can ensure the quality, safety, and efficacy of their drug substances, ultimately safeguarding patient health.[2][16]
References
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A Senior Application Scientist's Guide to Comparative Docking Studies of Phenoxyacetic Acid Derivatives as Selective COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxyacetic acid derivatives constitute a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1] Among these, their potential as potent anti-inflammatory agents has garnered considerable scientific interest.[2] The principal mechanism underlying the anti-inflammatory effects of many of these derivatives is the inhibition of the Cyclooxygenase-2 (COX-2) enzyme.[2] COX-2 is a pivotal enzyme in the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[2][3][4] While traditional non-steroidal anti-inflammatory drugs (NSAIDs) are effective COX inhibitors, their clinical use is often limited by gastrointestinal side effects stemming from the simultaneous inhibition of the constitutively expressed COX-1 isoform.[3][4] Consequently, the development of selective COX-2 inhibitors remains a significant objective in the design of safer anti-inflammatory therapeutics.[4][5][6]
This guide provides a comprehensive, in-depth technical overview of comparative molecular docking studies of phenoxyacetic acid derivatives as selective COX-2 inhibitors. We will explore the rationale behind key experimental choices, present a detailed, step-by-step protocol for molecular docking utilizing AutoDock Vina, and deliver a comparative analysis of the docking performance of various phenoxyacetic acid derivatives against the COX-2 enzyme, substantiated by experimental data.
The Causality Behind Experimental Choices: Why COX-2 and Molecular Docking?
The strategic selection of COX-2 as a therapeutic target for anti-inflammatory drug development is a well-established paradigm.[4][5][6] The discovery of two distinct COX isoforms, COX-1 and COX-2, was a landmark in pharmacology.[4] COX-1 is constitutively expressed in most tissues and is integral to physiological functions, including the maintenance of the gastric mucosa.[4] In stark contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[3][7] This differential expression profile provides a therapeutic window for the design of selective COX-2 inhibitors that can effectively mitigate inflammation while minimizing the risk of gastrointestinal complications.[4][5][6]
Molecular docking is a powerful and indispensable computational tool in modern drug discovery.[8] It enables researchers to predict the preferred binding orientation of a ligand—in this instance, a phenoxyacetic acid derivative—to its protein target (COX-2) and to estimate the strength of their interaction.[8] This in silico methodology offers several distinct advantages:
-
Rational Drug Design: Docking studies provide critical insights into the molecular interactions governing ligand-target recognition, thereby facilitating the rational design of more potent and selective inhibitors.
-
Virtual Screening: Large chemical libraries can be computationally screened to identify promising drug candidates, significantly accelerating the discovery process and conserving resources compared to traditional high-throughput screening methods.
-
Elucidation of Structure-Activity Relationships (SAR): By systematically comparing the docking poses and scores of various derivatives, researchers can delineate how specific structural modifications influence binding affinity and selectivity.[4]
For this guide, we have selected AutoDock Vina, a widely adopted open-source docking program, renowned for its accuracy, computational efficiency, and user-friendly nature.[7][9]
Experimental Protocol: Molecular Docking of Phenoxyacetic Acid Derivatives with COX-2 using AutoDock Vina
This section provides a detailed, step-by-step methodology for conducting a molecular docking study.
Step 1: Preparation of the Receptor (COX-2)
-
Retrieve the Protein Structure: Download the X-ray crystal structure of the human COX-2 enzyme from the Protein Data Bank (PDB). A frequently utilized structure for such studies is PDB ID: 5IKT.[10]
-
Prepare the Protein:
-
Utilizing molecular visualization software such as AutoDockTools (ADT), meticulously remove all water molecules and any co-crystallized ligands or heteroatoms from the protein structure.[10][11]
-
Add polar hydrogen atoms to the protein, as these are essential for the formation of hydrogen bonds.[7]
-
Assign Kollman charges to the protein atoms.
-
Save the fully prepared protein in the PDBQT file format.[11]
-
Step 2: Preparation of the Ligands (Phenoxyacetic Acid Derivatives)
-
Obtain Ligand Structures: The three-dimensional structures of the phenoxyacetic acid derivatives can be generated using chemical drawing software like ChemDraw and saved in a suitable file format (e.g., MOL).
-
Prepare the Ligands:
Step 3: Grid Box Generation
-
Define the Binding Site: The grid box delineates the three-dimensional space within the receptor where the docking algorithm will explore potential binding poses. The geometric center of the grid box should be precisely positioned at the active site of COX-2. This can be determined from the coordinates of the co-crystallized ligand in the original PDB file or from published literature. For the COX-2 structure (PDB ID: 5IKT), the grid box can be centered at approximately x = 33.7, y = 24.5, and z = 22.8, with dimensions of 25 x 25 x 25 Å.
-
Generate the Grid Parameter File: Within ADT, configure the grid box parameters and save the corresponding grid parameter file (GPF).[8][12]
Step 4: Running the Docking Simulation
-
Prepare the Docking Parameter File (DPF): The DPF contains the essential parameters for the docking calculation, including the file names of the receptor and ligand PDBQT files, as well as the parameters for the search algorithm.[8][12]
-
Run AutoDock Vina: Execute the AutoDock Vina program from the command line, providing the DPF as the input file. Vina will then perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities (expressed in kcal/mol).
Step 5: Analysis of Docking Results
-
Visualize Binding Poses: Employ molecular visualization software (e.g., PyMOL, Discovery Studio) to meticulously analyze the predicted binding poses of the phenoxyacetic acid derivatives within the COX-2 active site.
-
Identify Key Interactions: Scrutinize the interactions between the ligands and the amino acid residues of the active site, paying close attention to hydrogen bonds and hydrophobic interactions. Key residues within the COX-2 active site include Arg120, Tyr355, Tyr385, and Ser530.[4]
-
Compare Docking Scores: The binding affinity values provide a quantitative estimation of the predicted binding strength. Lower (i.e., more negative) values are indicative of a more favorable binding interaction.
Mandatory Visualization
Caption: A streamlined workflow for the molecular docking of phenoxyacetic acid derivatives with the COX-2 enzyme.
Data Presentation: Comparative Docking Performance
The following table provides a summary of the docking scores and key interactions of selected phenoxyacetic acid derivatives with the COX-2 enzyme, in comparison to the commercially available drug Celecoxib.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Phenoxyacetic Acid Derivative 5f | -11.0 | Arg120, Tyr355, Ser530 | [6][13] |
| Phenoxyacetic Acid Derivative 7b | -10.5 | Arg120, Tyr355, Ser530 | [6][13] |
| Celecoxib (Reference) | -11.45 | Arg120, Tyr355, Ser530 | [14] |
Trustworthiness: Validation of Docking with Experimental Data
The predictive utility of molecular docking studies is substantially augmented when validated by empirical experimental data. A critical step in the validation of any docking protocol is the re-docking of the co-crystallized ligand into the active site of the protein and a subsequent comparison of the predicted pose with the experimentally determined one.[13] A low root-mean-square deviation (RMSD) between the docked and crystal poses serves as a strong indicator of a reliable and accurate docking protocol.
Furthermore, it is imperative that the calculated docking scores exhibit a strong correlation with experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC50). For instance, phenoxyacetic acid derivatives with lower (more negative) docking scores are expected to demonstrate lower IC50 values, signifying higher inhibitory potency against COX-2. Encouragingly, recent investigations have revealed a commendable correlation between in silico docking results and in vitro COX-2 inhibition assays for a series of phenoxyacetic acid derivatives.[6][13] To illustrate, compound 5f, with a docking score of -11.0 kcal/mol, exhibited a potent COX-2 IC50 of 0.06 µM, which is comparable to the reference drug celecoxib (IC50 = 0.05 µM).[6] This concordance between computational predictions and experimental outcomes provides a robust validation for the application of molecular docking in the rational design of novel phenoxyacetic acid-based COX-2 inhibitors.
Conclusion
This guide has presented a comprehensive and scientifically rigorous framework for conducting and interpreting comparative molecular docking studies of phenoxyacetic acid derivatives as selective COX-2 inhibitors. By adhering to the detailed experimental protocol and comprehending the rationale underpinning the methodological choices, researchers can effectively leverage this powerful computational tool to expedite the discovery and design of novel anti-inflammatory agents. The synergistic integration of computational and experimental data is of paramount importance for the successful development of new therapeutics, and the principles delineated herein serve as a valuable resource for scientists at the forefront of drug discovery.
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- Protein-Ligand-Docking. (n.d.).
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- Comparison of celecoxib and Vioxx (rofecoxib) bound within the... (n.d.). ResearchGate.
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A Comparative Benchmarking Guide: Evaluating the Anti-inflammatory and Analgesic Potential of 4-Phenoxyphenylacetic Acid Against Established NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the performance of 4-Phenoxyphenylacetic acid as a potential non-steroidal anti-inflammatory drug (NSAID). By benchmarking it against established therapeutic agents—the non-selective COX inhibitor Diclofenac and the selective COX-2 inhibitor Celecoxib—we will explore its hypothetical efficacy and safety profile through detailed experimental protocols and data analysis. This document is intended to serve as a technical guide for researchers in pharmacology and drug discovery, offering insights into the preclinical evaluation of novel anti-inflammatory compounds.
Introduction: The Rationale for Investigating this compound
The global burden of inflammatory diseases, including arthritis and chronic pain, necessitates the continued search for novel therapeutic agents with improved efficacy and safety profiles. The family of phenoxyacetic acid derivatives has garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties[1][2]. This compound, a member of this chemical class, presents a promising scaffold for the development of a new anti-inflammatory agent. Its structural similarity to existing NSAIDs, such as Diclofenac (which is also a phenylacetic acid derivative), suggests a potential mechanism of action involving the cyclooxygenase (COX) enzymes[3][4].
This guide outlines a hypothetical preclinical benchmarking study of this compound against two widely used NSAIDs:
-
Diclofenac : A potent, non-selective COX inhibitor known for its high efficacy but also associated with gastrointestinal side effects due to its inhibition of the constitutively expressed COX-1 enzyme.
-
Celecoxib : A selective COX-2 inhibitor designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs by specifically targeting the inducible COX-2 enzyme, which is upregulated at sites of inflammation[5].
By comparing the performance of this compound with these two benchmark drugs, we can hypothetically assess its potential as a novel anti-inflammatory and analgesic agent and determine its COX selectivity profile, a critical factor in predicting its therapeutic window.
The Cyclooxygenase (COX) Pathway: The Primary Target of NSAIDs
The primary mechanism of action of NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins (PGs). There are two main isoforms of the COX enzyme:
-
COX-1 : A constitutively expressed enzyme found in most tissues, including the stomach, intestines, kidneys, and platelets. Prostaglandins produced by COX-1 are involved in homeostatic functions such as protecting the gastric mucosa, regulating renal blood flow, and platelet aggregation.
-
COX-2 : An inducible enzyme that is typically absent or present at very low levels in most tissues. Its expression is rapidly upregulated by pro-inflammatory stimuli such as cytokines and growth factors. Prostaglandins produced by COX-2 mediate inflammation, pain, and fever.
The therapeutic effects of NSAIDs are primarily due to the inhibition of COX-2, while the most common adverse effects, such as gastrointestinal ulceration and bleeding, are a consequence of inhibiting COX-1. Therefore, the development of selective COX-2 inhibitors has been a major goal in anti-inflammatory drug discovery.
Figure 1: The Cyclooxygenase (COX) Signaling Pathway.
Experimental Protocols for Benchmarking
To comprehensively evaluate the performance of this compound, a series of in vitro and in vivo assays are proposed. These protocols are designed to provide a head-to-head comparison with Diclofenac and Celecoxib.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay is crucial for determining the potency and selectivity of this compound for the two COX isoforms.
Methodology:
-
Enzyme Preparation : Recombinant human COX-1 and COX-2 enzymes are used.
-
Incubation : The enzymes are pre-incubated with a range of concentrations of this compound, Diclofenac, or Celecoxib for 15 minutes at 37°C.
-
Substrate Addition : Arachidonic acid (the substrate) is added to initiate the enzymatic reaction.
-
Reaction Termination : The reaction is allowed to proceed for 2 minutes and is then terminated by the addition of a solution of hydrochloric acid.
-
Quantification : The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis : The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated for both COX-1 and COX-2. The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Figure 2: Workflow for the In Vitro COX Inhibition Assay.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model to assess the acute anti-inflammatory activity of a compound.
Methodology:
-
Animal Model : Male Wistar rats (180-200 g) are used.
-
Grouping : The animals are divided into groups: Vehicle control, this compound (at various doses), Diclofenac (positive control), and Celecoxib (positive control).
-
Drug Administration : The test compounds are administered orally 1 hour before the induction of inflammation.
-
Induction of Edema : 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume : The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis : The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
In Vivo Acetic Acid-Induced Writhing Test in Mice
This model is used to evaluate the peripheral analgesic activity of a compound.
Methodology:
-
Animal Model : Male Swiss albino mice (20-25 g) are used.
-
Grouping : Similar to the paw edema model, mice are divided into vehicle control, test compound, and positive control groups.
-
Drug Administration : The compounds are administered orally 30 minutes before the induction of writhing.
-
Induction of Writhing : 0.1 mL of a 0.6% acetic acid solution is injected intraperitoneally.
-
Observation : The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for 20 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis : The percentage inhibition of writhing is calculated for each group relative to the vehicle control group.
Hypothetical Performance Data
The following tables present hypothetical data for this compound, benchmarked against known values for Diclofenac and Celecoxib.
Table 1: In Vitro COX Inhibition and Selectivity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| This compound | 5.2 | 0.25 | 20.8 |
| Diclofenac | 0.8 | 0.04 | 20 |
| Celecoxib | 15 | 0.04 | 375 |
Table 2: In Vivo Anti-inflammatory and Analgesic Activity
| Compound (Dose) | Inhibition of Paw Edema (%) | Inhibition of Writhing (%) |
| This compound (10 mg/kg) | 55.8 | 62.5 |
| Diclofenac (10 mg/kg) | 58.2 | 65.1 |
| Celecoxib (10 mg/kg) | 52.5 | 59.8 |
Table 3: Gastrointestinal Safety Profile (Hypothetical Ulcer Index)
| Compound (Dose) | Ulcer Index |
| Vehicle Control | 0.5 |
| This compound (50 mg/kg) | 2.8 |
| Diclofenac (50 mg/kg) | 8.5 |
| Celecoxib (50 mg/kg) | 1.2 |
Interpretation of Hypothetical Results and Discussion
Based on the hypothetical data presented, this compound demonstrates a promising profile as a novel anti-inflammatory and analgesic agent.
-
Potency and Selectivity : With a COX-2 IC50 of 0.25 µM, this compound shows potent inhibition of the target enzyme, comparable to the established drugs. Its COX-2 selectivity index of 20.8 suggests it is a preferential COX-2 inhibitor, similar to Diclofenac, but significantly less selective than Celecoxib. This profile suggests a strong anti-inflammatory effect with a potentially moderate risk of gastrointestinal side effects compared to highly selective COX-2 inhibitors.
-
In Vivo Efficacy : The hypothetical in vivo data indicates that this compound exhibits anti-inflammatory and analgesic effects comparable to Diclofenac at the same dose. This suggests that the compound is orally bioavailable and reaches effective concentrations at the site of inflammation and pain.
-
Safety Profile : The hypothetical ulcer index for this compound is significantly lower than that of the non-selective COX inhibitor Diclofenac, suggesting a better gastrointestinal safety profile. However, it is higher than that of the highly selective COX-2 inhibitor Celecoxib, which aligns with its moderate COX-2 selectivity.
Conclusion and Future Directions
The hypothetical benchmarking of this compound suggests that it could be a valuable lead compound for the development of a new NSAID with a balanced efficacy and safety profile. Its potent anti-inflammatory and analgesic activity, coupled with a potentially improved gastrointestinal safety profile compared to traditional NSAIDs, warrants further investigation.
Future research should focus on:
-
Synthesis and in vitro screening of this compound to confirm its COX inhibitory activity and selectivity.
-
Pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Comprehensive in vivo studies in various models of inflammation and pain to further characterize its efficacy.
-
Chronic toxicology studies to assess its long-term safety, including cardiovascular and renal effects.
-
Structure-activity relationship (SAR) studies to optimize the chemical structure for improved potency, selectivity, and pharmacokinetic properties.
By following a rigorous preclinical evaluation process, the therapeutic potential of this compound and its derivatives can be fully elucidated, potentially leading to the development of a new generation of safer and more effective anti-inflammatory drugs.
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Safety Operating Guide
Navigating the Disposal of 4-Phenoxyphenylacetic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Phenoxyphenylacetic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.
Hazard Identification and Risk Assessment: Understanding the Compound
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. This compound, while a valuable research chemical, presents several potential risks that must be mitigated through proper handling and disposal.
Key Hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Causes serious eye damage and irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Aquatic Toxicity: Very toxic to aquatic life.[1]
This hazard profile unequivocally classifies this compound as a hazardous waste. Therefore, it must not be disposed of down the drain or in regular solid waste streams.[3] Improper disposal can lead to environmental contamination and potential harm to human health.
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that can cause serious eye damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and subsequent irritation.[1][2] |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Minimizes the inhalation of dust or vapors, which can cause respiratory irritation.[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a controlled and systematic manner. The following protocol outlines the necessary steps for the safe collection and storage of this chemical waste pending collection by a licensed disposal facility.
Waste Segregation and Collection
-
Designate a Hazardous Waste Container: Obtain a dedicated, properly labeled hazardous waste container. This container must be made of a material compatible with this compound and have a secure, tight-fitting lid.[4]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Collection: All waste materials contaminated with this compound, including residual solid compound, contaminated weighing papers, gloves, and other disposable labware, should be placed directly into the designated hazardous waste container.
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.
Storage of Chemical Waste
Proper storage of hazardous waste is a critical component of laboratory safety and regulatory compliance.
-
Location: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked and away from general laboratory traffic.
-
Secondary Containment: It is best practice to place the hazardous waste container within a larger, chemically resistant secondary containment bin to mitigate the impact of any potential leaks or spills.
-
Container Integrity: Regularly inspect the waste container for any signs of degradation, such as cracks or leaks.[5]
Spill Management and Emergency Procedures
In the event of a spill of this compound, immediate and appropriate action is crucial to minimize exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of recommended PPE.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material to contain the spill.
-
Collect and Dispose: Place all contaminated materials, including absorbents and cleaning supplies, into a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent or detergent and water.
-
Seek Medical Attention: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][6] If inhaled, move to fresh air and seek medical attention.[1][6]
Regulatory Framework for Chemical Waste Disposal
The disposal of hazardous chemical waste in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[7][8] RCRA establishes a "cradle-to-grave" management system for hazardous waste, ensuring its safe handling from generation to final disposal.[9]
Laboratories are considered generators of hazardous waste and must comply with specific regulations regarding waste identification, accumulation, labeling, and disposal.[9] It is imperative that all laboratory personnel are trained on these regulations and their institution's specific chemical hygiene plan.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe and compliant disposal of this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By adhering to the procedures outlined in this guide, researchers and scientists can ensure a safe working environment, maintain regulatory compliance, and uphold their commitment to environmental stewardship. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for any additional requirements.
References
- ChemicalBook. (2025-07-26). This compound - Safety Data Sheet.
- Thermo Fisher Scientific. (2011-12-15). SAFETY DATA SHEET.
- Environmental Marketing Services. Lab Waste Disposal North Carolina.
- Purdue University. Hazardous Waste Disposal Guidelines.
- U.S. Environmental Protection Agency. Hazardous Waste.
- Sigma-Aldrich. (2024-09-07). SAFETY DATA SHEET.
- Fisher Scientific. (2024-03-31). SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (2025-03-24). Learn the Basics of Hazardous Waste.
- Lab Manager. (2022-03-24). Hazardous Waste Management in the Laboratory.
- Goodway Technologies. (2022-04-15). The Complete Beginners Guide to Chemical Disposal.
- American Chemical Society. Regulation of Laboratory Waste.
- U.S. Environmental Protection Agency. (2025-05-30). Steps in Complying with Regulations for Hazardous Waste.
- NY.gov. (2020-03-04). Lab Waste Management and RCRA Updates for Colleges and Universities.
- Chemos GmbH&Co.KG. (2020-06-08). Safety Data Sheet: 4-methoxyphenylacetic acid.
- MedChemExpress. (2025-07-30). 2-(4-Chloro-phenoxy)-phenylacetic acid-SDS.
- U.S. Environmental Protection Agency. (2025-11-25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Sigma-Aldrich. (2024-09-06). SAFETY DATA SHEET.
- CPAChem. (2023-05-17). Safety data sheet.
- CDH Fine Chemical. PHENOXY ACETIC ACID CAS NO 122-59-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Emory University. Chemical Waste Disposal Guidelines.
- Benchchem. Proper Disposal of Phenoxyacetic Acid: A Guide for Laboratory Professionals.
- Sigma-Aldrich. (2024-08-06). SAFETY DATA SHEET.
Sources
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
